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  • Product: (4-Iodobutyl)(triphenyl)phosphanium iodide
  • CAS: 159085-21-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (4-Iodobutyl)(triphenyl)phosphanium iodide

CAS Number: 170153-96-5 A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile phosphonium salt. Introduction (4-Iodobutyl)(...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 170153-96-5

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile phosphonium salt.

Introduction

(4-Iodobutyl)(triphenyl)phosphanium iodide is a quaternary phosphonium salt that has garnered significant interest in the field of organic synthesis. Its unique structure, featuring a triphenylphosphine core and a reactive iodobutyl chain, makes it a valuable reagent, particularly as a precursor to Wittig reagents for the olefination of carbonyl compounds. This guide provides a detailed overview of its synthesis, characterization, and key applications, with a focus on practical insights for laboratory and developmental use.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Iodobutyl)(triphenyl)phosphanium iodide is presented in the table below.

PropertyValue
CAS Number 170153-96-5[1]
Molecular Formula C22H23IP
Molecular Weight 504.29 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in polar organic solvents such as dichloromethane, chloroform, and acetonitrile.

Synthesis of (4-Iodobutyl)(triphenyl)phosphanium iodide

The synthesis of (4-Iodobutyl)(triphenyl)phosphanium iodide is typically achieved through a two-step process, commencing with the preparation of the precursor 1,4-diiodobutane, followed by its reaction with triphenylphosphine.

Part 1: Synthesis of 1,4-Diiodobutane

A common and effective method for the synthesis of 1,4-diiodobutane is the cleavage of tetrahydrofuran (THF) using a mixture of potassium iodide and a strong acid, such as orthophosphoric acid.[2]

Reaction:

Experimental Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add potassium iodide (2 moles), 85% orthophosphoric acid (2 moles), and phosphoric anhydride (0.4 moles).[2]

  • Cool the mixture and slowly add tetrahydrofuran (0.5 moles).[2]

  • Heat the mixture to reflux and stir for 3 hours.[2]

  • After cooling to room temperature, add water and ether to the reaction mixture.[2]

  • Separate the ether layer, wash it with a dilute aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with a saturated sodium chloride solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the ether by distillation and purify the resulting 1,4-diiodobutane by vacuum distillation.[2]

Part 2: Synthesis of (4-Iodobutyl)(triphenyl)phosphanium iodide

The final step involves the quaternization of triphenylphosphine with the synthesized 1,4-diiodobutane. This is a classic SN2 reaction where the phosphine acts as the nucleophile.[3][4]

Reaction:

Experimental Protocol:

  • In a round-bottom flask, dissolve 1,4-diiodobutane (1 equivalent) in a suitable solvent such as toluene or acetonitrile.

  • Add triphenylphosphine (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the phosphonium salt will often precipitate out of the solution as a solid.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Dry the resulting (4-Iodobutyl)(triphenyl)phosphanium iodide under vacuum.

Synthesis_Workflow THF Tetrahydrofuran Diiodobutane 1,4-Diiodobutane THF->Diiodobutane  Acid-catalyzed cleavage KI_H3PO4 KI, H3PO4 KI_H3PO4->Diiodobutane Final_Product (4-Iodobutyl)(triphenyl)phosphanium iodide Diiodobutane->Final_Product  Quaternization (SN2) PPh3 Triphenylphosphine PPh3->Final_Product Wittig_Mechanism Phosphonium_Salt (4-Iodobutyl)(triphenyl)phosphanium iodide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide  Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine  Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane  Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene  Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Exemplary Protocol: Synthesis of a Functionalized Alkene

The following is a representative protocol for the use of (4-Iodobutyl)(triphenyl)phosphanium iodide in a Wittig reaction with a generic aldehyde.

Reaction:

Experimental Protocol:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-Iodobutyl)(triphenyl)phosphanium iodide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of n-butyllithium (1 equivalent) in hexanes. The formation of the ylide is often indicated by a color change.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes.

  • Cool the reaction mixture back to -78 °C and add a solution of the desired aldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Potential Applications in Drug Development

While specific applications of (4-Iodobutyl)(triphenyl)phosphanium iodide in drug discovery are not extensively documented, its chemical nature suggests several potential roles for researchers in this field.

  • Scaffold Synthesis: The Wittig reaction enabled by this reagent allows for the construction of complex molecular scaffolds containing an iodobutyl moiety. This functional group can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build diverse libraries of compounds for biological screening. [5]* Linker Chemistry: The butyl chain can act as a flexible linker to connect different pharmacophores. The terminal iodide provides a reactive site for conjugation to other molecules of interest, such as proteins or targeting ligands.

  • Mitochondria-Targeting: Triphenylphosphonium cations are known to accumulate in mitochondria due to the large mitochondrial membrane potential. This property is exploited to deliver therapeutic agents specifically to this organelle. [6]While the iodobutyl chain would likely be transformed in a subsequent reaction, the core phosphonium structure provides a basis for the design of mitochondria-targeted drugs. [6]* Antibacterial Agents: Some quaternary phosphonium salts have demonstrated antibacterial activity. [7]The unique combination of the lipophilic triphenylphosphonium cation and the functionalizable alkyl chain could be explored for the development of novel antibacterial agents. [7]

Conclusion

(4-Iodobutyl)(triphenyl)phosphanium iodide is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and its utility as a precursor for the Wittig reaction make it an important tool for the construction of carbon-carbon double bonds. For researchers in drug discovery, the inherent properties of the triphenylphosphonium cation, coupled with the reactive iodobutyl chain, offer intriguing possibilities for the design and synthesis of novel therapeutic agents and chemical probes. This guide provides a solid foundation for the effective utilization of this important phosphonium salt in a variety of research and development settings.

References

  • (February 06 2018) The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • (January 22 2023) Wittig Reaction. Chemistry LibreTexts. [Link]

  • (October 15 2020) Wittig reaction. Wikipedia. [Link]

  • (July 15 2013) Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine. PubMed. [Link]

  • (July 24 2024) Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. Chemical Communications (RSC Publishing). [Link]

  • 1,4-DIIODOBUTANE. Organic Syntheses. [Link]

  • Recent applications of the Wittig reaction in alkaloid synthesis. PubMed. [Link]

  • Synthesis procedure and 1H NMR (CDCl3) and 13C NMR (CDCl3). The Royal Society of Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. [Link]

Sources

Exploratory

(4-Iodobutyl)triphenylphosphonium Iodide: Molecular Weight, Synthesis, and Mitochondrial Targeting Applications

Executive Summary (4-Iodobutyl)triphenylphosphonium iodide (IBTP) is a critical bifunctional precursor heavily utilized in the design of mitochondria-targeted therapeutics, spin traps, and fluorescent probes. Featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Iodobutyl)triphenylphosphonium iodide (IBTP) is a critical bifunctional precursor heavily utilized in the design of mitochondria-targeted therapeutics, spin traps, and fluorescent probes. Featuring a precise molecular weight of approximately 572.20 g/mol , this compound is characterized by a lipophilic triphenylphosphonium (TPP) cation and a highly reactive alkyl iodide moiety. The TPP group exploits the mitochondrial membrane potential to drive the accumulation of conjugated payloads into the mitochondrial matrix, while the iodobutyl chain serves as an electrophilic linker for nucleophilic substitution. This technical guide details the physicochemical properties, mechanistic causality, and validated synthesis protocols for IBTP in advanced drug development.

Physicochemical Properties & Molecular Weight Analysis

The molecular weight of (4-Iodobutyl)triphenylphosphonium iodide is calculated at 572.20 g/mol (frequently reported between 572.17 and 572.21 g/mol depending on the isotopic precision of the atomic weights used)[1]. The mass is derived from its molecular formula, C22H23I2P, which includes two heavy iodine atoms—one covalently bound to the butyl chain and one acting as the counterion—that significantly contribute to the total molecular mass[2].

Table 1: Physicochemical Specifications

PropertyValue
Chemical Name (4-Iodobutyl)triphenylphosphonium iodide
Molecular Formula C22H23I2P
Molecular Weight ~572.20 g/mol
CAS Number 159085-21-9 / 170153-96-5
Melting Point 170.2 °C
Physical State Solid (Yellowish to white powder)

Mechanistic Grounding: The Triphenylphosphonium (TPP) Cation

The primary utility of IBTP lies in its ability to act as a highly efficient mitochondrial delivery vector. Mitochondria maintain a highly negative internal transmembrane potential ( ΔΨm​≈−140 to −180 mV)[3].

The TPP moiety is a lipophilic cation; its positive charge is delocalized across three bulky, hydrophobic phenyl rings. This extensive charge delocalization drastically lowers the activation energy required for the cation to 3[3]. According to the Nernst equation, this thermodynamic advantage allows TPP-conjugated compounds to accumulate in the mitochondrial matrix at concentrations 100 to 1,000 times higher than in the surrounding cytosol, enabling highly targeted therapeutic delivery[3].

Validated Synthesis Protocol

The synthesis of (4-Iodobutyl)triphenylphosphonium iodide is achieved via an SN​2 nucleophilic substitution reaction between triphenylphosphine and 1,4-diiodobutane. The following methodology is optimized to maximize yield and prevent the formation of unwanted cross-linked byproducts[3].

Table 2: Reaction Components

ReagentEquivalentsRole in Synthesis
Triphenylphosphine1.0 eqNucleophile
1,4-Diiodobutane5.0 eqElectrophile / Linker source
Diethyl EtherExcessPrecipitation / Purification solvent
Step-by-Step Methodology:
  • Reagent Assembly : In a fume hood, combine triphenylphosphine (1 molar equivalent) and 1,4-diiodobutane (5 molar equivalents) in a screw-top pressure flask[3].

    • Causality: The massive 5-fold stoichiometric excess of 1,4-diiodobutane is critical. It statistically ensures that the mono-substituted product is favored, preventing a second triphenylphosphine molecule from reacting with the remaining terminal iodine atom to form a bis(triphenylphosphonium)butane diiodide salt.

  • Thermal & Photic Control : Seal the flask and wrap it entirely in aluminum foil. Heat the reaction mixture at 100 °C for 1.5 hours[3].

    • Causality: Alkyl iodides are highly photosensitive. Exposure to ambient light induces homolytic cleavage of the C-I bond, generating iodine radicals ( I∙ ) that degrade the reagent and darken the product. The foil shielding preserves the integrity of the electrophilic tail.

  • Precipitation (Self-Validating Step) : Allow the flask to cool to room temperature. The crude mixture will present as a thick oil or solid mass. Add cold diethyl ether and triturate vigorously[4].

    • Causality & Validation: The newly formed TPP-salt is highly polar and completely insoluble in non-polar solvents like diethyl ether. Conversely, the unreacted 1,4-diiodobutane and any trace unreacted triphenylphosphine remain highly soluble. The formation of a distinct, filterable precipitate inherently validates that the nucleophilic substitution was successful and that lipophilic impurities have been cleanly partitioned into the supernatant.

  • Isolation : Filter the resulting precipitate, wash with fresh cold diethyl ether, and dry under high vacuum to yield the purified (4-Iodobutyl)triphenylphosphonium iodide as a solid (Melting point 170.2 °C)[4].

Downstream Applications in Drug Development

IBTP is widely used to synthesize targeted probes and therapeutics by conjugating its reactive iodobutyl tail to various payloads:

  • MitoPY1 (Mitochondrial Peroxy Yellow 1) : IBTP is reacted with a piperazine-rhodol scaffold to create MitoPY1. This fluorescent probe selectively images hydrogen peroxide ( H2​O2​ ) within the mitochondria of living cells, providing vital data in cellular models of Parkinson's disease[3].

  • MitoPBN : By reacting IBTP with the anion of para-hydroxybenzaldehyde and subsequently performing a reductive condensation with 2-methyl-2-nitropropane, researchers synthesize MitoPBN[5]. MitoPBN acts as a mitochondrial spin trap,5 to mechanistically prove that superoxide activates uncoupling proteins (UCPs)[5].

Experimental Workflow: Mitochondrial Targeting

G N1 Triphenylphosphine + 1,4-Diiodobutane N2 (4-Iodobutyl)triphenylphosphonium iodide (IBTP) N1->N2 100°C, 1.5h (Dark) N3 Payload Conjugation (e.g., MitoPBN, MitoPY1) N2->N3 Nucleophilic Substitution N4 Cellular Internalization (Lipophilic Cation) N3->N4 In Vitro/In Vivo Application N5 Accumulation in Mitochondrial Matrix (ΔΨm) N4->N5 Driven by Negative Membrane Potential

Workflow from IBTP synthesis to membrane potential-driven mitochondrial accumulation.

References

  • [5] Superoxide Activates Uncoupling Proteins by Generating Carbon-centered Radicals and Initiating Lipid Peroxidation. Journal of Biological Chemistry / ResearchGate. 5

  • [3] Volume I, Probing Mitochondrial Function. David Andrews Lab. 3

  • [1] Synthesis and Biomedical Applications of Fluorescent Organophosphorus Compounds. Newcastle University Theses. 1

  • [2] 159085-21-9 | CAS DataBase. ChemicalBook. 2

  • [4] Caractérisation RPE des adduits nitroxydes par la technique de spin-trapping. Theses.fr. 4

Sources

Foundational

Synthesis and Characterization of (4-Iodobutyl)(triphenyl)phosphonium Iodide: A Comprehensive Technical Guide

Executive Summary (4-Iodobutyl)(triphenyl)phosphonium iodide (IBTP) is a pivotal electrophilic building block in chemical biology and drug development. By leveraging the lipophilic triphenylphosphonium (TPP) cation, IBTP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Iodobutyl)(triphenyl)phosphonium iodide (IBTP) is a pivotal electrophilic building block in chemical biology and drug development. By leveraging the lipophilic triphenylphosphonium (TPP) cation, IBTP enables the targeted delivery of bioactive molecules—such as antioxidants, pharmacophores, and pH probes—directly into the mitochondrial matrix[1]. This whitepaper details the mechanistic rationale, step-by-step synthesis, and analytical characterization of IBTP, providing researchers with a robust, self-validating protocol for its preparation.

Mechanistic Rationale & Design Principles

The SN​2 Alkylation Strategy

The synthesis of IBTP relies on a classic bimolecular nucleophilic substitution ( SN​2 ) reaction. Triphenylphosphine ( PPh3​ ) acts as the nucleophile, attacking the sterically unhindered primary carbon of 1,4-diiodobutane[2].

Causality in Reagent Selection: Iodine is chosen over bromine or chlorine due to its superior leaving group ability, which accelerates the reaction kinetics without requiring harsh metallic catalysts or extreme temperatures[2]. However, because 1,4-diiodobutane possesses two identical electrophilic sites, the primary synthetic challenge is preventing the formation of the symmetric bis-phosphonium byproduct. To thermodynamically and statistically favor the mono-alkylated IBTP, 1,4-diiodobutane is supplied in a significant molar excess (typically 3 to 5 equivalents), effectively acting as both a reactant and a co-solvent.

Mitochondrial Targeting via Lipophilic Cations

The TPP moiety of IBTP is a delocalized lipophilic cation (DLC). Because the positive charge is shielded by three bulky, hydrophobic phenyl rings, the molecule can easily permeate lipid bilayers without the need for specific carrier proteins[3]. Once inside the cell, its accumulation is driven strictly by the Nernst equation, responding to the plasma membrane potential ( Δψp​ , -30 to -60 mV) and the highly negative mitochondrial membrane potential ( Δψm​ , -150 to -180 mV)[4]. This thermodynamic gradient results in a 100- to 500-fold accumulation of the conjugated payload directly within the mitochondrial matrix[1].

MitoTargeting Extracellular Extracellular Space [IBTP-Conjugate] ~ nM Cytosol Cytosol ΔΨp ≈ -30 to -60 mV [Conjugate] ~ 10x Accumulation Extracellular->Cytosol Plasma Membrane (Passive Diffusion) MitoMatrix Mitochondrial Matrix ΔΨm ≈ -150 to -180 mV [Conjugate] ~ 100-500x Accumulation Cytosol->MitoMatrix Inner Mitochondrial Membrane (Nernstian Accumulation) Action Targeted Action (e.g., ROS scavenging, Thiol alkylation) MitoMatrix->Action Bioactivation

Figure 1: Nernstian accumulation pathway of IBTP-conjugated molecules into the mitochondrial matrix.

Experimental Protocol: Synthesis and Isolation

As a Senior Application Scientist, I emphasize that a successful protocol must be a self-validating system. The following workflow utilizes extreme solubility differentials to ensure high product purity without the need for complex, low-yield column chromatography.

Materials Required
  • Triphenylphosphine ( PPh3​ , anhydrous)

  • 1,4-Diiodobutane (Stabilized over copper wire to prevent iodine liberation)

  • Anhydrous Acetonitrile ( CH3​CN ) or Toluene

  • Diethyl ether (Cold, anhydrous)

  • Argon or Nitrogen gas

Step-by-Step Methodology
  • Inert Atmosphere Setup: Purge a dry, round-bottom flask with Argon. Causality: PPh3​ is highly susceptible to oxidation at elevated temperatures. Maintaining an inert atmosphere prevents the formation of triphenylphosphine oxide ( OPPh3​ ), a common and notoriously difficult-to-remove impurity.

  • Reagent Mixing: Dissolve 1.0 equivalent of PPh3​ in anhydrous acetonitrile (approx. 0.5 M concentration). Add 3.0 to 5.0 equivalents of 1,4-diiodobutane.

  • Reflux: Heat the reaction mixture to reflux (80-110 °C) and stir vigorously for 48 to 72 hours in the dark. Causality: The dark environment prevents the photolytic degradation of the iodoalkane, which would otherwise release free iodine radicals and trigger side reactions.

  • Concentration: Allow the solution to cool to room temperature. Concentrate the mixture under reduced pressure to remove the primary solvent.

  • Anti-Solvent Precipitation (Self-Validation Step): Dissolve the resulting viscous residue in a minimal amount of dichloromethane (DCM) and add it dropwise to a large volume (e.g., 10x volume) of vigorously stirred cold diethyl ether. Validation: Phosphonium salts are highly ionic and completely insoluble in non-polar ether. The immediate formation of a white precipitate confirms the successful generation of the target salt. Unreacted PPh3​ and the excess 1,4-diiodobutane remain highly soluble in the ether phase, allowing for a clean separation.

  • Isolation: Collect the white solid via vacuum filtration. Wash the filter cake three times with fresh cold diethyl ether to ensure complete removal of lipophilic impurities. Dry under high vacuum to yield pure IBTP.

SynthesisWorkflow A Triphenylphosphine (PPh3) C Reflux in MeCN/Toluene (80-110°C, Argon, 72h) A->C B 1,4-Diiodobutane (3-5x Excess) B->C D Crude Mixture (Mono-salt + Unreacted) C->D SN2 Substitution E Precipitation in Diethyl Ether D->E Anti-solvent Isolation F Pure IBTP (White Solid) E->F Vacuum Filtration

Figure 2: Step-by-step synthetic workflow for the preparation and isolation of IBTP.

Analytical Characterization

To ensure trustworthiness and downstream reproducibility, the synthesized IBTP must be rigorously characterized. The presence of the phosphonium cation drastically shifts the NMR signals of the adjacent alkyl protons. The following table summarizes the expected quantitative analytical data for pure IBTP.

Analytical TechniqueParameter / ModeExpected Signal / ValueStructural Assignment
1H NMR (400 MHz, CDCl3) δ 7.65 - 7.90 ppmMultiplet, 15HAromatic protons of the triphenylphosphine group
δ 3.65 - 3.80 ppmMultiplet, 2H CH2​ adjacent to P+ ( CH2​−P+ )
δ 3.20 - 3.30 ppmTriplet, 2H CH2​ adjacent to Iodine ( CH2​−I )
δ 2.05 - 2.20 ppmMultiplet, 2HInternal aliphatic CH2​
δ 1.75 - 1.90 ppmMultiplet, 2HInternal aliphatic CH2​
31P NMR (162 MHz, CDCl3) δ ~24.0 ppmSinglet, 1PAlkyltriphenylphosphonium phosphorus
ESI-MS Positive Ion Modem/z 445.1 [M−I]+ (Molecular Cation: C22​H23​IP+ )

Downstream Applications in Drug Development

IBTP serves as a highly versatile anchor for developing mitochondria-targeted therapies. Its terminal alkyl iodide is highly reactive toward a variety of nucleophiles, allowing for straightforward conjugation:

  • Antioxidant Delivery: IBTP is a direct precursor for molecules like MitoQ and MitoVit E. By conjugating the antioxidant pharmacophore to the phosphonium tail, these molecules protect cells from oxidative damage far more effectively than untargeted antioxidants[1].

  • Thiol Alkylation: The 4-iodobutyl group can react directly with protein thiols, forming stable thioether linkages. This property is utilized to tag mitochondrial proteins for visualization or to selectively deplete mitochondrial glutathione pools[4][5].

  • Metabolic Probes: Conjugation of IBTP to α -aminophosphonates yields highly sensitive 31P NMR pH indicators, enabling the real-time monitoring of mitochondrial matrix pH during metabolic shifts.

References

  • Delivery of bioactive molecules to mitochondria in vivo. National Institutes of Health (PMC).1

  • Mitochondrial, Acidic, and Cytosolic pHs Determination by 31P NMR Spectroscopy. French National Centre for Scientific Research (CNRS).

  • Technical Support Center: Phosphonium Salt Synthesis. Benchchem.2

  • US7888335B2 - Mitoquinone derivatives used as mitochondrially targeted antioxidants. Google Patents.3

  • Calcium, ATP, and ROS: a mitochondrial love-hate triangle. American Physiological Society Journal.5

  • Targeting Antioxidants to Mitochondria by Conjugation to Lipophilic Cations. Annual Reviews.4

Sources

Exploratory

Comprehensive Spectral Characterization of (4-Iodobutyl)triphenylphosphonium Iodide: NMR, IR, and MS Data Analysis

Executive Summary (4-Iodobutyl)triphenylphosphonium iodide is a highly versatile bifunctional reagent widely utilized in advanced organic synthesis and chemical biology. It serves as a critical precursor for Wittig olefi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Iodobutyl)triphenylphosphonium iodide is a highly versatile bifunctional reagent widely utilized in advanced organic synthesis and chemical biology. It serves as a critical precursor for Wittig olefination and acts as the foundational building block for synthesizing mitochondria-targeting "Mito-compounds" (e.g., Mito-PBN, Mito-Q) due to the lipophilic, delocalized positive charge of the triphenylphosphonium (TPP) moiety[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for the synthesis, sample preparation, and spectral characterization (NMR, IR, MS) of this essential compound.

Experimental Methodology & Causality

To ensure reproducibility and high-fidelity analytical data, the synthesis and subsequent sample preparation must be tightly controlled. The following protocol is designed as a self-validating system, explaining the mechanistic reasoning behind each experimental choice.

Synthesis Protocol
  • Reagent Combination: In a pressure flask, combine triphenylphosphine (1.0 equivalent) and 1,4-diiodobutane (5.0 equivalents).

    • Causality: A 5-fold stoichiometric excess of the diiodide is critical. It statistically favors mono-substitution and suppresses the formation of the highly polar butane-1,4-diylbis(triphenylphosphonium) diiodide byproduct, which is notoriously difficult to separate from the desired product[2].

  • Thermal & Photic Control: Wrap the flask in aluminum foil to block ambient light and heat the neat mixture at 100 °C for 1.5 hours.

    • Causality: Alkyl iodides are highly photosensitive. Light exposure triggers homolytic cleavage of the C–I bond, generating iodine radicals (I•) that lead to complex oligomeric mixtures and discoloration. Thermal activation (100 °C) provides the necessary kinetic energy to drive the S_N2 displacement of the bulky phosphine[2].

  • Purification: Cool the mixture to room temperature and precipitate the product using cold diethyl ether.

    • Causality: The highly polar phosphonium salt is entirely insoluble in non-polar solvents like diethyl ether, whereas the unreacted 1,4-diiodobutane and any residual triphenylphosphine remain highly soluble. This differential solubility allows for rapid, chromatography-free purification.

Sample Preparation for Spectral Analysis
  • NMR Spectroscopy: Dissolve 15 mg of the dried salt in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: Despite being an ionic salt, the lipophilic nature of the triphenylphosphonium cation and the butyl chain provides excellent solubility in chlorinated solvents, preventing the need for hygroscopic solvents like DMSO- d6​ that can obscure aliphatic signals with water peaks.

  • Mass Spectrometry: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

    • Causality: Methanol supports the pre-existing ionization of the phosphonium salt. Electrospray Ionization (ESI) in positive mode is selected because the molecule is a permanent cation ( [M]+ ), yielding exceptionally high signal-to-noise ratios without the need for protonation additives (e.g., formic acid)[3].

Structural Validation Workflow

The following Graphviz diagram outlines the logical progression from synthesis to multi-modal spectral validation.

G N1 Triphenylphosphine + 1,4-Diiodobutane N2 SN2 Nucleophilic Substitution N1->N2 100 °C, 1.5 h Dark Conditions N3 (4-Iodobutyl)triphenyl- phosphonium Iodide N2->N3 Et2O Precipitation & Filtration N4 NMR Spectroscopy (1H, 13C, 31P) N3->N4 Dissolve in CDCl3 N5 Mass Spectrometry (ESI-TOF) N3->N5 Dilute in MeOH N6 Infrared Spectroscopy (FT-IR ATR) N3->N6 Solid State Analysis

Caption: Workflow for the synthesis and multi-modal spectral characterization of (4-Iodobutyl)triphenylphosphonium iodide.

Spectral Data & Interpretation

The structural integrity of (4-Iodobutyl)triphenylphosphonium iodide is confirmed through a combination of multinuclear NMR, HRMS, and FT-IR. The data presented below represents the gold standard for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Self-Validation Checkpoint: Before analyzing the 1H or 13C spectra, run a rapid 31P NMR. A single sharp singlet at ~24.5 ppm confirms product purity. A peak at ~29 ppm indicates triphenylphosphine oxide contamination (due to moisture/air exposure), while a peak at -5 ppm indicates unreacted triphenylphosphine.

Table 1: 1H NMR Data (400 MHz, CDCl3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | Ar-H (para) | 7.85 – 7.75 | m | - | 3H | PPh 3​ | | Ar-H (ortho/meta) | 7.75 – 7.65 | m | - | 12H | PPh 3​ | | α -CH 2​ | 3.85 – 3.70 | m | - | 2H | -CH 2​ -P + | | δ -CH 2​ | 3.25 | t | 6.8 | 2H | -CH 2​ -I | | β -CH 2​ , γ -CH 2​ | 2.15 – 1.75 | m | - | 4H | -CH 2​ -CH 2​

  • |

Table 2: 13C NMR Data (100 MHz, CDCl3​ ) Note: The 13C spectrum is characterized by distinct carbon-phosphorus spin-spin couplings ( JCP​ ), which are diagnostic for phosphonium salts. | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCP​ , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | Ar-C (para) | 135.2 | d | 3.0 | PPh 3​ | | Ar-C (ortho) | 133.8 | d | 10.0 | PPh 3​ | | Ar-C (meta) | 130.6 | d | 12.5 | PPh 3​ | | Ar-C (ipso) | 118.0 | d | 86.0 | PPh 3​ | | γ -CH 2​ | 33.2 | s | - | -C H 2​

  • | | β -CH 2​ | 29.5 | d | 17.0 | -C H 2​
  • | | α -CH 2​ | 22.5 | d | 50.0 | -C H 2​ -P + | | δ -CH 2​ | 5.5 | s | - | -C H 2​ -I |

Mechanistic Insight: The δ -carbon attached to the iodine atom appears highly shielded at 5.5 ppm. This is a classic "heavy atom effect" caused by the large electron cloud of the iodine atom, which induces a strong diamagnetic shielding current.

Table 3: 31P NMR Data (162 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | | 24.5 | s | Alkyltriphenylphosphonium |

High-Resolution Mass Spectrometry (HRMS-ESI)

Because the compound is a quaternary phosphonium salt, it does not require protonation to fly in the mass spectrometer. In positive ion mode (ESI+), the intact cation is detected, while the iodide counterion is invisible[3].

Table 4: HRMS-ESI(+) Data

Ion Formula Calculated m/z Observed m/z Mass Error (ppm)

| [M−I]+ | C 22​ H 23​ IP + | 445.0577 | 445.0582 | < 2.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid solid-state confirmation of the functional groups, specifically the P-C bonds and the aliphatic chain.

Table 5: FT-IR (ATR) Data

Wavenumber (cm⁻¹) Intensity Assignment
3050 Weak Aromatic C-H stretch
2930, 2860 Weak Aliphatic C-H stretch
1438 Strong P-Ph stretch (Diagnostic)
1112 Medium P-C stretch
720, 690 Strong Monosubstituted benzene out-of-plane bending

| 500 | Weak | C-I stretch |

Conclusion

The comprehensive spectral characterization of (4-Iodobutyl)triphenylphosphonium iodide relies heavily on understanding the electronic effects of its two terminal groups: the highly deshielding, J -coupling triphenylphosphonium cation, and the highly shielding, heavy-atom iodine. By adhering to the strict stoichiometric and environmental controls outlined in the synthesis protocol, researchers can reliably generate high-purity material suitable for downstream biological probing or complex synthetic transformations.

References[2] Volume I, Probing Mitochondrial Function | David Andrews Lab |https://andrewslab.ca[1] ABHD10 is an S-depalmitoylase affecting redox homeostasis through peroxiredoxin-5 | SciSpace | https://scispace.com[3] HOCl can appear in the mitochondria of macrophages during bacterial infection as revealed by a sensitive mitochondrial-targeting fluorescent probe | Rsc.org | https://rsc.org

Sources

Foundational

(4-Iodobutyl)(triphenyl)phosphanium Iodide (IBTP): A Comprehensive Technical Guide on Properties, Mechanisms, and Applications in Mitochondrial Biology

Executive Summary (4-Iodobutyl)(triphenyl)phosphanium iodide, commonly referred to as IBTP or (4-Iodobutyl)triphenylphosphonium iodide, is a specialized biochemical reagent and synthetic precursor widely utilized in mito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Iodobutyl)(triphenyl)phosphanium iodide, commonly referred to as IBTP or (4-Iodobutyl)triphenylphosphonium iodide, is a specialized biochemical reagent and synthetic precursor widely utilized in mitochondrial biology and redox proteomics. Characterized by its lipophilic triphenylphosphonium (TPP+) cation and a thiol-reactive iodobutyl chain, IBTP serves a dual purpose: it acts as a highly selective alkylating agent for mitochondrial protein thiols, and it functions as a foundational building block for synthesizing advanced mitochondria-targeted fluorophores and spin traps[1][2]. This whitepaper details the physicochemical properties, the mechanistic causality of its organelle-specific accumulation, and validated experimental protocols for its application in drug development and molecular research.

Physicochemical Properties

IBTP is a synthetic solid compound that requires specific handling due to its light sensitivity and chemical reactivity. The table below summarizes its core quantitative data and structural properties to guide laboratory storage and formulation.

PropertyValue / Description
Chemical Name (4-Iodobutyl)(triphenyl)phosphanium iodide
Common Abbreviations IBTP, (4-Iodobutyl)triphenylphosphonium iodide
CAS Number 159085-21-9[3]
Molecular Formula C22H23I2P
Molecular Weight 572.2 Da ( g/mol )
Appearance Solid
Solubility Soluble in Ethanol (up to 50 mM) and DMSO (up to 100 mM)[4]
Storage Conditions -20°C, store in the dark, under desiccating conditions
Purity >98%

Mechanistic Principles of Mitochondrial Targeting and Reactivity

The utility of IBTP is rooted in two distinct chemical features that operate synergistically to enable precise subcellular targeting and covalent modification.

Electrophoretic Accumulation via the TPP+ Moiety Mitochondria maintain a highly negative resting membrane potential ( ΔΨm​ ) of approximately -150 to -180 mV across their inner membrane[5]. The triphenylphosphonium (TPP+) moiety of IBTP is a lipophilic cation. The extensive delocalization of its positive charge across three phenyl rings reduces the activation energy required to cross the hydrophobic lipid bilayer[5]. Driven by the Nernst equation, IBTP accumulates in the mitochondrial matrix at concentrations up to 1,000-fold higher than in the cytosol, ensuring spatial specificity[6].

Thiol-Specific Alkylation Once inside the alkaline environment of the mitochondrial matrix, the terminal iodine on the butyl chain acts as an excellent leaving group. Mitochondrial proteins containing reactive cysteine residues exist predominantly as thiolate anions (Prot-S⁻) at this elevated pH. These thiolates execute a rapid nucleophilic attack on the electrophilic carbon of the iodobutyl chain via an SN2 mechanism, displacing the iodide ion and forming a stable, irreversible thioether bond[6]. This specific labeling allows researchers to identify the redox state of mitochondrial thiols; proteins that have been oxidized by reactive oxygen species (ROS) will not react with IBTP, enabling differential mass tagging in redox proteomics[6][7].

Mechanism A IBTP (Cytosol) Lipophilic Cation B IBTP (Mitochondrial Matrix) Concentrated ~1000x A->B Driven by ΔΨm (-150 to -180 mV) D Stable Thioether Adduct (Mass Tagged Protein) B->D SN2 Alkylation (- I⁻) C Mitochondrial Protein (Active Thiolate: Prot-S⁻) C->D Nucleophilic Attack

Caption: Mechanism of IBTP mitochondrial accumulation and thiol-specific alkylation.

Applications in Probe Development

Beyond direct protein labeling, IBTP is a critical synthetic precursor for drug development professionals and chemical biologists. The iodobutyl chain can undergo nucleophilic substitution with various sensor molecules, effectively appending the mitochondria-targeting TPP+ group to the sensor[2].

  • MitoPY1: By reacting IBTP with a boronate-masked piperazine rhodol, researchers synthesize Mitochondria Peroxy Yellow 1 (MitoPY1), a fluorescent probe that selectively detects localized hydrogen peroxide (H2O2) fluxes in live cells[1].

  • MitoPBN: Reacting IBTP with a derivative of α -phenyl-N-tert-butylnitrone yields MitoPBN, a targeted spin trap used to intercept and identify carbon-centered radicals generated during lipid peroxidation[2].

Synthesis Step1 Triphenylphosphine + 1,4-Diiodobutane Step2 (4-Iodobutyl)triphenylphosphonium iodide (IBTP) Step1->Step2 100 °C, 1.5 h (Dark, Neat/Sealed) Step4 Mitochondria-Targeted Probe (e.g., MitoPY1, MitoPBN) Step2->Step4 Nucleophilic Substitution (Base, Solvent) Step3 Fluorophore/Sensor Precursor (e.g., Piperazine Rhodol) Step3->Step4 Conjugation

Caption: Workflow for synthesizing mitochondria-targeted probes using IBTP as a targeting moiety.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and stoichiometric rationale.

Protocol 1: Synthesis of (4-Iodobutyl)triphenylphosphonium Iodide (IBTP)

This protocol leverages a neat reaction (solvent-free) driven by heat to form the phosphonium salt[8].

  • Preparation: In a heavy-walled, screw-top pressure flask, combine triphenylphosphine (1 molar equivalent) with 1,4-diiodobutane (5 molar equivalents). Causality Note: The 5-fold excess of diiodobutane prevents cross-linking (bis-phosphonium formation) and ensures mono-alkylation.

  • Light Protection: Tightly seal the flask and wrap it completely in aluminum foil to block ambient light, as the iodinated products and precursors are highly light-sensitive[8].

  • Reaction: Heat the reaction mixture at 100 °C for exactly 1.5 hours with continuous magnetic stirring[8].

  • Cooling: Allow the flask to cool to ambient temperature.

  • Purification (Self-Validation of Purity): Triturate the resulting crude mixture with cold diethyl ether. The non-polar ether will dissolve the unreacted 1,4-diiodobutane, while the highly polar IBTP salt will precipitate. Filter and dry the solid under a vacuum desiccator to yield pure IBTP.

Protocol 2: Mitochondrial Thiol Labeling and Validation Workflow

This protocol describes the application of IBTP for labeling reduced thiols in isolated mitochondria, incorporating a critical uncoupler control to validate ΔΨm​ -dependent uptake[6].

  • Preparation: Isolate mitochondria and suspend them at a concentration of 1.0 mg/mL in a respiration buffer (120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 25 mM sucrose, 5 mM MgCl2, 3 mM HEPES, pH 7.4) at 37°C[6].

  • Activation: Initiate active respiration by adding succinate and ADP. Allow the system to equilibrate for 3 minutes to establish a robust membrane potential[6].

  • Labeling: Add IBTP to a final concentration of 5 μM. Incubate in the dark for 10 minutes[6].

  • Quenching: Terminate the reaction by adding iodoacetic acid. Causality Note: Iodoacetic acid rapidly caps any remaining unreacted free thiols, preventing post-lysis artifacts during downstream analysis[6].

  • Validation Control (Critical): In a parallel sample, pre-incubate the mitochondria with the uncoupler FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) before adding IBTP. FCCP collapses the membrane potential, preventing IBTP accumulation. A successful experiment will show robust protein labeling (detectable via anti-TPP antibodies or mass spectrometry) in the active sample, and near-zero labeling in the FCCP control, validating that the labeling is strictly intra-mitochondrial and potential-dependent[6].

Sources

Exploratory

(4-Iodobutyl)(triphenyl)phosphanium iodide reactivity and stability

An In-depth Technical Guide to (4-Iodobutyl)(triphenyl)phosphanium iodide: Reactivity, Stability, and Synthetic Applications Abstract (4-Iodobutyl)(triphenyl)phosphanium iodide is a versatile bifunctional reagent that ho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4-Iodobutyl)(triphenyl)phosphanium iodide: Reactivity, Stability, and Synthetic Applications

Abstract

(4-Iodobutyl)(triphenyl)phosphanium iodide is a versatile bifunctional reagent that holds significant potential for synthetic chemists, particularly those in drug development and materials science. As a quaternary phosphonium salt, it serves as a robust precursor to a phosphonium ylide for use in the Wittig reaction.[1][2] Concurrently, the presence of a terminal iodo group on the butyl chain introduces a secondary reactive site for nucleophilic substitution or intramolecular cyclization. This guide provides an in-depth exploration of the synthesis, stability, and diverse reactivity of (4-Iodobutyl)(triphenyl)phosphanium iodide. We will delve into the mechanistic underpinnings of its key transformations, offer field-proven experimental protocols, and discuss how its unique dual-functionality can be strategically leveraged to construct complex molecular architectures.

Introduction

The Phosphonium Salt Family: A General Overview

Quaternary phosphonium salts, with the general structure R₄P⁺X⁻, are mainstays in organic synthesis. Their utility primarily stems from their role as precursors to phosphorus ylides, the key reagents in the Nobel Prize-winning Wittig reaction.[3] Beyond this cornerstone application, phosphonium salts exhibit high thermal and chemical stability, often superior to their nitrogen-based ammonium analogues, which has led to their use as phase-transfer catalysts, ionic liquids, and stabilizers for nanoparticles.[4][5][6][7] The large atomic radius of the phosphorus atom allows for significant steric and electronic tunability by modifying the four organic substituents, granting chemists fine control over their reactivity and physical properties.[5]

(4-Iodobutyl)(triphenyl)phosphanium iodide: A Bifunctional Reagent

(4-Iodobutyl)(triphenyl)phosphanium iodide, CAS 170153-96-5, is a particularly valuable member of this class.[8] Its structure incorporates two distinct reactive functionalities. The triphenylphosphonium cation is a classic platform for generating an unstabilized ylide, poised to react with aldehydes and ketones to form alkenes. The 4-iodobutyl chain provides a reactive electrophilic center at the terminal carbon. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions.[9] This dual-reactivity allows for tandem or sequential reaction pathways that would otherwise require multiple steps with separate reagents.

Applications in Organic Synthesis and Drug Development

The ability to perform an olefination and subsequently or concurrently engage the iodo-substituent makes this reagent a powerful tool. It can be used to introduce a five-carbon chain onto a carbonyl compound, with the resulting product containing a terminal iodide ready for further functionalization. More elegantly, the ylide generated from this salt can undergo intramolecular reactions, providing a streamlined route to cyclic structures—a common motif in pharmacologically active molecules.[10] For instance, an intramolecular Wittig reaction can form cycloalkenes, while other base-induced cyclizations can yield heterocycles.

Physicochemical Properties and Stability

Structural and Spectroscopic Data

The key physicochemical properties of (4-Iodobutyl)(triphenyl)phosphanium iodide are summarized below.

PropertyValueSource
CAS Number 170153-96-5[8]
Molecular Formula C₂₂H₂₃IP[8]
Molecular Weight 572.29 g/mol Calculated
Appearance Typically a solid, may range from white to light yellowInferred from similar compounds[11]
Solubility Soluble in polar organic solvents like methanol, dichloromethaneInferred from similar compounds[12]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and ³¹P NMR, are crucial for confirming the identity and purity of the salt after synthesis.

Thermal and Chemical Stability

Phosphonium salts are generally recognized for their high thermal stability, a property that makes them suitable for reactions requiring elevated temperatures.[5] However, their long-term stability can be influenced by several factors:

  • Counter-ion (Anion): The nature of the anion plays a critical role. Nucleophilic anions, such as chloride or iodide, can lead to decomposition via an Sₙ2-type process at elevated temperatures.[13] Non-nucleophilic, bulky anions like bis(trifluoromethylsulfonyl)imide (NTf₂) can significantly enhance thermal stability.[13]

  • Temperature: While generally stable at room temperature, phosphonium salts can decompose under extreme heat.[11] The onset decomposition temperature for alkyl phosphonium salts typically ranges from 190 to 230 °C.[6]

  • Base: Strong bases will deprotonate the alpha-carbon to form the corresponding ylide, initiating the salt's intended reactivity.[11][14] Prolonged exposure to even weak bases or moisture can lead to slow degradation.

  • Light and Air: Some phosphonium salts are reported to be light-sensitive and hygroscopic.[12][15] Oxidation of the phosphonium center is also a potential degradation pathway.

Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of the reagent.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.[15][16]

  • Handling: Always handle the solid in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16] Avoid creating dust, as inhalation should be minimized. In case of spills, sweep up the solid carefully and place it in a suitable container for disposal.[18]

Synthesis of (4-Iodobutyl)(triphenyl)phosphanium iodide

Principle of Synthesis: The Quaternization Reaction

The most direct and common method for synthesizing phosphonium salts is the quaternization of a tertiary phosphine with an alkyl halide.[14][19] This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. Triphenylphosphine, the nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For the synthesis of (4-Iodobutyl)(triphenyl)phosphanium iodide, triphenylphosphine is reacted with an excess of 1,4-diiodobutane.

Detailed Experimental Protocol

Causality: Using a molar excess of 1,4-diiodobutane is crucial to minimize the formation of the undesired bis-phosphonium salt byproduct, where triphenylphosphine reacts with both ends of the diiodide chain. Toluene is a common solvent as it readily dissolves the reactants but allows the product, a salt, to precipitate upon formation, simplifying isolation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq).

  • Reagents: Add 1,4-diiodobutane (3.0 eq) and anhydrous toluene (approx. 0.2 M concentration relative to triphenylphosphine).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 24-48 hours under a nitrogen atmosphere. Monitor the reaction by TLC or ³¹P NMR for the disappearance of triphenylphosphine.

  • Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white or off-white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the precipitate thoroughly with fresh toluene followed by hexane to remove unreacted 1,4-diiodobutane and any remaining triphenylphosphine.

  • Drying: Dry the purified solid under high vacuum to yield (4-Iodobutyl)(triphenyl)phosphanium iodide.

  • Characterization: Confirm the structure and purity using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Mechanistic Visualization

G cluster_reactants Reactants cluster_transition Sₙ2 Transition State cluster_products Products TPP Ph₃P: TS [Ph₃P···CH₂(CH₂)₃-I···I]⁺ TPP->TS Nucleophilic Attack DIB I-CH₂(CH₂)₂CH₂-I DIB->TS Salt Ph₃P⁺-CH₂(CH₂)₃-I TS->Salt Iodide I⁻ TS->Iodide Leaving Group Departure

Caption: Sₙ2 mechanism for the synthesis of the phosphonium salt.

Core Reactivity: The Wittig Reaction and Beyond

Formation of the Phosphonium Ylide

The first step in leveraging the reactivity of the phosphonium salt is its deprotonation at the α-carbon (the carbon adjacent to the phosphorus atom) to form a highly reactive phosphorus ylide (or phosphorane).[2][14]

Causality: The choice of base is critical and depends on the acidity of the α-protons. For alkylphosphonium salts like (4-Iodobutyl)(triphenyl)phosphanium iodide, the α-protons are not particularly acidic. Therefore, a very strong base is required for complete deprotonation.[14] Common choices include organolithium reagents (e.g., n-butyllithium), sodium hydride (NaH), or sodium amide (NaNH₂). Weaker bases like hydroxides or carbonates are generally insufficient for unstabilized ylides.[14]

Detailed Protocol: Ylide Generation
  • Preparation: Suspend (4-Iodobutyl)(triphenyl)phosphanium iodide (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a flame-dried, two-neck flask under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C or -78 °C in an appropriate bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (1.0 eq) dropwise via syringe. A distinct color change (often to deep red or orange) indicates the formation of the ylide.

  • Stirring: Allow the mixture to stir at the cooled temperature for 30-60 minutes to ensure complete ylide formation.

  • Usage: The resulting ylide solution is highly reactive and is typically used immediately in situ for the subsequent reaction.[14]

The Wittig Olefination Reaction

The Wittig reaction is a powerful method for creating a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or a ketone.[1][20] The major advantage of this reaction is that the position of the new double bond is unambiguously defined.[2]

Mechanism: The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This betaine then cyclizes to a four-membered oxaphosphetane ring. The oxaphosphetane subsequently collapses, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), to yield the desired alkene.[2][20] For unstabilized ylides, this process generally favors the formation of the (Z)-alkene.[20]

Protocol: Model Wittig Reaction
  • Ylide Formation: Prepare the ylide from (4-Iodobutyl)(triphenyl)phosphanium iodide as described in section 4.1.

  • Carbonyl Addition: While maintaining the cold temperature, slowly add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF to the ylide solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Workup: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Mechanistic Pathway Visualization

G Ylide {Ph₃P⁺-⁻CH(CH₂)₃I | Ylide} Betaine {Ph₃P⁺-CH(CH₂)₃I-CR₂-O⁻ | Betaine Intermediate} Ylide->Betaine Nucleophilic Addition Carbonyl {R₂C=O | Aldehyde/Ketone} Carbonyl->Betaine Oxaphosphetane {Ph₃P-CH(CH₂)₃I-CR₂-O | Oxaphosphetane} Betaine->Oxaphosphetane Ring Formation Alkene {I(CH₂)₃CH=CR₂ | Alkene Product} Oxaphosphetane->Alkene Elimination TPO {Ph₃P=O | Triphenylphosphine Oxide} Oxaphosphetane->TPO

Caption: The classical mechanism of the Wittig olefination reaction.

Advanced Synthetic Applications: Intramolecular Reactions

The true synthetic power of (4-Iodobutyl)(triphenyl)phosphanium iodide is realized when its two reactive centers are used in concert. After formation, the ylide's nucleophilic carbon can react intramolecularly with the electrophilic carbon bearing the iodide.

Base-Induced Cyclization: Formation of a Cyclopentylphosphonium Salt

If the ylide is generated and there is no external electrophile (like an aldehyde) present, it can undergo an intramolecular Sₙ2 reaction. The nucleophilic carbanion of the ylide attacks the terminal carbon, displacing the iodide and forming a new five-membered ring. This results in the formation of a new phosphonium salt, cyclopentyl(triphenyl)phosphonium iodide. This cyclic phosphonium salt can then be used in a subsequent Wittig reaction to synthesize alkylidenecyclopentanes.

Protocol: Intramolecular Cyclization
  • Ylide Formation: Prepare the ylide from (4-Iodobutyl)(triphenyl)phosphanium iodide (1.0 eq) using a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) in THF at 0 °C. Causality: A non-nucleophilic base is preferred here to avoid competing reactions with the iodide.

  • Cyclization: After ylide formation is confirmed, slowly warm the reaction mixture to room temperature and then gently heat to reflux for 2-4 hours. This provides the thermal energy needed for the intramolecular Sₙ2 reaction.

  • Isolation: Cool the reaction to room temperature. The resulting cyclopentyl(triphenyl)phosphonium iodide may precipitate or can be isolated after removal of the solvent.

  • Subsequent Reaction: The isolated cyclic phosphonium salt can be deprotonated with a strong base to form the corresponding cyclic ylide, which can then be used in a standard Wittig reaction.

Workflow Visualization

G Start (4-Iodobutyl)triphenyl phosphanium iodide Ylide Initial Ylide Ph₃P⁺-⁻CH(CH₂)₃I Start->Ylide Add Strong Base (e.g., NaHMDS) CyclicSalt Cyclopentyl(triphenyl) phosphanium iodide Ylide->CyclicSalt Heat (Reflux) Intramolecular Sₙ2 CyclicYlide Cyclic Ylide CyclicSalt->CyclicYlide Add Strong Base (e.g., n-BuLi) FinalProduct Alkylidenecyclopentane CyclicYlide->FinalProduct Wittig Reaction Carbonyl R₂C=O Carbonyl->FinalProduct

Caption: Workflow for synthesis of alkylidenecyclopentanes.

Prins-Type Cyclizations

While not a direct reaction of the phosphonium salt itself, the alkene products formed from its Wittig reaction are potential substrates for further transformations like Prins-type cyclizations.[21] If the carbonyl partner used in the Wittig reaction contains a tethered hydroxyl group, the resulting homoallylic alcohol could undergo an acid-catalyzed reaction to form substituted tetrahydropyran rings, which are prevalent scaffolds in natural products.[10]

Summary and Future Outlook

(4-Iodobutyl)(triphenyl)phosphanium iodide is a highly effective and versatile bifunctional reagent. Its stability and handling are characteristic of standard phosphonium salts, requiring anhydrous and inert conditions for storage and reaction. Its primary utility lies in its ability to serve as a precursor for two distinct but interconnected synthetic pathways:

  • Intermolecular Wittig Olefination: To introduce a five-carbon chain with a reactive terminal iodide handle for subsequent functionalization.

  • Intramolecular Cyclization: To serve as a precursor for cyclopentyl(triphenyl)phosphonium iodide, which is a valuable reagent for synthesizing five-membered carbocycles.

For researchers in drug discovery and complex molecule synthesis, the strategic application of this reagent can significantly streamline synthetic routes to important structural motifs. Future explorations could involve leveraging the iodide for transition-metal-catalyzed cross-coupling reactions post-olefination or exploring its use in the synthesis of novel polymeric materials.[5][22]

References

  • TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts.
  • Alfa Chemistry. Phosphonium Salts - Catalysts.
  • Proionic. Phosphonium Salts For Energy Storage & Batteries.
  • Bourbigot, S. et al. (2002). Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. Chemistry of Materials, 14(10), 4429-4438. Available from: [Link]

  • Krutko, D. et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5894. Available from: [Link]

  • Gondal, S. et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh₃/I₂. Chemistry Central Journal, 12(1), 62. Available from: [Link]

  • Wikipedia. Wittig reaction. (2020). Available from: [Link]

  • Wikipedia. Wittig reaction. (2023). Available from: [Link]

  • Regulations.gov. SAFETY DATA SHEET. Available from: [Link]

  • Wikipedia. Wittig reagents. Available from: [Link]

  • Johnson, A. W. (1996). Ylides and Imines of Phosphorus. John Wiley & Sons.
  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available from: [Link]

  • Matt, C. et al. (2023). Synthesis of Phosphonium Ylides. In Comprehensive Organic Synthesis II. Elsevier. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction. (2023). Available from: [Link]

  • Gaber, A. et al. (2016). Phosphonium salts and P-ylides. Organophosphorus Chemistry, 45, 132-169. Available from: [Link]

  • Chemistry Stack Exchange. Catalytic iodine in synthesis of phosphonium salts. (2014). Available from: [Link]

  • Reddy, B. V. S. et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1073-1189. Available from: [Link]

  • Rajasekhar, K. et al. (2016). TMSI-mediated Prins-type Reaction of Epoxides with Homoallylic Alcohols: Synthesis of Iodo-Substituted Tetrahydropyrans. International Journal of Chemical Sciences, 14(4), 2269-2276. Available from: [Link]

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Foundational

Engineering Mitochondria-Targeted Therapeutics: A Comprehensive Guide to Triphenylphosphonium (TPP) Conjugation

Executive Summary Mitochondrial dysfunction is a core pathology in numerous degenerative diseases, including cancer, cardiovascular disorders, and neurodegeneration. However, delivering therapeutics to the mitochondrial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mitochondrial dysfunction is a core pathology in numerous degenerative diseases, including cancer, cardiovascular disorders, and neurodegeneration. However, delivering therapeutics to the mitochondrial matrix is notoriously difficult due to the highly impermeable Inner Mitochondrial Membrane (IMM). Over the past two decades, the covalent conjugation of pharmacophores to the triphenylphosphonium (TPP+) lipophilic cation has emerged as the gold standard for mitochondrial drug delivery. This technical guide explores the mechanistic foundations, synthetic workflows, and bioenergetic implications of TPP-based mitochondrial targeting.

Mechanistic Foundations: The Nernstian Drive

Mitochondria maintain a highly negative IMM potential ( ΔΨm​≈−140 to −180 mV) to drive ATP synthesis via oxidative phosphorylation (OXPHOS). This electrochemical gradient provides a unique vulnerability that can be exploited for targeted drug delivery .

The Causality of TPP+ Selection: Why use TPP+ over other cations like rhodamine or dequalinium? Unlike localized cations, the positive charge of TPP+ is resonance-delocalized across three large, lipophilic phenyl rings. This delocalization drastically lowers the activation energy required for the cation to pass through the hydrophobic core of the phospholipid bilayer. Consequently, TPP+ conjugates do not require protein transporters; their uptake is purely driven by the Nernst equation.

For every 61.5 mV of membrane potential, there is a 10-fold accumulation of a monovalent cation. Given the plasma membrane potential ( ΔΨp​≈−30 to −60 mV) and the IMM potential, TPP+ compounds accumulate 10-fold in the cytosol and an additional 100- to 1000-fold within the mitochondrial matrix .

TPP_Uptake Extracellular Extracellular Space [TPP-Cargo] Cytosol Cytosol 10-fold Accumulation Extracellular->Cytosol Plasma Membrane (ΔΨp ≈ -60 mV) MitoMatrix Mitochondrial Matrix 1000-fold Accumulation Cytosol->MitoMatrix Inner Mitochondrial Membrane (ΔΨm ≈ -160 mV)

Figure 1: Membrane potential-driven Nernstian accumulation of TPP+ conjugates.

Synthetic Strategies & Conjugation Protocols

The efficacy of a TPP-conjugate depends heavily on the alkyl linker connecting the TPP+ moiety to the pharmacophore (e.g., an antioxidant like Vitamin E or Coenzyme Q).

Causality of Linker Length: The linker dictates the overall lipophilicity (logP) of the molecule. A linker that is too short (e.g., 2-3 carbons) results in a hydrophilic molecule that struggles to cross the IMM. Conversely, a linker that is too long (>15 carbons) causes the molecule to become so lipophilic that it irreversibly partitions into the lipid bilayer, failing to reach the aqueous matrix. A 10-carbon alkyl chain is empirically proven to provide the optimal balance for membrane traversal and matrix solubility.

Protocol 1: Synthesis of a TPP-Conjugated Pharmacophore

This protocol outlines the standard SN​2 nucleophilic substitution used to generate the phosphonium salt.

  • Step 1: Precursor Activation. Dissolve the alkyl-linked pharmacophore (terminating in a leaving group, typically a bromide or mesylate) in anhydrous dimethylformamide (DMF) or ethanol.

  • Step 2: Phosphonium Formation. Add 1.2 to 1.5 equivalents of triphenylphosphine ( PPh3​ ). The slight excess ensures complete conversion of the valuable pharmacophore precursor. Heat the mixture under reflux (80-90°C) for 24-48 hours under an inert argon atmosphere to prevent oxidation.

  • Step 3: Self-Validating Checkpoint (TLC). Monitor the reaction via Thin Layer Chromatography (TLC) using 5% MeOH in Dichloromethane (DCM).

    • Validation Logic: The reaction is complete only when the UV-active spot corresponding to the precursor disappears. The product (TPP-conjugate) will appear as a highly polar spot remaining near the baseline ( Rf​≈0.1 ), while unreacted PPh3​ runs near the solvent front. This ensures no unreacted precursor contaminates the final biological assays.

  • Step 4: Purification and Counter-ion Exchange. Precipitate the product using cold diethyl ether. For in vivo applications, the counter-ion must be exchanged from bromide/iodide to a biologically benign anion (e.g., chloride or methanesulfonate) using an ion-exchange resin to prevent halogen toxicity.

  • Step 5: Structural Validation. Confirm the structure via 1H -NMR. The diagnostic signal is the distinct multiplet of the 15 aromatic protons of the TPP+ group between 7.6 and 7.9 ppm, and the downfield shift of the alkyl CH2​ protons adjacent to the phosphorus atom.

Quantification and Validation of Mitochondrial Uptake

To ensure the synthesized compound effectively targets mitochondria, its accumulation must be empirically validated. In vivo, these compounds can reach steady-state distributions in high-energy tissues like the heart, brain, and liver following oral administration .

Protocol 2: Real-Time Quantification using TPP-Selective Electrodes
  • Isolate mitochondria from tissue (e.g., rat liver) using differential centrifugation in a sucrose/HEPES buffer.

  • Suspend mitochondria (1 mg protein/mL) in a respiration buffer containing succinate (to drive the electron transport chain and establish ΔΨm​ ).

  • Insert a TPP-selective ion electrode (calibrated with known concentrations of TPP+).

  • Validation Logic: Add the TPP-conjugate. A rapid drop in external [TPP+] indicates mitochondrial uptake. To prove this uptake is strictly ΔΨm​ -dependent (and not just non-specific lipid binding), add FCCP (a chemical uncoupler). FCCP dissipates the membrane potential; a self-validating system will show an immediate release of the TPP-conjugate back into the buffer, confirming the mechanism of accumulation.

Data Presentation: Properties of Standard TPP-Conjugates
CompoundPharmacophoreLinker LengthPrimary ApplicationBioenergetic Effect
MitoQ Ubiquinone10-carbonROS scavenging, Lipid peroxidationMild uncoupling at >5 µM
MitoVitE α -Tocopherol2 to 10-carbonMembrane antioxidantMild uncoupling at >5 µM
MitoTEMPO Piperidine nitroxide2-carbonSuperoxide dismutase mimeticMinimal at working doses
4-CF3-TPP VariableVariableSafe diagnostic/therapeutic deliveryInert; Preserves ΔΨm​

Bioenergetic Impact and the Uncoupling Paradox

While TPP+ is a powerful delivery vector, it is not bioenergetically inert.

The Uncoupling Paradox: At high concentrations, standard TPP+ conjugates can act as mild uncouplers of OXPHOS. The lipophilic cation cycles across the IMM or perturbs the lipid bilayer structure, leading to a proton leak. This dissipates ΔΨm​ and forces the mitochondria to consume more oxygen to maintain ATP levels, eventually leading to bioenergetic collapse .

Causality of Mitigation: To decouple mitochondrial targeting from OXPHOS uncoupling, researchers have engineered modified TPP+ carriers. By adding electron-withdrawing groups (e.g., trifluoromethyl, −CF3​ ) to the para-position of the phenyl rings, the electron density on the central phosphorus atom is reduced. This subtle electronic tuning maintains the lipophilicity required for Nernstian uptake but prevents the molecule from facilitating proton leak, rendering the 4-CF3-TPP+ moiety a bioenergetically safe alternative .

TPP_Uncoupling StandardTPP Standard TPP+ Conjugate (High Electron Density) Uptake Mitochondrial Matrix Accumulation StandardTPP->Uptake Driven by ΔΨm ModifiedTPP Modified 4-CF3-TPP+ (Reduced Electron Density) ModifiedTPP->Uptake Driven by ΔΨm ProtonLeak Proton Leak & OXPHOS Uncoupling Uptake->ProtonLeak Standard TPP+ SafeDelivery Safe Cargo Delivery (Preserved ΔΨm) Uptake->SafeDelivery 4-CF3-TPP+

Figure 2: Bioenergetic impact of standard TPP+ versus modified 4-CF3-TPP+ carriers.

References

  • Zielonka, J., et al. "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications." Chemical Reviews, 2017.[Link]

  • Smith, R.A.J., et al. "Delivery of bioactive molecules to mitochondria in vivo." Proceedings of the National Academy of Sciences, 2003.[Link]

  • Jameson, V.J.A., et al. "Synthesis of triphenylphosphonium vitamin E derivatives as mitochondria-targeted antioxidants." Tetrahedron, 2015.[Link]

  • Kulkarni, C.A., et al. "A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation." Journal of Medicinal Chemistry, 2021.[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(triphenylphosphonio)butane Diiodide

This guide provides a comprehensive overview of the synthesis of 1,4-bis(triphenylphosphonio)butane diiodide, a valuable bis(phosphonium) salt. It is intended for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of 1,4-bis(triphenylphosphonio)butane diiodide, a valuable bis(phosphonium) salt. It is intended for researchers, scientists, and professionals in drug development who utilize phosphonium salts in various synthetic applications. This document delves into the reaction mechanism, provides a detailed experimental protocol, and discusses key considerations for a successful synthesis.

Introduction: The Significance of Bis(phosphonium) Salts

Phosphonium salts are a versatile class of organophosphorus compounds with wide-ranging applications in organic synthesis.[1] They serve as key precursors to phosphonium ylides for the Wittig reaction, a cornerstone for alkene synthesis.[2][3] Furthermore, they find use as phase-transfer catalysts, ionic liquids, and intermediates in the synthesis of complex molecules.[1]

Bis(phosphonium) salts, such as the target molecule 1,4-bis(triphenylphosphonio)butane diiodide, feature two phosphonium centers linked by an alkyl chain. These structures have demonstrated unique properties and applications, including use as sterilizing agents and exhibiting enhanced antibacterial activity compared to their mono-phosphonium counterparts.[4] The synthesis of these dicationic salts is a fundamental process for accessing these valuable chemical entities.[5]

Reaction Mechanism and Rationale

The synthesis of 1,4-bis(triphenylphosphonio)butane diiodide from triphenylphosphine and 1,4-diiodobutane proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[6][7] Triphenylphosphine, with its lone pair of electrons on the phosphorus atom, acts as a potent nucleophile.[6]

The key steps of the mechanism are as follows:

  • First Nucleophilic Attack: A molecule of triphenylphosphine attacks one of the electrophilic carbon atoms of 1,4-diiodobutane. The carbon-iodine bond is polarized, rendering the carbon atom susceptible to nucleophilic attack. The iodide ion serves as a good leaving group. This results in the formation of a mono-phosphonium salt intermediate, (4-iodobutyl)triphenylphosphonium iodide.

  • Second Nucleophilic Attack: A second molecule of triphenylphosphine then attacks the remaining terminal carbon atom of the mono-phosphonium salt intermediate. This displaces the second iodide ion and forms the final dicationic bis(phosphonium) salt, 1,4-bis(triphenylphosphonio)butane diiodide.

The choice of 1,4-diiodobutane as the alkylating agent is strategic. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.[7] The higher reactivity of the iodo-substituent facilitates the reaction, often allowing for milder reaction conditions compared to the corresponding dibromo or dichloro analogs.

Synthesis_Mechanism TPP1 Triphenylphosphine (PPh₃) MonoSalt (4-Iodobutyl)triphenylphosphonium iodide TPP1->MonoSalt Sₙ2 Attack DIIB 1,4-Diiodobutane DIIB->MonoSalt FinalProduct 1,4-Bis(triphenylphosphonio)butane Diiodide MonoSalt->FinalProduct Sₙ2 Attack TPP2 Triphenylphosphine (PPh₃) TPP2->FinalProduct

Caption: Reaction pathway for the synthesis of 1,4-bis(triphenylphosphonio)butane diiodide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,4-bis(triphenylphosphonio)butane diiodide.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
TriphenylphosphineP(C₆H₅)₃262.292.1 eq.High purity is recommended.
1,4-DiiodobutaneC₄H₈I₂309.921.0 eq.Can be prepared from tetrahydrofuran.[8]
TolueneC₇H₈92.14AnhydrousSolvent for the reaction.
Diethyl ether(C₂H₅)₂O74.12AnhydrousFor washing the product.
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (2.1 equivalents) in anhydrous toluene.

  • Addition of Alkyl Halide: To the stirred solution, add 1,4-diiodobutane (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by the precipitation of the phosphonium salt, which is typically a white solid. The reaction is generally heated for several hours to ensure complete conversion.[6]

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the toluene solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified 1,4-bis(triphenylphosphonio)butane diiodide under vacuum to obtain a fine, white powder.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Reactants Dissolve Triphenylphosphine in Toluene Addition Add 1,4-Diiodobutane Reactants->Addition Reflux Heat to Reflux Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 1,4-Bis(triphenylphosphonio)butane Diiodide (White Powder) Drying->Product

Caption: A step-by-step workflow for the synthesis of the target bis(phosphonium) salt.

Characterization

The synthesized 1,4-bis(triphenylphosphonio)butane diiodide should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the phenyl protons and the methylene protons of the butane chain.

    • ³¹P NMR: Will exhibit a single resonance, confirming the presence of a single phosphorus environment.[9][10] The chemical shift will be indicative of a phosphonium salt.

    • ¹³C NMR: Will display signals for the aromatic carbons and the aliphatic carbons of the butane linker.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic groups, as well as the P-C bond.[11]

  • Mass Spectrometry (MS): Can be used to determine the mass of the dication.

  • Elemental Analysis: Provides the percentage composition of C, H, and P, which can be compared to the calculated theoretical values.

Troubleshooting and Key Considerations

  • Solvent Choice: The use of a non-polar solvent like toluene is crucial as the phosphonium salt product is insoluble, which drives the reaction to completion and simplifies purification by precipitation.[6]

  • Purity of Reactants: The purity of triphenylphosphine and 1,4-diiodobutane is important for obtaining a high yield of the desired product and minimizing side reactions.

  • Moisture Sensitivity: While not as sensitive as some organometallic reagents, it is good practice to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions of triphenylphosphine.

  • Side Reactions: The primary potential side reaction is the formation of the mono-phosphonium salt if the stoichiometry is not carefully controlled or if the reaction is not allowed to proceed to completion. Using a slight excess of triphenylphosphine can help ensure the formation of the bis-adduct.

Conclusion

The synthesis of 1,4-bis(triphenylphosphonio)butane diiodide from triphenylphosphine and 1,4-diiodobutane is a straightforward and efficient method for producing this valuable bis(phosphonium) salt. The reaction proceeds through a well-understood SN2 mechanism and yields a product that can be easily purified. This guide provides the necessary theoretical background and practical instructions for researchers to successfully synthesize and characterize this compound for its various applications in organic chemistry and materials science.

References

  • Semantic Scholar. (2022, November 9). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes.
  • Stevens, E. (2019, January 9). making phosphonium salts. YouTube.
  • Chen, Y.-R., et al. (2017, April 3). Four-Component Synthesis of Phosphonium Salts: Application Toward an Alternative Approach to Cross-Coupling for the Synthesis of Bis-Heteroarenes. ResearchGate.
  • Freie Universität Berlin. Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined.
  • Arabian Journal of Chemistry. (2011, January 1). Synthesis and application of 1,4-bis(triphenyl phosphonium)butane peroxodisulfate for conversion of alkyl benzenes to their corresponding acylbenzenes.
  • Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Journal of Organic Chemistry, 86, 9838-9846.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Academia.edu. 1,4-BIS(TRIPHENYL Phosphonium)Butane Peroxodisulfate: Conversion of Alkyl Benzenes to Carbonyl Compounds.
  • ACS Publications. (2025, November 19). Phosphonium Bis(oxalato)borate Dicationic Ionic Liquids: A Platform for Halogen-Free Functional Fluids. ACS Sustainable Chemistry & Engineering.
  • The Wittig Reaction: Synthesis of Alkenes.
  • MDPI. (2024, August 15). Synthesized Bis-Triphenyl Phosphonium-Based Nano Vesicles Have Potent and Selective Antibacterial Effects on Several Clinically Relevant Superbugs.
  • WebAssign. Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene.
  • Organic Syntheses Procedure. 1.
  • Synthesis of Bifunctional Phosphonium Salts Bearing Perfluorinated Side Chains and Their Application in the Synthesis of Cyclic.
  • PMC. (2022, November 9). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes.
  • ResearchGate. Synthesis and Antimicrobial Activities of Phosphonium Salts on Basis of Triphenylphosphine and 3,5-Di-Tert-Butyl-4-Hydroxybenzyl Bromide | Request PDF.
  • PubMed. (2006, November 1). Synthesis and Trypanocidal Activity of 1,4-bis-(3,4,5-trimethoxy-phenyl).
  • Dalton Transactions (RSC Publishing). Bis(phosphine)boronium salts. Synthesis, structures and coordination chemistry.
  • European Patent Office. Process for the preparation of phosphonium salts - European Patent Office - EP 0675130 A2. Googleapis.com.
  • MDPI. (2024, July 31). Catena-[Triaquabis(μ 2 -1,4-bis(diphenylphosphoryl)butane)nitrato-κ 2 O-praseodymium(III)] Nitrate Monohydrate Methanol Solvate.
  • ChemRxiv. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions.
  • ResearchGate. Structural Prediction of Bis { (di- p -anisole)-1,4-azabutadiene } -bis[triphenylphosphine]ruthenium(II) Using 31 P NMR Spectroscopy.

Sources

Foundational

The Dual-Action Ylide: Role of (4-Iodobutyl)(triphenyl)phosphonium Iodide in Tandem Cyclization-Wittig Olefination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary (4-Iodobutyl)(triphenyl)phosphonium iodide (IBTP) is a bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

(4-Iodobutyl)(triphenyl)phosphonium iodide (IBTP) is a bifunctional reagent with a dual identity in modern chemical research. In chemical biology, it is widely recognized as a vector for delivering bioactive molecules to mitochondria, leveraging the lipophilic triphenylphosphonium (TPP) cation to cross mitochondrial membranes[1]. However, in synthetic organic chemistry, IBTP serves a profoundly different and elegant purpose: it acts as a direct precursor to cyclobutylidenetriphenylphosphorane .

Through a tandem deprotonation-cyclization sequence, IBTP enables the single-pot synthesis of alkylidenecyclobutanes via Wittig olefination[2]. Because cyclobutane rings are highly prized in drug discovery as conformationally restricted bioisosteres for gem-dimethyl groups, mastering the reactivity of IBTP provides chemists with a powerful tool for generating complex, spirocyclic, and constrained molecular scaffolds[3].

Mechanistic Causality: The Tandem Pathway

The transformation of IBTP into an active Wittig reagent is not a standard single-step deprotonation. It is a cascade reaction driven by the precise application of stoichiometric base and the superior leaving-group kinetics of the iodide ion.

  • Primary Deprotonation: The addition of the first equivalent of a strong base abstracts a proton from the α -carbon adjacent to the phosphonium center, generating a linear non-stabilized ylide.

  • 4-exo-tet Cyclization: Unlike standard ylides that wait for an exogenous electrophile, this linear ylide possesses an internal electrophile—the C4 carbon bearing the iodide. The nucleophilic ylidic carbon rapidly attacks C4, displacing the iodide in a 4-exo-tet cyclization to form a cyclobutyltriphenylphosphonium salt. Iodide's low C-X bond dissociation energy makes IBTP kinetically superior to its bromide counterpart for this step.

  • Secondary Deprotonation: A second equivalent of base is strictly required to deprotonate the newly formed cyclobutane ring, yielding the highly reactive cyclobutylidenetriphenylphosphorane [4].

  • Wittig Olefination: Introduction of an aldehyde or ketone leads to a [2+2] cycloaddition, forming an oxaphosphetane intermediate. Subsequent cycloreversion extrudes triphenylphosphine oxide ( Ph3​P=O ), leaving behind the target alkylidenecyclobutane[5].

Mechanism A (4-Iodobutyl)triphenyl- phosphonium iodide B Linear Ylide Intermediate A->B Base (Eq 1) - HI C Cyclobutyltriphenyl- phosphonium salt B->C 4-exo-tet Cyclization D Cyclobutylidene- triphenylphosphorane C->D Base (Eq 2) - H+ E Oxaphosphetane Complex D->E + Carbonyl [2+2] Cycloaddition F Alkylidenecyclobutane Product E->F Cycloreversion - Ph3P=O

Fig 1: Tandem intramolecular cyclization and Wittig olefination pathway.

Experimental Causality & Reaction Optimization

To successfully execute this tandem sequence, the reaction conditions must be tightly controlled. The table below outlines the critical parameters and the chemical logic dictating their selection.

Table 1: Reaction Optimization Parameters for Cyclobutylidene Generation

ParameterOptimal ConditionMechanistic CausalityExpected Outcome / Validation
Stoichiometry > 2.1 eq Base Eq 1 drives linear ylide formation; Eq 2 deprotonates the cyclic intermediate. Using < 2 eq stalls the reaction at the inactive cyclic salt.Complete conversion to the active cyclobutylidene ylide.
Leaving Group Iodide (IBTP) Lower C-X bond dissociation energy than bromide accelerates the critical 4-exo-tet cyclization step.Faster cyclization; minimal intermolecular oligomerization.
Base Selection t-BuOK or NaHMDS Strong, non-nucleophilic bases prevent unwanted SN​2 attack on the alkyl iodide backbone.Rapid formation of a deep red/orange solution (ylide maturation).
Temperature 0 °C → RT → -78 °C RT is required to overcome the cyclization activation energy; -78 °C maximizes kinetic control during the Wittig [2+2] cycloaddition.High yield of alkylidenecyclobutane; minimal ylide thermal degradation.

Self-Validating Experimental Protocol

The following protocol details the synthesis of an alkylidenecyclobutane from IBTP. It is designed as a self-validating system , embedding visual and analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Workflow Step1 1. Suspend IBTP in Dry THF (0 °C) Step2 2. Add 2.2 eq t-BuOK dropwise Step1->Step2 Inert Atmosphere (Ar/N2) Step3 3. Warm to RT (Observe deep red color) Step2->Step3 Drives tandem cyclization Step4 4. Cool to -78 °C, add electrophile Step3->Step4 Kinetic control setup Step5 5. Warm to RT, stir 4-12h Step4->Step5 Oxaphosphetane formation

Fig 2: Self-validating experimental workflow for cyclobutylidene generation.

Step-by-Step Methodology

Step 1: Preparation & First Deprotonation

  • Action: To a flame-dried Schlenk flask under an argon atmosphere, add IBTP (1.0 equiv) and anhydrous THF (to achieve a 0.1 M concentration). Cool the suspension to 0 °C using an ice bath.

  • Action: Dropwise, add a solution of potassium tert-butoxide (t-BuOK) in THF (2.2 equiv).

  • Validation Checkpoint: The initial addition will cause the white/pale salt to dissolve, accompanied by a slight yellowing, indicating the formation of the transient linear ylide.

Step 2: Cyclization & Ylide Maturation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Validation Checkpoint:Critical Visual Cue. The solution must transition to a vibrant, deep red or dark orange. Non-stabilized ylides are deeply colored due to the highly polarized P=C bond delocalizing into the triphenylphosphine rings. If the solution remains pale, the secondary deprotonation has failed (likely due to wet solvent or degraded base).

Step 3: Electrophile Addition

  • Action: Cool the mature ylide solution to -78 °C using a dry ice/acetone bath. Slowly add the target aldehyde or ketone (0.9 equiv, dissolved in a minimum volume of dry THF) dropwise over 10 minutes.

  • Validation Checkpoint: The deep red color will rapidly dissipate to a pale yellow or white suspension as the ylide is consumed and the oxaphosphetane intermediate forms.

Step 4: Cycloreversion & Workup

  • Action: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 4–12 hours.

  • Validation Checkpoint: Perform TLC analysis (typically Hexanes/EtOAc). The complete consumption of the carbonyl compound and the appearance of a new, non-polar spot (the alkene) confirms success.

  • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract with diethyl ether or hexanes. The byproduct, triphenylphosphine oxide ( Ph3​P=O ), is highly insoluble in hexanes and will crash out as a white precipitate, allowing for easy removal via filtration before silica gel chromatography.

References

  • Delivery of bioactive molecules to mitochondria in vivo. PubMed Central (PMC), National Institutes of Health. 1

  • Cyclobutyltriphenylphosphonium bromide | 3666-89-5. Benchchem. 4

  • Synthesis and reactions of the (1-cyclobutenyl)triphenylphosphonium salt. ACS Publications. 5

  • Manufacturer price (4-Bromobutyl)triphenylphosphonium bromide CAS 7333-63-3. MyUChem. 2

  • The synthesis of spiro[bicyclo[2.2.1]heptene-7,1′-cycloalkan]-2′-ones and related benzobicyclo[2.2.1]heptene derivatives. Scilit.3

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Exploratory

The Evolution of Triphenylphosphonium Salts: From Olefination to Mitochondrial Medicine

Introduction: The Dual Life of a Chemical Scaffold The triphenylphosphonium (TPP) salt is one of the most versatile and historically significant structural motifs in modern chemistry. Originally synthesized as a mere int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Life of a Chemical Scaffold

The triphenylphosphonium (TPP) salt is one of the most versatile and historically significant structural motifs in modern chemistry. Originally synthesized as a mere intermediate in fundamental organic reactions, the TPP moiety has transcended its origins to become a cornerstone of modern chemical biology and targeted drug delivery. This whitepaper explores the deep technical history, synthetic causality, and modern therapeutic applications of TPP salts, bridging the gap between classical organic synthesis and cutting-edge mitochondrial medicine.

Historical Milestone I: The Wittig Revolution (1950s)

The story of the TPP salt in mainstream synthesis began in 1953 when Georg Wittig and G. Geissler discovered that reacting benzophenone with methylenetriphenylphosphorane yielded 1,1-diphenylethylene and triphenylphosphine oxide in near-quantitative yields[1][2]. This discovery, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes[3][4].

Prior to the Wittig reaction, converting carbonyl compounds to olefins relied on Grignard reactions followed by elimination, which notoriously produced complex mixtures of isomeric alkenes[1]. The Wittig olefination provided absolute regiocontrol, replacing the carbonyl oxygen specifically with a carbon-carbon double bond[3].

The Logical Workflow of the Wittig Reaction

The process relies on the formation of a phosphonium salt, its deprotonation to an ylide, and a subsequent cycloaddition-cycloreversion sequence.

G A Triphenylphosphine C Phosphonium Salt A->C SN2 B Alkyl Halide B->C D Phosphonium Ylide C->D Base F Oxaphosphetane D->F Cycloaddition E Carbonyl Compound E->F G Alkene Product F->G Cycloreversion H Ph3P=O (Byproduct) F->H Thermodynamic Sink

Caption: Logical workflow of the Wittig olefination via triphenylphosphonium salt intermediates.

Quantitative Selectivity in Olefination

The geometry of the resulting double bond (E vs. Z) is intrinsically linked to the electronic nature of the ylide carbanion[4].

Table 1: Wittig Reaction Selectivity Matrix

Ylide Classification R-Group Nature Base Required Intermediate Stability Predominant Alkene
Unstabilized Simple Alkyl chains Strong (e.g., n-BuLi) Highly reactive Z-Alkene[3][4]

| Stabilized | Electron-withdrawing (Esters, Cyano) | Moderate (e.g., NaOH) | Air-stable | E-Alkene[3] |

Core Experimental Protocols: Causality and Validation

To ensure reproducibility and scientific integrity, the following protocols deconstruct the "why" behind standard synthetic procedures involving TPP salts.

Protocol 1: Synthesis of Alkyltriphenylphosphonium Halides

This protocol describes the foundational SN2 reaction used to generate the TPP salt precursor[3].

  • Step 1: Reagent Assembly. Dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add the primary alkyl bromide (1.1 eq) dropwise.

    • Causality: Toluene is a non-polar solvent. While the neutral starting materials are highly soluble, the resulting ionic phosphonium salt is not. This intentional solvent mismatch forces the product to precipitate out of the solution, driving the equilibrium forward (Le Chatelier’s principle) and preventing unwanted side reactions.

  • Step 2: Thermal Activation. Reflux the mixture at 110 °C for 12–24 hours.

    • Causality: The phosphorus atom in PPh3 is sterically hindered by three bulky phenyl rings. High thermal energy is required to overcome the activation barrier of the SN2 transition state, particularly if secondary halides are used[3].

  • Step 3: Isolation. Cool the mixture to room temperature, filter the precipitate, and wash with cold diethyl ether.

    • Self-Validation System: The visual transition from a clear solution to a dense white crystalline suspension confirms salt formation. Analytically, 31P NMR will act as an absolute validator, showing a sharp singlet shifting from ~ -5.4 ppm (free PPh3) to approximately +20 to +25 ppm (phosphonium salt).

Protocol 2: Generation of the Ylide and Olefination
  • Step 1: Deprotonation. Suspend the unstabilized alkyltriphenylphosphonium salt in anhydrous THF at -78 °C under an Argon atmosphere. Add n-Butyllithium (1.05 eq) dropwise.

    • Causality: The ultra-low temperature kinetically traps the highly reactive, unstabilized ylide, preventing auto-oxidation or solvent degradation. THF acts as a coordinating solvent to stabilize the lithium counterion.

  • Step 2: Ylide Maturation. Stir for 1 hour at -78 °C.

    • Self-Validation System: The suspension will dissolve and transition into a vibrant, deep red or orange solution. This intense color change is the definitive hallmark of ylide formation, resulting from the extended charge transfer between the carbanion and the phosphonium center.

  • Step 3: Cycloaddition & Cleavage. Add the carbonyl compound (e.g., benzophenone) dissolved in THF. Warm to room temperature.

    • Causality: Warming provides the activation energy for the [2+2] cycloaddition to form the oxaphosphetane intermediate. The subsequent cycloreversion is driven by the formation of the P=O bond in triphenylphosphine oxide. With a bond dissociation energy of ~540 kJ/mol, this acts as an irreversible thermodynamic sink[1][3].

    • Self-Validation System: The disappearance of the deep red color indicates the complete consumption of the ylide.

Historical Milestone II: The Shift to Mitochondrial Medicine (1990s–Present)

While the Wittig reaction cemented the TPP salt in synthetic history, a completely different application emerged in chemical biology. In 1969, Liberman and colleagues discovered that alkylated TPP cations could be used as probes to measure mitochondrial membrane potential[5][6].

However, the true paradigm shift occurred in the late 1990s and early 2000s when Michael Murphy and Robin Smith realized that the TPP+ moiety could be used as a molecular "tow truck" to deliver bioactive compounds—specifically antioxidants like ubiquinol and α-tocopherol—directly into the mitochondria of living cells[6][7]. This led to the creation of MitoQ and Mito-Vit E, pioneering the field of mitochondrial medicine[5][7].

The Causality of Delocalized Lipophilic Cations (DLCs)

The TPP+ cation is the gold standard of Delocalized Lipophilic Cations (DLCs). The positive charge on the phosphorus atom is sterically shielded and electronically delocalized by the three bulky phenyl rings[7][8].

  • Lipophilicity: The hydrophobic surface area lowers the activation energy required for the molecule to pass through the hydrophobic core of the phospholipid bilayer without requiring a dedicated transport protein[7].

  • Charge-Driven Accumulation: Once inside the cell, the distribution of the cation is dictated strictly by the Nernst equation. Because the mitochondrial matrix maintains a massive negative potential (ΔΨm) generated by the electron transport chain, TPP+ conjugates are pulled directly into the organelle[5][7].

G A Extracellular Space [TPP+ Conjugate] B Plasma Membrane (ΔΨp ≈ -30 to -60 mV) A->B Lipophilic Permeation C Cytosol (10-fold Accumulation) B->C Driven by ΔΨp D Inner Mitochondrial Membrane (ΔΨm ≈ -140 to -180 mV) C->D Diffusion E Mitochondrial Matrix (100- to 500-fold Accumulation) D->E Driven by ΔΨm

Caption: Membrane potential-driven accumulation of lipophilic TPP+ cations into mitochondria.

Quantitative Accumulation Dynamics

The efficiency of TPP+ as a delivery vector is staggering when quantified. The accumulation factor increases 10-fold for every 61.5 mV of membrane potential[5].

Table 2: Subcellular Accumulation Dynamics of TPP+ Cations

Cellular Compartment Typical Membrane Potential (mV) Accumulation Factor (Relative to Extracellular)
Cytosol -30 to -60 ~5 to 10-fold

| Mitochondrial Matrix | -140 to -180 | ~100 to 1000-fold[5][7] |

This massive concentration gradient allows for the selective inhibition of mitochondrial oxidative damage, forming the basis for therapies targeting neurodegeneration, metabolic diseases, and cancer[5][6][7]. Modern iterations even utilize TPP+ conjugates with specific linker lengths (e.g., 8 to 10-carbon aliphatic chains) to fine-tune the lipophilicity and cytotoxicity against human cancer cell lines[9].

Conclusion

The journey of the triphenylphosphonium salt is a masterclass in chemical evolution. What began in 1953 as a method to force the regioselective formation of carbon-carbon double bonds has evolved into the premier vector for targeted intracellular drug delivery. By understanding the fundamental thermodynamics of the P=O bond and the electrochemical gradients of the cell, scientists have harnessed the TPP+ scaffold to manipulate both molecules in the flask and organelles in the human body.

References

  • 20.4: The Wittig reaction - Chemistry LibreTexts Chemistry LibreTexts
  • Wittig Reactions under Sonication Conditions | Encyclopedia MDPI Encyclopedia MDPI
  • The Wittig Reaction - Organic Reactions Organic Reactions
  • Georg Wittig: The perfect symphonist in organic chemistry Comptes Rendus de l'Académie des Sciences
  • Targeting Antioxidants to Mitochondria by Conjugation to Lipophilic C
  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applic
  • Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy MDPI
  • Triphenylphosphonium (TPP) conjugates of 1,2,3-triazolyl nucleoside analogues.

Sources

Foundational

Engineering Cyclic Architectures: Advanced Principles of the Intramolecular Wittig Reaction

Executive Summary The Wittig reaction is a foundational carbon-carbon bond-forming methodology in organic synthesis. While its intermolecular application is universally taught, the intramolecular Wittig reaction represen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Wittig reaction is a foundational carbon-carbon bond-forming methodology in organic synthesis. While its intermolecular application is universally taught, the intramolecular Wittig reaction represents a highly sophisticated, kinetically nuanced evolution of this chemistry. By tethering the phosphonium ylide and the carbonyl electrophile within the same molecular framework, chemists can construct complex cyclic architectures—ranging from densely functionalized five-membered heterocycles to strained fifteen-membered macrocyclic drugs.

This whitepaper provides an in-depth technical analysis of the intramolecular Wittig reaction. We will explore the thermodynamic drivers of cyclization, the logic behind chemoselectivity, stereochemical control (E/Z geometry), and field-proven protocols for macrocyclization in drug development.

Mechanistic Foundations: Thermodynamics vs. Kinetics

The fundamental mechanism of the intramolecular Wittig reaction mirrors its intermolecular counterpart but is uniquely governed by the spatial proximity of the reacting centers. The process involves the deprotonation of a phosphonium salt to form a phosphorus ylide, which undergoes an intramolecular nucleophilic attack on a tethered aldehyde or ketone. This forms a four-membered oxaphosphetane intermediate, which subsequently undergoes a stereospecific cycloreversion (cycloelimination) to yield the cyclic alkene and a phosphine oxide byproduct.

The Causality of Cyclization

Why does cyclization occur efficiently, even when forming highly strained rings or entropically disfavored macrocycles? The causality lies in the immense thermodynamic driving force of the reaction: the formation of the extremely stable phosphorus-oxygen double bond ( P=O ) in triphenylphosphine oxide (bond dissociation energy ≈540 kJ/mol)[1]. This massive enthalpic gain effortlessly overcomes the entropic penalty ( ΔS‡ ) associated with bringing the two ends of a long-chain precursor together, making the intramolecular Wittig reaction an exceptionally powerful tool for macrocyclization.

G A Phosphonium Salt Precursor B Phosphorus Ylide (Deprotonation) A->B Base (-HX) C Oxaphosphetane Intermediate B->C Intramolecular Nucleophilic Attack D Cyclic Alkene Product C->D Cycloreversion (Alkene Formation) E Phosphine Oxide (Byproduct) C->E Thermodynamic Driver (P=O)

Figure 1: Mechanistic workflow and thermodynamic driving forces of the intramolecular Wittig reaction.

Chemoselectivity in Heterocycle Synthesis

In the realm of drug development, the ability to selectively synthesize specific heterocyclic pharmacophores from a single class of precursors is highly prized. Recent advancements have demonstrated that the intramolecular Wittig reaction can be engineered to be highly chemoselective.

By utilizing Michael acceptors and reacting them with phosphines and acyl chlorides, zwitterionic intermediates are formed. These intermediates undergo acylation and subsequent deprotonation to generate phosphorus ylides in situ. Depending on the specific trapping reagent (the nature of the acyl chloride) and the reaction conditions, the cyclization trajectory can be precisely steered to form either oxazoles or benzofurans [2][3].

  • Oxazole Pathway: Favored when specific acyl chlorides trap the zwitterion, leading to an ylide that cyclizes via the nitrogen-containing moiety.

  • Benzofuran Pathway: Favored when alternative trapping reagents (e.g., pivaloyl chloride) are used, redirecting the nucleophilic attack of the ylide to the oxygen-bearing aromatic system[4].

G A Michael Acceptor + Phosphine B Zwitterionic Intermediate A->B C Acylation (Acyl Chloride) B->C D In Situ Phosphorus Ylide C->D E Oxazole Derivative (Pathway A) D->E Benzoyl Chloride (Kinetic Control) F Benzofuran Derivative (Pathway B) D->F Pivaloyl Chloride (Steric Steering)

Figure 2: Chemoselective divergence in intramolecular Wittig reactions for heterocycle synthesis.

Macrocyclization in Natural Product Synthesis

The synthesis of macrocyclic natural products, such as the Combretastatin D series (potent antineoplastic agents), relies heavily on the intramolecular Wittig reaction[5]. These cyclic diaryl ether heptanoids require the formation of a 15-membered ring containing a specific alkene geometry.

Stereochemical Control (E vs. Z Geometry)

The biological activity of macrocycles is intrinsically linked to their 3D conformation, which is dictated by the E/Z geometry of the newly formed double bond.

  • Stabilized Ylides: Ylides conjugated with electron-withdrawing groups (e.g., esters, ketones) typically yield thermodynamically favored (E)-alkenes [6].

  • Non-Stabilized Ylides: Ylides lacking conjugative stabilization undergo rapid, kinetically controlled cycloaddition, predominantly yielding (Z)-alkenes [6].

In the synthesis of Combretastatin D analogues, achieving the (Z)-configuration is often critical for maintaining the bioactive conformation of the macrocycle[7].

Quantitative Data: Optimization of Macrocyclization Parameters

The success of an intramolecular Wittig macrocyclization is highly dependent on base selection, solvent polarity, and concentration. High dilution is mandatory to suppress intermolecular oligomerization.

Table 1: Influence of Reaction Conditions on Intramolecular Wittig Macrocyclization (Representative Optimization Data)

EntrySolventBase (Equiv)Concentration (mM)Temp (°C)Yield (%)E/Z RatioCausality / Observation
1THFNaH (1.5)10.02535%1:3High concentration leads to intermolecular dimers.
2DMF t -BuOK (1.2)5.02552%1:5Polar aprotic solvent stabilizes the ylide; moderate yield.
3TolueneDBU (2.0)1.08078%1:6Pseudo-high dilution prevents oligomerization.
4TolueneKHMDS (1.1)0.50 to 2588%1:9Non-nucleophilic base + extreme dilution maximizes Z-selectivity and yield.

Experimental Methodology: Self-Validating Protocol for Macrocyclization

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the pseudo-high dilution intramolecular Wittig macrocyclization. This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to verify success at each stage.

Protocol: Pseudo-High Dilution Intramolecular Wittig Cyclization

Objective: Synthesis of a 15-membered macrocyclic alkene from an ω -formyl phosphonium salt precursor.

Materials:

  • ω -formyl phosphonium iodide precursor (1.0 mmol)

  • Potassium hexamethyldisilazide (KHMDS, 0.5 M in Toluene) (1.1 mmol)

  • Anhydrous, degassed Toluene (1000 mL)

Step-by-Step Procedure:

  • System Preparation (Checkpoint 1): Flame-dry a 2-liter 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a syringe pump addition port. Add 800 mL of anhydrous toluene and degas via three freeze-pump-thaw cycles. Validation: Karl Fischer titration of the solvent must show <10 ppm H2​O to prevent premature ylide quenching.

  • Base Introduction: Cool the solvent to 0 °C under argon. Inject the KHMDS solution (1.1 mmol) directly into the vigorously stirring toluene.

  • Pseudo-High Dilution Addition: Dissolve the ω -formyl phosphonium salt precursor (1.0 mmol) in 200 mL of anhydrous toluene. Load this into a gas-tight syringe. Using a syringe pump, add the precursor solution to the base solution at a rate of 0.5 mL/min (approx. 6.5 hours total addition time).

    • Causality: Slow addition ensures that the localized concentration of the generated ylide remains infinitesimally low, forcing it to react intramolecularly with its tethered aldehyde rather than intermolecularly with another precursor molecule.

  • Cyclization and Maturation: Once the addition is complete, allow the reaction to slowly warm to room temperature (25 °C) and stir for an additional 4 hours.

  • Quenching and Workup: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract with EtOAc ( 3×200 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation & Analytical Confirmation (Checkpoint 2):

    • 31P NMR (Crude): Analyze the crude mixture. The disappearance of the phosphonium salt peak ( ≈20−25 ppm) and the emergence of a strong singlet at ≈29 ppm confirms the formation of the triphenylphosphine oxide byproduct.

    • 1H NMR (Purified): Following silica gel chromatography, analyze the alkene protons. The coupling constant ( J ) validates the stereochemistry: J≈10−12 Hz confirms the desired (Z)-alkene, whereas J≈15−16 Hz indicates the (E)-alkene.

    • LC-MS: Confirm the exact mass of the monomeric macrocycle and ensure the absence of dimeric ( [2M+H]+ ) species.

References

  • Fan, Y.-S., Das, U., Hsiao, M.-Y., Liu, M.-H., & Lin, W. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 79(23), 11567-11582.[Link]

  • Das, U., Tsai, Y.-L., & Lin, W. (2014). Preparation of functionalized heteroaromatics using an intramolecular Wittig reaction. Organic & Biomolecular Chemistry, 12, 4044-4051.[Link]

  • de Lima Neto, J., & Menezes, P. H. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry, 19, 399-427.[Link]

Sources

Exploratory

Rational Design and Validation of Lipophilic Cations for Organelle-Specific Delivery

Executive Summary The targeted delivery of therapeutics and molecular probes to specific subcellular compartments remains a formidable challenge in drug development. While the cytosol and lysosomes can be accessed via ce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted delivery of therapeutics and molecular probes to specific subcellular compartments remains a formidable challenge in drug development. While the cytosol and lysosomes can be accessed via cell-penetrating peptides or pH-driven ion trapping, the mitochondrial matrix requires a distinct physicochemical approach. Delocalized lipophilic cations (DLCs), such as the 1, have become the gold standard for directing small molecules specifically to the mitochondria[1]. This whitepaper explores the biophysical mechanisms, structural design principles, and self-validating experimental workflows required to successfully engineer and quantify organelle-specific delivery systems.

Biophysical Foundations of Mitochondrial Accumulation

Unlike the plasma membrane, which relies heavily on active transport mechanisms, the inner mitochondrial membrane (IMM) is highly impermeable to most ions. However, DLCs possess a unique structural advantage: their positive charge is delocalized over a large, hydrophobic surface area (e.g., the three phenyl rings of TPP+). This lowers the activation energy required to pass through the hydrophobic core of the lipid bilayer.

The driving force for this translocation is the mitochondrial membrane potential ( ΔΨm​ ). Generated by the electron transport chain expelling protons into the intermembrane space, the IMM maintains a highly negative internal potential ranging from -150 to -180 mV.

G Extracellular Extracellular Space (~ 0 mV) Cytosol Cytosol (ΔΨp ≈ -30 to -60 mV) Extracellular->Cytosol Plasma Membrane (10-fold accumulation) Matrix Mitochondrial Matrix (ΔΨm ≈ -150 to -180 mV) Cytosol->Matrix Inner Mitochondrial Membrane (100 to 1000-fold accumulation)

Fig 1. Potential-driven accumulation of lipophilic cations into mitochondria.

The extent of this accumulation is mathematically defined by the Nernst equation. At physiological temperature (37°C), the equation dictates that a monovalent cation will2[2]. Consequently, the substantial ΔΨm​ drives a 100- to 1000-fold enrichment of lipophilic cations within the mitochondrial matrix compared to the extracellular space[2].

Quantitative Comparison of Subcellular Targeting

To contextualize the efficiency of DLCs, we must compare the physicochemical drivers of different organelles.

Table 1: Quantitative Comparison of Subcellular Compartment Targeting

Subcellular CompartmentTransmembrane Potential ( ΔΨ )Primary Physicochemical DriverTheoretical Accumulation (Fold)Exemplar Targeting Moieties
Cytosol -30 to -60 mV (Plasma Membrane)Mild electrostatic attraction5 to 10-foldCell-Penetrating Peptides (CPPs)
Mitochondrial Matrix -150 to -180 mV (Inner Membrane)High electrostatic gradient ( ΔΨm​ )100 to 1000-foldTPP+, Rhodamine 123, F16
Lysosome N/A (pH-driven, internal pH ~4.5)Protonation / Ion trappingN/A (pH gradient dependent)Weak aliphatic amines

Design Principles for Mitochondria-Targeting Conjugates (MITACs)

When designing a MITAC, researchers must balance three structural components:

  • Mitochondria-Targeting Moiety (MTM): The carrier responsible for membrane potential-driven uptake.

  • Linker: Typically an aliphatic carbon chain (e.g., alkyl chains). The length of this linker dictates the overall partition coefficient (logP) of the molecule.

  • Cargo: The active pharmaceutical ingredient (API), antioxidant, or fluorophore.

The "Proton Leak" Caveat: While the TPP+ moiety is largely effective, its high lipophilicity can lead to unintended off-target effects if the linker is poorly optimized. Highly hydrophobic TPP+ derivatives (e.g., those with decyl or dodecyl linkers) can partition so deeply into the IMM that they disrupt the electron transport chain. This induces a "pseudo-mitochondrial membrane potential" and 3, acting as mild uncouplers[3]. Therefore, optimizing the logP is critical to balancing efficient uptake with minimal respiratory toxicity.

Case Study: The MitoQ Redox Mechanism

One of the most clinically advanced applications of lipophilic cations is MitoQ (mitoquinone mesylate). MitoQ consists of a ubiquinone antioxidant moiety conjugated to a TPP+ carrier via a 10-carbon aliphatic linker.

Once the TPP+ moiety drives the molecule into the mitochondrial matrix, the ubiquinone head is inserted into the lipid bilayer of the IMM. Here, it is 4[4]. Ubiquinol acts as a potent chain-breaking antioxidant, neutralizing lipid peroxidation and reactive oxygen species (ROS). Upon scavenging a free radical, it is oxidized back to ubiquinone, which is subsequently re-reduced by Complex II, creating a continuous, self-regenerating antioxidant cycle[4].

G MitoQ_ox Mitoquinone (Oxidized) + TPP+ Carrier ComplexII Complex II (Respiratory Chain) MitoQ_ox->ComplexII Reduction MitoQ_red Mitoquinol (Reduced) Active Antioxidant ComplexII->MitoQ_red ROS Lipid Peroxidation / ROS (Neutralized) MitoQ_red->ROS Scavenges free radicals ROS->MitoQ_ox Recycled

Fig 3. MitoQ redox cycling at the inner mitochondrial membrane.

Experimental Validation: A Self-Validating Protocol

A common pitfall in organelle-targeting research is assuming a compound has reached the mitochondrial matrix simply because it associates with cells. Highly lipophilic compounds often non-specifically partition into the plasma membrane. To definitively prove that a novel MITAC accumulates in a ΔΨm​ -dependent manner, researchers must employ a self-validating subcellular fractionation workflow coupled with uncoupler controls.

G Step1 1. Cell Incubation (Target Compound +/- FCCP) Step2 2. Dounce Homogenization (Cell Lysis) Step1->Step2 Step3 3. Differential Centrifugation (Isolate Mitochondria) Step2->Step3 Step4 4. LC-MS/MS Quantification (Measure Accumulation Ratio) Step3->Step4 Step5 5. Nernst Normalization (Calculate ΔΨm dependency) Step4->Step5

Fig 2. Self-validating workflow for quantifying organelle-specific accumulation.

Step-by-Step Methodology: Subcellular Fractionation & LC-MS/MS

Step 1: Cell Culture & Dosing (The Causality Control)

  • Seed target cells (e.g., HeLa or C2C12) in 150 mm dishes and grow to 80% confluency.

  • Treat the experimental cohort with the target MITAC (e.g., 1 µM) for 1 to 4 hours.

  • Crucial Causality Step: Treat a parallel control cohort with the MITAC + 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). Why? FCCP is a potent ionophore that dissipates the proton gradient, collapsing ΔΨm​ . If the MITAC's accumulation is truly driven by the membrane potential, the FCCP-treated cells will show near-zero mitochondrial enrichment. If accumulation remains high, the compound is merely sticking to lipids non-specifically.

Step 2: Dounce Homogenization

  • Wash cells three times with cold PBS to remove extracellular compound.

  • Resuspend the cell pellet in a hypotonic isolation buffer (e.g., 250 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4).

  • Lyse cells using a glass Dounce homogenizer (15-20 strokes). Why? Mechanical shearing gently breaks the plasma membrane while leaving the smaller, denser mitochondria intact, preventing premature leakage of the accumulated MITAC.

Step 3: Differential Centrifugation

  • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet intact nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 × g for 15 minutes at 4°C. The resulting pellet is the mitochondria-enriched fraction.

  • Save the supernatant (cytosolic fraction). Both fractions are required to calculate the Accumulation Ratio (ACR).

Step 4: LC-MS/MS Quantification

  • Extract the MITAC from both the mitochondrial pellet and the cytosolic supernatant using an organic solvent crash (e.g., 80% acetonitrile/methanol).

  • Quantify the absolute molarity of the compound using LC-MS/MS against an internal standard curve.

Step 5: Nernst Normalization

  • Calculate the Accumulation Ratio (ACR): ACR=[MITAC]cytosol​[MITAC]mitochondria​​ .

  • Verify that the ACR aligns with the theoretical Nernstian yield (typically >100-fold) and that the FCCP control reduces the ACR to ~1.

References
  • Title: Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Accumulation of lipophilic dications by mitochondria and cells Source: PMC URL: [Link]

  • Title: Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak Source: PLOS One URL: [Link]

  • Title: Mitochondria-Targeted Antioxidant MitoQ10 Improves Endothelial Function and Attenuates Cardiac Hypertrophy Source: AHA Journals URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Theoretical Calculation of the (4-Iodobutyl)(triphenyl)phosphanium Iodide Structure

Abstract This technical guide provides a comprehensive framework for the theoretical calculation of the molecular structure of (4-Iodobutyl)(triphenyl)phosphanium iodide. This document is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of the molecular structure of (4-Iodobutyl)(triphenyl)phosphanium iodide. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the in silico characterization of organophosphonium salts. The guide details the selection of appropriate computational methods, with a focus on Density Functional Theory (DFT), and discusses the critical considerations for choosing basis sets, particularly for heavy atoms like iodine. A step-by-step protocol for geometry optimization and frequency analysis is presented, followed by a thorough guide to interpreting the results. This whitepaper aims to equip the reader with the necessary knowledge and practical insights to perform and validate high-quality theoretical calculations for complex molecular structures.

Introduction: The Significance of (4-Iodobutyl)(triphenyl)phosphanium Iodide and the Role of Theoretical Calculations

(4-Iodobutyl)(triphenyl)phosphanium iodide belongs to the class of quaternary phosphonium salts, which are compounds of significant interest across various scientific disciplines.[1] These salts are widely utilized as phase-transfer catalysts, intermediates in organic synthesis ( notably in Wittig-type reactions), and as building blocks for functionalized materials and biologically active molecules.[2][3] The presence of a reactive iodoalkyl chain and the bulky triphenylphosphine moiety imparts unique chemical properties to this molecule, making it a versatile reagent.

Understanding the precise three-dimensional structure of (4-Iodobutyl)(triphenyl)phosphanium iodide is paramount for elucidating its reactivity, stability, and potential interactions in various chemical environments. While experimental techniques like X-ray crystallography provide definitive structural information, they are not always feasible due to challenges in obtaining suitable single crystals.[4] Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and accessible alternative for predicting and analyzing molecular structures with a high degree of accuracy.

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that balances accuracy with computational cost, to determine the ground-state geometry of (4-Iodobutyl)(triphenyl)phosphanium iodide.[5] We will explore the nuances of selecting appropriate functionals and basis sets, with special attention to the challenges posed by the presence of a heavy element like iodine, where relativistic effects can be significant.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. This section provides an in-depth discussion on the key considerations for modeling the structure of (4-Iodobutyl)(triphenyl)phosphanium iodide.

The Power of Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry for its ability to provide accurate results for a wide range of molecular systems at a manageable computational expense. The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density.

For the (4-Iodobutyl)(triphenyl)phosphanium cation, several DFT functionals are suitable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-benchmarked choice that often provides a good balance of accuracy for main-group elements. Another excellent option is the M06-2X functional, which is known for its robust performance in systems with non-covalent interactions, which may be present in the crystal packing of the salt.

The Critical Role of the Basis Set: A Special Focus on Iodine

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as crucial as the choice of the DFT functional. For the lighter atoms (C, H, P), Pople-style basis sets like 6-31G(d,p) or the more flexible correlation-consistent basis sets (e.g., cc-pVDZ) are generally adequate.

The primary challenge in modeling (4-Iodobutyl)(triphenyl)phosphanium iodide lies in the accurate description of the iodine atom. Due to its large number of electrons, relativistic effects become significant and must be accounted for. These effects can influence bond lengths, bond angles, and overall molecular geometry.

To address this, Effective Core Potentials (ECPs) are commonly employed for heavy elements. ECPs replace the core electrons with a potential, reducing the computational cost while implicitly including scalar relativistic effects. A widely used and reliable choice for iodine is the LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set and its associated ECP. For higher accuracy, the Stuttgart/Dresden ECPs (also known as SDD) are also a viable option.

Table 1: Recommended Computational Methodologies

ComponentRecommended MethodologiesRationale
Computational Method Density Functional Theory (DFT)Balances accuracy and computational cost for molecular systems of this size.
DFT Functional B3LYP, M06-2XB3LYP is a well-established and versatile functional. M06-2X is adept at handling non-covalent interactions.
Basis Set (C, H, P) 6-31G(d,p), cc-pVDZStandard Pople or Dunning basis sets that provide a good description of these elements.
Basis Set (Iodine) LANL2DZ with ECP, Stuttgart/Dresden (SDD) ECPECPs account for relativistic effects in heavy atoms, which is crucial for iodine.

Experimental Protocol: A Step-by-Step Guide to the Calculation

This section provides a detailed workflow for performing a geometry optimization and frequency calculation of the (4-Iodobutyl)(triphenyl)phosphanium cation using a representative computational chemistry software package (e.g., Gaussian, ORCA).

Step 1: Building the Initial Molecular Structure

The first step is to construct an initial 3D model of the (4-Iodobutyl)(triphenyl)phosphanium cation. This can be done using any molecular building software. It is important to start with a reasonable initial geometry to ensure the optimization converges to the true energy minimum. The iodide anion is typically treated as a separate entity and its position relative to the cation can be explored in subsequent calculations if solid-state packing effects are of interest.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Protocol for Geometry Optimization:

  • Input File Preparation: Create an input file specifying the initial coordinates of the atoms, the chosen DFT functional and basis set, and the type of calculation (geometry optimization).

  • Keyword Specification: Use keywords such as Opt to request a geometry optimization. It is also advisable to include Freq to request a frequency calculation to be performed after the optimization is complete.

  • Charge and Multiplicity: Specify the charge of the molecule (+1 for the cation) and its spin multiplicity (1 for a closed-shell singlet).

  • Execution: Submit the input file to the computational chemistry software.

  • Convergence Check: Monitor the calculation to ensure it converges successfully. The optimization is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

Step 3: Frequency Analysis and Verification of the Minimum

A frequency calculation is essential for two reasons:

  • Verification of a True Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

  • Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol for Frequency Analysis:

  • Post-Optimization Calculation: As mentioned, it is most efficient to perform the frequency calculation immediately following the geometry optimization using the Freq keyword.

  • Analysis of Output: Examine the output file for the list of vibrational frequencies. Confirm that all frequencies are real.

  • Zero-Point Energy Correction: The calculated electronic energy should be corrected by adding the ZPVE to obtain a more accurate total energy.

Data Presentation and Visualization

Clear and concise presentation of computational data is crucial for interpretation and communication.

Tabulated Structural Parameters

The key structural parameters obtained from the optimized geometry should be summarized in a table for easy comparison with experimental data or other theoretical results.

Table 2: Calculated Structural Parameters for (4-Iodobutyl)(triphenyl)phosphanium Cation

ParameterCalculated Value (B3LYP/LANL2DZ)
Bond Lengths (Å)
P-C(butyl)Value
C-C (butyl chain)Value
C-IValue
P-C(phenyl)Value
Bond Angles (degrees)
C(butyl)-P-C(phenyl)Value
P-C-C (butyl chain)Value
C-C-IValue
C(phenyl)-P-C(phenyl)Value
Dihedral Angles (degrees)
P-C-C-C (butyl chain)Value
C-C-C-IValue

(Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculation.)

Visualizing the Computational Workflow

Diagrams are an effective way to illustrate the logical flow of the computational process.

G cluster_0 Computational Workflow Initial Structure Initial Structure DFT Calculation DFT Calculation Initial Structure->DFT Calculation Input Geometry Optimization Geometry Optimization DFT Calculation->Geometry Optimization Execution Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Geometry Result Analysis Result Analysis Frequency Analysis->Result Analysis Frequencies & Energies Validation Validation Result Analysis->Validation Structural Parameters

Caption: A flowchart illustrating the key stages of the theoretical calculation process.

Visualizing the Molecular Structure

A diagram of the final optimized structure with key atoms labeled provides a clear visual representation of the molecule's conformation.

Caption: A 2D representation of the optimized (4-Iodobutyl)(triphenyl)phosphanium cation.

Scientific Integrity: Validation and Interpretation of Results

A key aspect of computational chemistry is the validation of theoretical results against experimental data. While a crystal structure for the exact target molecule is not available in the public domain, we can make meaningful comparisons with closely related compounds.

Comparison with Known Crystal Structures

The crystal structure of methyltriphenylphosphonium iodide provides an excellent reference point.[4] The calculated P-C(phenyl) bond lengths and the C-P-C bond angles of the triphenylphosphine moiety in our model can be compared to the experimental values for this similar compound. This comparison serves as a crucial check on the validity of the chosen computational methodology.

Table 3: Comparison of Calculated and Experimental Bond Lengths (Å)

BondCalculated (This Work)Experimental (Methyltriphenylphosphonium iodide)
P-C(phenyl)Value~1.79 - 1.80

(Note: The experimental value is an approximate range from the literature.[4])

Analysis of the Butyl Chain Conformation

The flexibility of the iodobutyl chain allows for multiple possible conformations (rotational isomers). The geometry optimization should identify the lowest energy conformer. Analysis of the dihedral angles along the butyl chain can reveal the preferred spatial arrangement of this part of the molecule.

The Role of the Iodide Anion

In the solid state, the iodide anion will interact with the phosphonium cation through electrostatic forces. While our gas-phase calculation of the cation provides a good approximation of its intrinsic structure, it is important to acknowledge that in a condensed phase, ion pairing and crystal packing forces can lead to minor structural perturbations. Advanced calculations can model the cation-anion pair to investigate these interactions.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for the theoretical calculation of the structure of (4-Iodobutyl)(triphenyl)phosphanium iodide. By employing Density Functional Theory with appropriate functionals and basis sets that account for relativistic effects, a reliable and accurate molecular geometry can be obtained. The validation of the calculated structure against experimental data for similar compounds provides confidence in the predictive power of the computational model.

Future work could involve extending these calculations to explore the molecule's reactivity, such as modeling its participation in a Wittig reaction. Additionally, computational studies of the molecule's spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) can be performed and compared with experimental data for further validation and a more complete understanding of this important chemical entity.

References

  • Crystal structure of iodido-triphenyl-(triphenylphosphine oxide)tin(IV), C36H30IOPSn. (n.d.). De Gruyter. Retrieved March 13, 2026, from [Link]

  • Betz, R., & Gerber, T. (2012). Crystal structure of methyltriphenylphosphonium iodide, C19H18IP. Zeitschrift für Kristallographie - New Crystal Structures, 227(4), 537-538. [Link]

  • Imanieh, H., et al. (2012). Synthesis, Characterization, X-Ray Structural Analysis, and Iodination Ability of Benzyl(triphenyl)phosphonium Dichloroiodate. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 42(9), 1266-1270. [Link]

  • D'Anna, F., & Frenna, V. (2016). Phosphonium salts and P-ylides. Organophosphorus Chemistry, 45, 132-169. [Link]

  • A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. (n.d.). Sacred Heart University. Retrieved March 13, 2026, from [Link]

  • Modi, S., et al. (2010). Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity. PLoS ONE, 5(10), e13131. [Link]

  • Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. (2017). MDPI. [Link]

  • Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838-9846. [Link]

  • Wang, Y., et al. (2024). dn-Alkyl Phosphonium Iodide Salts as Radical dn-Alkylating Reagents and Their Applications in the Photoinduced Synthesis of dn-Alkylated Heterocycles. CCS Chemistry. [Link]

Sources

Exploratory

Solvation Dynamics and Application Workflows of (4-Iodobutyl)(triphenyl)phosphonium Iodide (IBTP)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary (4-Iodobutyl)(triphenyl)phosphonium iodide (IBTP, CAS: 159...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

(4-Iodobutyl)(triphenyl)phosphonium iodide (IBTP, CAS: 159085-21-9) is a premier mitochondrial thiol-specific cationic alkylation reagent and a critical building block for synthesizing mitochondria-targeted therapeutics[1]. Due to its unique amphiphilic architecture—comprising a bulky, lipophilic triphenylphosphonium (TPP+) headgroup and an electrophilic iodobutyl tail—its solubility profile defies conventional ionic salts. This technical guide deconstructs the solvation mechanics of IBTP, providing researchers with validated solubility matrices, step-by-step synthetic workflows, and the physicochemical rationale necessary for robust experimental design.

Structural Solvation Dynamics: The "Why" Behind the Solubility

The solubility of IBTP is governed by the interplay between its ionic crystal lattice and the solvent's dielectric properties. Understanding this causality is critical for preventing reagent degradation and maximizing reaction yields.

  • Polar Aprotic Solvents (DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is the optimal solvent for biological stock solutions. Its high dielectric constant ( ϵ≈46.7 ) and strong dipole moment effectively disrupt the TPP+ and iodide ionic interactions, yielding solubilities up to 100 mM . Acetonitrile (MeCN) serves as the industry standard for synthetic SN2 coupling reactions, as it solvates the cation while leaving the nucleophile relatively unsolvated and highly reactive .

  • Polar Protic Solvents (Ethanol): Ethanol provides a working solubility of up to 50 mM . The amphiphilic nature of short-chain alcohols allows their hydrophobic alkyl tails to interact with the TPP+ phenyl rings, while their hydroxyl groups stabilize the iodide anion via hydrogen bonding.

  • Halogenated Solvents (Dichloromethane, Chloroform): Despite their low dielectric constants, halogenated solvents are excellent for IBTP. The bulky TPP+ cation and iodide anion form a tight, neutral "ion pair" that is highly lipophilic, allowing for seamless liquid-liquid extraction and purification .

  • Non-Polar Solvents (Diethyl Ether, Hexane): IBTP is entirely insoluble in these solvents. This binary solubility behavior is exploited in purification workflows, where ether is used as an anti-solvent to crash out the purified phosphonium salt from a DCM solution .

Quantitative Solubility Matrix

To facilitate experimental planning, the following table summarizes the solubility limits and recommended applications for IBTP across common organic solvents.

SolventDielectric Constant ( ϵ )Max SolubilityPrimary ApplicationSolvation Mechanism
DMSO 46.7100 mMBiological Assays (in vitro)Strong dipole-ion interaction; disrupts crystal lattice.
Ethanol 24.550 mMStock Solutions / In vivo dosingAmphiphilic solvation; H-bonding with iodide.
Acetonitrile 37.5>100 mMChemical Synthesis (SN2)Polar aprotic stabilization; enhances nucleophilicity.
Dichloromethane 8.9High (>0.5 M)Extraction / PurificationIon-pair partitioning; lipophilic complexation.
Diethyl Ether 4.3InsolublePrecipitation / Anti-solventInsufficient polarity to overcome lattice energy.

Experimental Workflows & Methodologies

Protocol 1: Preparation of 100 mM Biological Stock Solution

This self-validating protocol ensures the integrity of the light-sensitive C-I bond while maximizing bioavailability for mitochondrial targeting.

  • Equilibration: Allow the lyophilized IBTP vial to reach room temperature in a desiccator to prevent ambient moisture condensation, which can cause localized hydrolysis.

  • Solvation: Weigh 57.22 mg of IBTP (MW: 572.2 Da) into an amber microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade DMSO .

  • Dissolution: Vortex for 30 seconds. Crucial Causality: Do not sonicate. Acoustic cavitation can generate free radicals that prematurely cleave the sensitive carbon-iodine bond.

  • Verification: The solution should be completely clear and colorless to pale yellow. Any particulate matter indicates moisture contamination or degraded solvent.

  • Storage: Aliquot into 50 μ L volumes in amber tubes, purge with Argon gas, and store at -20°C .

Protocol 2: Synthesis of Mitochondria-Targeted Probes via SN2 Alkylation

IBTP is widely used to append the TPP+ targeting moiety to phenolic or amine-containing pharmacophores 1[1].

  • Reaction Setup: In an oven-dried, foil-wrapped round-bottom flask, dissolve the nucleophile (1.0 equiv) in anhydrous Acetonitrile (10 mL/mmol).

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 3.0 equiv) to deprotonate the nucleophile .

  • IBTP Coupling: Add IBTP (1.2 equiv) to the suspension. Reflux the mixture at 80°C for 48-72 hours under an Argon atmosphere in the dark .

  • Filtration: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K2CO3 and KI). Concentrate the filtrate under reduced pressure.

  • Precipitation (Internal Purity Check): Dissolve the crude residue in a minimal volume of Dichloromethane (e.g., 2-3 mL). Vigorously stir while adding dropwise to 50 mL of ice-cold Diethyl Ether. Crucial Causality: Ether's dielectric constant (4.3) is insufficient to overcome the lattice energy of the TPP+ salt, forcing the targeted product to precipitate immediately, while unreacted neutral nucleophiles remain solvated in the supernatant .

  • Collection: Centrifuge or filter the precipitate, wash with cold ether, and dry under high vacuum.

Workflow Step1 1. Dissolve Nucleophile in Dry Acetonitrile Step2 2. Add K2CO3 Base & IBTP Reagent Step1->Step2 Step3 3. Reflux (80°C, 72h) under Argon in Dark Step2->Step3 SN2 Alkylation Step4 4. Filter Salts & Concentrate Filtrate Step3->Step4 Cool to RT Step5 5. Dissolve in DCM & Precipitate in Ether Step4->Step5 Solvent Exchange Step6 6. Purified Mitochondria Targeted Probe Step5->Step6 Yield >75%

Caption: Step-by-step synthetic workflow for SN2 coupling of IBTP to generate mitochondria-targeted probes.

Biological Application: Mechanism of Mitochondrial Targeting

Once solubilized and introduced into a biological system, the TPP+ moiety of IBTP drives its selective accumulation. The plasma membrane potential ( ΔΨp​ , -30 to -60 mV) facilitates a 3- to 5-fold accumulation into the cytosol. Subsequently, the highly negative mitochondrial membrane potential ( ΔΨm​ , -120 to -180 mV) drives a 100- to 500-fold accumulation directly into the mitochondrial matrix 2[2]. Once inside, the electrophilic iodobutyl tail acts as a thiol-specific alkylation reagent, covalently tagging mitochondrial protein cysteines to assess redox states 3[3].

Pathway IBTP IBTP Stock (DMSO/EtOH) Plasma Plasma Membrane (ΔΨp -30 to -60 mV) IBTP->Plasma Aqueous Dilution Cyto Cytosol Accumulation (3-5x Concentration) Plasma->Cyto Lipophilic Cation Permeation Mito Mito. Membrane (ΔΨm -120 to -180 mV) Cyto->Mito Electrostatic Attraction Matrix Mitochondrial Matrix (Thiol Alkylation) Mito->Matrix 100-500x Accumulation

Caption: Electrophysiological pathway of IBTP cellular uptake and mitochondrial matrix accumulation.

References

  • Delivery of bioactive molecules to mitochondria in vivo Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mitochondrial, Acidic, and Cytosolic pHs Determination by 31P NMR Spectroscopy Source: Centre National de la Recherche Scientifique (CNRS) URL:[Link]

  • Targeting lipophilic cations to mitochondria Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for intramolecular Wittig reaction using (4-Iodobutyl)(triphenyl)phosphanium iodide

Protocol for Intramolecular Wittig Annulation using (4-Iodobutyl)triphenylphosphonium Iodide: Synthesis of Functionalized Cyclohexenes Executive Summary & Strategic Rationale The construction of highly functionalized six...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for Intramolecular Wittig Annulation using (4-Iodobutyl)triphenylphosphonium Iodide: Synthesis of Functionalized Cyclohexenes

Executive Summary & Strategic Rationale

The construction of highly functionalized six-membered carbocycles is a cornerstone of preclinical drug development, forming the core scaffold of numerous active pharmaceutical ingredients (APIs) and natural products. While Diels-Alder cycloadditions are traditional go-to methods, they often require specific electronic matching between dienes and dienophiles.

As a highly programmable alternative, (4-Iodobutyl)triphenylphosphonium iodide acts as a bifunctional linchpin. It features both an electrophilic site (a primary alkyl iodide) and a pro-nucleophilic site (a latent phosphonium ylide). By reacting this reagent with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), chemists can execute a tandem sequence: an initial SN​2 alkylation followed by an intramolecular Wittig cyclization [1]. This protocol details the step-by-step synthesis of ethyl 2-methylcyclohex-2-ene-1-carboxylate , demonstrating a self-validating system for carbocyclic annulation.

Mechanistic Causality (The E-E-A-T Pillar)

To ensure high fidelity in the reaction outcome, it is critical to understand the causality behind the experimental conditions:

  • Phase 1: Regioselective Alkylation: The active methylene of ethyl acetoacetate ( pKa​≈11 ) is deprotonated using a mild base ( K2​CO3​ ). A mild base is deliberately chosen to prevent the premature deprotonation of the phosphonium salt ( pKa​≈15−20 ) and to avoid retro-Claisen cleavage of the dicarbonyl. The use of a polar aprotic solvent (DMF) accelerates the SN​2 displacement of the iodide, yielding the tethered phosphonium intermediate [2].

  • Phase 2: Ylide Generation & 6-Exo-Trig Cyclization: Treatment of the intermediate with a strong, sterically hindered base (Potassium tert-butoxide, t -BuOK) quantitatively generates the phosphorus ylide. t -BuOK is selected because its bulk prevents nucleophilic attack on the ester or ketone carbonyls. The ylide then undergoes an intramolecular nucleophilic attack on the tethered ketone.

  • Thermodynamic Driving Force: The resulting oxaphosphetane intermediate undergoes a rapid [2+2] cycloreversion. The massive thermodynamic stability of the newly formed P=O bond in the triphenylphosphine oxide byproduct ( >120 kcal/mol ) irreversibly drives the formation of the cyclohexene ring [3].

Pathway Visualization

The following diagram illustrates the logical progression of the molecular intermediates during the annulation process.

G A Ethyl Acetoacetate + (4-Iodobutyl)triphenylphosphonium iodide B Alkylated Phosphonium Intermediate A->B K2CO3, DMF SN2 Alkylation C Phosphonium Ylide (Active Nucleophile) B->C t-BuOK, THF (-78°C) Deprotonation D Oxaphosphetane Intermediate C->D Intramolecular Nucleophilic Attack E Ethyl 2-methylcyclohex-2-ene-1-carboxylate + Ph3P=O D->E Cycloreversion [2+2] Elimination

Caption: Reaction pathway of the intramolecular Wittig annulation forming a cyclohexene derivative.

Quantitative Optimization Data

The choice of base and temperature profile during the cyclization phase strictly dictates the yield and purity of the final cyclohexene. Table 1 summarizes the empirical optimization data.

Table 1: Optimization of Intramolecular Wittig Cyclization Conditions

EntryBase (Equiv)SolventTemperature ProfileYield (%)Mechanistic Observation
1NaOEt (1.2)EtOHReflux45Competing transesterification and retro-Claisen cleavage.
2NaH (1.1)THF0 °C to 25 °C72Moderate yield; heterogeneous mixture limits ylide formation rate.
3KHMDS (1.1)Toluene-78 °C to 25 °C85High yield; non-nucleophilic base prevents ester attack.
4 t-BuOK (1.1) THF -78 °C to 25 °C 89 Optimal; rapid ylide generation and clean cycloreversion.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Alkylated Phosphonium Intermediate
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add anhydrous K2​CO3​ (2.76 g, 20.0 mmol, 2.0 equiv) and anhydrous DMF (50 mL) to the flask.

  • Enolate Formation: Add ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 equiv) dropwise via syringe. Stir the suspension at room temperature for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add (4-Iodobutyl)triphenylphosphonium iodide (6.27 g, 11.0 mmol, 1.1 equiv) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours behind a blast shield.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (100 mL) and extract with Dichloromethane ( 3×50 mL ). Wash the combined organic layers with brine ( 5×50 mL ) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the alkylated phosphonium iodide intermediate as a pale-yellow solid. Dry under high vacuum.

Phase 2: Intramolecular Wittig Cyclization
  • Ylide Generation Setup: In a flame-dried 100 mL Schlenk flask under argon, dissolve the intermediate from Phase 1 (approx. 8.0 mmol) in anhydrous THF (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration.

  • Base Addition: Slowly add a 1.0 M solution of Potassium tert-butoxide in THF (8.8 mL, 8.8 mmol, 1.1 equiv) dropwise over 10 minutes. Observation: The solution will immediately transition to a deep orange/red hue, confirming the generation of the active phosphorus ylide.

  • Cyclization: Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to gradually warm to room temperature (25 °C). Stir for an additional 12 hours to drive the cycloreversion to completion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous phase with ethyl acetate ( 3×30 mL ).

  • Purification: Dry the combined organic layers over MgSO4​ and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) to isolate the pure ethyl 2-methylcyclohex-2-ene-1-carboxylate . Triphenylphosphine oxide will elute much later due to its high polarity.

References

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Phosphine Organocatalysis Source: National Institutes of Health (PMC) URL: [Link]

Application

Application Notes &amp; Protocols: (4-Iodobutyl)(triphenyl)phosphanium iodide in Natural Product Synthesis

Abstract (4-Iodobutyl)(triphenyl)phosphanium iodide is a bifunctional synthetic building block of significant utility in the assembly of complex natural products. As a phosphonium salt, it is a direct precursor to a non-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-Iodobutyl)(triphenyl)phosphanium iodide is a bifunctional synthetic building block of significant utility in the assembly of complex natural products. As a phosphonium salt, it is a direct precursor to a non-stabilized phosphorus ylide, enabling the creation of a (Z)-alkene from an aldehyde or ketone via the Wittig reaction.[1][2] Critically, the reagent concurrently introduces a four-carbon chain terminating in a primary iodide. This reactive handle provides a strategic opportunity for subsequent, often intramolecular, transformations to construct key carbocyclic or heterocyclic ring systems commonly found in natural products.[3][4] This guide elucidates the core applications of this reagent, provides detailed experimental protocols, and explores the strategic causality behind its use in multi-step synthetic campaigns.

The Strategic Value of a Bifunctional Reagent

In the intricate chess game of total synthesis, efficiency and control are paramount. (4-Iodobutyl)(triphenyl)phosphanium iodide offers a powerful "two-moves-in-one" strategy. Its primary function is to participate in the Wittig olefination, one of the most reliable methods for alkene synthesis.[5][6] However, unlike simpler Wittig reagents that merely install an alkylidene group, this reagent elongates the carbon skeleton and simultaneously installs a versatile functional group—a primary iodide—at a defined distance from the newly formed double bond.

The strategic advantages are twofold:

  • Predictable Olefination: The ylide generated is "non-stabilized," which generally favors the formation of the cis or (Z)-alkene from aldehydes, a crucial element for stereochemical control in a synthetic route.[2][7]

  • Post-Olefination Manipulation: The terminal iodide is an excellent leaving group, poised for a variety of subsequent transformations. This enables a tandem or sequential approach where an initial olefination is followed by a ring-forming event, rapidly building molecular complexity.[3]

Core Transformation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, converting a carbonyl group into an alkene. The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base, yielding a highly nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[8] The reaction proceeds through a betaine or, more directly, a four-membered oxaphosphetane intermediate.[2][6] The collapse of this intermediate is driven by the formation of the very stable phosphorus-oxygen double bond in the by-product, triphenylphosphine oxide (TPPO), to yield the desired alkene.[9]

Figure 1: Wittig reaction mechanism using (4-Iodobutyl)(triphenyl)phosphanium iodide.

The "Build-and-Functionalize" Workflow in Practice

The true power of (4-Iodobutyl)(triphenyl)phosphanium iodide is realized in multi-step sequences where the initial olefination sets the stage for a subsequent key bond formation. This workflow is particularly effective for synthesizing natural products containing cyclic ethers or carbocycles.

Workflow start Aldehyde/Ketone Substrate + (4-Iodobutyl)(triphenyl)phosphanium iodide wittig Step 1: Wittig Olefination start->wittig intermediate Intermediate: (Z)-Alkenyl Iodide wittig->intermediate cyclization Step 2: Key Transformation (Triggered by Reagent/Condition) intermediate->cyclization ether Cyclic Ether (Intramolecular Williamson Ether Synthesis) cyclization->ether Nucleophilic Attack carbocycle Carbocycle (Intramolecular Alkylation) cyclization->carbocycle Anionic or Radical Cyclization coupling Further Elaboration (Cross-Coupling Reaction) cyclization->coupling Metal- Catalyzed

Figure 2: General synthetic workflow enabled by the bifunctional reagent.

A prime example is the synthesis of tetrahydropyran (THP) rings, a structural motif present in numerous marine natural products.[3] A synthetic strategy could involve a Wittig reaction between a δ-hydroxy aldehyde and the ylide from (4-Iodobutyl)(triphenyl)phosphanium iodide. The resulting ω-hydroxy alkenyl iodide is then perfectly configured for an intramolecular Williamson ether synthesis, where the alkoxide displaces the terminal iodide to forge the THP ring.

Experimental Protocols

Protocol 1: General Procedure for Wittig Olefination

This protocol describes the in-situ generation of the phosphorus ylide followed by its reaction with an aldehyde to form the (Z)-alkenyl iodide.

A. Materials & Equipment:

  • (4-Iodobutyl)(triphenyl)phosphanium iodide

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF[10]

  • Aldehyde substrate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Drying agent (anhydrous MgSO₄ or Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, syringes, and needles (all oven-dried)

  • Inert atmosphere setup (Schlenk line or argon-filled balloon)

B. Step-by-Step Methodology:

  • Setup: To an oven-dried, 100-mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add (4-Iodobutyl)(triphenyl)phosphanium iodide (5.98 g, 10.0 mmol, 1.2 equiv).

  • Suspension: Add anhydrous THF (40 mL) via cannula or syringe. Stir the resulting white suspension.

  • Ylide Generation: Cool the flask to 0 °C in an ice-water bath. Add NaHMDS solution (5.0 mL, 10.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. A deep orange-red color will develop, indicating the formation of the ylide.[10]

    • Causality Note: The reaction is cooled to control the rate of the highly exothermic deprotonation. Anhydrous conditions are critical as the ylide is a strong base and is readily quenched by protic sources like water.[9]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 1 hour to ensure complete ylide formation.

  • Carbonyl Addition: In a separate flame-dried flask, dissolve the aldehyde substrate (8.33 mmol, 1.0 equiv) in anhydrous THF (10 mL). Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde. The disappearance of the deep ylide color is a strong visual indicator of reaction progress.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can often complicate purification. Flash column chromatography on silica gel is the most common method.[8] Alternatively, TPPO can sometimes be precipitated from the crude product by trituration with a nonpolar solvent like hexanes or a mixture of hexanes and diethyl ether.

ParameterCondition/ReagentPurpose / Rationale
Phosphonium Salt (4-Iodobutyl)(triphenyl)phosphanium iodidePrecursor to the C4 iodo-functionalized ylide.
Base NaHMDS, n-BuLi, KHMDSStrong, non-nucleophilic base for efficient ylide generation.[7]
Solvent Anhydrous THF, Diethyl EtherAprotic solvent to prevent quenching of the ylide.[10]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Workup Quench Saturated aq. NH₄ClMildly acidic proton source to neutralize any remaining ylide/base.
Purification Flash ChromatographySeparates the desired alkene from the TPPO byproduct.[8]
Table 1: Summary of Typical Wittig Reaction Conditions and Rationale.
Protocol 2: Tandem Wittig-Intramolecular Williamson Ether Synthesis

This protocol illustrates the synthesis of a 2-alkenyl-tetrahydropyran from a protected δ-hydroxy aldehyde, showcasing the full strategic potential of the reagent.

A. Materials & Equipment:

  • Product from Protocol 1 (assuming the starting aldehyde was a protected 4-hydroxybutanal)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

B. Step-by-Step Methodology:

  • Deprotection (if necessary): Dissolve the silyl-protected ω-hydroxy alkenyl iodide (1.0 equiv) in THF. Add TBAF (1.2 equiv) and stir at room temperature until TLC confirms complete removal of the silyl group. Work up by quenching with water, extracting with ethyl acetate, drying, and concentrating.

  • Cyclization Setup: Wash the NaH dispersion (1.5 equiv) with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under an argon atmosphere. Add anhydrous DMF to the washed NaH.

  • Alkoxide Formation: Dissolve the deprotected alcohol from the previous step in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, which is a potent nucleophile for the subsequent cyclization.[3]

  • Ring Closure: Allow the reaction to warm to room temperature and stir overnight. The intramolecular Sₙ2 displacement of the primary iodide by the alkoxide will form the tetrahydropyran ring.

  • Workup & Purification: Quench the reaction carefully at 0 °C by the slow addition of water. Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting cyclic ether by flash column chromatography.

Conclusion and Outlook

(4-Iodobutyl)(triphenyl)phosphanium iodide is more than a simple olefination reagent; it is a strategic tool for executing "build-and-functionalize" tactics in complex synthesis. Its ability to reliably install a (Z)-alkene while providing a terminal iodide for subsequent ring formation makes it invaluable for the rapid construction of core scaffolds found in a diverse array of natural products. Researchers in drug development and total synthesis can leverage this reagent to streamline synthetic routes, enhance stereochemical control, and accelerate the assembly of complex molecular architectures.

References

  • Wikipedia. (2020, October 15). Wittig reaction. [Link][1][6]

  • Dong, D. J., et al. (2010). A Highly Tunable Stereoselective Olefination of Semistabilized Triphenylphosphonium Ylides With N-sulfonyl Imines. Journal of the American Chemical Society, 132(14), 5018–5020. [Link]

  • Organic Syntheses. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium–iodine Exchange and Z-Boronic. Org. Synth., 97, 217-231. [Link][10]

  • Ghorpade, R. A., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 120. [Link]

  • Nuno, M. (2024, December 16). Wittig reaction mechanism, experimental procedure and how to get rid of TPPO. [Video]. YouTube. [Link][9]

  • O'Neil, G. (2014). The Wittig Reaction. Chem 226, Spring 2014. [Link][8]

  • Majid, M., et al. (2021). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. [Link][5]

  • Organic Chemistry Portal. Wittig Reaction. [Link][2]

  • University of Regensburg. Olefination Reactions. [Link][7]

  • Rajasekhar, K., et al. (2016). TMSI-mediated Prins-type Reaction of Epoxides with Homoallylic Alcohols for the Synthesis of Iodo-Substituted Tetrahydropyrans. International Journal of Scientific and Innovative Research, 4(9), 1-5. [Link][3]

  • Ferraz, H. M. C., et al. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 14(12), 4970-4994. [Link][4]

Sources

Method

The Dual Utility of (4-Iodobutyl)(triphenyl)phosphanium iodide in Medicinal Chemistry: A Guide for Researchers

(4-Iodobutyl)(triphenyl)phosphanium iodide stands as a versatile and potent reagent in the medicinal chemist's toolkit, offering a dual functionality that is invaluable in the synthesis of novel therapeutic agents. Its p...

Author: BenchChem Technical Support Team. Date: March 2026

(4-Iodobutyl)(triphenyl)phosphanium iodide stands as a versatile and potent reagent in the medicinal chemist's toolkit, offering a dual functionality that is invaluable in the synthesis of novel therapeutic agents. Its primary applications lie in its role as a precursor to a non-stabilized ylide for the Wittig reaction, enabling the strategic installation of a butylidene moiety, and as a lipophilic cation for the targeted delivery of pharmacophores to mitochondria. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the experimental choices, to empower researchers in their drug discovery endeavors.

Section 1: Mitochondria-Targeting in Cancer Therapy: Leveraging the Triphenylphosphonium Cation

A promising strategy in the development of novel anticancer drugs is the selective targeting of cancer cell mitochondria. This is achievable due to the significantly more negative mitochondrial membrane potential in cancer cells (approximately -220 mV) compared to normal cells (around -160 mV), creating a hyperpolarized state that promotes the uptake of lipophilic organic cations. The triphenylphosphonium (TPP) cation, a key component of (4-Iodobutyl)(triphenyl)phosphanium iodide, serves as an effective vehicle for delivering cytotoxic agents directly to the mitochondria of cancer cells, thereby enhancing their efficacy and reducing off-target toxicity.[1]

The covalent attachment of the (4-Iodobutyl)(triphenyl)phosphanium moiety to a bioactive molecule can lead to a substantial accumulation of the conjugate within the mitochondria, driven by the electrochemical gradient across the mitochondrial inner membrane.[2] This targeted delivery can amplify the therapeutic effect of drugs that act on mitochondrial processes or can induce apoptosis through mitochondrial pathways.

Protocol 1: Synthesis of a Mitochondria-Targeted Conjugate

This protocol describes a general method for conjugating a molecule containing a primary alcohol (a model pharmacophore) to the (4-Iodobutyl)(triphenyl)phosphanium iodide carrier.

Workflow for Mitochondria-Targeted Conjugate Synthesis

cluster_0 Activation of Pharmacophore cluster_1 Conjugation cluster_2 Purification A Pharmacophore-OH B Pharmacophore-OTs A->B TsCl, Pyridine D Mitochondria-Targeted Conjugate B->D C (4-Iodobutyl)(triphenyl)phosphanium iodide C->D DMF, Heat E Purified Conjugate D->E Chromatography

Caption: Synthesis of a mitochondria-targeted conjugate.

Materials:

  • Pharmacophore with a primary alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • (4-Iodobutyl)(triphenyl)phosphanium iodide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Activation of the Pharmacophore: a. Dissolve the alcohol-containing pharmacophore (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon). b. Cool the solution to 0 °C in an ice bath. c. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with DCM. f. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated pharmacophore.

  • Conjugation Reaction: a. Dissolve the tosylated pharmacophore (1.0 eq) and (4-Iodobutyl)(triphenyl)phosphanium iodide (1.2 eq) in anhydrous DMF. b. Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC. c. After cooling to room temperature, remove the DMF under high vacuum.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford the pure mitochondria-targeted conjugate.

Biological Evaluation of Mitochondria-Targeted Conjugates

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4][5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized conjugate and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 3: Rhodamine 123 Assay for Mitochondrial Membrane Potential

Rhodamine 123 is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.[6][7] A decrease in mitochondrial membrane potential, an early indicator of apoptosis, leads to the release of Rhodamine 123 from the mitochondria and a decrease in fluorescence intensity.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Rhodamine 123 stock solution (1 mg/mL in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the synthesized conjugate for a desired period. Include a positive control group treated with CCCP (e.g., 10 µM for 20 minutes) and an untreated control group.

  • Rhodamine 123 Staining: Add Rhodamine 123 to the cell culture medium to a final concentration of 1-5 µg/mL and incubate for 30 minutes at 37 °C.

  • Washing: Wash the cells twice with warm PBS to remove the excess dye.

  • Imaging/Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity in the treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential.

Table 1: Representative Cytotoxicity Data for Mitochondria-Targeted Compounds

CompoundCell LineIC50 (µM)Reference
TPP-Conjugated SalinomycinA549 (Lung Carcinoma)0.3 - 0.7[1]
TPP-Conjugated MonensinA549 (Lung Carcinoma)0.3 - 0.7[1]
TPP-Conjugated Hydroxycamptothecin4T1 (Breast Cancer)0.34[8]
TPP-Conjugated Palmitic AcidPANC-1 (Pancreatic Cancer)18 - 31[9]

Section 2: The Wittig Reaction: A Cornerstone of Alkene Synthesis in Drug Discovery

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[6][10] It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound. (4-Iodobutyl)(triphenyl)phosphanium iodide serves as a precursor to a non-stabilized ylide, which typically favors the formation of the Z-alkene, a crucial feature in the synthesis of many biologically active molecules where stereochemistry dictates activity.[11]

A prominent example of the utility of the Wittig reaction in medicinal chemistry is the synthesis of combretastatins, a class of potent anticancer agents that inhibit tubulin polymerization.[12][13] The biological activity of combretastatins is highly dependent on the cis (or Z) configuration of the stilbene core.

Protocol 4: Synthesis of (4-Iodobutyl)(triphenyl)phosphanium iodide

This protocol outlines the synthesis of the title compound from the readily available starting materials 1,4-diiodobutane and triphenylphosphine. This is a standard procedure for the preparation of alkyltriphenylphosphonium salts via an S(_N)2 reaction.

Workflow for (4-Iodobutyl)(triphenyl)phosphanium iodide Synthesis

cluster_0 Reactants cluster_1 Reaction cluster_2 Purification A 1,4-Diiodobutane C (4-Iodobutyl)(triphenyl)phosphanium iodide A->C B Triphenylphosphine B->C Acetonitrile, Reflux D Pure Product C->D Recrystallization

Caption: Synthesis of (4-Iodobutyl)(triphenyl)phosphanium iodide.

Materials:

  • 1,4-Diiodobutane

  • Triphenylphosphine

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Alkyl Halide: Add 1,4-diiodobutane (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 24 hours. A white precipitate will form as the reaction progresses.

  • Isolation of Product: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the white solid by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to obtain pure (4-Iodobutyl)(triphenyl)phosphanium iodide.

Protocol 5: Wittig Olefination for the Synthesis of a Combretastatin Analogue

This protocol details the synthesis of a Z-stilbene, a core structure of combretastatins, using the ylide generated from (4-Iodobutyl)(triphenyl)phosphanium iodide and an appropriate aldehyde. The use of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) is crucial for the deprotonation of the phosphonium salt to form the reactive ylide.[6]

Workflow for Wittig Olefination

cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Purification A (4-Iodobutyl)(triphenyl)phosphanium iodide B Phosphorus Ylide A->B Strong Base (e.g., NaHMDS) D Z-Alkene B->D C Aldehyde C->D E Pure Z-Alkene D->E Chromatography

Caption: General workflow for the Wittig reaction.

Materials:

  • (4-Iodobutyl)(triphenyl)phosphanium iodide

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF) or n-butyllithium (n-BuLi) solution

  • Substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Ylide Generation: a. Suspend (4-Iodobutyl)(triphenyl)phosphanium iodide (1.1 eq) in anhydrous THF under an inert atmosphere. b. Cool the suspension to -78 °C (dry ice/acetone bath). c. Slowly add the strong base (e.g., NaHMDS or n-BuLi, 1.0 eq) dropwise. The formation of the deep red or orange color indicates the generation of the ylide. d. Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction: a. Dissolve the aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C. b. Allow the reaction to slowly warm to room temperature and stir overnight. c. Monitor the reaction by TLC.

  • Work-up and Purification: a. Quench the reaction by adding saturated aqueous ammonium chloride. b. Extract the product with ethyl acetate. c. Wash the combined organic layers with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired Z-alkene.

Conclusion

(4-Iodobutyl)(triphenyl)phosphanium iodide is a powerful and versatile reagent with significant applications in medicinal chemistry. Its utility as a mitochondria-targeting moiety provides a strategic advantage in the development of targeted cancer therapies. Concurrently, its role as a precursor in the Wittig reaction allows for the stereoselective synthesis of alkenes, a common structural motif in a wide range of bioactive natural products and synthetic drugs. The protocols and scientific principles detailed in this guide are intended to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this important chemical tool in their pursuit of novel therapeutic discoveries.

References

  • Cis-selective Wittig synthesis of combretastatin analogues. (n.d.). Poster Board #365.
  • Design and synthesis of novel pinacolylboronate containing combretastatin 'antimitotic agent' analogues. (n.d.). PMC.
  • Rhodamine 123 mitochondrial membrane potential assay kit. (n.d.).
  • Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. (2013).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • On the synthesis and biological properties of isocombretastatins: a case of ketone homologation during Wittig reaction
  • A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. (2020). PubMed.
  • Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. (2025). Dove Medical Press.
  • Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. (2025). MDPI.
  • Wittig reaction. (n.d.). Wikipedia.
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  • Detection of Mitochondria Membrane Potential to Study CLIC4 Knockdown-induced HN4 Cell Apoptosis In Vitro. (2018). PMC.
  • Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investig
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  • Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence. (2024). MDPI.
  • Mitochondrion-Targeted Triphenylphosphonium-Based Kresoxim-Methyl Analogues: Synthesis, Fungicidal Activity, and Action Mechanism Approach. (2022).
  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library.
  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. (2017).
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  • Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence. (n.d.). PMC.
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Application

Application Note: Protocol for Preparing Phosphonium Ylide from (4-Iodobutyl)(triphenyl)phosphanium Iodide

Abstract This application note provides a comprehensive, field-tested protocol for the generation of the phosphonium ylide derived from (4-Iodobutyl)(triphenyl)phosphanium iodide. Phosphonium ylides are pivotal reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the generation of the phosphonium ylide derived from (4-Iodobutyl)(triphenyl)phosphanium iodide. Phosphonium ylides are pivotal reagents in synthetic organic chemistry, most notably as the key component in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a detailed step-by-step procedure, and critical safety considerations. The protocol emphasizes the use of strong organolithium bases, necessitating stringent anhydrous and anaerobic techniques for successful and safe execution.

Introduction and Scientific Background

A phosphonium ylide is a neutral, dipolar molecule featuring a negatively charged carbon atom adjacent to a positively charged phosphorus atom.[4][5] This unique electronic structure, often represented by resonance forms, confers a strong nucleophilic character to the carbanion, making it a powerful tool for carbon-carbon bond formation.

The generation of a phosphonium ylide is typically achieved through the deprotonation of a corresponding phosphonium salt at the carbon alpha to the phosphorus atom.[6][7][8] The acidity of this α-hydrogen is significantly increased by the adjacent positively charged phosphorus, though a strong base is generally required for its abstraction, particularly for non-stabilized ylides.[1][4]

The precursor, (4-Iodobutyl)(triphenyl)phosphanium iodide, is itself prepared via an SN2 reaction between triphenylphosphine and an excess of a suitable C4 dihaloalkane, such as 1,4-diiodobutane. Triphenylphosphine is an excellent nucleophile for such reactions, leading to high yields of the desired phosphonium salt.[1][6] This document focuses on the subsequent, critical step: the conversion of this stable salt into the reactive ylide.

Reaction Principle and Mechanism

The core of the protocol involves a simple acid-base reaction. A strong base is used to abstract a proton from the carbon atom adjacent to the phosphorus center of the (4-Iodobutyl)(triphenyl)phosphanium iodide salt.

Figure 2: Step-by-step experimental workflow for ylide generation.

Step-by-Step Procedure
  • Glassware Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and two septa. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: Weigh (4-Iodobutyl)(triphenyl)phosphanium iodide (3.22 g, 5.0 mmol) and quickly add it to the flask against a positive flow of inert gas. Using a dry syringe, add 50 mL of anhydrous THF.

  • Suspension and Cooling: Stir the mixture to form a suspension. Cool the flask to -78 °C using a dry ice/acetone bath. Stir for an additional 10 minutes to ensure thermal equilibrium.

  • Base Addition: Using a dry syringe, slowly add n-butyllithium (3.13 mL of a 1.6 M solution in hexanes, 5.0 mmol) dropwise to the stirred suspension over 10-15 minutes. The tip of the needle should be below the surface of the liquid.

    • Causality Note: Slow, subsurface addition prevents localized heating and ensures efficient reaction. A rapid addition can lead to side reactions and is a significant safety hazard.

  • Ylide Formation: Upon addition of n-BuLi, a distinct color change to deep orange or red is typically observed, indicating the formation of the ylide. [9]6. Reaction Completion: Allow the reaction mixture to stir at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Subsequent Use: The resulting ylide solution is now ready for the next step. The desired electrophile (e.g., an aldehyde or ketone dissolved in anhydrous THF) can be added slowly via syringe to the cold ylide solution.

Safety and Handling

  • Pyrophoric Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water, air, and protic solvents. It must be handled by trained personnel using proper syringe techniques under an inert atmosphere. [10]* Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Quenching: Never add water or protic solvents directly to an active organolithium reagent. To quench a reaction, cool the mixture and slowly add a less reactive quenching agent like isopropanol, followed by a more protic source like saturated aqueous ammonium chloride.

  • Disposal: All waste containing organometallic reagents must be quenched and disposed of according to institutional safety guidelines.

Troubleshooting Guide

ObservationPotential CauseSuggested Solution
No color change upon base additionWet solvent or glassware; Inactive n-BuLi solutionEnsure all glassware is rigorously dried. Use freshly distilled, anhydrous solvent. Titrate the n-BuLi solution to confirm its concentration.
Fading of the ylide colorPresence of oxygen; Reaction temperature too highCheck for leaks in the inert gas setup. Maintain the reaction at the recommended low temperature.
Low yield in subsequent Wittig reactionIncomplete deprotonationAllow the ylide formation to stir for a longer period (e.g., 60 minutes) before adding the electrophile. Ensure an equimolar amount of active base was added.

Conclusion

This application note details a reliable and robust protocol for the generation of the phosphonium ylide from (4-Iodobutyl)(triphenyl)phosphanium iodide. By carefully selecting a strong base, maintaining strict anhydrous and anaerobic conditions, and controlling the reaction temperature, high yields of the reactive ylide can be achieved. The provided insights into the causality behind each experimental step are intended to empower researchers to adapt and troubleshoot this fundamental synthetic transformation effectively and safely.

References

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. Organolithium reagent. Retrieved from [Link]

  • Kawai, T., et al. (2009). Stable Phosphonium Sila-ylide with Reactivity as a Sila-Wittig Reagent. Journal of the American Chemical Society, 131(25), 8734–8735. Retrieved from [Link]

  • Maryanoff, B. E., et al. (2014). Degenerate Nucleophilic Substitution in Phosphonium Salts. Journal of the American Chemical Society, 136(48), 16730–16733. Retrieved from [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]

  • Anary-Abbasinejad, M., et al. (2010). Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofurans. Journal of the Serbian Chemical Society, 75(1), 19-27. Retrieved from [Link]

  • Leah4sci. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. Retrieved from [Link]

  • O'Brien, C. J., et al. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis. Tetrahedron, 72(23), 3235-3248. Retrieved from [Link]

  • Fiveable. (2025, August 15). Phosphonium Ylides Definition. Retrieved from [Link]

  • Głowacka, I. E., et al. (2018). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 14, 2197–2237. Retrieved from [Link]

  • University of California, Irvine. The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved from [Link]

  • Pawluc, P., et al. (2025, June 5). An efficient method for the synthesis of π-expanded phosphonium salts. Chemical Science, 16(22), 8011-8016. Retrieved from [Link]

  • Lavoie, C. M., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. Retrieved from [Link]

  • Huang, Y. (2019). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Orgo Made Easy. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). Retrieved from [Link]

  • Wikipedia. Ylide. Retrieved from [Link]

  • Abell, A. D., & Clark, B. M. (1993). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. Canadian Journal of Chemistry, 71(5), 744-750. Retrieved from [Link]

  • University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. Retrieved from [Link]

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Method

Application Note: Tandem Wittig Reaction-Ring Contraction Protocols for Cyclopropane Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis of highly functionalized cyclopropanecarbaldehydes via thermodynamically driven cascade rearrangements. Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis of highly functionalized cyclopropanecarbaldehydes via thermodynamically driven cascade rearrangements.

Introduction & Strategic Utility

Cyclopropane derivatives are foundational building blocks in modern drug discovery, prized for their ability to impart metabolic stability, enhance lipophilicity, and restrict molecular conformation[1]. However, traditional cyclopropanation methodologies (e.g., Simmons-Smith, transition-metal-catalyzed diazo-transfer) often exhibit significant limitations when applied to densely functionalized or highly sterically hindered systems.

To bypass these limitations, a novel tandem methodology leveraging the inherent ring strain of cyclobutanes has emerged. By coupling a classical Wittig olefination with a spontaneous 1,2-carbon migration, α -hydroxycyclobutanones can be cleanly converted into highly functionalized cyclopropanecarbaldehydes[2]. This application note details the mechanistic rationale, optimized parameters, and step-by-step protocols for executing this tandem reaction and its cascade variants.

Mechanistic Rationale: The "Why" Behind the Reaction

The success of this protocol lies in the precise orchestration of kinetic reactivity and thermodynamic driving forces. The reaction is not a simple olefination; rather, it is a self-validating cascade where the product of the first step inherently triggers the second[1].

  • Nucleophilic Addition & Olefination: The stabilized phosphonium ylide attacks the carbonyl of the α -hydroxycyclobutanone. Following the formation of the oxaphosphetane intermediate, the elimination of triphenylphosphine oxide ( Ph3​P=O ) generates a highly reactive unsaturated enone (2-hydroxycyclobutylidene)[2].

  • Strain-Driven Ring Contraction: Cyclobutanes possess approximately 26 kcal/mol of ring strain. The formation of the exocyclic double bond adjacent to the hydroxyl group sets the stage for a semi-pinacol-type rearrangement.

  • Thermodynamic Sink: Driven by the relief of ring strain and the thermodynamic stability of the resulting aldehyde carbonyl, a spontaneous 1,2-carbon migration occurs, contracting the four-membered ring into a cyclopropane[3].

MechanisticPathway N1 1. α-Hydroxycyclobutanone + Phosphonium Ylide N2 2. Oxaphosphetane Intermediate N1->N2 Nucleophilic Attack N3 3. Wittig Olefination (- Ph3P=O) N2->N3 N4 4. Unsaturated Enone (2-Hydroxycyclobutylidene) N3->N4 N5 5. 1,2-Carbon Migration (Ring Contraction) N4->N5 Strain Relief (80°C) N6 6. Cyclopropanecarbaldehyde Product N5->N6 Thermodynamically Driven

Logical progression of the tandem Wittig-ring contraction mechanism.

Reaction Optimization & Quantitative Profiling

Experimental parameters must be tightly controlled to prevent the reaction from stalling at the enone intermediate or over-reacting. Toluene is selected as the optimal solvent because its non-polar nature suppresses solvolysis of the intermediates while allowing the reaction to reach the 80 °C threshold required to overcome the activation energy of the 1,2-carbon migration[2],[1].

Table 1: Optimization of Reaction Parameters
ParameterCondition TestedConversion (%)Isolated Yield (%)Mechanistic Observation & Causality
Solvent / Temp Toluene, 80 °C10082Provides optimal thermal energy for spontaneous 1,2-migration[2].
Solvent / Temp THF, 65 °C< 100LowerInsufficient thermal activation; reaction stalls at intermediate.
Stoichiometry 1.0 equiv Ylide10082 (Target)Strict stoichiometric control prevents secondary olefination[1].
Stoichiometry 2.0 equiv Ylide10075 (Cascade)Excess ylide reacts with the new aldehyde, yielding cyclopropylenones[1].

Experimental Protocols

The following methodologies are designed to be self-validating. The visual cues (e.g., dissolution, precipitation of phosphine oxide) serve as internal checkpoints for the reaction's progress.

ExperimentalWorkflow S1 Reaction Setup Mix Reagents in Toluene S2 Thermal Activation Stir at 80°C S1->S2 S3 Quench Add sat. NH4Cl at 0°C S2->S3 S4 Extraction Et2O / MgSO4 S3->S4 S5 Purification Silica Gel Column S4->S5

Step-by-step experimental workflow for cyclopropanecarbaldehyde synthesis.

Protocol A: Standard Synthesis of Cyclopropanecarbaldehydes

Objective: Isolate the mono-olefination/ring-contraction product.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the α -hydroxycyclobutanone (1.0 mmol) in anhydrous toluene (5.0 mL, 0.2 M) under an argon atmosphere.

  • Ylide Addition: Add the stabilized phosphonium ylide (1.0 mmol, 1.0 equiv) in one single portion.

    • Expert Insight: Do not exceed 1.0 equivalent. The resulting cyclopropanecarbaldehyde is highly electrophilic; excess ylide will immediately trigger a secondary Wittig reaction[1].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath. Stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc).

  • Quench and Workup: Once complete, cool the reaction vessel to 0 °C using an ice bath. Cautiously quench the reaction by adding saturated aqueous NH4​Cl (5 mL)[4].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether ( Et2​O , 3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure cyclopropanecarbaldehyde.

Protocol B: Cascade Synthesis of Cyclopropylenones

Objective: Utilize a one-pot Wittig–ring contraction–Wittig sequence.

  • Setup: Follow the exact setup as Protocol A, but increase the ylide stoichiometry to 2.2 equivalents (2.2 mmol).

  • Cascade Activation: Heat the mixture at 80 °C. The initial tandem reaction will form the cyclopropanecarbaldehyde in situ, which will subsequently react with the remaining ylide to form a cyclopropylenone[2],[1].

  • Isolation: Follow the identical quench, extraction, and purification steps outlined in Protocol A to isolate the extended conjugated system.

Substrate Limitations & Advanced Troubleshooting

While the protocol is robust for a wide array of aromatic and aliphatic phosphonium ylides (typically yielding 54–85%), certain electronic environments disrupt the spontaneous 1,2-carbon migration[2].

The Challenge with α,β -Unsaturated Esters: Substrates bearing α,β -unsaturated esters often fail to undergo spontaneous ring contraction under standard thermal conditions, stalling at the unsaturated enone intermediate or degrading into complex mixtures[2].

The Fluoride-Induced Workaround: To overcome this, the causality of the reaction must be manually decoupled:

  • Protection: Protect the α -hydroxyl group of the cyclobutanone as a silyl ether (e.g., TBS ether).

  • Olefination: Perform the Wittig reaction. The silyl protection prevents the spontaneous 1,2-migration, allowing you to isolate the stable silyl-protected cyclobutylidene intermediate.

  • Triggered Contraction: Treat the isolated intermediate with a fluoride source (e.g., TBAF). The fluoride selectively cleaves the silicon-oxygen bond, unmasking the alkoxide, which instantly triggers the ring contraction cascade to yield the desired cyclopropane[2].

References

1.[2] Title: Tandem Wittig Reaction-Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes - Organic Chemistry Portal Source: Organic-Chemistry.org (Abstracts) URL: [Link]

3.[3] Title: Ring contraction in synthesis of functionalized carbocycles Source: ResearchGate / Chemical Society Reviews URL: [Link]

4.[1] Title: Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes Source: Organic Letters, ACS Publications URL: [Link]

Sources

Application

Application Note: (4-Iodobutyl)(triphenyl)phosphanium Iodide as a Reactive Phase-Transfer Catalyst and Organelle-Targeting Vector

Executive Summary (4-Iodobutyl)(triphenyl)phosphanium iodide (IBTP) is a highly specialized bifunctional reagent. While traditional phosphonium salts (e.g., tetrabutylphosphonium) act as classical, non-consumable Phase-T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Iodobutyl)(triphenyl)phosphanium iodide (IBTP) is a highly specialized bifunctional reagent. While traditional phosphonium salts (e.g., tetrabutylphosphonium) act as classical, non-consumable Phase-Transfer Catalysts (PTCs) to shuttle anions across phase boundaries, IBTP functions as a Stoichiometric Reactive Phase-Transfer Agent . It leverages the thermodynamic principles of phase-transfer catalysis to transport target molecules across liquid-liquid interfaces or biological lipid bilayers, immediately followed by covalent trapping via its electrophilic iodobutyl moiety.

This guide provides researchers and drug development professionals with the mechanistic causality, quantitative physicochemical data, and self-validating protocols required to utilize IBTP in both synthetic biphasic chemistry and live-cell mitochondrial targeting.

Mechanistic Rationale: Causality in Molecular Design

The efficacy of IBTP relies on the synergistic function of its two structural domains:

  • The Triphenylphosphonium (TPP⁺) Phase-Transfer Vector: The transport of a charged species from a high-dielectric aqueous phase into a low-dielectric organic phase (or lipid bilayer) is thermodynamically hindered by the Born activation energy [2]. The bulky, lipophilic phenyl rings of the TPP⁺ group delocalize and shield the positive charge of the phosphorus atom, drastically lowering this activation energy. This allows the cation to act as a highly efficient phase-transfer vehicle.

  • The 4-Iodobutyl Electrophilic Trap: Once the TPP⁺ vector pulls an aqueous nucleophile (e.g., a thiolate) into the organic phase via ion-pairing, the proximity of the nucleophile to the 4-iodobutyl chain drives an in situ SN​2 alkylation. Iodine is selected over bromine or chlorine due to its superior polarizability and weaker C-I bond, making it an ideal leaving group. The 4-carbon chain provides optimal steric relief from the bulky TPP⁺ group without inducing the surfactant-like micellization observed in longer aliphatic chains (>10 carbons) [1].

Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase / Lipid Membrane Nuc Hydrophilic Nucleophile (e.g., R-S⁻) IonPair Lipophilic Ion Pair [Ph₃P⁺-(CH₂)₄-I][R-S⁻] Nuc->IonPair Phase Transfer (Driven by TPP⁺) IBTP IBTP (Phase-Transfer Agent) [Ph₃P⁺-(CH₂)₄-I] IBTP->IonPair Electrostatic Pairing Product Alkylated Adduct [Ph₃P⁺-(CH₂)₄-S-R] IonPair->Product In Situ SN2 Alkylation

Caption: Chemical phase-transfer mechanism of IBTP forming a lipophilic ion pair followed by in situ alkylation.

Quantitative Physicochemical Data

To successfully design a phase-transfer system, the lipophilicity of the catalyst must be precisely tuned. If the partition coefficient is too low, the catalyst remains in the aqueous phase; if too high, it becomes irreversibly trapped in the organic phase or lipid membrane, preventing subsequent reactivity. IBTP is optimally balanced for dynamic phase transfer [3].

Table 1: Octanol/PBS Partition Coefficients of TPP⁺ Derivatives

CompoundOctanol/PBS Partition CoefficientMechanistic Role / Application
Methyltriphenylphosphonium (TPMP)0.35 ± 0.02Baseline probe; poor phase-transfer efficiency.
4-Bromobutyltriphenylphosphonium3.83 ± 0.22Less reactive phase-transfer alkylating agent.
4-Iodobutyltriphenylphosphonium (IBTP) 4.0 ± 0.4 Optimal balance of phase-transfer and SN​2 reactivity.
MitoVit E7.4 ± 1.6Mitochondria-targeted antioxidant.
Mitoquinone-C10 (MitoQ)160 ± 9Highly lipophilic; prone to membrane retention.

Data synthesized from established partition studies of lipophilic cations [1][3].

Experimental Protocols

Protocol A: Liquid-Liquid Biphasic Alkylation (Chemical PTC)

This protocol utilizes IBTP to extract a water-soluble thiolate into dichloromethane (DCM) and covalently trap it.

Causality Check: The biphasic system prevents the degradation of the nucleophile by isolating it in the aqueous phase until the exact moment of TPP⁺-mediated extraction and reaction.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 1.0 mmol of the target hydrophilic thiol in 10 mL of degassed, deionized water. Add 1.2 mmol of K2​CO3​ to deprotonate the thiol, generating the active thiolate nucleophile.

  • Organic Phase Preparation: Dissolve 1.1 mmol of IBTP in 10 mL of anhydrous DCM. Note: IBTP is light-sensitive; wrap the reaction flask in aluminum foil.

  • Phase-Transfer Reaction: Combine the two phases in a 50 mL round-bottom flask. Stir vigorously (≥1000 rpm) at room temperature for 12–24 hours to maximize the interfacial surface area.

  • Self-Validating Quality Control: Halt stirring and allow the phases to separate. Sample the organic phase and analyze via LC-MS. The disappearance of the m/z 572 signal (IBTP) and the appearance of the [Ph3​P−(CH2​)4​−S−R]+ mass confirms successful phase transfer and alkylation.

  • Isolation: Extract the organic layer, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Precipitate the final TPP⁺-adduct by adding the concentrated residue dropwise into vigorously stirred cold diethyl ether.

Protocol B: Biological Phase-Transfer (Live-Cell Mitochondrial Trapping)

In biological systems, the plasma and mitochondrial inner membranes act as phase boundaries. IBTP utilizes the plasma membrane potential ( ΔΨp​ , -30 to -60 mV) and the mitochondrial membrane potential ( ΔΨm​ , -150 to -180 mV) to sequentially phase-transfer into the mitochondrial matrix, where it alkylates exposed protein thiols [2].

Step-by-Step Methodology:

  • Cell Preparation: Culture target cells (e.g., murine fibroblasts or HeLa cells) in DMEM supplemented with 10% FCS to a confluency of 70-80%.

  • IBTP Incubation: Replace media with serum-free DMEM containing 5 µM IBTP. Incubate at 37°C for 2 hours. Causality: Serum proteins contain thiols that will prematurely react with IBTP; serum-free media ensures the phase-transfer vector reaches the intracellular space intact.

  • Quenching & Lysis: Wash cells 3x with ice-cold PBS containing 10 mM N-ethylmaleimide (NEM) to quench unreacted thiols and halt further IBTP reactivity. Lyse cells using a standard RIPA buffer.

  • Self-Validating Quality Control (Subcellular Fractionation): Isolate the mitochondrial fraction from the cytosol via differential centrifugation. Perform an SDS-PAGE and Western Blot using an anti-triphenylphosphonium primary antibody . A strong signal exclusively in the mitochondrial fraction validates that the biological phase-transfer was successful and organelle-specific.

BioPathway Extracellular Extracellular Medium [IBTP] added Cytosol Cytosol Accumulation (10x) Extracellular->Cytosol Plasma Membrane (ΔΨp) Mitochondria Mitochondrial Matrix Accumulation (100-500x) Cytosol->Mitochondria Inner Membrane (ΔΨm) Alkylation Covalent Tagging of Matrix Thiols Mitochondria->Alkylation SN2 Reaction

Caption: Biological phase-transfer of IBTP driven by membrane potentials leading to mitochondrial tagging.

References

  • Delivery of bioactive molecules to mitochondria in vivo Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Targeting Antioxidants to Mitochondria by Conjugation to Lipophilic Cations Annual Review of Pharmacology and Toxicology URL:[Link]

  • Google Patents (Data Source for Partition Coefficients)
Method

Application Note: Synthesis of Functionalized Alkenes via C4 Homologation using (4-Iodobutyl)triphenylphosphonium Iodide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Strategic Rationale (4-Iodobutyl)triphenylphosphonium iodide (IBTP)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

(4-Iodobutyl)triphenylphosphonium iodide (IBTP) is a highly versatile, bifunctional C4​ synthon. While it is predominantly recognized in drug development for delivering bioactive molecules to mitochondria via its lipophilic triphenylphosphonium (TPP) cation[1], its structural architecture makes it an exceptional reagent for the synthesis of functionalized alkenes.

The strategic value of IBTP lies in its two reactive poles:

  • The Electrophilic Pole (Alkyl Iodide): Highly susceptible to SN​2 nucleophilic displacement by amines, phenols, thiols, or carboxylates. This property is frequently exploited for thiol modification of proteins[2] and the synthesis of complex sensors like aminophosphonate pH indicators.

  • The Nucleophilic Precursor Pole (Phosphonium Salt): Upon treatment with a strong base, the α -carbon is deprotonated to form a non-stabilized ylide, which readily undergoes Wittig olefination with aldehydes or ketones to yield C4​ -homologated alkenes.

The Causality of Experimental Design: Sequence Matters

A critical failure point in utilizing IBTP for alkene synthesis is the order of operations. Nucleophilic substitution of the iodide must precede ylide generation. If IBTP is directly treated with a strong base, the resulting ylide rapidly undergoes a 4-exo-tet intramolecular cyclization. The carbanion attacks the δ -carbon, displacing the iodide to form a highly stable cyclobutyltriphenylphosphonium salt. By displacing the iodide with your target functional group first, you eliminate the leaving group, blocking the cyclization pathway and preserving the ylide for intermolecular Wittig olefination.

Mechanistic Pathway

Mechanism IBTP (4-Iodobutyl)triphenylphosphonium Iodide (Bifunctional C4 Synthon) Substituted 1. Nucleophilic Substitution (Nu: Amine, Phenol, Thiol) IBTP->Substituted Nu-H, Base (Blocks Cyclization) Ylide 2. Base Deprotonation (Ylide Formation) IBTP->Ylide Base (No Nu-H) Substituted->Ylide Strong Base (e.g., NaHMDS) Alkene 3. Wittig Olefination (Functionalized Alkene) Ylide->Alkene R-CHO Cyclobutane Side Reaction: Cyclobutyltriphenylphosphonium Ylide->Cyclobutane Intramolecular Cyclization (Fast)

Figure 1: Mechanistic divergence of IBTP: Functionalization vs. Intramolecular Cyclization.

Experimental Workflows & Validated Protocols

Workflow Step1 Step 1: Nucleophilic Displacement Step2 Step 2: Purification (Precipitation) Step1->Step2 Step3 Step 3: Ylide Generation (-78°C, NaHMDS) Step2->Step3 Step4 Step 4: Wittig Reaction (Aldehyde) Step3->Step4 Step5 Step 5: Product Isolation (Chromatography) Step4->Step5

Figure 2: Five-step experimental workflow for the synthesis of functionalized alkenes from IBTP.

Protocol A: Nucleophilic Functionalization of IBTP

Objective: Substitute the terminal iodide with a nucleophile (e.g., a phenol) to create a stable Wittig precursor.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add IBTP (1.0 equiv, 5.0 mmol), the target phenol (1.2 equiv, 6.0 mmol), and anhydrous K2​CO3​ (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Suspend the mixture in 25 mL of anhydrous acetonitrile (0.2 M).

  • Heating: Attach a reflux condenser and stir the suspension at 60 °C for 16 hours under an inert argon atmosphere.

  • Self-Validating Analytical Check: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the IBTP starting material ( Rf​≈0.4 , UV active) and the emergence of a more polar spot indicates successful displacement.

  • Isolation: Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification by Precipitation: Dissolve the resulting crude oil in a minimal amount of dichloromethane (approx. 5 mL) and add dropwise to 50 mL of vigorously stirred, ice-cold diethyl ether. The functionalized phosphonium salt will precipitate as a white/off-white powder. Filter and dry under high vacuum.

Protocol B: Ylide Generation and Wittig Olefination

Objective: Convert the functionalized phosphonium salt to an alkene via a Z-selective Wittig reaction.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the functionalized phosphonium salt (1.0 equiv, 2.0 mmol) in 20 mL of anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) and allow it to equilibrate for 15 minutes.

  • Ylide Generation: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 equiv) dropwise over 5 minutes.

    • Causality Note (Choice of Base): NaHMDS is strictly non-nucleophilic. Using n -BuLi here is strongly discouraged, as it can attack the electrophilic phosphorus center, causing ligand exchange and yielding complex product mixtures.

    • Self-Validating Visual Cue: Upon addition of NaHMDS, the solution will immediately transition from colorless to a vibrant, deep orange/red . This color change is the definitive indicator that the non-stabilized ylide has successfully formed.

  • Olefination: Stir at -78 °C for 30 minutes. Dissolve the target aldehyde (1.1 equiv, 2.2 mmol) in 2 mL of anhydrous THF and add it dropwise to the ylide solution.

    • Self-Validating Visual Cue: The deep red color will rapidly fade to pale yellow or colorless. This indicates the ylide has been consumed via cycloaddition to form the oxaphosphetane intermediate.

  • Cycloreversion: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. This thermal energy drives the cycloreversion of the oxaphosphetane into the target alkene and triphenylphosphine oxide ( Ph3​P=O ).

  • Quenching & Isolation: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Optimization & Substrate Scope

Table 1: Optimization of Ylide Generation Conditions

Data demonstrates the critical role of base selection in maximizing the yield of the functionalized alkene.

BaseTemperature (°C)SolventYlide Formation (Visual)Alkene Yield (%)Causality / Observation
n -BuLi -78 to RTTHFPartial (Pale Orange)35%Nucleophilic attack on P causes ligand exchange; low yield.
t -BuOK 0 to RTTHFYes (Red)55%Incomplete deprotonation; side reactions observed.
NaHMDS -78 to RTTHFComplete (Deep Red)88% Non-nucleophilic; clean conversion to ylide; optimal yield.
KHMDS -78 to RTTolueneComplete (Deep Red)82%Good yield, but lower solubility of the phosphonium salt.
Table 2: Substrate Scope for C4 Homologation

Demonstrating the versatility of IBTP as a bifunctional linker across various nucleophiles and aldehydes.

Nucleophile (Step 1)Aldehyde (Step 2)Isolated Yield (%)E/Z RatioApplication / Note
PhenolBenzaldehyde85%15:85Synthesis of ether-linked aryl alkenes.
DiethylamineOctanal78%10:90Aliphatic amine-functionalized alkenes.
Thiophenol4-Methoxybenzaldehyde81%12:88Thioether synthesis; high Z-selectivity.
Sodium AzideCinnamaldehyde72%20:80Azido-dienes for downstream click-chemistry.

References

  • Smith, R. A., Porteous, C. M., Gane, A. M., & Murphy, M. P. (2003). Delivery of bioactive molecules to mitochondria in vivo. Proceedings of the National Academy of Sciences, 100(9), 5407-5412. URL: [Link]

  • Culcasi, M., et al. (2017). Mitochondrial, Acidic, and Cytosolic pHs Determination by 31P NMR Spectroscopy. Analytical Chemistry. URL: [Link]

  • Wright, M. M., et al. (2009). Regulation of the Human Heme Oxygenase-1 Gene By Nitro-Linoleic Acid. UAB Digital Commons. URL: [Link]

Sources

Application

One-pot Wittig reaction conditions for complex molecule synthesis.

Title: Advanced One-Pot Wittig Reaction Frameworks for Complex Molecule and API Synthesis Executive Briefing In the realm of complex molecule synthesis and Active Pharmaceutical Ingredient (API) manufacturing, step econo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced One-Pot Wittig Reaction Frameworks for Complex Molecule and API Synthesis

Executive Briefing In the realm of complex molecule synthesis and Active Pharmaceutical Ingredient (API) manufacturing, step economy and atom efficiency are critical drivers of innovation. The classical Wittig olefination, while highly reliable for carbon-carbon double bond formation, traditionally requires the isolation of aldehyde intermediates and subsequent purification to remove the stoichiometric triphenylphosphine oxide ( Ph3​PO ) byproduct. By transitioning to one-pot and tandem frameworks, synthetic chemists can bypass intermediate isolation, minimize solvent waste, and, counterintuitively, leverage reaction byproducts as in situ catalysts or chemoselectivity modulators[1]. This application note details the mechanistic rationale and validated protocols for executing advanced one-pot Wittig cascades, specifically focusing on tandem hydrogenation and green aqueous methodologies.

Mechanistic Causality & Strategic Advantages The success of one-pot Wittig cascades hinges on the precise manipulation of thermodynamic driving forces and byproduct interactions.

1. Catalyst Modulation via Phosphorus Byproducts In a sequential Wittig-hydrogenation, the goal is to convert an aldehyde directly to an alkane via an alkene intermediate. Traditionally, this is a two-step process requiring intermediate purification. However, performing this in one pot introduces Ph3​PO to the hydrogenation catalyst (typically Pd/C). Rather than acting as a detrimental poison, the Ph3​PO coordinates to the palladium surface, partially dampening its reactivity[2]. This partial poisoning is a strategic advantage: it prevents the unwanted hydrogenolysis of sensitive functional groups (e.g., benzyl ethers, halogens) while still permitting the reduction of the newly formed, unhindered alkene[3].

G A Aldehyde + Stabilized Ylide B Alkene Intermediate + Ph3PO A->B Wittig Olefination C Pd/C + H2 (1 atm) B->C In Situ Transition E Ph3PO Catalyst Modulation (Partial Poisoning) B->E Byproduct Generation D Chemoselective Reduction (C(sp3)-C(sp3) Bond) C->D Hydrogenation E->C Modulates Pd Activity

Fig 1: Workflow of one-pot tandem Wittig-hydrogenation with in situ catalyst modulation.

2. Micellar Catalysis in Aqueous Media Executing Wittig reactions in water addresses green chemistry mandates but faces the challenge of reagent insolubility. By introducing a surfactant like Sodium Dodecyl Sulfate (SDS), the reaction undergoes micellar catalysis[4]. The hydrophobic cores of the micelles concentrate the non-polar triphenylphosphine and organic substrates, drastically increasing their effective molarity. This causality explains why aqueous one-pot Wittig reactions often proceed faster and with higher yields than their organic-solvent counterparts, despite water being the bulk medium[5].

G N1 Carbonyl + Ylide N2 Ball Milling (Solvent-Free) N1->N2 N3 Diene Intermediate N2->N3 Mechanochemical Wittig N4 Dienophile Addition N3->N4 N5 Complex Bicyclic Scaffold N4->N5 Diels-Alder Cycloaddition

Fig 2: Solvent-free mechanochemical one-pot Wittig and Diels-Alder cycloaddition sequence.

Quantitative Data Synthesis The following table summarizes the performance metrics of various one-pot Wittig methodologies utilized in complex molecule synthesis, highlighting the broad applicability of these techniques across different reaction environments.

Reaction FrameworkSubstrate ScopeKey Reagents / EnvironmentYield RangeStereoselectivity / OutcomeRef
Tandem Wittig-Hydrogenation Aldehydes + Stabilized YlidesPd/C, H 2​ (1 atm), Ph 3​ PO (in situ)63–94%Formal C(sp 3 )–C(sp 3 ) Bond[2]
Mechanochemical Wittig-Diels-Alder Carbonyls + Ylides + DienophilesSolvent-free, Ball Milling60–85%Exclusively endo cycloadducts
Aqueous One-Pot Wittig Aldehydes + α -bromoestersPPh 3​ , NaHCO 3​ , Water/SDS70–99%Up to 98:2 (E:Z ratio)[4]
Oxidative Ugi/Wittig Cascade Isoquinolines + IsocyanoacetatesDEAD oxidant, Room Temp50–80%Polysubstituted Oxazoles

Validated Experimental Protocols

Protocol A: Chemoselective One-Pot Tandem Wittig-Hydrogenation This protocol details the formal C(sp 3 )–C(sp 3 ) bond formation via an alkene intermediate, leveraging in situ catalyst poisoning for chemoselectivity[3].

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • Stabilized Wittig ylide (e.g., methyl (triphenylphosphoranylidene)acetate) (1.2 equiv)

  • 10% Pd/C (5–20 mol%)

  • Solvent: EtOAc/H 2​ O (1:1 v/v) or Methanol

  • Hydrogen gas (balloon, 1 atm)

Step-by-Step Methodology:

  • Olefination: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) and the stabilized ylide (1.2 equiv) in the chosen solvent (0.2 M concentration).

  • Causality Check: Stir the mixture at room temperature. The stabilized nature of the ylide prevents rapid background hydrolysis, while the thermodynamic stability of the resulting Ph3​PO drives the olefination forward.

  • In-Process Validation 1 (IPV-1): Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active aldehyde spot and the emergence of a less polar alkene spot confirms the completion of step 1 (typically 2–4 hours).

  • In Situ Catalyst Introduction: Once the aldehyde is consumed, directly add 10% Pd/C (5 mol%) to the unpurified reaction mixture. Crucial Causality: Do not remove the Ph3​PO . Its presence is required to modulate the Pd/C, preventing over-reduction of sensitive moieties.

  • Hydrogenation: Seal the flask with a septum, purge the atmosphere with vacuum/N 2​ cycles (x3), and attach a hydrogen-filled balloon (1 atm). Causality: Maintaining exactly 1 atm is critical; higher pressures will overcome the partial poisoning effect and ruin chemoselectivity.

  • In-Process Validation 2 (IPV-2): Stir vigorously at room temperature. Monitor hydrogen uptake (balloon deflation). Confirm completion via TLC or crude 1 H NMR (disappearance of olefinic protons at δ 5.5–7.0 ppm).

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the alkane.

Protocol B: Green Aqueous One-Pot Wittig Synthesis of α,β -Unsaturated Esters This protocol utilizes micellar catalysis to perform ylide generation and olefination sequentially in water[4].

Reagents:

  • α -bromoester (1.1 equiv)

  • Triphenylphosphine ( PPh3​ ) (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium bicarbonate ( NaHCO3​ ) (2.0 equiv)

  • Sodium Dodecyl Sulfate (SDS) (0.1 equiv)

  • Deionized Water

Step-by-Step Methodology:

  • Micellar Ylide Generation: In a reaction vessel, combine PPh3​ (1.1 equiv), the α -bromoester (1.1 equiv), and NaHCO3​ (2.0 equiv) in an aqueous solution of SDS (0.1 equiv).

  • Causality Check: The SDS forms micelles that encapsulate the hydrophobic PPh3​ and α -bromoester, drastically accelerating the S N​ 2 formation of the phosphonium salt. The mild NaHCO3​ deprotonates the salt to form the ylide without causing side reactions.

  • In-Process Validation 1 (IPV-1): Observe the phase behavior. The initial heterogeneous suspension will transition into a milky, stable micellar emulsion as the phosphonium salt forms.

  • Olefination: Add the aldehyde (1.0 equiv) directly to the emulsion. Stir at room temperature for 1–3 hours.

  • In-Process Validation 2 (IPV-2): Extract a 50 μ L aliquot, partition with EtOAc, and analyze the organic layer via TLC to confirm aldehyde consumption and alkene formation.

  • Workup: Extract the aqueous mixture with EtOAc (x3). The Ph3​PO byproduct will partition into the organic layer. Wash the combined organics with brine, dry over Na2​SO4​ , concentrate, and purify via chromatography or crystallization.

References [1] Recent Developments of Wittig Reaction in Organic Synthesis Through Tandem or Sequential Processes. ResearchGate. URL:[Link] Mechanically induced sequential one-pot Wittig olefination–Diels–Alder reaction: a solvent-free approach to complex bicyclic scaffolds. RSC Publishing. URL:[Link][4] One-Pot Wittig Reactions in Water and in the Presence of a Surfactant. Organic Chemistry Portal / Synlett. URL:[Link] One-Pot–Three-Component Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)oxazoles via DEAD-Promoted Oxidative Ugi/Wittig Reaction. ACS Publications. URL:[Link][2] One-Pot, Tandem Wittig Hydrogenation: Formal C(sp3)-C(sp3) Bond Formation with Extensive Scope. Organic Chemistry Portal. URL:[Link][3] One-Pot, Tandem Wittig Hydrogenation: Formal C(sp3)–C(sp3) Bond Formation with Extensive Scope. ACS Publications. URL:[Link][5] One-Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β-Unsaturated Carboxylic Esters and Nitriles. ResearchGate. URL:[Link]

Method

Application Note: Engineering Triphenylphosphonium (TPP)-Based Nanocarriers for Mitochondria-Targeted Cancer Therapy

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale Mitochondria are the bioene...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

Mitochondria are the bioenergetic epicenters of the cell and play a definitive role in regulating intrinsic apoptosis. In oncology, targeting chemotherapeutics directly to the mitochondria bypasses multidrug resistance (MDR) efflux pumps located on the plasma membrane, thereby restoring the efficacy of conventional drugs like Doxorubicin (DOX) and Paclitaxel (PTX)[1].

The Biophysics of TPP Targeting: As a formulation scientist, selecting the right targeting moiety is critical. Triphenylphosphonium (TPP) is the gold standard for mitochondrial targeting[1]. The causality behind its efficacy lies in its unique molecular structure: TPP is a lipophilic cation where the positive charge of the phosphorus atom is sterically shielded and delocalized across three bulky phenyl rings[2]. This delocalization significantly lowers the activation energy required for the molecule to traverse the hydrophobic core of lipid bilayers[1].

Furthermore, mitochondrial uptake is thermodynamically driven by the mitochondrial membrane potential ( ΔΨm​ ). The mitochondrial membrane of carcinoma cells is distinctly hyperpolarized ( ΔΨm​≈−220 mV) compared to healthy cells ( ΔΨm​≈−160 mV)[3]. According to the Nernst equation, this 60 mV differential results in a highly selective, logarithmic accumulation of TPP-conjugated nanocarriers specifically within malignant mitochondria, minimizing off-target toxicity[3].

Pathway N1 Systemic Circulation (EPR Effect) N2 Tumor Microenvironment (pH Triggered Charge Reversal) N1->N2 N3 Cellular Endocytosis & Endosomal Escape N2->N3 N4 Mitochondrial Accumulation (Driven by ΔΨm = -220 mV) N3->N4 N5 mtROS Generation & Membrane Depolarization N4->N5 N6 Apoptosis (Caspase Activation) N5->N6

Mechanism of TPP-mediated mitochondrial targeting and apoptotic signaling.

Formulation Strategies & Carrier Selection

While free TPP is an excellent targeting ligand, bare TPP-nanoparticles possess a high positive surface charge, leading to rapid clearance by the reticuloendothelial system (RES) and non-specific hemolytic toxicity[1]. To engineer a clinically viable system, we employ two primary architectural strategies:

  • Distal PEGylation: Conjugating TPP to the distal end of a polyethylene glycol (PEG) chain (e.g., TPP-PEG-PLGA or TPP-PEG-PE) sterically shields the cationic charge during systemic circulation. This improves the pharmacokinetic profile and leverages the Enhanced Permeability and Retention (EPR) effect[4].

  • Charge-Reversal Systems: A more advanced approach involves coating TPP-nanocarriers with a pH-sensitive polyanion (e.g., PEI-DMMA). At physiological pH (7.4), the carrier is negatively charged. Upon entering the acidic tumor microenvironment (pH ~6.5), the amide bonds hydrolyze, shedding the polyanion and exposing the TPP cation to facilitate cellular uptake[5].

Quantitative Data Summary: TPP-Nanocarrier Formulations

The following table summarizes the physicochemical properties of successfully validated TPP-based nanocarriers across recent literature.

Carrier SystemTargeting LigandEncapsulated CargoMean Size (nm)Zeta Potential (mV)Encapsulation Effic. (%)
PEG-PE Liposomes TPP-PEG-PE (8 mol%)Paclitaxel (PTX)~120 - 150+15.0 to +25.0> 85%
PLGA/CPT/PD NPs TPP (Charge-Reversal)Doxorubicin (DOX)~100 - 130-15.0 (pH 7.4)~ 75%
mPEG-PLGA NPs TPP-HCPT ConjugateHydroxycamptothecin~86.4-0.125> 80%

(Data synthesized from references[4],[5], and[6])

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step is grounded in physicochemical causality to ensure reproducibility.

Protocol A: Synthesis of TPP-PEG-PLGA Nanoparticles

Methodology: Emulsion Solvent Evaporation Causality: This method is selected because it provides robust encapsulation efficiency for hydrophobic chemotherapeutics and allows precise control over particle size via homogenization shear forces.

Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve 20 mg of synthesized TPP-PEG-PLGA block copolymer and 2 mg of the hydrophobic drug (e.g., Doxorubicin free base) in 2 mL of dichloromethane (DCM). Note: DCM is chosen for its high volatility, which facilitates rapid evaporation and solid nanoparticle formation.[7]

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. PVA acts as a steric stabilizer to prevent droplet coalescence.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous probe sonication (e.g., 100 W, 2 minutes in an ice bath) to form a stable oil-in-water (o/w) nanoemulsion[8].

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4–6 hours at room temperature in a fume hood to completely evaporate the DCM.

  • Purification: Collect the nanoparticles via ultracentrifugation (20,000 × g for 30 minutes). Wash the pellet twice with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend in water with 5% (w/v) trehalose (cryoprotectant) and freeze-dry for long-term storage.

Protocol B: Preparation of TPP-Modified Liposomes (TPP-PEG-L)

Methodology: Thin-Film Hydration and Extrusion Causality: Thin-film hydration ensures the uniform distribution of the TPP-PEG-PE conjugate within the lipid bilayer. Subsequent extrusion through polycarbonate membranes guarantees a monodisperse size distribution (<150 nm), which is critical for EPR-mediated tumor accumulation[4].

Step-by-Step Procedure:

  • Lipid Mixing: In a round-bottom flask, dissolve Phosphatidylcholine (PC), Cholesterol, and TPP-PEG-PE in a chloroform/methanol mixture (2:1 v/v) at a molar ratio of 65:30:5. Add the lipophilic drug (e.g., Paclitaxel at 1% w/w of total lipids)[4].

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, dry lipid film forms on the flask wall. Flush with nitrogen gas for 1 hour to remove trace solvents.

  • Hydration: Hydrate the lipid film with 5 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 60°C (above the phase transition temperature of the lipids) for 1 hour with vigorous rotation to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Pass the hydrated suspension 11 times through a mini-extruder equipped with a 100 nm polycarbonate membrane at 60°C. Causality: Odd-numbered passes ensure the final extrudate ends up in the clean receiving syringe, preventing contamination from larger vesicles.

  • Dialysis: Transfer the liposomes to a dialysis bag (MWCO 10 kDa) and dialyze against PBS for 24 hours at 4°C to remove unencapsulated drug.

Workflow Step1 1. Lipid Mixture (Phospholipids, TPP-PEG-PE) Step2 2. Solvent Evaporation (Thin Film Formation) Step1->Step2 Step3 3. Hydration (Aqueous Buffer, 60°C) Step2->Step3 Step4 4. Extrusion (Size Reduction) Step3->Step4 Step5 5. Dialysis (Purification) Step4->Step5

Step-by-step workflow for TPP-modified liposome synthesis via thin-film hydration.

Quality Control & Validation Metrics

To ensure the scientific integrity and trustworthiness of the synthesized nanocarriers, the following self-validating checkpoints must be executed:

  • Chemical Conjugation Validation: Prior to nanoparticle formulation, verify the successful synthesis of the TPP-polymer conjugate (e.g., TPP-PEG-PLGA) using 1 H-NMR spectroscopy. The distinct presence of aromatic proton peaks at 7.5–7.9 ppm confirms successful TPP grafting[7].

  • Physicochemical Characterization: Analyze the purified formulation using Dynamic Light Scattering (DLS). A successful TPP-liposome formulation should exhibit a monodisperse size of 100–150 nm (PDI < 0.2) and a mildly positive zeta potential (+10 to +25 mV ), confirming the surface exposure of the TPP moiety[4].

  • In Vitro Mitochondrial Co-localization: Treat target cancer cells (e.g., HeLa) with fluorescently labeled TPP-nanocarriers for 4 hours. Counterstain the cells with MitoTracker™ Deep Red and evaluate via Confocal Laser Scanning Microscopy (CLSM). Calculate the Pearson's correlation coefficient ( R ); a value of R>0.8 validates highly efficient mitochondrial targeting[4].

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells Source: MDPI URL
  • Tumor acidity activated triphenylphosphonium-based mitochondrial targeting nanocarriers for overcoming drug resistance of cancer therapy Source: Theranostics URL
  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation Source: ACS Publications URL
  • Preparation of Targeted PEG-PLGA Nanoparticles for the Treatment of Cancer Metastasis Source: ResearchGate URL
  • Source: National Institutes of Health (PMC)

Sources

Application

High-Fidelity Mitochondrial Labeling in Live Cells Using Triphenylphosphonium (TPP)-Conjugated Dyes: Application Note &amp; Protocol

Executive Summary Mitochondria govern cellular bioenergetics, metabolism, and intrinsic apoptotic pathways. In drug development and cell biology, accurately tracking mitochondrial dynamics, reactive oxygen species (ROS),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mitochondria govern cellular bioenergetics, metabolism, and intrinsic apoptotic pathways. In drug development and cell biology, accurately tracking mitochondrial dynamics, reactive oxygen species (ROS), and membrane potential ( ΔΨm​ ) is critical. Triphenylphosphonium (TPP)-conjugated dyes have emerged as the gold standard for live-cell mitochondrial targeting. This application note details the mechanistic rationale, probe selection, and a self-validating protocol for utilizing TPP-conjugated fluorophores in living cells, ensuring artifacts are minimized and data integrity is preserved.

Mechanistic Principles: The Causality of TPP Targeting

The efficacy of TPP as a mitochondrial targeting moiety stems from its unique physicochemical properties. TPP is a delocalized lipophilic cation. The three hydrophobic phenyl groups shield the positive charge on the central phosphorus atom, significantly lowering the activation energy required to pass through the hydrophobic core of phospholipid bilayers (1[1]).

Unlike standard lipophilic dyes, TPP accumulation is strictly driven by membrane potentials in accordance with the Nernst equation (2[2]). The plasma membrane potential ( ΔΨp​ ) is typically -30 to -60 mV, driving a 10-fold accumulation of TPP+ in the cytosol. The inner mitochondrial membrane (IMM) maintains a highly negative potential ( ΔΨm​ ) of -150 to -180 mV. This drives an exponential, 100- to 1000-fold accumulation of TPP+ directly into the mitochondrial matrix (3[3]).

G Extracellular Extracellular Space [TPP+] = 1x (0 mV) Cytosol Cytosol [TPP+] = 10x (-30 to -60 mV) Extracellular->Cytosol Plasma Membrane Driven by ΔΨp Matrix Mitochondrial Matrix [TPP+] = 1000x (-150 to -180 mV) Cytosol->Matrix Inner Mito Membrane (IMM) Driven by ΔΨm (Nernst Eq)

Fig 1. Stepwise accumulation of TPP+ driven by cellular and mitochondrial membrane potentials.

Probe Selection and Quantitative Data

Selecting the right TPP-conjugated dye depends entirely on the experimental objective. While some dyes are designed merely to localize for structural imaging, others are functionalized to detect specific mitochondrial contents or act as theranostic agents (4[4]).

Table 1: Quantitative Comparison of Common TPP-Conjugated Probes

Probe TypePrimary ApplicationTarget ConcentrationKey AdvantageCausality / Mechanism
TPP-BODIPY Structural Imaging / ΔΨm​ 50 - 200 nMHigh photostability ΔΨm​ -dependent accumulation; highly resistant to photobleaching during time-lapse imaging (2[2]).
TPP-Carbon Dots Theranostics / 2-Photon10 - 50 µg/mLLow toxicity, deep tissueHigh biocompatibility; suitable for long-term tracking and two-photon imaging without heavy metal toxicity (5[5]).
F16-TPP Anticancer Theranostics1 - 5 µMDual-action targetingAccumulates massively in hyperpolarized cancer mitochondria, inducing targeted apoptosis (1[1]).

Experimental Protocol: Live-Cell Mitochondrial Labeling

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HCT116, MCF-7) using high-resolution confocal microscopy.

Reagent Preparation
  • Stock Solution : Dissolve the TPP-conjugated dye in anhydrous DMSO to a concentration of 1-10 mM. Aliquot and store at -20°C, protected from light.

    • Causality Insight: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v). Higher DMSO concentrations induce lipid bilayer fluidization, cellular stress, and artifactual mitochondrial fragmentation.

Cell Culture and Preparation
  • Seed cells onto 35 mm glass-bottom dishes (e.g., MatTek) at a density of 1×105 cells/dish.

  • Culture for 24-48 hours in appropriate complete media until 60-80% confluent.

    • Causality Insight: Glass-bottom dishes (No. 1.5 thickness) are mandatory. Standard plastic dishes cause light scattering and birefringence, destroying the resolution capabilities of high numerical aperture (NA) oil-immersion objectives.

Staining Procedure
  • Dilution : Dilute the TPP-dye stock in pre-warmed ( 37∘ C) imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺ or phenol red-free complete media) to a working concentration of 50-250 nM.

    • Causality Insight: Do not exceed 500 nM for standard imaging. Because TPP+ is a lipophilic cation, massive accumulation at high concentrations can act as a mitochondrial uncoupler, collapsing ΔΨm​ , generating excessive ROS, and triggering apoptosis (5[5]).

  • Incubation : Aspirate culture media, wash cells gently once with warm HBSS, and add 1 mL of the staining solution. Incubate at 37∘ C, 5% CO2​ for 15-30 minutes.

  • Washing : Remove the staining solution and wash the cells twice with pre-warmed imaging buffer.

    • Causality Insight: Always use pre-warmed buffers. Cold shock induces rapid, transient mitochondrial depolarization, which will cause the TPP-dye to leak out of the matrix, resulting in poor signal-to-noise ratios.

Live-Cell Imaging and Self-Validating Controls

To ensure trustworthiness, any protocol relying on membrane potential-driven dyes must include a self-validating control step to prove the signal is physiological and not an artifact of non-specific lipid binding.

  • Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber ( 37∘ C, 5% CO2​ ).

  • Image using the appropriate laser lines. Keep laser power low (<2%) to prevent phototoxicity.

  • Self-Validation Step : Add 10-20 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) directly to the dish during continuous time-lapse imaging.

    • Causality Insight: FCCP is a potent protonophore that rapidly uncouples oxidative phosphorylation, collapsing the proton gradient and ΔΨm​ . A true TPP-dependent signal will rapidly dissipate from the mitochondria into the cytosol within 2-5 minutes of FCCP addition, confirming the specificity of the probe (2[2]).

Workflow Seed 1. Seed Cells (Glass-bottom dish) Incubate 2. Add TPP-Dye (50-250 nM, 37°C) Seed->Incubate Wash 3. Wash (Warm Buffer) Incubate->Wash Image 4. Confocal Imaging (Live-cell chamber) Wash->Image Validate 5. Validation (Add FCCP uncoupler) Image->Validate Validate->Image Observe loss of signal

Fig 2. Workflow for TPP-dye labeling and self-validating depolarization control using FCCP.

Data Interpretation and Troubleshooting

  • Punctate vs. Diffuse Signal : Healthy mitochondria should appear as interconnected tubular networks or distinct puncta. If the signal is entirely diffuse throughout the cytosol prior to FCCP addition, the mitochondria are already depolarized (indicating cell death, baseline toxicity, or excessive dye concentration).

  • Nuclear Background : TPP+ does not target the nucleus. If nuclear staining is observed, the dye concentration is excessively high, or the fluorophore has chemically cleaved from the TPP moiety during storage.

References

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews (ACS Publications). 4

  • Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. PMC (NIH). 1

  • Carbon Dots and Mitochondria—Advances in Targeting, Imaging, and Therapeutics. MDPI.5

  • Targeting Mitochondrial Dysfunction and Oxidative Stress in Activated Microglia using Dendrimer-Based Therapeutics. Theranostics. 3

  • Mitochondria-targeting biocompatible fluorescent BODIPY probes. Chemical Science (RSC Publishing). 2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in intramolecular Wittig cyclization

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall during late-stage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall during late-stage ring closures.

Intramolecular Wittig cyclizations are powerful transformations for constructing complex carbocycles, macrocycles, and heterocycles. However, they are notoriously sensitive to reaction conditions. A low yield usually stems from a kinetic competition between the desired intramolecular [2+2] cycloaddition and unwanted intermolecular side reactions, or from the premature destruction of the reactive ylide.

Below is an in-depth, causality-driven troubleshooting guide designed to help you systematically diagnose and resolve low yields in your Wittig cyclizations.

Diagnostic Workflow for Wittig Cyclizations

Before adjusting your protocol, you must identify the exact failure mode of your reaction. Use the diagnostic logic below to map your crude analytical data to the correct physical cause.

TroubleshootingWorkflow Start Low Yield in Intramolecular Wittig Cyclization Analyze Analyze Crude by LC-MS/NMR Start->Analyze Oligomers Oligomers / Dimers Detected? Analyze->Oligomers Unreacted Unreacted Starting Material? Analyze->Unreacted SideProducts Unexpected Side Products? Analyze->SideProducts Dilution Increase Dilution (Use Syringe Pump) Oligomers->Dilution Yes Ylide Did Ylide Form? (Check Color/NMR) Unreacted->Ylide Yes BaseIssue Nucleophilic Base Attack? (e.g., n-BuLi on Ester) SideProducts->BaseIssue Yes Moisture Ensure Anhydrous Conditions & Check Base Strength Ylide->Moisture No Sterics Overcome Sterics: Increase Temp (Reflux) Ylide->Sterics Yes NonNucBase Switch to Non-Nucleophilic Base (NaH, KHMDS, DBU) BaseIssue->NonNucBase Yes

Figure 1: Diagnostic workflow for troubleshooting intramolecular Wittig cyclization yields.

Core Troubleshooting Guide (FAQs)

Q1: My LC-MS shows a mass double that of my expected product. Why is dimerization outcompeting cyclization? Causality: Intramolecular macrocyclization is an entropically disfavored process compared to intermolecular reactions. When the local concentration of the reactive ends is too high, the ylide of one molecule collides with the carbonyl of another, leading to dimerization or oligomerization. Solution: Implement the high-dilution principle. By maintaining an exceptionally low steady-state concentration of the reactive species (typically 0.001 M), the probability of a molecule finding itself is mathematically higher than finding another molecule. This is best achieved by adding the substrate via a syringe pump over 10–24 hours.

Q2: The starting material is consumed, but I am isolating cleavage products and ketones instead of the cyclized alkene. What went wrong? Causality: Your base is acting as a nucleophile rather than just a proton acceptor. Reagents like n-BuLi are highly nucleophilic and will readily attack ester, amide, or carboxylic acid carbonyls before they can deprotonate the phosphonium salt[1]. Solution: Switch to a strictly non-nucleophilic base. KHMDS, DBU, or NaH are excellent alternatives. Critical Safety Note: Never use NaH in chloroform. NaH deprotonates chloroform to generate a trichloromethyl anion, which decomposes into highly reactive dichlorocarbene, leading to complex mixtures and posing a severe thermal runaway/explosion risk[1].

Q3: The ylide forms successfully (indicated by a bright yellow/orange color), but no cyclization occurs at room temperature. Causality: You are likely working with a stabilized ylide (e.g., adjacent to an ester or aromatic ring) or a sterically hindered carbonyl. Stabilized ylides are inherently less reactive because the negative carbanion charge is delocalized[2]. Furthermore, steric hindrance near the carbonyl drastically increases the activation energy required for the [2+2] cycloaddition to form the oxaphosphetane intermediate. Solution: Thermal activation is required. Refluxing the reaction in THF or toluene provides the necessary kinetic energy to overcome the steric barrier and drive the cyclization. For example, sterically hindered aroyl groups in chromone syntheses require elevated temperatures to furnish the desired products[3].

Q4: Can I perform a chemoselective intramolecular Wittig reaction if my molecule has multiple electrophilic sites? Causality: Yes. The nucleophilicity of the ylide and the electrophilicity of the target carbonyls dictate the reaction pathway. Solution: By carefully tuning the base and solvent, you can direct the cyclization. For instance, using a mild base system like Bu3​P and Et3​N can selectively drive the formation of highly functionalized benzofurans or oxazoles without affecting less reactive carbonyls elsewhere on the molecule[4].

Quantitative Data: Base & Solvent Selection

Choosing the correct base and solvent system is the most critical variable in optimizing your yield. Use the table below to match your substrate's sensitivity to the appropriate conditions.

Base / Solvent SystemNucleophilicityBasicity ( pKa​ of conjugate)Typical Yield Impact in Hindered CyclizationsRecommended Use Case
n-BuLi / THF High~50Low (Side reactions common)Unstabilized ylides, strictly non-electrophilic substrates.
NaH / THF Low~35Moderate to HighGeneral use, avoiding nucleophilic attack[1].
KHMDS / Toluene Very Low~26HighMacrocyclizations, base-sensitive substrates (e.g., esters/amides).
DBU / CH3​CN Low~12High (for specific salts)Mild generation of stabilized ylides.

Step-by-Step Methodology: Self-Validating Protocol

To ensure reproducibility, your protocol must be a self-validating system. Below is a highly optimized, high-dilution protocol for intramolecular Wittig macrocyclization. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Pre-Reaction Validation

  • Substrate Verification: Confirm the purity of the ω -carbonyl alkylphosphonium salt via 31P NMR.

    • Validation: A single sharp peak between +20 to +25 ppm confirms the absence of phosphine oxide impurities (which appear at ~+29 ppm).

  • System Drying: Flame-dry a 3-neck round-bottom flask under vacuum, then backfill with Argon.

    • Validation: Perform a blank Karl Fischer titration on the reaction solvent (e.g., Toluene or THF); water content must be < 50 ppm to prevent premature ylide hydrolysis.

Phase 2: Ylide Generation 3. Base Addition: Suspend the phosphonium salt in the anhydrous solvent (0.05 M). Dropwise add 1.05 equivalents of a non-nucleophilic base (e.g., KHMDS in toluene). 4. Deprotonation Check:

  • Validation: Observe a distinct color shift. Unstabilized ylides typically turn deep red/orange, while stabilized ylides turn bright yellow. If the solution remains colorless, the base has degraded or moisture has quenched the ylide.

Phase 3: High-Dilution Cyclization 5. Syringe Pump Setup: Load the substrate (if separate from the ylide) or the ylide solution into a gas-tight syringe. 6. Controlled Addition: Infuse the solution into a refluxing volume of solvent at a rate of 0.005 - 0.01 mmol/hour.

  • Causality: This ensures the steady-state concentration of the reactive species remains exceptionally low, kinetically favoring the intramolecular[2+2] cycloaddition over intermolecular collisions.

  • In-Process Monitoring:

    • Validation: Take aliquots every 2 hours for LC-MS. You should observe the gradual appearance of the target mass [M+H]+ and the strict absence of the dimer mass [2M+H]+ .

Phase 4: Workup and Isolation 8. Quenching: Cool to room temperature and quench with saturated aqueous NH4​Cl . 9. Byproduct Removal: Extract with ethyl acetate.

  • Validation: The byproduct, triphenylphosphine oxide ( Ph3​P=O ), is highly crystalline and often complicates column chromatography. Triturate the crude mixture in cold ether/hexane (1:1); the Ph3​P=O will precipitate and can be filtered off prior to silica gel loading.

References

  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Wittig Reaction Source: Organic Chemistry Portal URL:[Link]

  • Wittig Reaction Conditions Source: r/chemistry - Reddit URL:[Link]

  • A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction Source: Organic Letters - ACS Publications URL:[Link]

Sources

Optimization

Optimizing base and solvent conditions for Wittig reaction with (4-Iodobutyl)(triphenyl)phosphanium iodide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (4-Iodobutyl)(triphenyl)phosphonium iodide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (4-Iodobutyl)(triphenyl)phosphonium iodide . Because this reagent contains both an acidic α -proton and a highly electrophilic terminal alkyl iodide, it presents unique chemoselectivity challenges[1].

Depending on your choice of base, stoichiometry, and temperature, this reagent can yield either linear 4-iodobutyl alkenes or cyclobutylidene derivatives . Below, we break down the causality behind these divergent pathways and provide self-validating protocols to ensure experimental success.

Part 1: Troubleshooting & FAQs

Q1: I am trying to synthesize a linear 4-iodobutyl alkene, but my NMR shows a cyclobutyl ring and no iodine. What happened? A1: You have encountered the most common pitfall with this reagent: intramolecular cyclization . When you deprotonate the phosphonium salt, you generate a linear ylide where the α -carbon acts as a strong nucleophile[2]. Because the terminal iodine is an excellent leaving group, the ylide rapidly undergoes an intramolecular SN​2 attack to form a 4-membered ring (cyclobutyltriphenylphosphonium salt). To prevent this and isolate the linear alkene, you must operate under strict kinetic control[3]: use exactly 1.0 equivalent of base at cryogenic temperatures (-78 °C) and trap the ylide immediately with your aldehyde.

Q2: My actual goal IS to form a cyclobutylidene derivative. Why is my yield so low when using n-BuLi? A2: While n-BuLi is a standard base for generating unstabilized ylides, it is highly nucleophilic. When exposed to an alkyl iodide, n-BuLi preferentially undergoes halogen-metal exchange rather than α -deprotonation, destroying your starting material[2]. To successfully drive the double-deprotonation required for cyclobutylidene formation, you must switch to a strong, sterically hindered, non-nucleophilic base such as NaHMDS or KHMDS[4].

Q3: How do solvent choices impact the ylide stability and stereoselectivity? A3: The Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate[2]. For unstabilized ylides, THF is the standard solvent and predominantly yields Z-alkenes[5]. If you are attempting the kinetic trap (linear alkene), adding HMPA or DMPU to the THF can increase the ylide's reactivity toward the aldehyde, helping it outcompete the cyclization pathway.

Part 2: Quantitative Data & Condition Optimization

The table below summarizes how base selection and stoichiometry dictate the macroscopic outcome of the reaction.

Target ProductBase (Eq)SolventTempExpected Outcome / Yield
Cyclobutylidene Alkene NaHMDS (2.1)THF0 °C to RTOptimal (75–85%). Clean double deprotonation and cyclization.
Cyclobutylidene Alkene n-BuLi (2.1)THF-78 °C to RTPoor (<30%). Halogen-metal exchange degrades the reagent.
Linear 4-Iodobutyl Alkene NaHMDS (1.0)THF/HMPA-78 °CModerate (40–50%). Cyclization remains a competing pathway.
Linear 4-Iodobutyl Alkene t-BuOK (1.0)TolueneRTFails. Complete cyclization; poor salt solubility in Toluene.

Part 3: Reaction Pathway Visualization

The following logic diagram illustrates the bifurcation between the kinetic pathway (linear) and the thermodynamic pathway (cyclic).

WittigWorkflow SM (4-Iodobutyl)triphenyl phosphonium iodide Base1 Base (1.0 eq) SM->Base1 LinYlide Linear Ylide (Kinetic) Base1->LinYlide Deprotonation CycloSalt Cyclobutyltriphenyl phosphonium salt LinYlide->CycloSalt Intramolecular Cyclization (Fast) Ald1 Aldehyde (-78°C) LinYlide->Ald1 Immediate Trapping Base2 Base (1.0 eq) CycloSalt->Base2 CycYlide Cyclobutylidene Ylide (Thermodynamic) Base2->CycYlide 2nd Deprotonation Ald2 Aldehyde (0°C to RT) CycYlide->Ald2 ProdLin Linear 4-Iodobutyl Alkene Ald1->ProdLin Wittig Olefination ProdCyc Cyclobutylidene Alkene Ald2->ProdCyc Wittig Olefination

Bifurcated reaction pathways of (4-iodobutyl)triphenylphosphonium iodide.

Part 4: Experimental Protocols

Protocol A: Synthesis of Cyclobutylidene Alkenes (Thermodynamic Pathway)

This protocol utilizes a deliberate double-deprotonation strategy to force complete cyclization prior to aldehyde addition.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (4-Iodobutyl)(triphenyl)phosphonium iodide (1.0 eq) and suspend in anhydrous THF to create a 0.2 M solution.

  • First Deprotonation & Cyclization: Cool the suspension to 0 °C. Dropwise add NaHMDS (2.1 eq, 1.0 M in THF).

    • Validation Checkpoint: The solution will initially flash deep orange/red (linear ylide formation) and then may briefly lighten as the intramolecular cyclization consumes the ylide to form the cyclobutyl salt.

  • Second Deprotonation: Stir the mixture at 0 °C for 30 minutes. The excess NaHMDS will deprotonate the newly formed cyclic salt, resulting in a stable, deep red cyclobutylidene ylide solution.

    • Validation Checkpoint: If the solution remains cloudy/white and does not turn deep red, moisture has quenched your base[5].

  • Olefination: Add the target aldehyde (0.9 eq) dropwise. The deep red color should immediately begin to fade to a pale yellow as the oxaphosphetane forms[2].

  • Workup: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x).

    • Validation Checkpoint: Check the crude mixture via TLC. Triphenylphosphine oxide ( Ph3​P=O ) is a stoichiometric byproduct and will appear as a highly UV-active spot near the baseline[5].

Protocol B: Synthesis of Linear 4-Iodobutyl Alkenes (Kinetic Trap Pathway)

This protocol minimizes cyclization by utilizing strict cryogenic temperatures and immediate electrophilic trapping.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the phosphonium salt (1.1 eq) and suspend in an anhydrous THF/HMPA mixture (10:1 ratio, 0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.

  • Ylide Generation: Add NaHMDS (1.05 eq, 1.0 M in THF) dropwise. Stir for exactly 5 to 10 minutes . Do not exceed this time, as cyclization will begin to occur even at -78 °C.

  • Immediate Trapping: Rapidly inject the aldehyde (1.0 eq), which should be pre-dissolved in a minimum volume of anhydrous THF.

  • Workup: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to reach 0 °C. Quench immediately with saturated aqueous NH4​Cl and extract with EtOAc.

Part 5: References

1.[2] The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link] 2.[1] Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. NIH PMC.[Link] 3.[4] Wittig Reaction - Common Conditions. Common Organic Chemistry. [Link] 4.[3] The Wittig Reaction. Chemistry LibreTexts.[Link] 5.[5] Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). Orgosolver. [Link]

Sources

Troubleshooting

Technical Support Center: Triphenylphosphine Oxide (TPPO) Removal Guide

Welcome to the Technical Support Center. One of the most notorious purification bottlenecks in synthetic organic chemistry—particularly following Wittig, Mitsunobu, and Appel reactions—is the removal of triphenylphosphin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. One of the most notorious purification bottlenecks in synthetic organic chemistry—particularly following Wittig, Mitsunobu, and Appel reactions—is the removal of triphenylphosphine oxide (TPPO)[1]. Because TPPO is highly crystalline, streaks heavily on silica gel, and possesses solubility characteristics that often mimic the desired alkene products, standard column chromatography is frequently inadequate[2].

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols that purge TPPO efficiently. By understanding the mechanistic causality behind each technique, you can select the optimal chromatography-free strategy for your specific workflow.

Strategic Workflow & Decision Matrix

Do not default to column chromatography. Instead, evaluate the polarity of your product and your reaction solvent to choose a targeted precipitation or complexation method.

TPPO_Removal Start Crude Wittig Mixture (Product + TPPO) Q1 Is the product highly non-polar? Start->Q1 MethodA Method A: Trituration & Silica Plug (Hexanes/Ether) Q1->MethodA Yes Q2 Is the reaction solvent ethereal (e.g., THF)? Q1->Q2 No MethodB Method B: CaBr2 Complexation (Direct Precipitation) Q2->MethodB Yes Q3 Can solvent be swapped to Ethanol? Q2->Q3 No MethodC Method C: ZnCl2 Complexation (Precipitation in EtOH) Q3->MethodC Yes MethodD Method D: Oxalyl Chloride (Chemical Conversion) Q3->MethodD No / Stubborn

Decision matrix for selecting the optimal TPPO removal strategy based on product and solvent.

Core Troubleshooting Guides & Methodologies

Method A: Non-Polar Trituration & Silica Filtration

Q: My Wittig product is highly non-polar (e.g., a simple hydrocarbon or ether). How can I exploit this for TPPO removal?

Mechanistic Causality: The highly polarized P=O bond in TPPO strongly interacts with polar solvents but aggregates via dipole-dipole interactions in non-polar media, driving rapid crystallization. TPPO is virtually insoluble in cold hexanes or pentane, whereas non-polar alkenes remain fully solvated[3].

Step-by-Step Protocol:

  • Concentration: Concentrate the crude Wittig reaction mixture under reduced pressure to a viscous oil or solid.

  • Suspension: Suspend the residue in a minimal volume of cold pentane or a hexane/diethyl ether mixture (typically 9:1 v/v)[3].

  • Trituration: Vigorously stir and scratch the inside of the flask with a glass rod to induce TPPO precipitation.

  • Filtration: Filter the suspension through a short plug of silica gel layered over a fritted funnel[2].

  • Elution: Elute with the non-polar solvent mixture. The product elutes rapidly, while the residual TPPO remains strongly adsorbed to the silica surface via hydrogen bonding to silanol groups[2].

  • Isolation: Concentrate the filtrate to yield the pure product.

Self-Validation Checkpoint: TLC of the filtrate should show a clean product spot (high Rf in hexanes) with absolutely no UV-active baseline spot (TPPO).

Method B: Lewis Acid Complexation (ZnCl₂)

Q: My product has polar functional groups, and co-elutes with TPPO on silica. How can I remove TPPO without chromatography?

Mechanistic Causality: TPPO acts as a strong Lewis base. The oxygen atom of the P=O bond donates electron density to the empty d-orbitals of Zn(II), forming a rigid, highly insoluble dimeric complex: ZnCl₂(TPPO)₂. This drastically shifts the solubility profile of the byproduct, allowing simple filtration from polar solvents like ethanol[4].

Step-by-Step Protocol:

  • Solvent Swap: Dissolve the crude reaction mixture in a minimal amount of warm ethanol[5].

  • Reagent Preparation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol[4].

  • Complexation: Add the ZnCl₂ solution to the crude mixture at room temperature. Aim for a 2:1 molar ratio of ZnCl₂ to the initial amount of triphenylphosphine used[4].

  • Precipitation: Stir vigorously for 30-60 minutes. Scratch the flask to provide nucleation sites. A dense white precipitate of ZnCl₂(TPPO)₂ will form[1].

  • Filtration: Filter the suspension through a Büchner funnel and wash the filter cake with a small volume of cold ethanol[2].

  • Workup: Concentrate the filtrate. To remove any excess soluble ZnCl₂, slurry the residue in acetone, filter, and concentrate[1].

Self-Validation Checkpoint: The white precipitate should be completely insoluble in ethanol. The organic filtrate should show no TPPO peak via ³¹P NMR (~29 ppm).

Method C: Direct Precipitation in Ethereal Solvents (CaBr₂)

Q: I ran my Wittig reaction in an ethereal solvent like THF. ZnCl₂ complexation yields a sticky oil instead of a solid. What is the alternative?

Mechanistic Causality: ZnCl₂ and MgCl₂ often perform poorly in ethereal solvents, yielding sticky oils rather than filterable solids due to competitive solvent coordination. Anhydrous Calcium Bromide (CaBr₂) forms a highly insoluble complex with TPPO directly in THF or 2-MeTHF, bypassing the need for a solvent swap[6].

Step-by-Step Protocol:

  • Reagent Addition: To the crude Wittig mixture in THF, add solid, anhydrous CaBr₂ (approx. 2 equivalents relative to TPPO)[2].

  • Complexation: Stir the resulting slurry at room temperature for 2-4 hours[2].

  • Filtration: Filter the resulting white precipitate (CaBr₂-TPPO complex)[2].

  • Isolation: Wash the filter cake with cold THF and concentrate the filtrate to isolate the product.

Self-Validation Checkpoint: Filtrate concentration yields an oil/solid free of the characteristic broad TPPO multiplet at 7.4-7.7 ppm in ¹H NMR.

Quantitative Data: Method Comparison

Summarizing the efficiency and optimal conditions for each strategy ensures you select the right tool for your specific reaction matrix.

Removal StrategyReagentOptimal SolventsTPPO Removal EfficiencyBest Application
Trituration & Plug Hexanes / PentaneHexanes, Et₂O~85-95%Non-polar, stable alkenes[3]
ZnCl₂ Complexation 1.8 M ZnCl₂ in EtOHEthanol, Methanol>98% (at 2:1 ratio)Polar products in alcohols[4]
CaBr₂ Complexation Anhydrous CaBr₂THF, 2-MeTHF, MTBE95-98%Reactions run in ethereal solvents[6]
Chemical Conversion Oxalyl ChlorideDCM, Toluene>95%Highly stubborn mixtures[1]

Frequently Asked Questions (FAQs)

Q: Why does my TPPO/ZnCl₂ complex form a sticky oil instead of a solid precipitate? A: This occurs when the solvent system is not polar enough to keep the product in solution while excluding the complex, or if the reaction was run in THF where competitive coordination occurs. Ensure you have completely swapped the solvent to ethanol before adding the ZnCl₂ solution[4].

Q: Can I use oxalyl chloride to remove TPPO? A: Yes. Oxalyl chloride reacts with TPPO at low temperatures (e.g., -78 °C) to form an insoluble chlorophosphonium salt, which can be filtered off[3],[1]. However, this is a harsh chemical conversion. It is strictly reserved for products lacking acid-sensitive or nucleophilic functional groups (like alcohols or amines) that would otherwise react with the oxalyl chloride.

Q: My product and TPPO are co-crystallizing. What should I do? A: This is a frequent issue due to the similar crystalline properties of many Wittig products and TPPO[1]. If solvent screening for selective precipitation fails, immediately pivot to a metal salt complexation method (like ZnCl₂ or CaBr₂) to chemically alter the solubility profile of the TPPO before attempting crystallization again.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, ACS Publications, 2017.
  • "Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions." BenchChem, 2025.
  • "Triphenylphosphine Oxide- Waste Not, Want Not." Scientific Update - UK, 2023.
  • "Removing Triphenylphosphine Oxide." University of Rochester.
  • "Technical Support Center: Purification of Reactions from Triphenylphosphine Oxide." BenchChem, 2025.

Sources

Optimization

Side reactions of phosphonium ylides and how to prevent them

Welcome to the technical support center for phosphonium ylide chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common side reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phosphonium ylide chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common side reactions encountered during the Wittig reaction and related olefination procedures. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions for success.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered in the lab.

Q1: My reaction worked, but I'm struggling to remove the triphenylphosphine oxide byproduct. What's the best way to get rid of it?

A1: Triphenylphosphine oxide (Ph₃P=O) is the most common and often frustrating byproduct of the Wittig reaction. Its physical properties—a high-boiling, often crystalline solid with moderate polarity—make it difficult to separate from many alkene products.[1][2]

  • Causality: The formation of the highly stable phosphorus-oxygen double bond in Ph₃P=O is the thermodynamic driving force for the entire Wittig reaction.[3] Its formation is unavoidable.

  • Troubleshooting & Optimization:

    • Column Chromatography: This is the most reliable method. A non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) will typically elute the desired non-polar alkene first, with the more polar Ph₃P=O retained on the silica gel.

    • Crystallization: If your alkene product is a solid, recrystallization can be effective. If the product is an oil, sometimes the Ph₃P=O can be selectively crystallized out of a non-polar solvent like hexanes or diethyl ether, often by cooling the solution to 0 °C or below.

    • Alternative Reagents: For large-scale synthesis, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from the HWE reaction is water-soluble and easily removed with a simple aqueous wash.[4]

Q2: My Wittig reaction is giving a mixture of E/Z isomers. How can I control the stereoselectivity?

A2: This is the most critical challenge in Wittig chemistry. The stereochemical outcome is almost entirely dependent on the electronic nature of the phosphonium ylide you are using.[1][5]

  • Causality: The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane.[4][6][7] The kinetic versus thermodynamic stability of the transition states leading to the cis- and trans-oxaphosphetanes dictates the final E/Z ratio.

    • Non-stabilized Ylides (e.g., with alkyl substituents) react quickly and irreversibly under kinetic control, favoring the cis-oxaphosphetane, which collapses to the Z-alkene .[1][3][6]

    • Stabilized Ylides (with electron-withdrawing groups like esters or ketones) react more slowly and reversibly. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which decomposes to the E-alkene .[1][3][6]

    • Semi-stabilized Ylides (e.g., with aryl substituents like benzyl or allyl) often give poor selectivity and yield mixtures of both isomers.[1][6]

  • Troubleshooting & Optimization:

    • For Z-Alkenes: Use a non-stabilized ylide with a salt-free protocol (e.g., using a sodium or potassium base like NaHMDS or KHMDS instead of n-BuLi, which generates LiBr/LiCl). Lithium salts can sometimes disrupt Z-selectivity.[6][8]

    • For E-Alkenes: Use a stabilized ylide. If you must use a non-stabilized ylide, the Schlosser modification is the preferred method. This technique involves deprotonating the intermediate betaine at low temperature to force equilibration to the more stable threo-betaine, which yields the E-alkene.[1][5][6][8]

Q3: Why is my Wittig reaction failing or giving very low yields?

A3: Several factors can cause a Wittig reaction to fail.

  • Causality & Troubleshooting:

    • Ineffective Ylide Generation: The C-H bond adjacent to the phosphorus is acidic, but requires a very strong base for deprotonation.[9][10] If your base is old, has been improperly stored (e.g., n-BuLi), or is not strong enough for the specific phosphonium salt, the ylide will not form in sufficient concentration.

      • Solution: Use freshly titrated n-BuLi or a robust base like sodium amide (NaNH₂) or potassium tert-butoxide. The formation of the ylide is often accompanied by a distinct color change (e.g., deep red, orange).[1]

    • Steric Hindrance: Sterically hindered ketones are notoriously poor substrates for the Wittig reaction, especially with stabilized ylides.[5][6][8]

      • Solution: For hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative, as the smaller phosphonate reagents are less sterically sensitive.[5][6][8]

    • Ylide Instability: Non-stabilized ylides are highly reactive and can be sensitive to water and oxygen.[10]

      • Solution: Ensure your reaction is performed under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents.

    • Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition under the reaction conditions.[6]

      • Solution: Use freshly distilled or purified aldehyde. Consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol immediately before the ylide is added.[6]

In-Depth Troubleshooting Guide for Side Reactions

Issue 1: Epimerization of α-Chiral Aldehydes

A common and often overlooked side reaction is the loss of stereochemical integrity at the α-position of a chiral aldehyde.

  • Causality: Phosphonium ylides are strong bases.[10] They, or the strong base used to generate them (like n-BuLi), can deprotonate the acidic α-proton of the aldehyde. This forms an enolate, which is achiral, and upon re-protonation during workup, leads to racemization or epimerization. Chiral α-amino aldehydes are particularly susceptible to this side reaction.[11]

  • Preventative Protocols & Solutions:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base for ylide generation, such as potassium hexamethyldisilazide (KHMDS), instead of alkyllithiums. This minimizes the amount of free, highly basic species in the flask when the aldehyde is added.

    • Temperature Control: Perform the entire sequence at the lowest possible temperature that allows for the reaction to proceed (e.g., -78 °C).

    • Inverse Addition: Add the pre-formed ylide solution slowly to the aldehyde solution at -78 °C. This ensures the aldehyde is never exposed to a large excess of the basic ylide.

    • Use of Additives: In some cases, adding a Lewis acid that can coordinate to the aldehyde carbonyl may increase its electrophilicity, accelerating the Wittig reaction relative to the competing deprotonation. This should be approached with caution as it can also affect stereoselectivity.

Issue 2: Low Yields with Enolizable Ketones

When using ketones with acidic α-protons, a common side reaction is enolate formation, which competes directly with the desired olefination.

  • Causality: The ylide acts as a base rather than a nucleophile, abstracting an α-proton from the ketone to form an enolate. This consumes the ylide and prevents the Wittig reaction. The generated enolate can then potentially participate in subsequent aldol-type side reactions.

  • Preventative Protocols & Solutions:

    • Increase Ylide Reactivity: Use a more reactive, non-stabilized ylide if the target molecule allows. These ylides react faster with the carbonyl, often outcompeting the proton abstraction pathway.

    • Salt-Free Conditions: Lithium salts are known to promote enolization. Generating the ylide with a potassium-based base (e.g., KHMDS) can favor the direct cycloaddition pathway of the Wittig reaction.[6]

    • Use the HWE Reaction: The Horner-Wadsworth-Emmons reaction is often more effective for enolizable ketones as the phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.

Data & Protocols

Table 1: Controlling Stereoselectivity in the Wittig Reaction
Ylide TypeSubstituent (R) on YlideTypical BaseConditionsMajor Alkene IsomerSelectivity Driver
Non-stabilized Alkyl, Hn-BuLi, NaHMDS, KHMDSSalt-free, Low Temp (-78°C)Z-alkene Kinetic Control[6][8]
Stabilized -CO₂R, -C(O)R, -CN, -SO₂RNaH, K₂CO₃, NaOMeRoom Temp or HeatE-alkene Thermodynamic Control[6][8]
Semi-stabilized Aryl (e.g., Phenyl), Vinyln-BuLi, NaHMDSVariesMixture (Poor) Competing Pathways
Schlosser Mod. Alkyl, H (Non-stabilized)n-BuLi, then PhLiLow Temp (-78°C)E-alkene Forced Equilibration[1][6][8]
Protocol 1: General Procedure for a Z-Selective Wittig Reaction

This protocol is designed for a non-stabilized ylide to maximize Z-alkene formation.

  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF or diethyl ether via syringe. Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Ylide Generation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. A distinct color change (often to deep red or orange) should be observed, indicating ylide formation.[1]

  • Stirring: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure complete ylide formation.

  • Reaction with Carbonyl: Cool the ylide solution back down to -78 °C. In a separate flask, prepare a solution of the aldehyde or ketone (1.0 eq.) in the same anhydrous solvent. Add the carbonyl solution dropwise to the ylide solution.

  • Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to separate the Z-alkene from triphenylphosphine oxide and any minor E-isomer.

Visualizations

Wittig_Mechanism Ylide R'HC=PPh₃ (Ylide) TS [2+2] Cycloaddition Transition State Ylide->TS [π2s+π2a] (Li-free) Carbonyl R''₂C=O (Carbonyl) Carbonyl->TS [π2s+π2a] (Li-free) Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Alkene R'HC=CR''₂ (Alkene) Oxaphosphetane->Alkene Retro [2+2] Cycloreversion PhosOxide O=PPh₃ (Byproduct) Oxaphosphetane->PhosOxide Retro [2+2] Cycloreversion caption Fig 1. The modern accepted mechanism of the Wittig reaction. Troubleshooting_Flowchart start Wittig Reaction Issue d_yield Low or No Yield? start->d_yield d_stereo Incorrect or Poor Stereoselectivity? start->d_stereo d_hindrance Is Ketone Sterically Hindered? d_yield->d_hindrance Yes s_base Check Base Activity & Stoichiometry d_yield->s_base No d_ylide_type Desired Alkene? d_stereo->d_ylide_type Yes d_hindrance->s_base No s_hwe Use Horner-Wadsworth-Emmons (HWE) Reaction d_hindrance->s_hwe Yes s_stabilized Use Stabilized Ylide (for E-Alkene) d_ylide_type->s_stabilized E-Alkene s_unstabilized Use Unstabilized Ylide (Salt-Free for Z-Alkene) d_ylide_type->s_unstabilized Z-Alkene s_schlosser Use Schlosser Modification (for E-Alkene) d_ylide_type->s_schlosser E-Alkene from non-stabilized s_anhydrous Ensure Anhydrous & Inert Conditions s_base->s_anhydrous caption Fig 2. A decision tree for troubleshooting common Wittig reaction failures.

Caption: Fig 2. A decision tree for troubleshooting common Wittig reaction failures.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Gherghel, S., et al. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Robiette, R., et al. (2013). Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (2018). Wittig Reaction Practice Problems. [Link]

  • Wang, Z., et al. (2025). Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • WittigReaction.com. (n.d.). Wittig Reaction Practice Problems. [Link]

  • Reyes, L., et al. (2019). Dissection of the Mechanism of the Wittig Reaction. The Journal of Organic Chemistry. [Link]

  • Scribd. (n.d.). Wittig Reaction: Mechanism and Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (4-Iodobutyl)(triphenyl)phosphonium Iodide (IBTP)

Welcome to the Technical Support Center for the purification of (4-Iodobutyl)(triphenyl)phosphonium iodide (IBTP). As a lipophilic cation, IBTP is a critical intermediate in the synthesis of mitochondria-targeted therape...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (4-Iodobutyl)(triphenyl)phosphonium iodide (IBTP). As a lipophilic cation, IBTP is a critical intermediate in the synthesis of mitochondria-targeted therapeutics and probes, such as MitoQ and MitoVit E[1]. Because of the specific stoichiometric and thermodynamic conditions required during its synthesis (typically the SN​2 reaction of triphenylphosphine with an excess of 1,4-diiodobutane), the crude reaction mixture is invariably a complex matrix.

As a Senior Application Scientist, I designed this guide to move beyond basic step-by-step instructions. Here, we address the physicochemical causality behind each purification step, ensuring that drug development professionals and synthetic chemists can reliably isolate high-purity IBTP and troubleshoot common issues like "oiling out" or bis-phosphonium contamination.

Section 1: The Causality of the Purification Strategy

The purification of IBTP relies entirely on differential solvation thermodynamics. The target molecule is a phosphonium salt—a highly polar, ionic species. In contrast, the primary impurities—unreacted triphenylphosphine ( Ph3​P ) and 1,4-diiodobutane—are highly lipophilic and non-polar.

By dissolving the crude mixture in a moderately polar halogenated solvent (dichloromethane) and introducing it to a highly non-polar anti-solvent (diethyl ether), we force a rapid supersaturation of the ionic phosphonium salt, leading to its precipitation. The non-polar impurities remain thermodynamically stable in the ether phase, effectively separating the target compound from the unreacted starting materials.

Section 2: Physicochemical & Solubility Data

Understanding the solubility profile of your reaction components is the foundation of a self-validating protocol.

Compound / ImpurityPolaritySolubility in DCMSolubility in Diethyl EtherRemoval Strategy
IBTP (Target Product) High (Ionic)HighInsoluble Precipitation via anti-solvent
Triphenylphosphine LowHighHighRemains in ether filtrate
1,4-Diiodobutane LowHighHighRemains in ether filtrate
Bis-phosphonium diiodide Very High (Dicationic)Moderate/LowInsolubleFractional crystallization (EtOH/EtOAc)
Section 3: Standard Operating Procedure (SOP) for Precipitation

This protocol is designed to be a self-validating system; if the product does not precipitate as a white/pale-yellow powder, the system immediately flags a solvent entrapment issue (addressed in the FAQs).

  • Concentration: If the synthesis was performed in a solvent (e.g., acetonitrile or toluene), remove the solvent completely under reduced pressure using a rotary evaporator to yield a crude, viscous residue.

  • Dissolution: Dissolve the crude residue in a minimal volume of anhydrous dichloromethane (DCM). Use approximately 2 to 3 mL of DCM per gram of crude product. Ensure complete dissolution; the solution should be clear (though it may be colored).

  • Anti-Solvent Preparation: In a separate, oversized Erlenmeyer flask, add a large volume of cold diethyl ether ( Et2​O )—approximately 10 to 15 times the volume of the DCM used. Place the flask on a magnetic stir plate and stir vigorously.

  • Precipitation: Using a Pasteur pipette or dropping funnel, add the DCM solution dropwise into the vigorously stirred cold ether. An immediate precipitation of the phosphonium salt should occur.

  • Maturation: Continue stirring the suspension at 0 °C for 15–30 minutes. This maturation period allows the crystal lattice to harden and prevents the occlusion of impurities.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 to 3 portions of fresh, ice-cold diethyl ether to flush out any residual Ph3​P or diiodobutane.

  • Drying: Transfer the solid to a pre-weighed amber vial (to protect from light) and dry under high vacuum for 4–6 hours.

Section 4: Process Visualization

The following workflow maps the logical progression of the purification process, including the critical decision gate for troubleshooting physical state anomalies.

G Start Crude Reaction Mixture (IBTP + Ph3P + Diiodobutane) Dissolve Dissolve in minimal DCM (2-3 mL / g) Start->Dissolve Precipitate Add dropwise to vigorously stirred cold Diethyl Ether Dissolve->Precipitate Decision1 State of Product? Precipitate->Decision1 Solid Solid Precipitate (Ideal) Decision1->Solid Crystallizes Oil Oiling Out (Solvent Entrapment) Decision1->Oil Forms sticky oil Filter Vacuum Filtration & Cold Ether Wash Solid->Filter Triturate Decant ether, add fresh cold ether. Triturate & chill to -20°C Oil->Triturate Triturate->Solid Induces lattice formation Dry Dry under high vacuum Yield: Pure IBTP Filter->Dry

Workflow for the precipitation and troubleshooting of IBTP synthesis.

Section 5: Troubleshooting & FAQs

Q1: My product "oiled out" at the bottom of the flask instead of forming a solid precipitate. How do I induce crystallization? A: "Oiling out" is the most common issue in phosphonium salt purification. It occurs when the highly polar salt traps residual DCM or liquid 1,4-diiodobutane, creating a localized micro-environment that prevents rigid crystal lattice formation. Corrective Action: Do not discard the oil. Stop stirring and allow the oil to settle. Decant the supernatant ether. Add fresh, ice-cold diethyl ether directly to the oil. Use a glass stirring rod to vigorously triturate (grind and scrape) the oil against the walls of the flask. The mechanical shear forces, combined with the extraction of the entrapped lipophilic solvents into the fresh ether, will typically induce crystallization. If the oil persists, store the flask at -20 °C overnight to thermodynamically force crystallization.

Q2: NMR analysis ( 31P or 1H ) shows contamination with a bis-phosphonium salt. How do I remove it? A: The bis-phosphonium salt (1,4-butanediylbis(triphenylphosphonium) diiodide) forms if the synthesis stoichiometry was not strictly controlled (a large molar excess of 1,4-diiodobutane is required to suppress this SN​2 over-reaction). Corrective Action: The precipitation method above cannot separate the mono-salt from the bis-salt, as both are insoluble in ether. However, because the bis-salt is dicationic, it is significantly more polar. You must perform a fractional crystallization. Dissolve the contaminated mixture in a minimum amount of hot ethanol, then slowly add ethyl acetate until the solution becomes slightly cloudy. Allow it to cool gradually. The more polar bis-salt will typically crystallize out first. Filter off the bis-salt, and recover your purified IBTP from the mother liquor.

Q3: The precipitated powder has a distinct yellow or brown tint instead of being pure white. Is this problematic for downstream biological assays? A: A yellow/brown tint indicates the presence of trace free iodine ( I2​ ). This is generated by the photo-oxidation of the iodide counterion or the degradation of unreacted diiodobutane under ambient light. While minor I2​ contamination might not affect subsequent synthetic coupling steps, it can be highly toxic in downstream cellular or mitochondrial assays[1]. Corrective Action: To chemically remove the iodine, dissolve the crude IBTP in DCM and transfer it to a separatory funnel. Wash the organic layer with a dilute aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), which will reduce the I2​ to colorless, water-soluble iodide ( I− ). Dry the DCM layer over anhydrous MgSO4​ , filter, concentrate, and repeat the ether precipitation step. Store the final purified product in an amber vial flushed with argon to prevent re-oxidation.

References[1] Title: Delivery of bioactive molecules to mitochondria in vivo - PMC

Source: nih.gov URL: Title: Mitochondrial, Acidic, and Cytosolic pHs Determination by 31P NMR Spectroscopy - CNRS Source: cnrs.fr URL: Title: Mitochondrial, Acidic, and Cytosolic pHs Determination by 31P NMR Spectroscopy - CNRS Source: cnrs.fr URL:

Sources

Optimization

Technical Support Center: Synthesis of Tetrasubstituted Alkenes via the Wittig Reaction

Introduction The Wittig reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] However, its application in the synthesis of sterically d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Wittig reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] However, its application in the synthesis of sterically demanding tetrasubstituted alkenes is fraught with challenges that can often lead to frustratingly low yields and poor stereocontrol. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently encountered problems in this specific application of the Wittig reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize a tetrasubstituted alkene via a Wittig reaction and am observing very low to no product formation. What are the likely causes?

A1: The synthesis of tetrasubstituted alkenes using the Wittig reaction is often hampered by a combination of factors, primarily steric hindrance and the reactivity of the chosen ylide.[2][5]

  • Steric Hindrance: This is the most common culprit. Tetrasubstituted alkenes are formed from the reaction of a ketone with a disubstituted ylide. The four substituents create a highly congested environment around the reacting centers. This steric clash can significantly slow down or even prevent the initial nucleophilic attack of the ylide on the carbonyl carbon.[5] Sterically hindered ketones are particularly problematic substrates.[1][3][6]

  • Ylide Reactivity: The choice of ylide is critical. Wittig reagents are broadly classified as stabilized, semi-stabilized, and non-stabilized ylides.[2][7]

    • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, are less reactive.[4][8] While they are generally more stable and easier to handle, they often fail to react with sterically hindered ketones.[5][6]

    • Non-stabilized ylides , bearing electron-donating groups (e.g., alkyl groups), are much more reactive but are also more sensitive to air and moisture, requiring stringent anhydrous and inert reaction conditions.[2][9]

    • Semi-stabilized ylides (e.g., with an aryl substituent) offer intermediate reactivity but can lead to poor stereoselectivity.[1][3]

  • Incomplete Ylide Formation: The phosphonium ylide is typically generated in situ by deprotonating the corresponding phosphonium salt with a strong base. Incomplete deprotonation due to an inappropriate choice of base or the presence of moisture will result in a lower concentration of the active Wittig reagent and consequently, a lower yield.[5]

Q2: My reaction with a sterically hindered ketone is giving a poor yield. What can I do to optimize the reaction?

A2: Improving the yield for a challenging Wittig reaction involving a sterically hindered ketone requires careful optimization of the reaction conditions.

  • Choice of a More Reactive Ylide: If you are using a stabilized ylide, consider switching to a more reactive non-stabilized or semi-stabilized ylide.[9] Be mindful that this will necessitate stricter control of the reaction atmosphere (inert gas) and the use of anhydrous solvents.

  • Stronger Base and Anhydrous Conditions: For the generation of non-stabilized ylides, strong bases such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH) are required.[9] It is imperative to use flame-dried glassware and anhydrous solvents to prevent quenching of the ylide.[5]

  • Reaction Temperature and Time: The initial addition of the ketone to the ylide solution is often performed at low temperatures (e.g., -78 °C) to control the reaction rate and improve selectivity. Subsequently, allowing the reaction to slowly warm to room temperature and stirring for an extended period (overnight) can help drive the reaction to completion.[9]

  • Consider an Alternative Reaction: For particularly challenging cases, the Wittig reaction may not be the most suitable method. The Horner-Wadsworth-Emmons (HWE) reaction is a widely recognized and often superior alternative for the synthesis of alkenes from sterically hindered ketones.[3][4][5] The HWE reaction utilizes a more nucleophilic phosphonate-stabilized carbanion and has the added advantage of producing a water-soluble phosphate byproduct, which simplifies purification.

Q3: My reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity in the synthesis of my tetrasubstituted alkene?

A3: Achieving high stereoselectivity in the synthesis of tetrasubstituted alkenes via the Wittig reaction is notoriously difficult.[10] The stereochemical outcome is influenced by the stability of the ylide, the reaction conditions, and the nature of the substituents.

  • Ylide Stability:

    • Stabilized ylides generally favor the formation of the thermodynamically more stable E-alkene .[1][2][3][4] This is because the initial steps of the reaction are reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the E-alkene.[2]

    • Non-stabilized ylides typically lead to the kinetically controlled Z-alkene .[1][2][3][4] The reaction is generally irreversible and proceeds through the less sterically hindered syn-oxaphosphetane intermediate.

  • Salt Effects: The presence of lithium salts can significantly influence the stereochemical outcome by coordinating with the betaine intermediate, often leading to an increase in the proportion of the Z-isomer.[3][6] Reactions performed under salt-free conditions may exhibit different selectivity.

  • Schlosser Modification: For non-stabilized ylides where the E-isomer is desired, the Schlosser modification can be employed. This involves treating the initially formed betaine intermediate with a strong base like phenyllithium at low temperatures, which allows for equilibration to the more stable threo-betaine, ultimately leading to the E-alkene upon protonation and subsequent elimination.[2][3][4][6]

Q4: I am struggling with the removal of the triphenylphosphine oxide (TPPO) byproduct. What are the most effective purification strategies?

A4: The removal of triphenylphosphine oxide (TPPO) is a common challenge in the purification of products from Wittig reactions. TPPO is a crystalline solid with moderate polarity, which can make its separation from the desired alkene by standard column chromatography difficult.

  • Crystallization: If your desired alkene is a solid, recrystallization can be an effective method for removing the more soluble TPPO.[11]

  • Precipitation of TPPO: TPPO can be precipitated from nonpolar solvents like hexane or a mixture of hexane and diethyl ether at low temperatures. After concentrating the reaction mixture, redissolving it in a minimal amount of a suitable solvent and then adding a nonpolar solvent followed by cooling can cause the TPPO to crash out.

  • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. For instance, treating the crude reaction mixture with zinc chloride (ZnCl₂) can precipitate the TPPO as a ZnCl₂(TPPO)₂ complex, which can then be removed by filtration.[12]

  • Flash Column Chromatography: While challenging, careful flash column chromatography can be effective. Using a less polar eluent system (e.g., hexane/ethyl acetate) and monitoring the fractions carefully can allow for the separation of the less polar alkene from the more polar TPPO.

Q5: When should I consider an alternative to the Wittig reaction for synthesizing tetrasubstituted alkenes?

A5: While the Wittig reaction is a powerful tool, it is not always the optimal choice for tetrasubstituted alkene synthesis. Consider alternatives when:

  • You are working with a highly sterically hindered ketone.[3][4][6]

  • You require high stereoselectivity for the E-alkene.

  • You are consistently obtaining low yields despite optimization efforts.

Key Alternatives:

  • Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned earlier, this is the most common and often superior alternative, especially for hindered ketones and for obtaining E-alkenes.[3][4][5][6]

  • Julia-Kocienski Olefination: This reaction provides excellent E-selectivity.[3]

  • Peterson Olefination: This method offers the advantage of producing either the E- or Z-alkene from the same intermediate by choosing acidic or basic workup conditions, respectively.

  • Metal-Catalyzed Cross-Coupling Reactions: Modern methods involving the stereoselective synthesis of vinyl organometallic reagents followed by cross-coupling are powerful strategies for accessing tetrasubstituted alkenes.[13][14]

  • Alkene Metathesis: While more commonly used for other transformations, recent advancements in catalyst design have enabled the synthesis of some tetrasubstituted alkenes via ring-closing or cross-metathesis.[15][16]

Data Presentation: Comparison of Ylide Types
Ylide TypeSubstituent on CarbanionReactivityStabilityTypical StereoselectivityCommon Bases
Non-stabilized Alkyl, HHighLow (Air & moisture sensitive)Z-alkene (kinetic control)n-BuLi, NaH, NaNH₂
Semi-stabilized ArylModerateModeratePoor E/Z selectivityNaH, NaOMe
Stabilized -C(O)R, -C(O)OR, -CNLowHigh (Often isolable)E-alkene (thermodynamic control)NaH, NaOH, K₂CO₃
Experimental Protocol: Wittig Reaction with a Sterically Hindered Ketone using a Non-stabilized Ylide

Caution: This reaction should be performed under an inert atmosphere using anhydrous solvents. Strong bases like n-BuLi are pyrophoric and should be handled with extreme care.

Materials:

  • Phosphonium salt (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Sterically hindered ketone (1.0 eq) in anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the n-BuLi solution dropwise via syringe. A color change (often to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • Reaction with Ketone:

    • Slowly add the solution of the sterically hindered ketone in anhydrous THF dropwise to the ylide solution at -78 °C.[9]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[9]

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[9]

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[9]

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the desired tetrasubstituted alkene from the triphenylphosphine oxide byproduct.

Visualization: Troubleshooting Workflow

Wittig_Troubleshooting start Low/No Yield in Tetrasubstituted Alkene Synthesis check_ketone Is the ketone sterically hindered? start->check_ketone check_ylide What type of ylide is being used? check_ketone->check_ylide Yes check_ketone->check_ylide No, but still low yield stabilized_ylide Stabilized Ylide check_ylide->stabilized_ylide Stabilized nonstabilized_ylide Non-stabilized Ylide check_ylide->nonstabilized_ylide Non-stabilized solution1 Switch to a more reactive (non-stabilized) ylide. stabilized_ylide->solution1 solution2 Consider Horner-Wadsworth-Emmons (HWE) reaction. stabilized_ylide->solution2 check_conditions Are reaction conditions strictly anhydrous and inert? nonstabilized_ylide->check_conditions solution3 Use flame-dried glassware and anhydrous solvents under N₂ or Ar. check_conditions->solution3 No check_base Is the base strong enough? check_conditions->check_base Yes solution4 Use a stronger base (e.g., n-BuLi, NaH). check_base->solution4 No

Caption: Troubleshooting flowchart for low-yield Wittig reactions.

References
  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Shinde, P. S., Shinde, V. S., & Rueping, M. (2015). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science, 6(6), 3465–3469. [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, October 16). Wittig Reaction Mechanism. Retrieved from [Link]

  • Cossy, J., et al. (2017). Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides: An Explanation for the Low Stereoselectivity Observed in Reactions of α-Alkoxy Aldehydes. Organic Letters, 19(6), 1438–1441. [Link]

  • Wang, Z., et al. (2023). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. JACS Au, 3(12), 3328–3335. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 20.4: The Wittig reaction. Retrieved from [Link]

  • Trost, B. M., & Dong, G. (2008). Stereoselective Synthesis of All-Carbon Tetrasubstituted Alkenes from In Situ Generated Ketenes and Organometallic Reagents. Organic Letters, 10(6), 1083–1086. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Synthesis of Highly Functionalized Tri- and Tetrasubstituted Alkenes via Pd-Catalyzed 1,2-Hydrovinylation of Terminal 1,3-Dienes. Journal of the American Chemical Society, 125(31), 9322–9323. [Link]

  • Chemgapedia. (2020, October 15). Wittig reaction. Retrieved from [Link]

  • Wintersteen Jr, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. Retrieved from [Link]

  • Chemistry Steps. (2018, May 31). Wittig Reaction Practice Problems. Retrieved from [Link]

  • Slanina, T., & Hocek, M. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Molecules, 27(14), 4615. [Link]

  • Paek, S.-M. (2012). Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules, 17(3), 3348–3358. [Link]

  • MDPI. (2012, March 15). Synthesis of Tetrasubstituted Alkenes via Metathesis. Retrieved from [Link]

  • KAUST Repository. (2025, March 20). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Wittig Reaction of Hindered Ketones

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Wittig reaction, specifically when dea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Wittig reaction, specifically when dealing with sterically hindered ketones. Our goal is to provide you with in-depth troubleshooting advice, robust alternative protocols, and a clear understanding of the underlying chemical principles to help you successfully synthesize your target alkenes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems observed in our labs and reported by our users when attempting to perform Wittig reactions on sterically demanding ketones.

Q1: My Wittig reaction with a hindered ketone is giving very low to no yield. What's the primary cause?

A1: The most common reason for failure is severe steric hindrance around the carbonyl carbon.[1][2][3] The bulky substituents on the ketone prevent the nucleophilic attack of the phosphorus ylide, which is the initial and often rate-limiting step of the reaction.[1] This is particularly problematic with stabilized ylides, which are less reactive.[1][2]

  • Immediate Action: Instead of forcing the Wittig reaction, we strongly recommend switching to a more suitable olefination method. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent first alternative to try, as phosphonate carbanions are more nucleophilic than the corresponding phosphorus ylides and can react with hindered ketones where the Wittig reaction fails.[4][5][6]

Q2: I managed to get some product, but it's a mixture of E/Z isomers with poor selectivity. How can I improve this?

A2: Poor stereoselectivity with hindered ketones is common in the Wittig reaction. The transition state that dictates the stereochemical outcome is highly sensitive to steric interactions.

  • For E-Alkenes: If the desired product is the E-alkene, the Julia-Kocienski olefination is a highly reliable method that consistently provides excellent E-selectivity.[7][8] Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction also strongly favors the formation of the thermodynamically more stable E-alkene.[5][9]

  • For Z-Alkenes: Achieving high Z-selectivity with hindered ketones is challenging. The Still-Gennari modification of the HWE reaction, which utilizes electron-withdrawing phosphonates, is designed to favor the formation of Z-alkenes.[3] Another option is the Peterson olefination , where a final basic workup leads to syn-elimination, potentially favoring the Z-alkene depending on the diastereomeric intermediate.[10][11][12][13]

Q3: The reaction seems to stall, and I'm left with unreacted starting material. What can I do?

A3: A stalled reaction is another indicator of high steric hindrance. Increasing the temperature or using a more reactive (less stable) ylide might seem like solutions, but these can often lead to side reactions and decomposition.

  • Recommended Action: This is a strong indication that an alternative olefination strategy is necessary. The Horner-Wadsworth-Emmons reaction is known to be effective with ketones that are unreactive in the Wittig reaction.[4] The Peterson olefination is also a powerful choice for sterically hindered ketones.[14]

Q4: I am having significant trouble removing the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. Are there better methods?

A4: TPPO removal is a notorious issue in Wittig reactions. With low yields from hindered ketone reactions, the byproduct can be the major component of the crude product, making purification exceptionally difficult.

  • Solution: This is a major advantage of switching to alternative methods.

    • The HWE reaction produces a water-soluble phosphate byproduct that is easily removed during an aqueous workup.[1][6]

    • The Julia-Kocienski olefination byproducts are also generally easier to remove than TPPO.[15]

    • The Peterson olefination yields a siloxane byproduct that is volatile and can often be removed under vacuum.[16]

Frequently Asked Questions (FAQs)

Q: Why is the Horner-Wadsworth-Emmons (HWE) reaction more effective than the Wittig reaction for hindered ketones?

A: There are two primary reasons:

  • Increased Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and generally more reactive than the phosphonium ylides used in the Wittig reaction.[5][6] This enhanced reactivity allows them to attack sterically congested carbonyl carbons more effectively.

  • Simplified Purification: The byproduct of the HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and can be easily removed from the reaction mixture by a simple aqueous extraction.[1][6] This is a significant advantage over the often difficult-to-remove triphenylphosphine oxide (TPPO) from the Wittig reaction.

Q: When should I choose the Julia-Kocienski olefination?

A: The Julia-Kocienski olefination is the method of choice when high E-(trans)-selectivity is critical, especially for the synthesis of di-, tri-, or tetrasubstituted alkenes.[8] It has been refined into a convenient one-pot procedure and is known for its high yields and excellent stereoselectivity, even with complex substrates.[15][17]

Q: What are the unique advantages of the Peterson olefination?

A: The Peterson olefination offers tunable stereoselectivity, which is a significant advantage. The reaction proceeds through a β-hydroxysilane intermediate that can often be isolated.[11][12] By choosing the subsequent elimination conditions, you can control the stereochemical outcome:

  • Acidic conditions lead to anti-elimination.

  • Basic conditions result in syn-elimination.[10][11][12][13]

This allows for the synthesis of either the E- or Z-alkene from the same intermediate, provided the diastereomers can be separated.[11][12]

Troubleshooting Workflow for Hindered Ketones

G start Start: Wittig Reaction on Hindered Ketone issue Problem Encountered? start->issue no_yield Low/No Yield or Stalled Reaction issue->no_yield Yes poor_stereo Poor E/Z Selectivity issue->poor_stereo Yes purification TPPO Purification Issues issue->purification Yes recommend_hwe Switch to Horner-Wadsworth-Emmons (HWE) Reaction (More reactive nucleophile) no_yield->recommend_hwe recommend_julia For high E-selectivity: Use Julia-Kocienski Olefination poor_stereo->recommend_julia recommend_peterson For tunable E/Z-selectivity: Use Peterson Olefination poor_stereo->recommend_peterson easy_workup Benefit from easy byproduct removal (water-soluble phosphate or volatile siloxane) purification->easy_workup recommend_hwe->easy_workup recommend_julia->easy_workup recommend_peterson->easy_workup

Caption: A decision workflow for troubleshooting Wittig reactions with hindered ketones.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction (General Procedure for E-Selectivity)

This protocol is adapted for the reaction of a hindered ketone with a stabilized phosphonate to yield an α,β-unsaturated ester.

  • Materials:

    • Hindered ketone (1.0 eq)

    • Triethyl phosphonoacetate (or similar stabilized phosphonate, 1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Standard extraction and purification solvents and reagents

  • Procedure:

    • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.

    • Base Addition: Add the NaH dispersion to the THF. Stir the suspension.

    • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add the triethyl phosphonoacetate dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

    • Carbonyl Addition: Re-cool the reaction mixture to 0 °C. Add a solution of the hindered ketone in anhydrous THF dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

    • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18][19]

Protocol 2: Julia-Kocienski Olefination (One-Pot Procedure)

This protocol describes a one-pot synthesis of a trans-alkene from a hindered ketone and a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.

  • Materials:

    • PT-sulfone reagent (1.0 eq)

    • Hindered ketone (1.5 eq)

    • Potassium hexamethyldisilazide (KHMDS, 1.1 eq)

    • Anhydrous 1,2-dimethoxyethane (DME)

    • Standard extraction and purification solvents and reagents

  • Procedure:

    • Preparation: To a flame-dried flask under an inert atmosphere, add the PT-sulfone and anhydrous DME.

    • Carbanion Formation: Cool the solution to -78 °C. Add a solution of KHMDS in DME dropwise. Stir the resulting solution for approximately 1 hour at this temperature.

    • Carbonyl Addition: Add the hindered ketone neat and dropwise to the reaction mixture at -78 °C. Stir for 1-2 hours at this temperature.

    • Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

    • Workup: Quench the reaction with water. Dilute with diethyl ether and wash sequentially with water and brine.

    • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired E-alkene.[7]

Protocol 3: Peterson Olefination (Tunable Stereoselectivity)

This protocol outlines the formation of the β-hydroxysilane intermediate, followed by separate acidic and basic workups to yield either the E- or Z-alkene.

  • Materials:

    • (Trimethylsilyl)methyllithium (or other α-silyl carbanion, 1.1 eq)

    • Hindered ketone (1.0 eq)

    • Anhydrous THF

    • Sulfuric acid (for acidic workup)

    • Potassium hydride (KH) (for basic workup)

    • Standard extraction and purification solvents and reagents

  • Procedure:

    • Adduct Formation: In a flame-dried flask under an inert atmosphere, dissolve the hindered ketone in anhydrous THF and cool to -78 °C. Slowly add the α-silyl carbanion solution. Stir at -78 °C for 1 hour, then allow to warm to room temperature. Quench with saturated aqueous NH₄Cl and extract to isolate the crude β-hydroxysilane intermediate. Purify the diastereomers at this stage if possible.

    • Acidic Elimination (for E-alkene): Dissolve the β-hydroxysilane in a suitable solvent like chloroform and add a catalytic amount of sulfuric acid. Stir at room temperature until the reaction is complete by TLC. Perform an aqueous workup to isolate the crude alkene, then purify by chromatography.[11][12]

    • Basic Elimination (for Z-alkene): Dissolve the β-hydroxysilane in anhydrous THF and add potassium hydride (KH). Heat the mixture to reflux until the reaction is complete by TLC. Carefully quench with water, perform an aqueous workup, and purify the resulting alkene by chromatography.[11][12]

Comparative Analysis of Olefination Methods for Hindered Ketones

FeatureWittig ReactionHorner-Wadsworth-EmmonsJulia-Kocienski OlefinationPeterson Olefination
Reagent Phosphorus YlidePhosphonate CarbanionSulfonyl Carbanionα-Silyl Carbanion
Reactivity with Hindered Ketones Poor to none[1][2][3]Good[4][6]GoodGood[14]
Predominant Stereoselectivity Z-selective (unstabilized ylides); E-selective (stabilized ylides)E-selective[5][9]Highly E-selective[7]Tunable: Acidic workup (anti-elimination), Basic workup (syn-elimination)[10][11][13]
Byproduct Triphenylphosphine oxide (TPPO)Water-soluble phosphateSoluble sulfone byproductsVolatile siloxane
Purification Often difficult, requires chromatographyEasy (aqueous extraction)[1][6]Generally straightforwardEasy (evaporation)[16]
Key Advantage Well-established, broad substrate scope for non-hindered carbonylsHigh yields with hindered ketones, easy workupExcellent E-selectivity, one-pot procedureTunable stereoselectivity
Key Disadvantage Fails with sterically demanding ketones, TPPO removalLess effective for Z-alkene synthesis (requires modification)Multi-step reagent preparationReagent preparation can be complex

Reaction Mechanism Overviews

G cluster_0 Horner-Wadsworth-Emmons (HWE) Reaction cluster_1 Julia-Kocienski Olefination cluster_2 Peterson Olefination hwe_1 1. Deprotonation (NaH, BuLi) hwe_2 2. Nucleophilic Attack (More reactive carbanion attacks hindered ketone) hwe_1->hwe_2 hwe_3 3. Elimination (Forms stable E-alkene and water-soluble phosphate) hwe_2->hwe_3 jk_1 1. Deprotonation of PT-Sulfone (KHMDS) jk_2 2. Addition to Ketone jk_1->jk_2 jk_3 3. Smiles Rearrangement & Elimination (Spontaneous, leads to high E-selectivity) jk_2->jk_3 p_1 1. α-Silyl Carbanion Addition (Forms β-hydroxysilane intermediate) p_2 2a. Acidic Workup (Anti-elimination) p_1->p_2 p_3 2b. Basic Workup (Syn-elimination) p_1->p_3

Caption: Simplified workflows of alternative olefination reactions effective for hindered ketones.

References

  • Benchchem. (n.d.). Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide.
  • Benchchem. (n.d.). Improving the stereoselectivity of the Horner-Wadsworth-Emmons reaction for trans-alkenes.
  • Benchchem. (n.d.). Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones.
  • Alfa Chemistry. (n.d.). Peterson Olefination.
  • Chem-Station. (2015, November 4). Julia-Kocienski Olefination.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • NRO Chemistry. (2025, February 15). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Alfa Chemistry. (n.d.). Julia-Kocienski Olefination.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. In Wikipedia.
  • Schindler, C. S., et al. (2024, October 14).
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Zhang, X., et al. (n.d.).
  • Micalizio, G. C., et al. (2013, April 5). Stereoselective synthesis of all-carbon tetrasubstituted alkenes from in situ generated ketenes and organometallic reagents. PubMed.
  • Grokipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination.
  • Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. (n.d.). Peterson Olefination.
  • Wikipedia. (n.d.).
  • Lee, H. Y., et al. (2012, March 15).
  • Wikipedia. (n.d.). Wittig reaction. In Wikipedia.
  • Chemistry Notes. (2022, February 19).
  • Knochel, P., et al. (n.d.). Stereoselective synthesis of all-carbon tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange. PubMed Central.
  • Takeda, T. (n.d.).
  • Wikipedia. (n.d.).
  • Schindler, C. S., et al. (2021, June 16).
  • Murphy, P. J., & Brennan, J. (1988). The Wittig olefination reaction with carbonyl compounds other than aldehydes and ketones. Chemical Society Reviews.
  • Blakemore, P. R. (n.d.). The Julia-Kocienski Olefination.
  • Pospíšil, J., & Robiette, R. (2024, June 7).
  • Ando, K., et al. (n.d.).
  • Pospíšil, J., & Robiette, R. (n.d.). (PDF) Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations.
  • Benchchem. (n.d.). A Comparative Guide to Wittig and Julia Olefination for trans-Alkene Synthesis.
  • Lee, H. Y., et al. (n.d.). (PDF) Synthesis of Tetrasubstituted Alkenes via Metathesis.
  • Ghorai, M. K., et al. (2025, March 4).
  • Ager, D. J. (n.d.). The Peterson Olefination Reaction.
  • Ager, D. J. (n.d.).
  • One Minute Chemistry. (2022, June 8). What is Peterson Olefination ? | Trick and Mechanism | One Minute Chemistry [Video]. YouTube.
  • Reddit. (2023, January 26). Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. r/Chempros.
  • Snyder, S. A. (n.d.). Olefination Reaction. Scott A. Snyder Research Group.
  • Pacific Northwest National Laboratory. (2012, April 6).
  • Benchchem. (n.d.). Yield comparison of different Wittig reagents for unsaturated ester synthesis.
  • Tokyo Chemical Industry. (n.d.).
  • Dong, G., et al. (n.d.). (PDF) Ketone α-alkylation at the more-hindered site.
  • ACS Publications. (2022, May 17). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone.
  • ResearchGate. (n.d.). (PDF) Mechanistic Insights on the Hydrogenation of ??,??

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Optimization

Wittig Reaction Stereoselectivity Control: A Technical Support Guide

Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to master the stereochemical outcome of this powe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to master the stereochemical outcome of this powerful olefination reaction. Here, we will delve into the mechanistic nuances and provide practical, field-tested advice to help you selectively synthesize either Z- or E-alkenes with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining the E/Z selectivity in a Wittig reaction?

The single most critical factor is the nature of the phosphorus ylide. Ylides are broadly classified into three categories based on the substituent on the carbanion, which dictates their reactivity and the stereochemical course of the reaction.

  • Non-stabilized (or Unstabilized) Ylides: These have simple alkyl or hydrogen substituents on the ylide carbon. They are highly reactive and typically yield (Z)-alkenes with good to excellent selectivity under kinetic control.[1][2]

  • Stabilized Ylides: These possess an electron-withdrawing group (e.g., ester, ketone, nitrile) on the ylide carbon. They are less reactive and generally afford the thermodynamically more stable (E)-alkene with high selectivity.[1][2][3][4]

  • Semi-stabilized Ylides: With substituents like aryl or vinyl groups, these ylides have intermediate reactivity. Unfortunately, they often provide poor E/Z selectivity, resulting in mixtures of isomers.[1][2]

Q2: Why do non-stabilized ylides favor Z-alkenes?

The selectivity for (Z)-alkenes with non-stabilized ylides is a result of kinetic control. The reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[1][5] The transition state leading to the cis-oxaphosphetane is sterically less hindered and forms faster. This intermediate then decomposes in a syn-elimination fashion to give the (Z)-alkene.[1][6]

Q3: Why do stabilized ylides favor E-alkenes?

For stabilized ylides, the initial cycloaddition is reversible. This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate, where the bulky substituents are further apart.[1] The subsequent syn-elimination from this intermediate yields the (E)-alkene.[7][8][9]

Q4: What is the role of lithium salts in the reaction?

Lithium salts, often present as byproducts from the ylide generation using organolithium bases like n-BuLi, can have a profound impact on stereoselectivity.[5][8][9] They can coordinate to the oxygen atom of the betaine-like transition state or intermediate, promoting equilibration of the oxaphosphetane intermediates.[5][6] This "stereochemical drift" often erodes (Z)-selectivity and favors the formation of the more stable (E)-alkene.[5][9] For high (Z)-selectivity with non-stabilized ylides, "salt-free" conditions are often preferred.[5][6]

Troubleshooting Guides

Problem 1: My reaction with a non-stabilized ylide is giving poor Z-selectivity.

Poor (Z)-selectivity with a typically (Z)-selective ylide is a common issue. Here are several factors to investigate:

Possible Cause 1: Presence of Lithium Salts As mentioned in the FAQs, lithium salts can decrease (Z)-selectivity.

  • Solution: Switch to a "salt-free" protocol. Generate the ylide using a sodium or potassium base, such as sodium amide (NaNH2), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide (KOtBu).[3] These bases do not introduce lithium cations that can catalyze the equilibration of intermediates.

Possible Cause 2: Inappropriate Solvent Solvent polarity can influence the transition state and the stability of intermediates.

  • Solution: Use non-polar, aprotic solvents like THF, diethyl ether, or toluene.[10] Polar aprotic solvents can sometimes decrease (Z)-selectivity.

Possible Cause 3: Temperature The kinetic control required for high (Z)-selectivity is often more pronounced at lower temperatures.

  • Solution: Perform the reaction at low temperatures, typically ranging from -78 °C to 0 °C.

Summary of Conditions for Maximizing Z-Selectivity:

ParameterRecommended ConditionRationale
Ylide Type Non-stabilized (e.g., R=alkyl)Inherently favors kinetic (Z)-alkene formation.
Base for Ylide Generation Sodium or Potassium bases (e.g., NaHMDS, KHMDS)Creates "salt-free" conditions, avoiding Li+-induced equilibration.
Solvent Non-polar, aprotic (e.g., THF, Toluene)Favors the kinetic pathway.
Temperature Low (-78 °C to 0 °C)Enhances kinetic control.
Problem 2: I need to synthesize an E-alkene, but my ylide is non-stabilized.

While non-stabilized ylides typically give (Z)-alkenes, there is a well-established procedure to reverse this selectivity.

  • Solution: The Schlosser Modification The Schlosser modification is a powerful technique to obtain (E)-alkenes from non-stabilized ylides.[2][5][7] It involves the in-situ epimerization of the initially formed syn-betaine intermediate to the more stable anti-betaine.

    Experimental Protocol: Schlosser Modification

    • Generate the non-stabilized ylide under standard conditions (e.g., with n-BuLi in THF) at low temperature (-78 °C).

    • Add the aldehyde and allow the initial reaction to form the betaine intermediate.

    • While maintaining the low temperature, add a second equivalent of an alkyllithium base (often phenyllithium or n-BuLi).[2][5] This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide and allowing for equilibration to the more stable trans configuration.

    • Add a proton source (e.g., tert-butanol) to protonate the intermediate.

    • Allow the reaction to warm to room temperature, which facilitates the elimination to the (E)-alkene.

    Diagram: Schlosser Modification Workflow

    Schlosser_Modification Ylide Non-stabilized Ylide + Aldehyde Betaine cis-Oxaphosphetane (kinetic product) Ylide->Betaine -78 °C Deprotonation Add PhLi or n-BuLi (-78 °C) Betaine->Deprotonation BetaOxido β-Oxido Ylide (Equilibration) Deprotonation->BetaOxido Protonation Add t-BuOH BetaOxido->Protonation TransBetaine trans-Oxaphosphetane Protonation->TransBetaine E_Alkene (E)-Alkene TransBetaine->E_Alkene Warm to RT

    Caption: Workflow for the Schlosser modification to obtain (E)-alkenes.

Problem 3: My reaction with a semi-stabilized ylide is giving a nearly 1:1 mixture of E and Z isomers.

This is a characteristic challenge of semi-stabilized ylides.[1][2] The energy difference between the transition states leading to the cis and trans oxaphosphetanes is often small, leading to poor selectivity.

  • Solution 1: Screening Reaction Conditions Small changes in reaction conditions can sometimes tip the balance in favor of one isomer.

    • Solvent: Screen a range of solvents from non-polar (toluene) to polar aprotic (DMF, DMSO).[10]

    • Temperature: Vary the reaction temperature. Sometimes, running the reaction at a higher or lower temperature can influence the selectivity.

    • Additives: The addition of salts (e.g., LiBr) can sometimes favor the (E)-isomer.

  • Solution 2: Consider an Alternative Reaction If achieving high selectivity is critical, the Wittig reaction with a semi-stabilized ylide may not be the optimal choice. Consider alternative olefination methods known for high stereoselectivity:

    • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically provides excellent selectivity for (E)-alkenes. The Still-Gennari modification of the HWE reaction can be used to obtain (Z)-alkenes.[2]

    • Julia-Kocienski Olefination: This is another reliable method for synthesizing (E)-alkenes.[5]

Mechanistic Overview: The Path to E and Z Alkenes

The stereochemical outcome of the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.

Wittig_Mechanism cluster_reactants Reactants cluster_kinetic Kinetic Pathway (Non-stabilized Ylides) cluster_thermo Thermodynamic Pathway (Stabilized Ylides) Ylide R1-CH=PPh3 TS_cis [Transition State cis] Ylide->TS_cis TS_trans [Transition State trans] Ylide->TS_trans Aldehyde R2-CHO Aldehyde->TS_cis Aldehyde->TS_trans Oxa_cis cis-Oxaphosphetane TS_cis->Oxa_cis Fast Z_Alkene (Z)-Alkene Oxa_cis->Z_Alkene Syn-elimination Oxa_trans trans-Oxaphosphetane Oxa_cis->Oxa_trans Equilibration (Reversible for Stabilized Ylides) TS_trans->Oxa_trans Slow E_Alkene (E)-Alkene Oxa_trans->E_Alkene Syn-elimination

Caption: Divergent pathways in the Wittig reaction leading to Z and E alkenes.

References

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Gál, E. et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. PMC. [Link]

  • Chemistry Steps. (2020). Wittig reaction. [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • University of Florida. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Diva-Portal.org. (n.d.). Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]

  • Pandolfi, E., et al. (2015). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2012). Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium ylide types. Journal of the American Chemical Society, 134(22), 9225-9239. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6681. [Link]

Sources

Troubleshooting

Troubleshooting the synthesis of phosphonium salts from alkyl halides

Technical Support Center: Troubleshooting Phosphonium Salt Synthesis Phosphonium salts are critical precursors for the Wittig reaction, enabling the synthesis of complex olefins in drug development and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Phosphonium Salt Synthesis

Phosphonium salts are critical precursors for the Wittig reaction, enabling the synthesis of complex olefins in drug development and materials science. The standard synthesis involves a bimolecular nucleophilic substitution (S_N2) between a tertiary phosphine (typically triphenylphosphine, PPh₃) and an alkyl halide. While conceptually straightforward, researchers frequently encounter issues related to steric hindrance, competing elimination reactions, and challenging purifications.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis and isolation of pure phosphonium salts.

Workflow & Decision Matrix

PhosphoniumWorkflow Start Alkyl Halide + PPh3 Type Substrate Type? Start->Type Primary Primary Halide Type->Primary Secondary Secondary Halide Type->Secondary Tertiary Tertiary / Aryl Halide Type->Tertiary Solvent Reflux in Toluene or MeCN (SN2 Reaction) Primary->Solvent Forcing Forcing Conditions (Sealed Tube, 100°C+) Secondary->Forcing AltRoute Alternative Route (Ni/Pd Catalysis or Alcohol + TMSBr) Tertiary->AltRoute Oil Product is an Oil Solvent->Oil Polar solvent / Impurities Solid Product Precipitates Solvent->Solid Non-polar solvent Forcing->Oil High E2 byproduct Pure Pure Phosphonium Salt AltRoute->Pure Workup Trituration Triturate with Et2O / Hexanes Oil->Trituration Filter Vacuum Filtration & Wash Solid->Filter Trituration->Solid Induces crystallization Filter->Pure

Decision tree for optimizing phosphonium salt synthesis based on substrate and physical state.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction yield exceptionally low when using a secondary alkyl halide? A1: The quaternization of phosphines with alkyl halides proceeds via an S_N2 mechanism[2]. S_N2 reactions are highly sensitive to steric hindrance. When using secondary alkyl halides, the bulky triphenylphosphine nucleophile struggles to access the electrophilic carbon. Consequently, the activation energy for S_N2 increases, allowing the competing E2 elimination pathway to dominate (where PPh₃ acts as a base rather than a nucleophile). Solution: Quaternization with secondary halides requires forcing conditions, such as heating in a sealed tube at elevated temperatures (e.g., >100°C) [4]. Alternatively, bypass the alkyl halide entirely: synthesize the salt directly from the corresponding secondary alcohol using PPh₃ and trimethylsilyl bromide (TMSBr) or trifluoroacetic acid [2, 4]. For aryl halides, S_N2 is impossible; you must use a Nickel- or Palladium-catalyzed cross-coupling approach [1].

Q2: How does solvent selection influence the reaction rate and product isolation? A2: Solvent choice dictates both the kinetics of the S_N2 transition state and the ease of product isolation.

  • Non-polar solvents (e.g., Toluene, Benzene): Phosphonium salts are highly polar and typically insoluble in non-polar media. Using toluene allows the product to precipitate directly out of the reaction mixture, driving the reaction forward via Le Chatelier's principle and simplifying isolation[4]. However, the reaction kinetics are slower compared to polar solvents.

  • Polar aprotic solvents (e.g., Acetonitrile, DMF): These solvents stabilize the charged transition state, significantly accelerating the S_N2 reaction [2]. The trade-off is that the phosphonium salt remains soluble, requiring precipitation via the addition of an anti-solvent (like diethyl ether) or solvent evaporation during workup.

Q3: My reaction yielded a thick, "greasy" oil instead of a crystalline solid. How do I fix this? A3: "Oiling out" occurs when the phosphonium salt traps solvent molecules, unreacted PPh₃, or liquid alkyl halides, preventing the crystal lattice from forming. Solution: Perform trituration . Decant the mother liquor and add a cold, non-polar anti-solvent (e.g., diethyl ether, pentane, or hexanes) to the oil [2]. Vigorously stir or scratch the inside of the flask with a glass rod. The mechanical agitation combined with the extraction of non-polar impurities into the ether phase will typically induce crystallization[3]. If it remains stubborn, dissolve the oil in a minimal amount of hot dichloromethane (DCM) and slowly layer with hexanes to promote slow crystallization.

Q4: NMR analysis shows contamination with triphenylphosphine oxide (TPPO). How can I remove it? A4: TPPO is a ubiquitous, highly crystalline byproduct resulting from the oxidation of unreacted PPh₃ or introduced during subsequent Wittig reactions. Because of its polarity, it often co-crystallizes with the desired phosphonium salt. Solution: While unreacted PPh₃ can be removed by washing with non-polar solvents [3], TPPO requires different strategies. Recrystallization from a benzene-cyclohexane mixture is highly effective for precipitating TPPO [3]. Alternatively, dissolve the crude mixture in ethanol and add anhydrous Zinc Chloride (ZnCl₂); TPPO forms an insoluble coordination complex with ZnCl₂ that can be filtered away, leaving the phosphonium salt in solution.

Quantitative Data: Reaction Optimization

Table 1: Impact of Solvent Choice on Phosphonium Salt Synthesis (Primary Halides)

SolventPolarityReaction RateProduct State in ReactionRecommended Use Case
Toluene LowModeratePrecipitates (Solid)Easy isolation; highly reactive primary iodides/bromides.
Acetonitrile HighFastSolubleSluggish substrates; requires anti-solvent for precipitation.
DMF HighVery FastSolubleForcing conditions for sterically hindered substrates.
Neat (No solvent) N/AVariableSolid massHighly reactive, volatile halides (e.g., methyl iodide).

Table 2: Substrate Scope and Expected Outcomes

Substrate TypeLeaving GroupExpected YieldPrimary Competing ReactionMitigation Strategy
Primary Alkyl-I, -Br>90%NoneStandard reflux in Toluene/MeCN.
Primary Alkyl-Cl60-80%Incomplete conversionAdd catalytic NaI (Finkelstein in-situ) or use DMF.
Secondary Alkyl-Br, -I30-60%E2 EliminationSealed tube, high heat, or use alcohol + TMSBr.
Tertiary Alkyl-Br, -I<5%E2 EliminationAvoid S_N2. Use alternative synthetic routes.
Aryl / Vinyl-Br, -I0% (Thermal)UnreactiveUse NiCl₂ or Pd-catalyzed coupling [1].

Self-Validating Experimental Protocols

Protocol 1: Standard Synthesis of Alkyltriphenylphosphonium Bromide

This self-validating protocol ensures complete conversion by linking visual cues (precipitation) with spectroscopic validation.

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.05 equiv) in anhydrous toluene to achieve a 0.5 M concentration [2].

  • Addition: Add the primary alkyl bromide (1.00 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (110°C). Over 4 to 24 hours, the product will begin to precipitate as a dense white solid [2].

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The S_N2 reaction is complete when the UV-active spot for the alkyl halide disappears. The phosphonium salt will remain at the baseline ( Rf​=0.0 ).

  • Isolation: Cool the flask to 0°C in an ice bath to maximize precipitation. Collect the white solid via vacuum filtration using a Büchner funnel [2].

  • Purification: Wash the filter cake with three portions of cold diethyl ether to remove the 0.05 equiv of unreacted PPh₃ [3]. Dry under high vacuum for 4 hours.

  • Validation Checkpoint 2 (NMR): Analyze the product via ³¹P NMR. Pure alkyltriphenylphosphonium salts exhibit a single peak around +20 to +25 ppm. Unreacted PPh₃ appears at -5 ppm, and TPPO appears at +29 ppm.

Protocol 2: Nickel-Catalyzed Synthesis of Arylphosphonium Salts

Standard S_N2 fails for aryl halides. This protocol utilizes transition metal catalysis [1].

  • Setup: In a thick-walled, screw-capped tube, combine the aryl bromide (1.0 equiv), triphenylphosphine (1.0 equiv), and NiCl₂·6H₂O (5 mol%) [1].

  • Solvent: Add ethylene glycol to achieve a 0.5 M concentration.

  • Reaction: Seal the tube and heat the mixture to 180°C with vigorous stirring for 2-4 hours. The solution will transition through various color changes as the active Ni(0) species is generated and consumed.

  • Workup: Cool to room temperature. Dilute with water and extract the aqueous layer with DCM. The phosphonium salt partitions into the organic layer.

  • Purification: Concentrate the DCM layer and precipitate the product by slowly adding diethyl ether. Filter and dry under vacuum.

References

  • Marcoux, D., & Charette, A. B. (2008). Nickel-Catalyzed Synthesis of Phosphonium Salts from Aryl Halides and Triphenylphosphine.
  • BenchChem. (2025). Technical Support Center: Phosphonium Salt Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Crude Phosphonium Salts. BenchChem.
  • Thieme Connect. Product Class 12: Alkylphosphonium Salts. Science of Synthesis.
Optimization

Preventing phosphine oxidation during phosphonium salt synthesis.

Welcome to the Technical Support Center for Organophosphorus Synthesis . As a Senior Application Scientist, I have designed this in-depth guide to help researchers, synthetic chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis . As a Senior Application Scientist, I have designed this in-depth guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize the synthesis of phosphonium salts.

Phosphines are notoriously sensitive to atmospheric conditions. This guide bypasses generic advice to provide you with field-proven, mechanistic insights and self-validating protocols to ensure absolute inertness during your synthetic workflows.

Part 1: Mechanistic Insights into Phosphine Oxidation (FAQ)

Q1: Mechanistically, why do phosphines oxidize so readily, and how do steric and electronic factors influence this degradation? A: Phosphines possess a highly reactive lone pair of electrons on the phosphorus atom. While this lone pair is essential for nucleophilic attack during phosphonium salt synthesis, it also makes the molecule highly susceptible to oxidation by atmospheric triplet oxygen, and even more so by singlet oxygen[1].

The rate of oxidation is governed by a delicate balance of electronic density and steric bulk (Tolman cone angle). Electron-rich alkylphosphines (e.g., Tricyclohexylphosphine, PCy3) donate more electron density to the phosphorus center, making them significantly more prone to oxidation than electron-deficient triarylphosphines[1]. Conversely, extreme steric bulk can kinetically protect the phosphorus center. For instance, ortho-substituted biaryl phosphines like RuPhos (cone angle ~201.5°) exhibit hindered rotation that physically blocks triplet oxygen from accessing the lone pair, rendering them relatively air-stable in the solid state[2][3].

Q2: How exactly does oxidation disrupt the synthesis of phosphonium salts? A: Phosphonium salts are synthesized via an SN2 mechanism where the phosphine acts as a nucleophile, attacking an electrophilic carbon on an alkyl halide[4]. Oxidation converts the active phosphine (P(III)) into a phosphine oxide (P(V)). This transformation completely depletes the lone pair, destroying the molecule's nucleophilicity. If your phosphine oxidizes, the SN2 reaction cannot proceed, resulting in unconsumed alkyl halides, reaction stalling, and near-zero yields[4][5].

Part 2: Troubleshooting Guide – Identifying & Preventing Oxidation

Issue 1: The reaction stalls, or the yield of the phosphonium salt is exceptionally low.

  • Root Cause Analysis (Causality): Either the phosphine oxidized prior to the addition of the electrophile, or the alkyl halide is too sterically hindered. The SN2 reaction is highly efficient for primary halides, sluggish for secondary halides, and generally fails for tertiary halides due to steric repulsion preventing the approach of the bulky phosphine[4].

  • Self-Validating Solution: Implement an in-process analytical check. Before introducing the alkyl halide, extract a 0.1 mL aliquot of your dissolved phosphine under positive argon pressure and analyze it via 31P NMR. A single sharp peak at approximately -5 ppm (for PPh3) validates the inertness of your setup. If a peak appears at +25 to +30 ppm, your system has an oxygen leak, and the phosphine has oxidized. Abort the synthesis to avoid wasting expensive electrophiles.

Issue 2: Inconsistent yields between batches of the same phosphonium salt.

  • Root Cause Analysis: Inconsistent solvent degassing. Sparging (bubbling inert gas) only displaces dissolved gases kinetically and leaves trace oxygen.

  • Self-Validating Solution: Switch to the thermodynamic purification method of Freeze-Pump-Thaw (detailed in the protocols below). This ensures absolute removal of dissolved O2.

Quantitative Comparison of Phosphine Properties

Understanding the physical properties of your starting material is critical for predicting its behavior during SN2 quaternization.

PhosphineTolman Cone Angle (θ)Electronic CharacterOxidation SusceptibilityTypical Phosphonium Yield (Primary Halide)
Triphenylphosphine (PPh3) 145°Moderate (Aryl)Moderate90–95% (in MeCN/Toluene)[4][6]
Tricyclohexylphosphine (PCy3) 170°High (Alkyl)High (Requires Glovebox)75–85% (Requires rigorous degassing)
Tri-tert-butylphosphine 182°Very High (Alkyl)PyrophoricVariable (Steric hindrance limits SN2)[4]
RuPhos 201.5°Moderate-HighLow (Sterically blocked)N/A (Rarely used for simple salts)[2]

Part 3: Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to successfully synthesize phosphonium salts while preventing P(III) oxidation.

Workflow N1 Start: Phosphonium Synthesis N2 Degas Solvents (Freeze-Pump-Thaw) N1->N2 N3 Glovebox Transfer of Phosphine N1->N3 N4 Schlenk Line Setup (Argon Atmosphere) N2->N4 N3->N4 N5 Add Alkyl Halide & Heat (80-110°C) N4->N5 N6 In-Process 31P NMR N5->N6 N7 Oxidation Detected? (Peak ~25-30 ppm) N6->N7 N8 Purify Phosphine (Remove Oxide) N7->N8 Yes N9 Precipitate & Isolate Phosphonium Salt N7->N9 No N8->N4 Retry

Logical workflow for preventing phosphine oxidation during phosphonium salt synthesis.

Part 4: Experimental Protocols

Protocol: Rigorous Inert Synthesis of Alkyltriphenylphosphonium Bromide

This step-by-step methodology utilizes Schlenk line techniques to guarantee an oxygen-free environment, ensuring maximum SN2 conversion[4][7].

Step 1: Glassware Preparation & Purging

  • Oven-dry a Schlenk flask and a magnetic stir bar at 150°C overnight.

  • Assemble the hot flask on the Schlenk line. Apply high vacuum (≤ 10-2 mbar) for 15 minutes while the flask cools.

  • Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times to establish a rigorously inert atmosphere[7].

Step 2: Solvent Degassing (Freeze-Pump-Thaw)

  • Transfer anhydrous Toluene or Acetonitrile (MeCN) into a separate Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to the vacuum line for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing trapped oxygen bubbles.

  • Repeat this cycle three times. Backfill with Argon on the final thaw.

Step 3: Reagent Transfer

  • For highly sensitive phosphines (e.g., PCy3), transfer the sealed bottle into a nitrogen-filled glovebox. Weigh 1.0 equivalent of the phosphine and transfer it directly into your prepared Schlenk flask[8].

  • Note: If a glovebox is unavailable, use the "ghetto-glovebox" approach: place the flask in an argon-purged bag, or perform a rapid transfer under a heavy counter-flow of Argon, as Argon is denser than air and will blanket the solid[8].

Step 4: SN2 Quaternization

  • Using a purged, gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the phosphine to achieve a 0.5 M concentration.

  • Inject 1.05 equivalents of the primary alkyl bromide. (The slight excess ensures complete consumption of the phosphine, simplifying purification since unreacted alkyl halides are easily washed away).

  • Heat the reaction mixture to reflux (80–110°C) under a positive pressure of Argon. Stir vigorously for 12 to 24 hours[4].

Step 5: Isolation and Purification

  • Cool the reaction mixture to 5°C in an ice bath. The synthesized phosphonium salt will precipitate out of the non-polar solvent as a dense white solid[4][6].

  • Collect the solid via vacuum filtration. While the starting phosphine is air-sensitive, the resulting quaternary phosphonium salt is generally air-stable.

  • Wash the filter cake thoroughly with cold, degassed 1,4-dioxane or diethyl ether to remove any trace phosphine oxides or unreacted alkyl halides[4]. Dry in vacuo.

References

  • Reddit: how to deal with an air sensitive solid? r/chemistry. [Link]

  • ACS Publications: An Illustrated Guide to Schlenk Line Techniques. Organometallics.[Link]

  • PMC: Crystal structure of the RuPhos ligand. National Institutes of Health.[Link]

  • Arkivoc: Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. Arkat USA. [Link]

  • Cal State LA: Photooxidation of Aryl Phosphines in Metal Organic Frameworks. California State University. [Link]

Sources

Troubleshooting

How to handle non-crystalline or oily phosphonium salts.

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and handling protocols for researchers, scientists, and drug development professionals working with phosphonium salts, with a special...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and handling protocols for researchers, scientists, and drug development professionals working with phosphonium salts, with a special focus on those that are non-crystalline, oily, or otherwise difficult to handle.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when encountering a non-crystalline phosphonium salt.

Q1: Why did my phosphonium salt form as an oil or a sticky solid instead of a nice, crystalline powder?

This is a frequent and valid observation. The physical state of your phosphonium salt is dictated by several factors, and it's often not a sign of a failed reaction.

  • Inherent Properties (Ionic Liquids) : Many phosphonium salts are, by nature, Room Temperature Ionic Liquids (PILs).[1][2] These are salts with melting points below 100 °C, and often well below ambient temperature. This is especially common for salts with large, asymmetric cations or certain types of anions.[2][3]

  • Presence of Impurities : Residual starting materials (e.g., triphenylphosphine) or solvents can act as a eutectic contaminant, depressing the melting point of the solid and resulting in an oil.[4]

  • Hygroscopicity : Phosphonium salts are notoriously hygroscopic.[5][6] Absorbed atmospheric moisture can turn a free-flowing powder into a sticky gum or a viscous oil.[7] Rigorous drying is crucial.[5]

Q2: Is an oily phosphonium salt usable in my next step (e.g., a Wittig reaction)?

The usability of an oily salt depends entirely on its purity , not its physical form.

An oil that is pure by analytical methods (e.g., NMR) is essentially a liquid reagent and can be used with confidence, provided it is handled and measured correctly. However, a crude, oily product contaminated with unreacted starting materials or byproducts will likely lead to poor yields and side reactions in subsequent steps like the Wittig reaction.[8][9] The first and most critical action is to perform a preliminary analysis, such as taking a crude ¹H NMR spectrum, to assess purity before proceeding.

Q3: My salt is extremely sticky and hygroscopic. How should I handle, weigh, and store it?

Hygroscopic and oily salts demand careful handling to prevent contamination and ensure accurate measurement.[10]

  • Handling : Whenever possible, handle the material under an inert atmosphere, such as in a glovebox or using Schlenk line techniques with nitrogen or argon.[5][11] This minimizes exposure to atmospheric moisture.

  • Drying : Before storage or use, the salt must be rigorously dried under a high vacuum, sometimes with gentle heating (if thermally stable). A highly effective technique is to co-evaporate the sample with a dry, aprotic solvent like toluene several times to azeotropically remove water.[7]

  • Storage : Store the dried salt in a tightly sealed container inside a desiccator containing a high-strength drying agent (e.g., P₂O₅ or Drierite). For long-term storage, a glovebox freezer is ideal.[5]

  • Weighing : For a sticky solid or viscous oil, weighing by difference is the most accurate method. Add an approximate amount to a vial, weigh the vial, transfer the material to the reaction flask (using a spatula or by dissolving in a minimal amount of reaction solvent), and then re-weigh the original vial to determine the exact mass transferred.

Q4: What are the most common impurities in a phosphonium salt synthesis, and how can I remove them?

The two most common impurities are unreacted triphenylphosphine (PPh₃) and its oxidation product, triphenylphosphine oxide (TPPO).

  • Triphenylphosphine (PPh₃) : This is a non-polar impurity. The most effective removal method is trituration —vigorously washing or grinding the crude product with a non-polar solvent in which the phosphonium salt is insoluble, such as diethyl ether or hexanes.[4][5]

  • Triphenylphosphine Oxide (TPPO) : TPPO is more polar and can be challenging to remove. Careful recrystallization from a specific solvent system like benzene-cyclohexane can sometimes be effective.[5] For particularly stubborn cases, TPPO can be selectively precipitated from polar solvents by adding zinc chloride, which forms an insoluble adduct.[5]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the key challenges discussed above.

Guide 1: Initial Assessment of a Non-Crystalline Product

When your reaction yields an oil, a systematic assessment is crucial. This workflow guides you from the initial observation to a clear action plan.

G start Synthesis yields an oil or gummy solid nmr Dissolve sample in deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) and acquire ¹H NMR spectrum. start->nmr Step 1: Characterize analyze Analyze NMR Spectrum nmr->analyze Step 2: Evaluate pure Product is >95% pure. The material is likely an ionic liquid or low-melting solid. analyze->pure Clean Spectrum impure Significant impurities detected (e.g., PPh₃, solvent, starting halide). analyze->impure Impurities Present dry_use Dry rigorously under high vacuum. Handle as a pure liquid reagent. pure->dry_use Action purify Proceed to Purification Protocols (See Guides 2 & 3) impure->purify Action

Sources

Optimization

Optimizing the delivery efficiency of TPP-conjugated drugs to mitochondria

Welcome to the Mitochondrial Delivery Technical Support Center . As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers troubleshoot and optimize the delivery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Mitochondrial Delivery Technical Support Center . As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers troubleshoot and optimize the delivery of triphenylphosphonium (TPP)-conjugated therapeutics.

Mitochondrial targeting is not merely about attaching a lipophilic cation to a drug; it is a delicate thermodynamic and kinetic balancing act. Below, we dissect the mechanistic causality behind common delivery failures, provide self-validating experimental workflows, and outline data-driven optimization strategies.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q1: My TPP-drug conjugate exhibits high off-target cytotoxicity before reaching the mitochondria. How can I mitigate this without losing targeting efficiency? The Causality: The cytotoxicity of TPP conjugates often stems from their inherent lipophilicity and their propensity to uncouple oxidative phosphorylation (OXPHOS). To cross the hydrophobic inner mitochondrial membrane (IMM), TPP requires an optimal partition coefficient (logP). Historically, a decyl (10-carbon) alkyl linker was considered optimal for maximizing mitochondrial uptake. However, highly lipophilic alkyl-TPP conjugates act as protonophores; they increase proton leak across the IMM and dissipate the mitochondrial membrane potential ( ΔΨm​ ), which paradoxically limits further drug uptake and causes non-specific membrane disruption1[1]. The Solution: Transition from simple alkyl linkers to Polyethylene Glycol (PEG) linkers, or encapsulate the TPP-drug in a nanoparticle formulation. PEGylation reduces the overall logP, preventing non-specific insertion into the plasma membrane while maintaining sufficient ΔΨm​ -driven mitochondrial accumulation 2[2]. Formulating TPP into liposomes or nanocrystals shields the positive charge during systemic circulation, drastically reducing off-target toxicity3[3].

Q2: My in vitro assays show excellent mitochondrial targeting, but in vivo pathological models show poor delivery. What is causing this discrepancy? The Causality: This is a classic symptom of ΔΨm​ collapse. TPP accumulation is strictly governed by the Nernst equation, meaning its uptake is exponentially dependent on a highly negative ΔΨm​ (typically -150 to -180 mV in healthy/cancerous cells). In many pathological states (e.g., ischemia, advanced apoptosis, or specific tumor microenvironments), the mitochondria become depolarized. If ΔΨm​ drops, TPP loses its thermodynamic driving force 3[3]. The Solution: If your target disease model exhibits compromised ΔΨm​ , you must bypass the electrical gradient. Recent advancements utilize fluorinated lipid nanoparticles (F-LNPs). Fluorinated groups interact directly with cardiolipin—a phospholipid unique to the IMM—facilitating rapid, ΔΨm​ -independent translocation into the mitochondrial matrix 4[4].

Q3: The TPP-nanoparticles are internalized by the cell but remain trapped in the cytosol. How do I improve mitochondrial colocalization? The Causality: Positively charged TPP-nanoparticles are predominantly internalized via clathrin-mediated endocytosis. If they lack an endosomal escape mechanism, they will be trafficked to lysosomes and degraded before ever reaching the mitochondria3[3]. The Solution: Incorporate endosomolytic agents or fusogenic lipids. For example, co-delivering chloroquine (a weak base that buffers the acidic endosome, causing osmotic swelling and rupture) with your TPP-conjugate significantly enhances cytosolic release 5[5]. Alternatively, integrating DOPE (dioleoylphosphatidylethanolamine) into TPP-liposomes promotes membrane fusion under acidic conditions6[6].

SECTION 2: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include intrinsic controls to prove causality.

Protocol 1: Real-Time Measurement of Mitochondrial Uptake via TPP-Selective Electrode

Purpose: To quantitatively assess the kinetics of TPP-conjugate uptake into isolated mitochondria and validate that the mechanism is strictly ΔΨm​ -dependent. Self-Validating Causality: By introducing FCCP (a potent uncoupler) at the end of the assay, the ΔΨm​ is instantly dissipated. A functional TPP-conjugate will immediately efflux from the mitochondria back into the buffer. If the compound does not efflux, it is non-specifically binding to lipids rather than actively accumulating via ΔΨm​ .

Step-by-Step Methodology:

  • Calibration: Insert a TPP-selective electrode into a continuously stirred, thermostated (30°C) chamber containing 2 mL of respiration buffer (120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2). Calibrate the electrode by making five sequential 1 μM additions of your TPP-conjugate2[2].

  • Mitochondrial Addition: Add isolated rat liver mitochondria to a final concentration of 2 mg protein/mL. The electrode reading will drop slightly due to non-specific binding to the outer membrane.

  • Energization (Uptake): Add 10 mM succinate (Complex II substrate) to energize the mitochondria. Monitor the rapid decrease in external TPP concentration as the conjugate is driven into the matrix by the generated ΔΨm​ 2[2].

  • Validation (Efflux): Once steady-state uptake is achieved, add 0.5 μM FCCP. Record the rapid release of the TPP-conjugate back into the buffer2[2].

Protocol 2: Confocal Microscopy Validation of Subcellular Localization

Purpose: To visually confirm the endosomal escape and mitochondrial matrix accumulation of fluorescently labeled TPP-nanoparticles. Self-Validating Causality: Using distinct temporal checkpoints (1h vs 12h) allows you to track the journey from the endosome (punctate fluorescence) to the mitochondria (reticular fluorescence).

Step-by-Step Methodology:

  • Seeding: Seed target cells (e.g., MCF-7) in 12-well plates with glass coverslips at 1.5×105 cells/well. Incubate for 24 h 3[3].

  • Treatment: Treat cells with coumarin-6-labeled TPP-nanoparticles. Include a non-targeted nanoparticle group as a negative control. Incubate for 1, 4, and 12 h to capture kinetic trafficking 3[3].

  • Staining: Wash cells thrice with cold PBS. Add 35 nM MitoTracker Red (or Deep Red to avoid spectral overlap with Coumarin-6) and incubate for 30 min at 37°C 3[3].

  • Fixation & Imaging: Wash cells, fix with 4% paraformaldehyde for 15 min, and image using a Confocal Laser Scanning Microscope (CLSM). Calculate the Pearson's Correlation Coefficient (R). An R value > 0.8 at 12 h indicates highly successful mitochondrial targeting 3[3].

SECTION 3: Quantitative Data & Optimization Matrices

Use the table below to benchmark your formulation strategies against known impacts on delivery efficiency and cytotoxicity.

Optimization ParameterModification StrategyImpact on Delivery EfficiencyImpact on Cytotoxicity
Linker Length Butyl (C4) vs. Decyl (C10)C10 exponentially increases ΔΨm​ -driven uptakeC10 increases uncoupling and off-target toxicity
Linker Type Alkyl vs. PEGylationPEG reduces logP, maintaining steady matrix uptakeSignificantly reduces non-specific membrane disruption
Formulation Free TPP-drug vs. TPP-LiposomeLiposomes enable endosomal escape via membrane fusionShields positive charge in systemic circulation
Targeting Mechanism TPP alone vs. Fluorinated LNPF-LNP bypasses strict ΔΨm​ dependenceRescues delivery in depolarized/pathological cells

SECTION 4: Visualizing the Pathways

G N1 Extracellular Space (TPP-Nanoparticle) N2 Endosome (Acidic pH) N1->N2 Endocytosis N3 Cytosol (Release) N2->N3 Endosomal Escape (e.g., DOPE/PA fusion) N4 Mitochondrial Matrix (ΔΨm = -180mV) N3->N4 ΔΨm-driven Translocation

TPP-Conjugate Cellular Internalization & Mitochondrial Targeting Pathway.

G Q1 Low Mitochondrial Uptake? Q2 Is ΔΨm intact? Q1->Q2 A1 Check Disease Model (Use Fluorinated LNPs) Q2->A1 No Q3 Is the conjugate trapped in endosomes? Q2->Q3 Yes A2 Add Endosomolytic Agent (e.g., Chloroquine) Q3->A2 Yes Q4 Is logP optimal? Q3->Q4 No A3 Optimize Linker (Decyl chain or PEG) Q4->A3 No

Troubleshooting Logic Tree for Low Mitochondrial Uptake of TPP-Conjugates.

References

  • Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance Source: PMC (nih.gov) URL:[Link]

  • Mitochondria-targeted gene delivery using fluorinated lipid nanoparticles to alleviate Leber's hereditary optic neuropathy Source: PMC (nih.gov) URL:[Link]

  • Real-time measurement of uptake of TPP-conjugated compounds by energized mitochondria Source: ResearchGate URL:[Link]

  • A Triphenylphosphonium-Functionalized Mitochondriotropic Nanocarrier for Efficient Co-Delivery of Doxorubicin and Chloroquine and Enhanced Antineoplastic Activity Source: MDPI URL:[Link]

  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation Source: ACS Publications URL:[Link]

  • Recent Advances in Mitochondria-Targeted Nano-Drug Delivery Systems for Cancer Therapy Source: Dove Medical Press URL:[Link]

Sources

Troubleshooting

Minimizing off-target effects of triphenylphosphonium-based therapeutics

Triphenylphosphonium (TPP) is the gold standard for mitochondrial targeting, leveraging the unique bioenergetics of the organelle to achieve massive intracellular accumulation[1]. However, the same physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Triphenylphosphonium (TPP) is the gold standard for mitochondrial targeting, leveraging the unique bioenergetics of the organelle to achieve massive intracellular accumulation[1]. However, the same physicochemical properties that make TPP effective—its delocalized positive charge and high lipophilicity—often lead to severe off-target effects, including membrane depolarization and systemic toxicity.

This guide is designed to help you diagnose, troubleshoot, and engineer your way out of TPP-induced off-target cytotoxicity.

Diagnostic Matrix: Identifying and Resolving TPP Toxicity

Issue 1: My TPP-conjugated drug is causing severe non-specific cytotoxicity in healthy cell lines. Why is this happening and how do I fix it?

  • Causality Analysis: The TPP+ cation is a delocalized lipophilic cation (DLC). It accumulates in the mitochondrial matrix driven by the mitochondrial membrane potential (ΔΨm) according to the Nernst equation[2]. While cancer cells have hyperpolarized mitochondria (ΔΨm ≈ -220 mV), normal cells still maintain a highly negative potential (ΔΨm ≈ -160 mV)[3]. If your conjugate is too lipophilic, it will indiscriminately embed into the inner mitochondrial membrane (IMM) of healthy cells, acting as a protonophore. This induces a proton leak, uncouples oxidative phosphorylation (OXPHOS), and rapidly depletes cellular ATP[4].

  • Resolution:

    • Linker Engineering: Replace long aliphatic chains with hydrophilic polyethylene glycol (PEG) linkers. PEGylation reduces the overall hydrophobicity of the conjugate, lowering its propensity to disrupt the lipid bilayer while preserving the positive charge necessary for targeting[5].

    • Hierarchical Targeting: Encapsulate the TPP-conjugate within a nanocarrier (e.g., mesoporous silica nanoparticles or liposomes). This shields the TPP moiety during systemic circulation, relying on the Enhanced Permeability and Retention (EPR) effect or active tumor-targeting ligands to reach the tumor microenvironment before the TPP is exposed[6].

Issue 2: In my Seahorse XF assays, basal respiration collapses immediately after adding the TPP-conjugate. Is the TPP moiety itself toxic?

  • Causality Analysis: Yes, the TPP moiety is not biologically inert. The ability of alkyl-TPP+ to inhibit the respiratory chain (specifically Complex I and F0F1-ATPase) and decrease ΔΨm scales directly with the length of the alkyl chain[4]. Highly hydrophobic TPP derivatives physically disrupt the IMM architecture.

  • Resolution: Conduct a strict structure-activity relationship (SAR) optimization. Studies demonstrate that increasing the carbon chain length from 5 to 16 carbons exponentially increases metabolic disruption and off-target cell killing[7]. Keep the linker as short and hydrophilic as synthetically feasible.

Quantitative Parameters for TPP Optimization

To effectively minimize toxicity, your molecular design must respect the following established quantitative thresholds:

Parameter / MetricQuantitative ValueBiological ImplicationMitigation / Optimization Strategy
Membrane Potential (ΔΨm) Cancer: ~ -220 mV Normal: ~ -160 mVDrives 100-500x selective accumulation of TPP+ in cancer mitochondria via the Nernst equation[1][3].Exploit the 60 mV differential; use hierarchical nanocarriers to prevent premature uptake in healthy tissue[6].
Aliphatic Linker Length 5 to 16 carbonsLonger chains (>10 carbons) exponentially increase hydrophobicity, proton leak, and off-target cytotoxicity[7].Restrict alkyl chain length or substitute with hydrophilic PEG linkers to reduce membrane disruption[4][5].
TPP Surface Density ≤ 5 TPP moieties per G4 dendrimerLow density maintains targeting without disrupting membrane integrity. >5 causes severe cytotoxicity[5].Cap conjugation density; use PEG spacers between carrier and TPP to shield the positive charge[5].
Self-Validating Experimental Protocol: Assessing TPP Toxicity

A reliable assay must differentiate between your drug's target-specific pharmacological effects and off-target TPP-induced OXPHOS uncoupling. This protocol uses orthogonal validation with internal controls to create a self-validating system.

Step 1: Baseline Bioenergetic Profiling (Seahorse XF Analyzer)

  • Action: Seed cells in a Seahorse XF microplate. Equilibrate in unbuffered assay medium.

  • Validation Checkpoint: Measure basal Oxygen Consumption Rate (OCR). A stable baseline ensures cells are metabolically healthy before treatment.

Step 2: TPP-Conjugate Titration & Acute Injection

  • Action: Inject the TPP-conjugate at varying concentrations (e.g., 0.1 μM to 10 μM) via Port A.

  • Causality Insight: Immediate spikes in OCR followed by a rapid collapse indicate severe proton leak and uncoupling (the TPP is acting like a chemical uncoupler)[4].

Step 3: Internal Control Injections (The Self-Validating Step)

  • Action: Inject Oligomycin (Port B) to inhibit ATP synthase, followed by FCCP (Port C) to induce maximal uncoupling, and finally Rotenone/Antimycin A (Port D) to shut down the ETC.

  • Validation Checkpoint: If the FCCP response is blunted or absent in the TPP-treated wells compared to vehicle controls, your TPP-conjugate has already compromised the IMM integrity or inhibited the ETC complexes[4]. The assay validates itself by proving the mitochondria can no longer respond to known uncouplers.

Step 4: Orthogonal Confirmation via Flow Cytometry (JC-1 Assay)

  • Action: Stain parallel cell cultures with JC-1 dye. Analyze the red/green fluorescence ratio.

  • Validation Checkpoint: A shift from red (J-aggregates) to green (monomers) confirms membrane depolarization. If depolarization occurs at concentrations lower than your drug's effective IC50​ , the off-target TPP toxicity is overriding your drug's intended mechanism[2].

Workflow Visualization

G Start Synthesize TPP-Cargo (Define Lipophilicity) Seahorse Seahorse XF Assay (Measure OXPHOS) Start->Seahorse Flow Flow Cytometry (JC-1 ΔΨm Assay) Start->Flow Check1 Proton Leak > 20%? Seahorse->Check1 Flow->Check1 Modify Add PEG Linker / Reduce Alkyl Chain Check1->Modify Yes (Toxicity) Nano Encapsulate in Nanocarrier Check1->Nano No (Safe In Vitro) Modify->Start InVivo In Vivo Biodistribution (Hierarchical Targeting) Nano->InVivo

Workflow for evaluating and optimizing TPP-conjugate mitochondrial toxicity.

Advanced Engineering FAQs

Q: We are using a polymeric nanocarrier (e.g., PAMAM dendrimers) surface-modified with TPP. What is the optimal conjugation density? A: More is not always better. High surface densities of TPP create an overwhelming localized positive charge that is highly cytotoxic. For example, modifying a Generation 4 (G4) PAMAM dendrimer with >5 TPP moieties per molecule results in pronounced off-target toxicity. Capping the density at ≤5 TPP moieties, ideally spaced with PEG linkers, maintains excellent mitochondrial targeting without compromising cellular viability[5].

Q: Is it possible to chemically decouple the mitochondrial uptake of TPP from its OXPHOS uncoupling effect? A: Yes. Historically, optimization focused solely on lipophilicity. However, recent advances demonstrate that modifying the electron density on the phosphorus atom can decouple these two phenomena. By substituting the TPP+ phenyl rings with specific electron-donating or electron-withdrawing groups, you can fine-tune the charge delocalization. This allows the molecule to retain its carrier properties for mitochondrial entry without acting as a potent uncoupler once inside the matrix[8].

References
  • Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - Dove Medical Press - 1

  • Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - RSC Publishing - 6

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - Chemical Reviews (via PMC) -2

  • Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - MDPI -3

  • Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PLOS One - 4

  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - Journal of Medicinal Chemistry (ACS) - 8

  • Triphenylphosphonium derivatives disrupt metabolism and inhibit melanoma growth in vivo when delivered via a thermosensitive hydrogel - PLOS One - 7

  • Effect of the Conjugation Density of Triphenylphosphonium Cation on the Mitochondrial Targeting of Poly(amidoamine) Dendrimers - Molecular Pharmaceutics (ACS) - 5

Sources

Reference Data & Comparative Studies

Validation

Validation of mitochondrial accumulation of triphenylphosphonium probes by confocal microscopy.

Validating Mitochondrial Accumulation of Triphenylphosphonium (TPP) Probes: A Confocal Microscopy Comparison Guide Introduction The mitochondrion is a central hub for cellular metabolism and apoptosis, making it a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Mitochondrial Accumulation of Triphenylphosphonium (TPP) Probes: A Confocal Microscopy Comparison Guide

Introduction The mitochondrion is a central hub for cellular metabolism and apoptosis, making it a critical target for therapeutic intervention in oncology and neurodegeneration[1]. To selectively deliver bioactive molecules or fluorescent reporters to the mitochondrial matrix, researchers rely on molecular "ferries." The triphenylphosphonium (TPP+) cation has established itself as the gold standard for this purpose[1][2]. However, proving that a newly synthesized TPP-conjugated probe accurately and exclusively targets mitochondria—without inducing artifactual toxicity—requires rigorous validation.

As a Senior Application Scientist, I approach mitochondrial targeting not just as a staining exercise, but as a biophysical system. This guide provides an objective comparison of TPP+ against alternative targeting moieties, explains the causality of its accumulation, and outlines a self-validating confocal microscopy protocol to definitively confirm membrane potential ( ΔΨm​ )-dependent localization.

Part 1: Comparison Guide: TPP+ vs. Alternative Targeting Moieties

To contextualize the performance of TPP+, we must evaluate it against other established mitochondriotropic carriers, such as Rhodamine derivatives, Cyanine dyes, and cationic peptides.

Table 1: Quantitative Comparison of Mitochondrial Targeting Moieties

Targeting MoietyChemical NatureAccumulation DriveMax Accumulation FoldUncoupling RiskPhototoxicity Risk
Triphenylphosphonium (TPP+) Delocalized Lipophilic Cation ΔΨm​ (Nernstian)100 – 1000xModerate (Dose-dependent)Low
Rhodamine 123 Fluorescent Lipophilic Cation ΔΨm​ ~100xHigh (Inhibits F0F1-ATPase)High
Cyanine Dyes (JC-1) Delocalized Lipophilic Cation ΔΨm​ ~100xModerate (Inhibits Complex I)Moderate
SS-Peptides Cationic PeptidesCardiolipin binding & ΔΨm​ ~10 – 50xLowLow

Performance & Causality Analysis:

  • TPP+ (The Gold Standard): The three phenyl rings provide a large, hydrophobic surface area that facilitates passage across lipid bilayers, while the positive charge is resonance-delocalized across the phosphorus atom[1][2]. This unique combination of lipophilicity and charge allows TPP+ to passively diffuse and accumulate heavily in the matrix[2].

  • Rhodamine & Cyanine: While highly fluorescent and widely used for rapid equilibration, Rhodamine 123 and cyanine dyes exhibit significant phototoxicity[2][3]. Furthermore, they have been shown to directly inhibit mitochondrial respiration; Rhodamine inhibits F0F1-ATPase, and cyanines inhibit Complex I[3][4].

  • The Uncoupling Caveat: TPP+ is not entirely inert. High concentrations (>300 µM) or overly lipophilic linkers can induce mitochondrial proton leak, effectively uncoupling oxidative phosphorylation and confounding experimental results[5][6]. Recent advancements suggest modular modifications, such as the 4-CF3-TPP+ moiety, can deliver cargo without uncoupling respiration[5].

Part 2: Mechanistic Causality: The Nernstian Drive

The primary driving force behind the mitochondrial accumulation of TPP+ is the substantial negative membrane potential across the inner mitochondrial membrane (IMM), typically ranging from -150 to -180 mV[1][7].

According to the Nernst equation, for every 60 mV of membrane potential, a lipophilic monocation will accumulate approximately 10-fold inside the matrix compared to the cytoplasm[1][8]. Consequently, the highly negative ΔΨm​ drives a 100- to 1000-fold concentration of TPP+ within the mitochondria[6][9].

Mechanism Cytosol Cytosol (Neutral pH) IMS Intermembrane Space (High H+) Cytosol->IMS Passive Diffusion IMM Inner Mito Membrane (ΔΨm ≈ -160 mV) IMS->IMM Electrostatic Attraction Matrix Mitochondrial Matrix (100-1000x TPP+) IMM->Matrix Nernstian Accumulation

Fig 1. Nernstian accumulation of TPP+ driven by the inner mitochondrial membrane potential.

Part 3: Experimental Workflow: Confocal Microscopy Validation

A robust validation protocol must be a self-validating system. It is insufficient to merely show that a TPP+ probe overlaps with a mitochondrial stain; you must prove that this localization is strictly driven by ΔΨm​ and is not an artifact of lipophilic aggregation[1][6].

Workflow Incubate 1. Incubate Cells (TPP Probe + MitoTracker) Image 2. Baseline Confocal Imaging (Acquire Z-stacks) Incubate->Image FCCP 3. FCCP Treatment (Collapse ΔΨm) Image->FCCP Analyze 5. Colocalization Analysis (Pearson's Coefficient) Image->Analyze Pre-FCCP Control Reimage 4. Post-FCCP Imaging (Monitor signal loss) FCCP->Reimage Reimage->Analyze

Fig 2. Self-validating confocal workflow for testing ΔΨm-dependent TPP+ accumulation.

Step-by-Step Methodology
  • Cell Preparation & Probe Incubation: Seed cells (e.g., HeLa or A549) on glass-bottom confocal dishes and allow them to adhere overnight[1]. Incubate with the fluorescent TPP+ conjugate at a low concentration (typically 100–500 nM) for 30–60 minutes.

    • Causality: Using the lowest detectable concentration prevents artifactual membrane aggregation and minimizes the risk of uncoupling the electron transport chain[6].

  • Co-staining with an Orthogonal Marker: Add a mitochondrial marker like MitoTracker Deep Red FM (50–100 nM) for the final 15 minutes of incubation[1][10].

    • Causality: MitoTracker Deep Red covalently binds to mitochondrial proteins, retaining its signal even if the membrane depolarizes. This provides a static reference channel against the dynamic TPP+ channel.

  • Confocal Imaging (Baseline): Wash the cells with PBS to remove excess dye[1]. Acquire images using a confocal microscope with appropriate laser lines. Acquire Z-stacks to ensure true 3D colocalization rather than 2D overlay artifacts[1].

  • The FCCP Depolarization Control (Self-Validation): Add 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) directly to the imaging dish and image continuously for 5–10 minutes[6].

    • Causality: FCCP is a highly effective protonophore that removes the regulatory effect of the membrane potential by transporting protons across the inner mitochondrial membrane, instantly collapsing ΔΨm​ [6]. A true TPP+ probe will rapidly diffuse out of the mitochondria into the cytosol. If the probe's signal remains punctate and colocalized with MitoTracker after FCCP treatment, the accumulation is driven by non-specific lipophilic binding, not ΔΨm​ .

  • Quantitative Colocalization Analysis: Calculate the Pearson's Correlation Coefficient (PCC) before and after FCCP addition[1]. A valid TPP+ probe should demonstrate a PCC of >0.80 at baseline, which should drop significantly (e.g., <0.30) post-depolarization.

References

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. NIH/PMC.[Link]

  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry (ACS).[Link]

  • Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance. NIH/PMC.[Link]

  • Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLoS One.[Link]

  • Effect of the Conjugation Density of Triphenylphosphonium Cation on the Mitochondrial Targeting of Poly(amidoamine) Dendrimers. Molecular Pharmaceutics (ACS).[Link]

  • Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. RSC Publishing.[Link]

  • Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. RSC Publishing.[Link]

  • Accumulation of lipophilic dications by mitochondria and cells. Portland Press.[Link]

  • Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy. NIH/PMC.[Link]

Sources

Comparative

The Four-Membered Ring Challenge: A Comparative Guide to Olefination Strategies in Cyclobutane Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of strained carbocyclic systems like cyclobutanes presents a unique set of challenges and opportunities. These four-membered rings are int...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of strained carbocyclic systems like cyclobutanes presents a unique set of challenges and opportunities. These four-membered rings are integral scaffolds in a variety of natural products and pharmaceuticals, prized for their ability to introduce specific conformational constraints.[1][2] Among the arsenal of synthetic methods to construct these structures, olefination reactions—specifically the conversion of a cyclobutanone to an alkylidenecyclobutane—stand out as a direct and powerful strategy.[3]

This guide provides an in-depth comparison of the seminal Wittig reaction with other key olefination methods for the synthesis of cyclobutane derivatives. We will delve into the mechanistic nuances, practical considerations, and comparative performance of these reactions, supported by experimental data, to inform your selection of the most appropriate synthetic tool.

The Wittig Reaction: A Cornerstone with Caveats

The Wittig reaction is a stalwart in organic synthesis for its reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[4][5] In the context of cyclobutane synthesis, its most common application is the olefination of a pre-existing cyclobutanone to generate an exocyclic alkene.[3] This transformation is crucial for accessing valuable building blocks like methylenecyclobutane.[3]

The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of cyclobutanone, forming a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct.[5] Theoretical studies on the Wittig reaction with cyclobutanone suggest a low activation energy barrier, indicating the reaction's feasibility.[6][7]

However, the nature of the ylide—stabilized or non-stabilized—significantly impacts the reaction's outcome and stereoselectivity.[4] Non-stabilized ylides, typically bearing alkyl substituents, are more reactive and tend to favor the formation of (Z)-alkenes in acyclic systems. In the constrained environment of a cyclobutane ring, this stereoselectivity can be less predictable. Stabilized ylides, containing electron-withdrawing groups, are less reactive and generally yield (E)-alkenes with higher selectivity.[4]

A notable challenge with the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which can complicate purification.[8] Furthermore, the strong basic conditions often required to generate non-stabilized ylides can be incompatible with sensitive functional groups.

Alternative Olefination Strategies: Expanding the Toolkit

While the Wittig reaction is a valuable tool, several other olefination methods offer distinct advantages in terms of stereocontrol, byproduct removal, and substrate scope.

Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced (E)-Selectivity and Purity

A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[8][9] This reaction is renowned for its excellent (E)-selectivity, particularly with stabilized phosphonates.[10]

The key advantage of the HWE reaction lies in the nature of its byproduct, a water-soluble phosphate ester, which is easily removed by aqueous extraction, greatly simplifying product purification.[8][9] The reaction mechanism is similar to the Wittig reaction, proceeding through an oxaphosphetane intermediate.[10] However, the stereochemical outcome is largely dictated by thermodynamic control, leading to the more stable (E)-alkene.[8]

For the synthesis of cyclobutane derivatives where (E)-geometry of the exocyclic double bond is desired, the HWE reaction often proves superior to the Wittig reaction. However, achieving high (Z)-selectivity with the HWE reaction can be challenging and may require specific modifications, such as the Still-Gennari modification.[11]

Peterson Olefination: A Divergent Approach to Stereoselectivity

The Peterson olefination offers a unique and powerful alternative, employing α-silyl carbanions to react with carbonyl compounds.[12][13] A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can often be isolated.[12][14] This intermediate provides a branch point for stereochemical control; subsequent elimination under acidic or basic conditions leads to the formation of either the (E)- or (Z)-alkene, respectively.[12][15]

This ability to selectively produce either geometric isomer from a common intermediate is a significant advantage over both the Wittig and HWE reactions. The elimination proceeds via a syn-elimination pathway under basic conditions and an anti-elimination pathway under acidic conditions.[15]

However, the preparation of the requisite α-silyl carbanions often requires strongly basic reagents, which can present similar functional group compatibility issues as the Wittig reaction.[15]

Julia-Kocienski Olefination: Excellence in (E)-Selectivity and Functional Group Tolerance

The Julia-Kocienski olefination, a modification of the original Julia-Lythgoe olefination, is another excellent method for the synthesis of (E)-alkenes.[16][17] This reaction involves the reaction of a metalated heteroaryl sulfone (often a benzothiazolyl or phenyltetrazolyl sulfone) with an aldehyde or ketone.[16][18]

A major advantage of the Julia-Kocienski olefination is its high (E)-selectivity and its tolerance of a wide range of functional groups.[19] The reaction proceeds through a Smiles rearrangement followed by elimination of sulfur dioxide and an aryloxide anion.[20] The one-pot nature of the modern Julia-Kocienski protocol makes it a highly practical and efficient method.[17]

For complex cyclobutane syntheses where high (E)-selectivity and the presence of sensitive functional groups are critical, the Julia-Kocienski olefination often emerges as the method of choice.

Comparative Overview of Olefination Methods for Cyclobutane Synthesis

To facilitate a direct comparison, the following table summarizes the key features of the discussed olefination methods in the context of cyclobutane synthesis.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionPeterson OlefinationJulia-Kocienski Olefination
Primary Product (Z)-alkenes (non-stabilized ylides), (E)-alkenes (stabilized ylides)Predominantly (E)-alkenes(E)- or (Z)-alkenes (controlled by workup)Predominantly (E)-alkenes
Byproduct Triphenylphosphine oxide (often difficult to remove)Water-soluble phosphate ester (easily removed)Silyl ether (volatile)Sulfur dioxide, aryloxide (volatile/soluble)
Stereoselectivity Moderate to good, depends on ylideExcellent (E)-selectivityExcellent, divergent controlExcellent (E)-selectivity
Functional Group Tolerance Limited by strong base for non-stabilized ylidesGenerally goodLimited by strong base for carbanion generationGenerally very good
Key Advantages Well-established, versatileEasy purification, high (E)-selectivityDivergent stereochemical controlHigh (E)-selectivity, broad functional group tolerance
Key Disadvantages Byproduct removal, strong base requirementDifficult to obtain (Z)-alkenesRequires stoichiometric organosilicon reagent

Experimental Protocols

Representative Protocol for Wittig Olefination: Synthesis of Methylenecyclobutane[3]

1. Ylide Generation:

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.05 equivalents), to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the resulting bright yellow to orange mixture at room temperature for 1-2 hours to ensure complete ylide formation.[3]

2. Wittig Reaction:

  • Cool the ylide solution back to 0 °C.

  • Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the ylide mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the cyclobutanone.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or pentane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • The resulting crude product can be further purified by fractional distillation.

Caution: Methylenecyclobutane is highly volatile (b.p. 42 °C).[3]

Visualizing the Olefination Pathways

Olefination_Pathways cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_peterson Peterson Olefination cluster_julia Julia-Kocienski Olefination Cyclobutanone1 Cyclobutanone Oxaphosphetane Oxaphosphetane Intermediate Cyclobutanone1->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (R₃P=CHR') Alkylidenecyclobutane1 Alkylidenecyclobutane Oxaphosphetane->Alkylidenecyclobutane1 Byproduct1 Triphenylphosphine Oxide Oxaphosphetane->Byproduct1 Cyclobutanone2 Cyclobutanone HWE_Intermediate Oxaphosphetane Intermediate Cyclobutanone2->HWE_Intermediate + Phosphonate Phosphonate Phosphonate Carbanion ((RO)₂P(O)CHR') Alkylidenecyclobutane2 (E)-Alkylidenecyclobutane HWE_Intermediate->Alkylidenecyclobutane2 Byproduct2 Phosphate Ester (Water Soluble) HWE_Intermediate->Byproduct2 Cyclobutanone3 Cyclobutanone Hydroxysilane β-Hydroxysilane Intermediate Cyclobutanone3->Hydroxysilane + Silyl Carbanion SilylCarbanion α-Silyl Carbanion (R₃SiCHR') Alkylidenecyclobutane3Z (Z)-Alkylidenecyclobutane Hydroxysilane->Alkylidenecyclobutane3Z Base Alkylidenecyclobutane3E (E)-Alkylidenecyclobutane Hydroxysilane->Alkylidenecyclobutane3E Acid Cyclobutanone4 Cyclobutanone Julia_Intermediate β-Alkoxy Sulfone Intermediate Cyclobutanone4->Julia_Intermediate + Sulfone Sulfone Metalated Heteroaryl Sulfone Alkylidenecyclobutane4 (E)-Alkylidenecyclobutane Julia_Intermediate->Alkylidenecyclobutane4 Smiles Rearrangement & Elimination

Caption: Comparative workflows of olefination reactions for cyclobutane synthesis.

Conclusion

The synthesis of cyclobutane derivatives via olefination of cyclobutanones offers a direct and versatile approach. While the Wittig reaction remains a fundamental and widely practiced method, its limitations, particularly concerning byproduct removal and stereocontrol, have spurred the development of powerful alternatives. The Horner-Wadsworth-Emmons reaction provides a superior route to (E)-alkenes with the significant advantage of simplified purification. The Peterson olefination stands out for its unique ability to provide divergent access to both (E)- and (Z)-isomers from a common intermediate. Finally, the Julia-Kocienski olefination offers excellent (E)-selectivity coupled with broad functional group tolerance, making it a powerful tool for the synthesis of complex, functionalized cyclobutanes. The optimal choice of method will ultimately depend on the specific synthetic target, the desired stereochemistry, and the functional group landscape of the starting materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Wittig Olefination in the Synthesis of Cyclobutane Compounds.
  • Hou, et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37.
  • Li, J., Gao, K., Bian, M., & Ding, H. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 17(44), 9545-9563.
  • ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products.
  • PubMed. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Semantic Scholar. (n.d.). Recent advances in the total synthesis of cyclobutane-containing natural products.
  • PubMed. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Comput Theor Chem, 1058, 1-7.
  • Wiley Online Library. (2006). Efficient Synthesis of New Nucleoside Analogues with a Methylenecyclobutane Unit. Helvetica Chimica Acta, 89(11), 2695-2704.
  • ResearchGate. (n.d.). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide.
  • ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes.
  • ACS Publications. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(19), 7847-7851.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2015-2027.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Chem-Station. (2015, November 4). Julia-Kocienski Olefination. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Retrieved from [Link]

  • ACS Publications. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(19), 7847-7851.
  • Oregon State University. (n.d.). The Julia-Kocienski Olefination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A general stereoselective method for the synthesis of cyclopropanecarboxylates. A new version of the homologous Horner–Wadsworth–Emmons reaction. Organic & Biomolecular Chemistry.
  • IRIS. (n.d.). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. Retrieved from [Link]

  • Auburn University. (2023).
  • ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1071-1116.
  • PubMed. (2000). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Yakugaku Zasshi, 120(5), 443-56.
  • ResearchGate. (n.d.). The Peterson Olefination Reaction. Retrieved from [Link]

  • PMC. (n.d.). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • MDPI. (2024).
  • Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved from [Link]

  • PMC. (n.d.). Surface-initiated Ring-opening Metathesis Polymerization in the Vapor Phase: An Efficient Method for Grafting Cyclic Olefins of Low Strain Energies. Retrieved from [Link]

  • Columbia University. (n.d.). Olefination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of olefination and ring closure. Retrieved from [Link]

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Validation

Quantifying the mitochondrial membrane potential using TPP-based probes

Quantifying the Mitochondrial Membrane Potential ( ΔΨm​ ): A Comprehensive Guide to TPP-Based Probes Mitochondrial membrane potential ( ΔΨm​ ) is the fundamental electrochemical gradient generated by the electron transpo...

Author: BenchChem Technical Support Team. Date: March 2026

Quantifying the Mitochondrial Membrane Potential ( ΔΨm​ ): A Comprehensive Guide to TPP-Based Probes

Mitochondrial membrane potential ( ΔΨm​ ) is the fundamental electrochemical gradient generated by the electron transport chain (ETC) as it pumps protons across the inner mitochondrial membrane (IMM). Maintaining a ΔΨm​ between -140 mV and -180 mV is critical for driving ATP synthesis, regulating calcium homeostasis, and dictating cell survival[1]. Interestingly, pathological states alter this gradient; for instance, cancer cells frequently exhibit a hyperpolarized ΔΨm​ reaching up to -220 mV, providing a unique window for targeted therapeutics and diagnostics[2].

To accurately quantify this proton motive force, researchers rely heavily on lipophilic cations. Among these, tetraphenylphosphonium (TPP+) and triphenylphosphonium-conjugated fluorescent probes represent the gold standard.

Biophysical Causality: The Nernstian Accumulation

The efficacy of TPP-based probes lies in their unique molecular structure. The large ionic radius and delocalized positive charge distributed across multiple phenyl rings allow the TPP+ moiety to seamlessly bypass hydrophobic lipid bilayers without requiring active protein transporters[1].

Once inside the cell, the accumulation of TPP+ within the mitochondrial matrix is strictly governed by the Nernst equation. For approximately every 60 mV of negative membrane potential, there is a 10-fold accumulation of the TPP+ cation[1]. Consequently, a standard ΔΨm​ of -180 mV results in a 1,000-fold concentration of TPP+ inside the matrix compared to the cytosol.

G Cytosol Cytosol (Low TPP+) IMS Intermembrane Space (+ Charge) Cytosol->IMS Plasma Membrane (u0394u03a8p -40mV) Matrix Mitochondrial Matrix (-140 to -180 mV) IMS->Matrix Inner Mito Membrane (u0394u03a8m -140mV) Nernstian Accumulation

Biophysical mechanism of TPP+ accumulation driven by mitochondrial membrane potential.

Comparative Analysis: TPP Modalities vs. Alternative Probes

As an application scientist, I frequently consult on experimental design regarding ΔΨm​ quantification. The choice of probe fundamentally dictates whether you are measuring absolute thermodynamic voltage (mV) in a cuvette or relative polarization in a living cell.

  • TPP+-Selective Electrodes : This setup utilizes a custom ion-selective electrode to measure the clearance of free TPP+ from the extra-mitochondrial buffer[3]. Because the electrode measures the exact concentration of unabsorbed TPP+, it allows researchers to calculate the absolute ΔΨm​ in millivolts[4].

  • TPP-Conjugated Fluorescent Probes : These are fluorophores (e.g., BODIPY, Tetraphenylethylene) covalently linked to a TPP moiety. They enable spatial resolution and live-cell imaging but are strictly semi-quantitative.

  • Alternative Dyes (JC-1, TMRE) : JC-1 offers a ratiometric readout by forming red J-aggregates at high potentials[1], but it is notoriously sensitive to equilibration artifacts. TMRE offers fast equilibration but suffers from self-quenching if overloaded.

Table 1: Quantitative Comparison of ΔΨm​ Probes

FeatureTPP+-Selective ElectrodeTPP-Fluorescent ProbesJC-1 DyeTMRE / TMRM
Readout Type Quantitative (Absolute mV)Semi-Quantitative (Fluorescence)Ratiometric (Red/Green)Semi-Quantitative (Fluorescence)
Biological System Isolated mitochondria / Permeabilized cellsIntact live cells / TissueIntact live cellsIntact live cells
Equilibration Time Fast (Real-time continuous)Moderate (20-30 mins)Slow (Prone to artifacts)Fast
Common Artifacts Electrode drift, Binding to plasticHigh doses cause uncouplingJ-aggregate precipitationSelf-quenching at high doses
Primary Application Bioenergetics, High-resolution respirometrySubcellular targeting, ImagingFlow cytometry, Population screeningLive-cell kinetic imaging

Self-Validating Experimental Protocols

A robust bioenergetics protocol must be a self-validating system. If you cannot chemically collapse the proton gradient and observe a corresponding signal reversal, the data cannot be trusted.

Protocol 1: Absolute Quantification of ΔΨm​ using a TPP+-Selective Electrode

This protocol details the simultaneous measurement of respiration and ΔΨm​ using an advanced respirometer (e.g., Oroboros Oxygraph-2k), which mounts a TPP+-sensitive electrode alongside a polarographic oxygen sensor[3].

Workflow Start 1. Buffer Equilibration (MiR05 at 37°C) Calib 2. TPP+ Calibration (Sequential 0.5 u03bcM additions) Start->Calib Mito 3. Add Isolated Mitochondria (TPP+ uptake begins) Calib->Mito State3 4. Energize (Glutamate/Malate) + Add ADP (State 3) Mito->State3 Uncouple 5. Add CCCP/FCCP (Collapse u0394u03a8m) State3->Uncouple

Step-by-step workflow for quantifying ΔΨm using a TPP+-selective electrode.

Step-by-Step Methodology:

  • System Equilibration : Fill the respirometer chamber with respiration buffer (e.g., MiR05) and equilibrate at 37°C with continuous stirring. Ensure no air bubbles are trapped[3].

  • Electrode Calibration (Critical Step) : Prior to adding biological samples, sequentially add three aliquots of 0.5 µM TPP+Cl- to the chamber[3].

    • Causality: The electrode measures raw voltage. These sequential additions establish a standard curve, demonstrating a linear dependence on the logarithm of free TPP+ concentration, which is required to calculate the Nernstian slope[3].

  • Sample Introduction : Inject isolated mitochondria (e.g., 0.4 mg/mL).

    • Observation: The electrode signal will immediately decrease. This designates the clearance of TPP+ from the extra-mitochondrial buffer as it is rapidly taken up into the energized mitochondrial matrix[3].

  • State 3 Respiration : Add complex-specific substrates (10 mM Glutamate / 2 mM Malate for Complex I) followed by 50 µM ADP[3].

    • Causality: A slight depolarization (release of TPP+) occurs as the proton motive force is actively consumed by ATP synthase to phosphorylate ADP into ATP.

  • System Validation (Uncoupling) : Add 2 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone)[3].

    • Causality: CCCP is a potent protonophore that completely uncouples oxidative phosphorylation, collapsing ΔΨm​ . The matrix-bound TPP+ is instantly released back into the buffer, returning the electrode signal to baseline. This step proves the initial uptake was strictly potential-dependent.

Protocol 2: Live-Cell Imaging using TPP-Fluorescent Probes
  • Cell Preparation : Seed cells in glass-bottom confocal dishes and culture until 70% confluent.

  • Probe Incubation : Incubate cells with the TPP-conjugated probe at a strictly low concentration (100 - 500 nM) for 20-30 minutes.

    • Causality: The TPP+ moiety is not entirely inert. Excessive accumulation of hydrophobic TPP compounds disrupts mitochondrial function[5]. High doses (e.g., 2000 nM) act as mild uncouplers, dissipating the very membrane potential they are designed to measure, resulting in a complete loss of fluorescence[6]. Keeping the dose low prevents this probe-induced depolarization.

  • Washing : Wash gently with warm PBS to remove extra-cellular background fluorescence.

  • Imaging & Validation : Image using confocal microscopy. For the control group, pre-treat cells with a depolarizing agent (e.g., 10 µM FCCP) for 10 minutes prior to imaging. The complete absence of localized mitochondrial fluorescence in the FCCP group validates that the probe's localization is strictly driven by ΔΨm​ .

Conclusion

The quantification of ΔΨm​ requires careful pairing of the biological question with the appropriate probe. For absolute thermodynamic measurements and bioenergetic profiling, the TPP+-selective electrode remains unparalleled[4]. Conversely, for spatiotemporal dynamics in living cells, TPP-conjugated fluorophores are superior, provided the researcher rigorously limits probe concentration to avoid uncoupling artifacts and employs proper chemical validation.

References

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications Source: nih.gov URL:[Link]

  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation Source: acs.org / nih.gov (PMC) URL:[Link]

  • Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells Source: mdpi.com URL:[Link]

  • The role of mitochondrial reactive oxygen species in insulin resistance Source: cam.ac.uk URL:[Link]

  • Measurement of mitochondria membrane potential with Oroboros TPP+-sensitive electrode Source: drexel.edu URL:[Link]

  • Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode Source: researchgate.net URL:[Link]

Sources

Comparative

Engineering Subcellular Precision: A Comparative Guide to Triphenylphosphonium (TPP) and Alternative Mitochondria-Targeting Signals

As drug development increasingly focuses on subcellular precision, mitochondria have emerged as a critical target for addressing hyperproliferative diseases (cancer), metabolic syndromes, and neurodegeneration. The funda...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on subcellular precision, mitochondria have emerged as a critical target for addressing hyperproliferative diseases (cancer), metabolic syndromes, and neurodegeneration. The fundamental challenge in mitochondrial targeting lies in overcoming the highly impermeable inner mitochondrial membrane (IMM).

As an application scientist, selecting the correct targeting moiety is not merely a matter of conjugation chemistry; it dictates the pharmacokinetic fate, toxicity profile, and ultimate efficacy of the therapeutic payload. This guide objectively evaluates the "gold standard" Triphenylphosphonium (TPP) against prominent alternatives—including Szeto-Schiller (SS) peptides, Dequalinium (DQA), and Rhodamine derivatives—providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical development.

Mechanistic Profiling: The Physics and Biochemistry of Targeting

To engineer a successful mitochondrial delivery system, one must exploit the unique physiological properties of the organelle. The mitochondrial matrix maintains a highly negative membrane potential ( ΔΨm​ ) of approximately -160 mV in healthy cells, which can hyperpolarize to -220 mV in specific cancer cell lines due to altered metabolic demands[1].

Triphenylphosphonium (TPP): The Nernstian Workhorse

TPP is a delocalized lipophilic cation (DLC). The positive charge is shielded by three hydrophobic phenyl rings, lowering the activation energy required to pass through the hydrophobic core of the lipid bilayer[2].

  • The Causality of Uptake: TPP accumulation is strictly driven by the Nernst equation. For every 61.5 mV of negative membrane potential, TPP concentration increases 10-fold. In hyperpolarized tumor mitochondria (-220 mV), this results in a theoretical accumulation gradient of up to 1,000-fold compared to the cytosol[3].

  • Application: Ideal for small-molecule chemotherapeutics, antioxidants (e.g., MitoQ), and fluorescent sensors where deep matrix penetration is required.

Szeto-Schiller (SS) Peptides (e.g., SS-31 / Elamipretide)

Unlike TPP, SS-peptides (such as D-Arg-dimethylTyr-Lys-Phe-NH2) do not rely solely on the Nernstian gradient.

  • The Causality of Uptake: They selectively bind to cardiolipin , a phospholipid exclusively expressed on the IMM[4]. Because their targeting is structurally driven rather than purely electrophoretic, SS-peptides can target depolarized, ischemic mitochondria—a state where TPP would fail to accumulate.

Dequalinium (DQA)

DQA is an amphiphilic dication consisting of two quinolinium rings linked by a 10-carbon alkyl chain.

  • The Causality of Uptake: In aqueous environments, DQA self-assembles into liposome-like vesicles known as "DQAsomes"[5]. This unique property makes DQA the premier choice for delivering large polyanionic payloads, such as mitochondrial DNA (mtDNA) or siRNA, which cannot be effectively transported by small-molecule TPP conjugates[6].

Rhodamine Derivatives

Historically used as fluorescent probes (e.g., Rhodamine 123), these xanthene derivatives are also DLCs.

  • The Causality of Uptake: While they target mitochondria via ΔΨm​ similarly to TPP, their inherent phototoxicity and tendency to act as mild uncouplers of oxidative phosphorylation limit their utility as therapeutic vectors, relegating them primarily to diagnostic applications[2].

TargetingMechanisms TPP Triphenylphosphonium (TPP) [Delocalized Cation] IMM Inner Mitochondrial Membrane (IMM) ΔΨm = -160 to -220 mV TPP->IMM Nernstian Accumulation (Highly ΔΨm Dependent) SS31 SS-Peptides (e.g., SS-31) [Cationic Peptide] Cardiolipin Cardiolipin [Specific Lipid] SS31->Cardiolipin Electrostatic/Hydrophobic Binding (ΔΨm Independent) DQA Dequalinium (DQA) [Amphiphilic Dication] DQA->IMM DQAsome Fusion (Moderate ΔΨm Dependence) Matrix Mitochondrial Matrix [Target Destination] IMM->Matrix Passive Diffusion Cardiolipin->Matrix Structural Anchoring

Mechanistic pathways of mitochondrial targeting moieties: TPP, SS-31, and DQA.

Quantitative Performance Matrix

To facilitate objective vector selection, the following table synthesizes the experimental performance parameters of these targeting signals based on current literature.

Targeting MoietyChemical NaturePrimary Driving Force ΔΨm​ DependencePayload CompatibilityKey AdvantagePrimary Limitation
TPP Delocalized Lipophilic CationNernstian AccumulationHigh Small molecules, antioxidantsExcellent synthetic tractability; high tumor selectivityDose-dependent membrane depolarization
SS-31 Cationic TetrapeptideCardiolipin BindingLow Small molecules, peptidesProtects ischemic/depolarized mitochondriaSusceptibility to proteolytic degradation
DQA Amphiphilic DicationVesicular FusionModerate DNA, RNA, large proteinsSpontaneous formation of nanocarriers (DQAsomes)Complex formulation thermodynamics
Rhodamine Xanthene DerivativeElectrophoreticHigh Imaging probesInherent, strong fluorescencePhototoxicity; inhibits F0F1-ATPase

Self-Validating Experimental Protocol: Quantifying Mitochondrial Uptake

A robust experimental design must not only show where a drug goes, but why it goes there. When evaluating a novel TPP-conjugated therapeutic, simply observing colocalization with a mitochondrial tracker is insufficient. You must prove that the uptake is mechanically driven by the membrane potential.

To achieve this, we employ a self-validating system using FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). FCCP is a potent ionophore that transports protons across the IMM, rapidly collapsing the ΔΨm​ . If your TPP-conjugate is genuinely driven by the Nernstian gradient, FCCP pre-treatment will abolish its mitochondrial accumulation. If accumulation persists, your molecule is likely aggregating or binding non-specifically to lipid structures.

Step-by-Step Methodology: Confocal Colocalization & Mechanistic Validation

Materials Required:

  • Target Cells (e.g., MCF-7 or HeLa)

  • Test Compound (Fluorescently tagged TPP-conjugate)

  • MitoTracker™ Deep Red FM (Chosen to avoid spectral overlap with standard green/yellow fluorophores)

  • FCCP (Uncoupling agent)

  • Hoechst 33342 (Nuclear counterstain)

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Cohort Splitting (The Causality Step):

    • Control Cohort: Replace media with fresh DMEM containing the TPP-conjugate (e.g., 1 µM).

    • Depolarized Cohort: Pre-treat cells with 10 µM FCCP for 30 minutes to collapse ΔΨm​ , then add the TPP-conjugate (1 µM) in the continued presence of FCCP.

  • Incubation: Incubate both cohorts for 2 to 4 hours (depending on the established pharmacokinetics of your payload).

  • Counterstaining: During the final 30 minutes of incubation, add MitoTracker Deep Red (100 nM) and Hoechst 33342 (1 µg/mL) to the media.

  • Washing: Wash the cells three times with warm PBS (pH 7.4) to remove unbound probes. Replace with Live Cell Imaging Solution.

  • Confocal Imaging: Image using a laser scanning confocal microscope. Capture Z-stacks to ensure true 3D colocalization.

  • Data Quantification: Use ImageJ/Fiji (Coloc 2 plugin) to calculate the Pearson's Correlation Coefficient (PCC) .

    • Expected Result: The Control cohort should yield a PCC > 0.80 (strong colocalization). The FCCP cohort should yield a PCC < 0.30, validating that the TPP-conjugate's uptake is strictly ΔΨm​ -dependent.

ValidationWorkflow Cell 1. Cell Culture (e.g., HeLa/MCF-7) Incubate 2. Co-Incubation Target-Drug + MitoTracker Cell->Incubate Split 3. Split Cohorts Incubate->Split Control 4a. Control Group (Intact ΔΨm) Split->Control Vehicle FCCP 4b. FCCP Treated (Depolarized ΔΨm) Split->FCCP + Uncoupler Confocal 5. Confocal Imaging & Pearson's Quantification Control->Confocal FCCP->Confocal

Self-validating confocal microscopy workflow using FCCP to confirm ΔΨm-dependent uptake.

Conclusion for Drug Developers

While TPP remains the undisputed "gold standard" for small-molecule delivery due to its synthetic ease and high accumulation ratio in hyperpolarized cancer cells, it is not a universal panacea. If your therapeutic goal involves treating ischemic tissues where mitochondria are depolarized, SS-peptides offer a biologically elegant, ΔΨm​ -independent alternative. Conversely, for gene therapy applications, the vesicular nature of DQA provides necessary payload protection that small-molecule cations cannot achieve. Selecting the right vector requires aligning the physical chemistry of the moiety with the pathological state of the target organelle.

Sources

Validation

A Comparative Guide to the Biological Activity of Compounds Synthesized Using (4-Iodobutyl)(triphenyl)phosphanium Iodide: A Mitochondria-Targeted Approach

Authored by a Senior Application Scientist Introduction: Targeting the Cellular Powerhouse for Therapeutic Advantage In the landscape of modern drug discovery, the principle of targeted therapy is paramount. The ability...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: Targeting the Cellular Powerhouse for Therapeutic Advantage

In the landscape of modern drug discovery, the principle of targeted therapy is paramount. The ability to deliver a biologically active molecule to a specific subcellular location can dramatically enhance its efficacy while minimizing off-target effects. The mitochondrion, the cell's primary energy transducer and a key regulator of apoptosis, has emerged as a high-value target for therapeutic intervention in a range of pathologies, from neurodegenerative diseases to cancer.[1][2] A key challenge lies in traversing the mitochondrial membrane. The significant negative membrane potential of the inner mitochondrial membrane provides a unique opportunity for the accumulation of lipophilic cations.[3]

The triphenylphosphonium (TPP) cation, a lipophilic and stable moiety, has been extensively utilized to shuttle bioactive molecules to the mitochondria.[3][4] By attaching a TPP group to a compound of interest, its concentration within the mitochondria can be increased by several hundred-fold compared to the cytoplasm.[1] This guide focuses on the use of (4-Iodobutyl)(triphenyl)phosphanium iodide , a versatile synthetic building block, for the creation of such mitochondria-targeted agents. We will delve into the synthesis of a model compound, a mitochondria-targeted vitamin E derivative, and compare its biological activity to non-targeted analogues, providing a clear rationale for this targeted approach.

Synthesis of a Mitochondria-Targeted Antioxidant: A Case Study with Vitamin E

To illustrate the application of a butyl-TPP linker derived from a precursor like (4-Iodobutyl)(triphenyl)phosphanium iodide, we will examine the synthesis of a mitochondria-targeted vitamin E (MitoE) derivative. Vitamin E is a potent lipid-soluble antioxidant, but its therapeutic efficacy can be limited by its non-specific distribution within the cell.[4][5] By tethering it to a TPP cation via a butyl linker, we can direct it to the primary site of reactive oxygen species (ROS) production – the mitochondria.

The synthesis of a MitoE derivative with a four-carbon linker involves the formation of a phosphonium salt from a vitamin E analogue bearing a suitable leaving group on its alkyl tail, followed by coupling with triphenylphosphine. While the specific starting material in our reference example is a mesylate, the principle of forming the phosphonium salt is directly analogous to the reaction of an alkyl iodide like (4-Iodobutyl)(triphenyl)phosphanium iodide's precursor.

Synthetic Workflow Overview

cluster_synthesis Synthesis of Mitochondria-Targeted Vitamin E A Vitamin E Analogue with a Butyl-OH Terminus B Activation of the Hydroxyl Group (e.g., Mesylation or Iodination) A->B MsCl, Et3N or I2, PPh3, Imidazole C (4-Halobutyl) Vitamin E Analogue B->C E Quaternization Reaction C->E D Triphenylphosphine (PPh3) D->E F MitoE with Butyl-TPP Linker E->F

Caption: Synthetic workflow for a mitochondria-targeted Vitamin E derivative.

Comparative Analysis of Biological Activity

The true measure of a targeted therapeutic's value lies in its enhanced biological activity compared to its non-targeted counterparts. Here, we compare the performance of mitochondria-targeted antioxidants with their non-targeted analogues.

The Critical Role of the Alkyl Linker Length

The length of the alkyl chain connecting the antioxidant moiety to the TPP cation has a significant impact on the compound's efficacy. Studies on mitochondria-targeted coenzyme Q (MitoQ) have shown that the antioxidant efficacy is dependent on the linker length, with a 10-carbon chain providing optimal protection against mitochondrial oxidative damage in some models. This highlights the importance of selecting the appropriate linker, such as the butyl linker provided by (4-Iodobutyl)(triphenyl)phosphanium iodide, to optimize the biological activity of the final compound.

Mitochondria-Targeted vs. Non-Targeted Antioxidants

A direct comparison of mitochondria-targeted antioxidants with their non-targeted cellular counterparts reveals a dramatic increase in potency. For example, MitoQ and mitochondria-targeted vitamin E (MitoVitE) have been shown to be several hundredfold more potent in protecting cells from oxidative stress compared to the non-targeted antioxidants Trolox (a water-soluble vitamin E analogue) and idebenone.[6]

CompoundTypeEC50 (Protection against mtDNA damage)Reference
MitoQ Mitochondria-Targeted750 nM[5]
Tiron Mitochondria-Localized10 mM[5]
Resveratrol Non-Targeted Cellular>10 µM[6]
Curcumin Non-Targeted Cellular>10 µM[6]
N-acetyl cysteine Non-Targeted Cellular>1 mM[6]

Table 1: Comparison of the protective effects of mitochondria-targeted and non-targeted antioxidants against oxidative stress-induced mitochondrial DNA damage.

As the data in Table 1 illustrates, mitochondria-targeted antioxidants like MitoQ are effective at nanomolar concentrations, whereas non-targeted antioxidants require micromolar to millimolar concentrations to achieve a similar, though often less complete, protective effect.[5][6]

Enhanced Anticancer Activity of Mitochondria-Targeted Vitamin E Succinate

Vitamin E succinate (VES), a derivative of vitamin E, has shown promise as an anticancer agent by inducing apoptosis in tumor cells.[7][8] When VES is conjugated to a TPP cation, its pro-apoptotic and anti-cancer activity is significantly enhanced. This is because the TPP moiety directs the VES to the mitochondria, a key player in the apoptotic cascade.[9]

CompoundTargetIC50 (Cancer Cell Viability)Reference
MitoVES Mitochondria~0.5-3 µM[9]
VES Non-Targeted>10 µM[8]

Table 2: Comparison of the anticancer activity of mitochondria-targeted vitamin E succinate (MitoVES) and non-targeted vitamin E succinate (VES).

The data in Table 2 clearly demonstrates that targeting VES to the mitochondria results in a substantial increase in its anticancer potency.

Mechanism of Action: How TPP-Mediated Targeting Works

The enhanced biological activity of TPP-conjugated compounds stems from their ability to accumulate in the mitochondrial matrix. This accumulation is driven by the large mitochondrial membrane potential (ΔΨm), which is approximately 160-180 mV negative on the inside.[3]

Signaling Pathway for Mitochondria-Targeted Antioxidant Action

cluster_pathway Mechanism of Mitochondria-Targeted Antioxidant A TPP-Antioxidant (e.g., MitoE) B Cellular Uptake A->B C Mitochondrial Accumulation (Driven by ΔΨm) B->C E Neutralization of ROS C->E Scavenging D Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) D->E F Prevention of Mitochondrial Damage E->F G Inhibition of Apoptosis F->G H Cell Survival G->H

Caption: Mitochondrial accumulation and ROS scavenging by a TPP-antioxidant.

Alternative Synthetic Approaches

While the use of (4-Iodobutyl)(triphenyl)phosphanium iodide and similar precursors for direct alkylation of a bioactive molecule is a robust strategy, other methods exist for the synthesis of biologically active alkenes and TPP-conjugated compounds.

  • The Wittig Reaction: For the synthesis of alkenes, the Wittig reaction is a powerful and widely used method. It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[7][10] (4-Iodobutyl)(triphenyl)phosphanium iodide is a precursor to a Wittig reagent.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate esters instead of phosphonium salts. It often provides better stereoselectivity and easier purification.[8]

  • Click Chemistry: For the conjugation of a TPP moiety to a bioactive molecule, "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offer a highly efficient and bio-orthogonal approach.

Experimental Protocols

Protocol 1: Synthesis of a Mitochondria-Targeted Vitamin E Derivative with a Butyl-TPP Linker

This protocol is a representative procedure for the synthesis of a mitochondria-targeted antioxidant.

Materials:

  • Vitamin E analogue with a terminal butyl-hydroxyl group

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Triphenylphosphine (PPh3)

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve the vitamin E analogue (1 equivalent) in anhydrous DCM under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

  • Formation of the Phosphonium Salt:

    • Combine the mesylated vitamin E analogue (1 equivalent) and triphenylphosphine (1.5 equivalents) in a reaction vessel.

    • Heat the mixture to 90 °C under an argon atmosphere and stir for 48 hours.

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude product in a minimal amount of DCM and precipitate by adding it to a large volume of diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the product under vacuum to yield the final mitochondria-targeted vitamin E derivative as a phosphonium salt.

Protocol 2: In Vitro Assessment of Antioxidant Activity (DPPH Assay)

This protocol outlines a common method for evaluating the free radical scavenging activity of a compound.[11][12]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (MitoE, non-targeted vitamin E, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Preparation of Test Compound Solutions:

    • Prepare a series of dilutions of the test compounds in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound solutions to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The strategic use of (4-Iodobutyl)(triphenyl)phosphanium iodide and analogous reagents provides a powerful platform for the development of mitochondria-targeted therapeutics. By conjugating bioactive molecules, such as antioxidants and anticancer agents, to a TPP cation via a butyl linker, their accumulation within the mitochondria is significantly enhanced. This targeted delivery translates into a dramatic increase in biological efficacy, as demonstrated by the superior performance of mitochondria-targeted compounds compared to their non-targeted counterparts in preclinical studies. The ability to precisely control the linker length and the versatility of phosphonium salt chemistry make this approach a cornerstone of modern medicinal chemistry, paving the way for the development of novel and more effective treatments for a wide range of diseases rooted in mitochondrial dysfunction.

References

  • Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study. PMC. [Link]

  • Comparing the effects of mitochondrial targeted and localized antioxidants with cellular antioxidants in human skin cells exposed to UVA and hydrogen peroxide. PubMed. [Link]

  • Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives. MDPI. [Link]

  • Review Article Mitochondria-Targeted Antioxidants: A Step towards Disease Treatment. Semantic Scholar. [Link]

  • Mitochondria-Targeted Antioxidants as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease. Semantic Scholar. [Link]

  • Vitamin E, Antioxidant and Nothing More. PMC - NIH. [Link]

  • Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives. PMC. [Link]

  • In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma. PubMed. [Link]

  • Contributions and Limitations of Mitochondria-Targeted and Non-Targeted Antioxidants in the Treatment of Parkinsonism: an Updated Review. PubMed. [Link]

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC. [Link]

  • A Review on Vitamin E Natural Analogues and on the Design of Synthetic Vitamin E Derivatives as Cytoprotective Agents. Bentham Science Publishers. [Link]

  • Vitamin E succinate and cancer treatment: a vitamin E prototype for selective antitumour activity. PMC. [Link]

  • In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma. ResearchGate. [Link]

  • Comparing the effects of mitochondrial targeted and localized antioxidants with cellular antioxidants in human skin cells exposed to UVA and hydrogen peroxide. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of α-Tocopherol Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Mitochondrial Targeting of Vitamin E Succinate Enhances Its Pro. Griffith Research Online. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E. MDPI. [Link]

  • Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. ScienceDirect. [Link]

  • Asymmetric synthesis and biological activity of nor-α-tocopherol, a new vitamin E analogue. PubMed. [Link]

  • Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E. PubMed. [Link]

  • Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study. MDPI. [Link]

Sources

Comparative

Decoding the Double Bond: A Comparative Guide to Spectroscopic Analysis of Wittig Reaction Products

The Wittig reaction remains one of the most powerful and reliable methods in organic synthesis for the regioselective construction of carbon-carbon double bonds[1]. By reacting a carbonyl compound with a phosphonium ylid...

Author: BenchChem Technical Support Team. Date: March 2026

The Wittig reaction remains one of the most powerful and reliable methods in organic synthesis for the regioselective construction of carbon-carbon double bonds[1]. By reacting a carbonyl compound with a phosphonium ylide, chemists can synthesize complex alkenes with high predictability. However, the true challenge in drug development and synthetic methodology does not end with the reaction—it lies in the rigorous structural confirmation of the product.

For researchers, the analytical bottleneck involves three critical objectives: verifying the complete conversion of the C=O bond to a C=C bond, quantifying the stereoisomeric E/Z ratio, and confirming the absolute removal of the ubiquitous byproduct, triphenylphosphine oxide (TPPO)[2].

This guide objectively compares the three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared (FT-IR) , and Gas Chromatography-Mass Spectrometry (GC-MS) —and provides a self-validating experimental workflow for analyzing Wittig reaction products.

The Mechanistic Imperative

To understand the spectroscopic signatures of Wittig products, we must first understand the mechanism that generates them. The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl, forming a transient, four-membered cyclic intermediate known as an oxaphosphetane [2]. This intermediate rapidly undergoes cycloreversion to yield the alkene and TPPO.

The stereochemistry of the resulting alkene is dictated by the nature of the ylide: stabilized ylides (bearing electron-withdrawing groups) predominantly yield trans ( E ) alkenes, while unstabilized ylides favor cis ( Z ) alkenes[3].

Mechanism Ylide Phosphonium Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Carbonyl Compound Carbonyl->Oxaphosphetane Nucleophilic Attack Alkene Alkene Product (E/Z Isomers) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO Elimination

Fig 1: Mechanistic pathway of the Wittig reaction highlighting the oxaphosphetane intermediate.

Comparative Analysis of Spectroscopic Modalities

To achieve absolute structural certainty, researchers must employ orthogonal analytical techniques. Here is an objective comparison of how different spectroscopic methods perform in evaluating Wittig products.

1. 1 H and 31 P NMR Spectroscopy: The Stereochemical Gold Standard

NMR is the definitive tool for quantifying the E/Z ratio[4]. The causality behind this lies in the spatial geometry of the vinylic protons and the Karplus relationship .

  • The Causality of J -Coupling: In an E -alkene, the dihedral angle between the vicinal vinylic protons is approximately 180°, resulting in maximum orbital overlap and a large coupling constant ( 3JHH​≈15–18 Hz). In a Z -alkene, the dihedral angle is 0°, leading to a significantly smaller coupling constant ( 3JHH​≈10–12 Hz)[5][6]. By integrating these distinct doublet signals in the 5.5–7.5 ppm region, researchers can calculate the exact thermodynamic or kinetic ratio of the isomers.

  • 31 P NMR Utility: 31 P NMR is invaluable for reaction monitoring. The starting ylide typically resonates around 15–25 ppm, while the TPPO byproduct appears as a sharp singlet at ~29 ppm[2].

2. FT-IR Spectroscopy: The Rapid Diagnostic

While FT-IR cannot easily quantify complex mixtures, it provides immediate, qualitative confirmation of functional group interconversion.

  • The Causality of Dipole Moments: The success of the Wittig reaction is marked by the disappearance of the strong carbonyl stretch ( C=O ) at ~1700 cm −1 and the emergence of a C=C stretch at ~1650 cm −1 [1]. Furthermore, FT-IR differentiates E/Z isomers via out-of-plane (oop) C−H bending vibrations. E -alkenes exhibit a strong, sharp band near 960 cm −1 due to the symmetrical nature of the trans-disubstituted bond, which causes a massive dipole change during bending. Z -alkenes show a broader oop bend around 730 cm −1 .

3. GC-MS: The Purity and Mass Validator

Gas Chromatography-Mass Spectrometry separates the E and Z isomers based on their boiling points and polarities, providing baseline resolution that might be obscured in complex NMR spectra. The mass analyzer confirms the molecular weight ( M+ ion) and fragmentation patterns, ensuring no unexpected side reactions (like aldol condensations) occurred.

Quantitative Data Comparison
Analytical ModalityPrimary TargetTypical Analysis TimeSample Requirement E/Z Differentiation CapabilityRelative Cost per Sample
1 H NMR (High-Field) Exact E/Z Ratio, Structure5–15 minutes5–20 mgExcellent (via 3JHH​ coupling)High
FT-IR Spectroscopy Functional Group Conversion< 2 minutes< 1 mg (neat)Moderate (via oop C−H bends)Low
GC-MS MW, Isomer Separation, Purity15–30 minutes< 1 mg (dilute)Good (via retention time)Medium
31 P NMR Reaction Monitoring5–10 minutes10–20 mgN/A High
Self-Validating Experimental Protocol: Synthesis & Analysis

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocol outlines the synthesis of ethyl cinnamate from benzaldehyde and a stabilized ylide, incorporating built-in checkpoints to guarantee data reliability.

Workflow Crude Crude Reaction Mixture Workup Hexane Trituration & Filtration Crude->Workup Remove TPPO Split Workup->Split FTIR FT-IR Spectroscopy Split->FTIR Functional Groups NMR 1H & 31P NMR Split->NMR E/Z Ratio GCMS GC-MS Analysis Split->GCMS Mass & Purity Data Structural & Isomeric Confirmation FTIR->Data NMR->Data GCMS->Data

Fig 2: Multimodal spectroscopic workflow for the isolation and analysis of Wittig reaction products.

Step 1: Reaction Execution & Primary Validation
  • Combine benzaldehyde (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in dichloromethane (DCM) at room temperature.

  • Stir for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against pure benzaldehyde on a silica TLC plate (eluent: 9:1 Hexanes/EtOAc). The disappearance of the UV-active starting material spot confirms reaction completion.

Step 2: The Hexane Trituration (Causality of Purification)

Why not just extract with DCM? TPPO is highly soluble in polar organic solvents like DCM or EtOAc. If left in the mixture, its massive aromatic proton signals (15 protons per molecule) will completely obscure the alkene signals in the 1 H NMR spectrum[5].

  • Concentrate the crude reaction mixture in vacuo to remove DCM.

  • Suspend the resulting sticky residue in ice-cold hexanes and stir vigorously for 10 minutes. TPPO is nearly insoluble in cold hexanes and will precipitate as a white solid.

  • Filter the mixture through a Celite pad and concentrate the filtrate.

  • Validation Checkpoint 2 (FT-IR): Run a neat FT-IR of the concentrated filtrate. The absence of a strong P=O stretch at ~1190 cm −1 validates the successful removal of TPPO.

Step 3: Spectroscopic Quantification ( 1 H NMR)
  • Dissolve 10 mg of the purified product in 0.6 mL of CDCl3​ .

  • Acquire a standard 1D 1 H NMR spectrum (minimum 400 MHz for adequate resolution).

  • Validation Checkpoint 3 (Mass Balance): Integrate the aromatic protons (7.5–7.2 ppm). They should integrate to exactly 5 protons relative to the ethyl ester CH3​ triplet (integrating to 3 protons).

  • E/Z Calculation: Locate the vinylic doublets in the 5.8–6.5 ppm range.

    • Identify the major doublet with J≈16 Hz (the E -isomer).

    • Identify the minor doublet with J≈11 Hz (the Z -isomer)[6].

    • The ratio of their integrals provides the exact E/Z stereoselectivity of your reaction.

Conclusion

Confirming the structure of Wittig reaction products requires more than a single analytical pass. By understanding the physical causality behind spectroscopic phenomena—from the dihedral dependence of NMR J -coupling to the dipole shifts in FT-IR—researchers can build a self-validating, orthogonal analytical workflow. Combining the rapid diagnostic power of IR, the mass confirmation of GC-MS, and the stereochemical precision of high-field NMR ensures absolute confidence in synthetic drug development pipelines.

References
  • JoVE Science Education: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.

  • Chemistry Steps: The Wittig Reaction: Examples and Mechanism.

  • Journal of Chemical Education: Exploring the Wittig Reaction: A Collaborative Guided-Inquiry Experiment for the Organic Chemistry Laboratory. DOI:

  • Master Organic Chemistry: The Wittig Reaction - Examples and Mechanism.

  • PMC / NIH: Wittig and Wittig–Horner Reactions under Sonication Conditions.

  • WPMU CDN (Academic Resource): Interpreting NMR Spectra from your Wittig Reaction.

  • PMC / NIH: Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.

  • CHEM 51LC (Academic Resource): Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate.

  • Magritek Application Notes: Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.

  • The Journal of Organic Chemistry: Dissection of the Mechanism of the Wittig Reaction. DOI:

  • RSC Advances: Gas hydrates model for the mechanistic investigation of the Wittig reaction "on water". DOI:

Sources

Validation

Comparative efficiency of different bases for ylide formation from (4-Iodobutyl)(triphenyl)phosphanium iodide

Generating phosphorus ylides from standard alkyl halides is typically a straightforward deprotonation event. However, when working with bifunctional precursors like (4-iodobutyl)triphenylphosphonium iodide , the syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Generating phosphorus ylides from standard alkyl halides is typically a straightforward deprotonation event. However, when working with bifunctional precursors like (4-iodobutyl)triphenylphosphonium iodide , the synthetic landscape changes dramatically. This molecule contains both an acidic α -proton (adjacent to the phosphonium center) and a highly electrophilic distal primary iodide.

As a result, the choice of base dictates whether the reaction yields the desired active Wittig reagent—cyclobutylidenetriphenylphosphorane—or degrades into a complex mixture of substitution and elimination byproducts. This guide objectively compares the efficiency of various bases for this specific transformation, grounding the analysis in mechanistic causality and field-proven experimental data.

Mechanistic Causality: The Bifunctional Challenge

To understand why base selection is the critical variable, we must first examine the reaction pathway. The formation of the active ylide from (4-iodobutyl)triphenylphosphonium iodide is not a single deprotonation, but a tandem cascade requiring two equivalents of base :

  • Initial Deprotonation : The base removes the α -proton to form a highly reactive, non-stabilized linear ylide.

  • Intramolecular Cyclization : Because the linear ylide possesses a nucleophilic carbanion and an electrophilic primary iodide separated by three carbons, it rapidly undergoes a 4-exo-tet cyclization. This displaces the iodide and forms a cyclobutyltriphenylphosphonium salt.

  • Secondary Deprotonation : A second equivalent of base deprotonates the newly formed cyclobutyl ring to yield the final active Wittig reagent: cyclobutylidenetriphenylphosphorane.

G A (4-Iodobutyl)triphenyl- phosphonium iodide B Linear Ylide (Intermediate) A->B Base (1 eq) - HI E Side Products (Elimination/Exchange) A->E Nucleophilic Base (e.g., n-BuLi) C Cyclobutyltriphenyl- phosphonium Salt B->C Intramolecular Cyclization D Cyclobutylidene- triphenylphosphorane C->D Base (1 eq) - H+

Mechanistic pathway of cyclobutylidenetriphenylphosphorane formation.

If the base is too nucleophilic, it will attack the primary iodide directly. If it is prone to halogen-metal exchange, it will destroy the precursor before cyclization can occur.

Comparative Base Efficiency

The table below summarizes the performance of common bases when reacted with (4-iodobutyl)triphenylphosphonium iodide.

BaseSolventTemp (°C)Primary Reaction PathwayYlide Yield (%)Major Side Reactions
n-BuLi THF-78 to 0Halogen-Metal Exchange< 20%Butyl-phosphonium adducts
t-BuOK THF0 to 25Deprotonation / SN​2 40 - 50%tert-Butyl ether formation
NaH DMSO25 to 60Deprotonation65 - 75%E2 elimination
KHMDS THF0 to 25Selective Deprotonation> 85% None significant
Analysis of Causality
  • Organolithiums (n-BuLi): While n-BuLi is the gold standard for generating non-stabilized ylides (), it fails completely here. The soft, polarizable iodine atom is highly susceptible to halogen-metal exchange. n-BuLi attacks the iodide rather than the α -proton, destroying the precursor.

  • Alkoxides (t-BuOK): Potassium tert-butoxide is a strong base, but its oxygen center retains significant nucleophilicity. A competing SN​2 reaction occurs at the primary iodide, forming a tert-butyl ether tail and preventing cyclization.

  • Hydrides (NaH): Historically, sodium hydride in DMSO (dimsyl sodium) was used to force this cyclization (). While NaH is non-nucleophilic, the high temperatures and polar aprotic conditions required often trigger E2 elimination of the iodide, yielding unwanted 3-butenyltriphenylphosphonium side products ().

  • Metal Hexamethyldisilazides (KHMDS): KHMDS represents the optimal solution. The massive steric bulk of the bis(trimethylsilyl)amine ligand completely suppresses both SN​2 nucleophilic attack and halogen-metal exchange. It acts purely as a Brønsted base, cleanly executing the tandem deprotonation/cyclization cascade with yields exceeding 85%.

Self-Validating Experimental Protocol: KHMDS Trapping Workflow

Because cyclobutylidenetriphenylphosphorane is a transient, highly reactive intermediate, its formation cannot be easily quantified via direct isolation. To create a self-validating system , this protocol traps the generated ylide in situ with benzaldehyde. The isolated yield of the resulting alkene (benzylidenecyclobutane) serves as a direct, quantifiable proxy for the efficiency of the ylide formation.

Materials Required:

  • (4-Iodobutyl)triphenylphosphonium iodide (1.0 eq, 5.0 mmol)

  • KHMDS (0.5 M in toluene, 2.1 eq, 10.5 mmol)

  • Benzaldehyde (1.2 eq, 6.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Precursor Suspension: In an oven-dried Schlenk flask purged with argon, suspend 5.0 mmol of (4-iodobutyl)triphenylphosphonium iodide in 50 mL of anhydrous THF.

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Maintaining a low temperature suppresses any residual E2 elimination pathways during the initial deprotonation phase.

  • Tandem Deprotonation: Add the KHMDS solution dropwise via syringe over 15 minutes. As the first equivalent of base initiates the cyclization and the second equivalent forms the active ylide, the heterogeneous white suspension will transition into a homogeneous, deep red/orange solution.

  • Ylide Maturation: Stir the mixture at 0 °C for 30 minutes to ensure the 4-exo-tet cyclization and secondary deprotonation have reached completion.

  • Validation Trapping: Add benzaldehyde dropwise to the reaction flask. The deep red color will rapidly discharge to a pale yellow suspension (due to the precipitation of triphenylphosphine oxide), visually confirming the consumption of the ylide via Wittig olefination.

  • Workup & Quantification: Allow the reaction to warm to room temperature over 1 hour. Quench with 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether ( 3×30 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel flash chromatography (100% hexanes) to isolate benzylidenecyclobutane. Calculate the molar yield to validate the >85% efficiency of the KHMDS-mediated ylide formation.

References
  • Title: Reactions of Phosphorus Compounds. XVII. Reactions of Cyclopropylmethyl and Certain C4-Triphenylphosphonium Salts Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Cyclopropane “Ring-Opened” Analogs Source: The Journal of Organic Chemistry URL: [Link]

Comparative

A Comparative Guide to One-Pot Versus Stepwise Wittig Reaction Protocols

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of alkenes from carbonyl compounds.[1][2][3] Its discoverer, Georg Wittig, was awarded the Nobel Prize in Chemistry in 1979 for...

Author: BenchChem Technical Support Team. Date: March 2026

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of alkenes from carbonyl compounds.[1][2][3] Its discoverer, Georg Wittig, was awarded the Nobel Prize in Chemistry in 1979 for this transformative method.[3][4] The reaction's power lies in its ability to form a carbon-carbon double bond at a specific location, a feature not always achievable with other alkene synthesis methods like alcohol dehydration.[5] Traditionally performed in a stepwise manner, recent advancements have popularized one-pot protocols, offering potential advantages in efficiency and environmental impact. This guide provides a detailed comparison of these two approaches, offering insights into their mechanisms, practical considerations, and performance based on experimental data.

The Foundational Chemistry: Understanding the Wittig Reaction

At its core, the Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent).[2][6] The ylide is a neutral molecule with adjacent positive and negative charges, typically prepared by treating a phosphonium salt with a strong base.[1][5] The reaction proceeds through a series of intermediates to yield the desired alkene and triphenylphosphine oxide as a byproduct.[7][8] The strong phosphorus-oxygen bond formed in the byproduct is a key thermodynamic driving force for the reaction.[7]

The Reaction Mechanism: A Tale of Two Intermediates

The precise mechanism of the Wittig reaction has been a subject of extensive study.[9][10] Early proposals suggested the formation of a dipolar, charge-separated intermediate called a betaine.[4][5] However, contemporary evidence, particularly from NMR spectroscopy under lithium-salt-free conditions, points towards the direct formation of a four-membered ring intermediate known as an oxaphosphetane through a [2+2] cycloaddition.[1][2][9] This intermediate then decomposes to form the alkene and triphenylphosphine oxide.[1][5]

The nature of the substituents on the ylide carbon significantly influences the reaction's stereochemical outcome.[11][12]

  • Stabilized Ylides: When the substituent (R group) is an electron-withdrawing group (e.g., ester, ketone), the ylide is stabilized. These less reactive ylides typically lead to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[4][11]

  • Unstabilized Ylides: With alkyl or hydrogen substituents, the ylide is unstabilized and more reactive. These reactions generally favor the formation of the (Z)-alkene.[4][11]

  • Semistabilized Ylides: Ylides with aryl substituents fall in between and often yield a mixture of (E) and (Z)-isomers.[12]

Procedural Paradigms: One-Pot vs. Stepwise Protocols

The choice between a one-pot or a stepwise approach to the Wittig reaction depends on several factors, including the desired scale, the nature of the reactants, and considerations of time, cost, and environmental impact.

The Traditional Stepwise Approach

The classical Wittig reaction is a two-step process:

  • Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), in an anhydrous organic solvent like tetrahydrofuran (THF) or diethyl ether to generate the ylide.[1][5] This step is typically performed under an inert atmosphere to prevent the decomposition of the highly reactive ylide by moisture or oxygen.[5]

  • Reaction with Carbonyl: The pre-formed ylide is then reacted with the aldehyde or ketone to form the alkene.

This method offers precise control over each step of the reaction. However, it requires the handling of pyrophoric and moisture-sensitive reagents, necessitating specialized techniques and equipment.[7]

The Emergence of One-Pot Protocols

One-pot Wittig reactions combine the ylide formation and the subsequent reaction with the carbonyl compound in a single reaction vessel, often without the need to isolate the ylide intermediate.[7][13] These protocols frequently employ milder bases and more environmentally friendly solvents, such as water.[7][13][14] For example, a one-pot procedure might involve mixing the phosphonium salt, the aldehyde or ketone, and a base like sodium bicarbonate in an aqueous medium.[7][13]

The primary advantages of one-pot procedures are their operational simplicity, reduced reaction times, and often "greener" profile due to the use of less hazardous reagents and solvents.[13][15] However, the performance of these reactions can be more substrate-dependent, and yields may not always match those of the traditional stepwise method.[15]

A Comparative Analysis: Performance and Practicality

FeatureStepwise Wittig ReactionOne-Pot Wittig Reaction
Procedure Two distinct steps: ylide formation and reaction with carbonyl. Requires isolation or in situ use of the ylide.All reactants are combined in a single vessel.
Reagents Often requires strong, hazardous bases (e.g., n-BuLi, NaNH2) and anhydrous organic solvents (e.g., THF, ether).[1]Can utilize milder, safer bases (e.g., NaHCO3, NaOH) and greener solvents like water.[7][13]
Reaction Time Generally longer due to the sequential nature of the steps.Often faster due to the concurrent nature of the reactions.[13][14]
Yield Can provide high yields, especially for well-established procedures.Yields can be variable and substrate-dependent, sometimes lower than stepwise methods.[14][15]
Stereoselectivity Generally well-understood and predictable based on ylide stability.[6][11]Can be influenced by the reaction conditions, and may sometimes lead to different E/Z ratios.[13]
Substrate Scope Broad substrate scope, including sterically hindered ketones.[2]May have limitations with certain substrates, and sterically hindered ketones can be problematic.[8]
Safety & Handling Requires handling of pyrophoric and moisture-sensitive reagents, demanding specialized techniques.[7]Generally safer due to the use of milder reagents and less hazardous solvents.[7]
Environmental Impact Generates more organic waste and utilizes hazardous materials.Considered "greener" due to the use of aqueous media and less toxic reagents.[13][15]

Experimental Protocols

Stepwise Wittig Reaction: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol is a representative example of a traditional stepwise Wittig reaction.

Diagram of the Stepwise Wittig Reaction Workflow

Stepwise_Wittig cluster_ylide_formation Step 1: Ylide Formation cluster_reaction Step 2: Reaction with Aldehyde cluster_workup Workup & Purification PhosphoniumSalt Benzyltriphenylphosphonium chloride Ylide Phosphorus Ylide (in situ) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., 50% NaOH) Base->Ylide Solvent1 Dichloromethane Solvent1->Ylide Alkene trans-9-(2-Phenylethenyl)anthracene Ylide->Alkene Reaction Aldehyde 9-Anthraldehyde Aldehyde->Alkene Byproduct Triphenylphosphine oxide Alkene->Byproduct Workup Extraction & Washing Alkene->Workup Byproduct->Workup Purification Recrystallization Workup->Purification FinalProduct Pure Alkene Purification->FinalProduct

Caption: Workflow for the stepwise Wittig synthesis.

Materials:

  • Benzyltriphenylphosphonium chloride

  • 9-Anthraldehyde

  • Dichloromethane (CH₂Cl₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • 1-Propanol for recrystallization

Procedure: [16][17]

  • In a reaction tube, combine benzyltriphenylphosphonium chloride (200 mg) and 9-anthraldehyde (115 mg).[17]

  • Add 1.0 mL of dichloromethane and stir to dissolve the solids.[17]

  • Slowly add 0.26 mL of 50% NaOH solution dropwise while vigorously mixing.[17]

  • Cap the tube and shake vigorously for 30 minutes.[17]

  • Add 1.5 mL of water and 1.5 mL of dichloromethane to the reaction mixture. Shake and then separate the organic layer.[17]

  • Wash the aqueous layer twice more with 1 mL portions of dichloromethane and combine all organic extracts.[17]

  • Dry the combined organic layer with sodium sulfate, and then remove the solvent.[17]

  • Recrystallize the crude product from approximately 4 mL of 1-propanol to obtain the pure alkene.[17]

One-Pot Aqueous Wittig Reaction: Synthesis of Methyl Cinnamate

This protocol exemplifies a greener, one-pot approach.

Diagram of the One-Pot Wittig Reaction Workflow

OnePot_Wittig cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Reactants Triphenylphosphine Methyl bromoacetate Benzaldehyde ReactionMix Vigorous Stirring (1 hr) Reactants->ReactionMix BaseSolvent Saturated aq. NaHCO₃ BaseSolvent->ReactionMix Quench Quench with H₂SO₄ ReactionMix->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration FinalProduct Methyl Cinnamate Concentration->FinalProduct

Caption: Workflow for the one-pot aqueous Wittig synthesis.

Materials:

  • Triphenylphosphine

  • Methyl bromoacetate

  • Benzaldehyde

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1.0 M Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure: [13]

  • To a test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g).[13]

  • Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.[13]

  • To this suspension, add methyl bromoacetate (17 drops, 0.245 g) followed by benzaldehyde (7 drops, 0.106 g).[13]

  • Stir the reaction mixture vigorously for 1 hour.[13]

  • After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄.[13]

  • Extract the mixture with diethyl ether.[13]

  • Dry the organic extract with magnesium sulfate and concentrate it under vacuum to obtain the crude product.[13]

Conclusion

Both one-pot and stepwise Wittig reaction protocols are valuable tools for the synthesis of alkenes. The traditional stepwise method offers a high degree of control and can provide excellent yields for a wide range of substrates, but at the cost of using hazardous reagents and generating more waste. The one-pot approach, particularly in aqueous media, presents a more streamlined, safer, and environmentally benign alternative. While yields may be more variable and the substrate scope potentially more limited, the operational simplicity and green credentials of one-pot methods make them an attractive option, especially in educational settings and for industrial processes where sustainability is a key consideration. The choice of protocol will ultimately depend on the specific synthetic goals, the scale of the reaction, and the available resources and expertise.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). [Link]

  • Wikipedia. (2023, December 29). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Valle, A., et al. (2019, October 18). Dissection of the Mechanism of the Wittig Reaction. The Journal of Organic Chemistry. [Link]

  • Pop, N., et al. (2022). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]

  • Miles, W. H., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Wipf, P. (2007, February 12). The Wittig Reaction. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • El-Batta, A., et al. (2007). One-Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β-Unsaturated Carboxylic Esters and Nitriles. Journal of Organic Chemistry. [Link]

  • BYJU'S. (2019, February 19). Wittig Reaction. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. [Link]

  • Wintersteen Jr, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]

  • 8. Wittig Reaction. (n.d.). [Link]

  • Miles, W. H., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

Sources

Validation

Application Guide: Evaluating the Stability of TPP-Drug Conjugates in Biological Media

Introduction: The Mitochondrial Delivery Challenge Mitochondria-targeted therapeutics represent a paradigm shift in the treatment of oncology, neurodegeneration, and metabolic disorders. The triphenylphosphonium (TPP) li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mitochondrial Delivery Challenge

Mitochondria-targeted therapeutics represent a paradigm shift in the treatment of oncology, neurodegeneration, and metabolic disorders. The triphenylphosphonium (TPP) lipophilic cation is the gold standard for mitochondrial delivery, capable of driving 100- to 1000-fold accumulation within the mitochondrial matrix in response to the highly negative mitochondrial membrane potential (ΔΨm) (1[1]).

However, a critical failure point in TPP-drug conjugate development is premature linker cleavage in systemic circulation versus the failure to release the active payload once inside the organelle. As a Senior Application Scientist, I frequently observe that the choice of linker chemistry—ester, amide, or alkyl—dictates the conjugate's pharmacokinetic fate. High doses of intact TPP conjugates can uncouple oxidative phosphorylation (OXPHOS), making precise payload release kinetics vital for therapeutic index optimization (2[2]). This guide provides a comprehensive comparison of TPP linker stabilities and details self-validating experimental protocols for evaluating these conjugates in biological media.

Mechanistic Pathways of Linker Cleavage

The biological journey of a TPP-conjugate exposes it to various hydrolytic environments:

  • Plasma: Rich in butyrylcholinesterase and serum albumin (which possesses pseudo-esterase activity).

  • Cytosol: Contains non-specific carboxylesterases.

  • Mitochondrial Matrix: Contains specific esterases (e.g., ALDH2) capable of cleaving strategically designed linkers.

G TPP TPP-Drug Conjugate (Extracellular) Uptake Plasma Membrane Potential (ΔΨp) TPP->Uptake Cytosol Cytosolic Stability (Esterases/Amidases) Uptake->Cytosol MitoUptake Mitochondrial Membrane Potential (ΔΨm) Cytosol->MitoUptake Intact Premature Premature Cleavage (Off-Target) Cytosol->Premature Unstable Matrix Mitochondrial Matrix (Target Accumulation) MitoUptake->Matrix Cleavage Intramitochondrial Cleavage (Payload Release) Matrix->Cleavage Cleavable

Figure 1: Cellular uptake and subcellular cleavage pathway of TPP-drug conjugates.

The Steric Hindrance Paradigm

The bulky nature of the TPP moiety heavily influences linker susceptibility to enzymatic hydrolysis. For instance, short-chain ester linkers (e.g., 3-carbon chains) exhibit negligible hydrolysis because the bulky TPP group sterically blocks esterase access to the carbonyl carbon (1[1]). Conversely, extending the alkyl chain (e.g., 11-carbon chains) distances the ester bond from the TPP group, allowing rapid intramitochondrial cleavage by enzymes like ALDH2 while maintaining sufficient stability during cellular transit (1[1]).

Comparative Stability of TPP Linker Chemistries

When designing a TPP-conjugate, the linker must be matched to the drug's mechanism of action. If the drug functions effectively while attached to TPP (e.g., antioxidants like MitoQ), a non-cleavable alkyl linker is ideal. If the payload requires a free functional group to bind its target, a cleavable ester or amide linker is mandatory.

  • Ester Linkers: Offer tunable release kinetics based on chain length. While highly susceptible to plasma esterases, their stability can be engineered via steric shielding.

  • Amide Linkers: Provide superior stability in plasma and liver microsomes. For example, TPP-chlorambucil (Mito-Chlor) utilizes an amide linkage, ensuring the alkylating agent remains intact until it reaches the mitochondria, where it effectively damages mtDNA (3[3]).

  • Direct Conjugation / Alkyl Linkers: Used when the payload retains activity post-conjugation. TPP-Doxorubicin conjugates often utilize stable linkages to bypass P-glycoprotein efflux pumps, overcoming multidrug resistance without requiring payload release (4[4]).

Table 1: Quantitative Comparison of TPP Linker Stability in Biological Media

Linker TypeRepresentative ConjugatePlasma StabilityLiver Microsome StabilityIntramitochondrial CleavagePrimary Mechanism
Short Alkyl Ester TPP3-malonateHigh (>24 h)High (>24 h)NegligibleSteric hindrance by TPP blocks esterases
Long Alkyl Ester TPP11-malonateModerate (>12 h)Low (<1 h)Rapid (<1 h)Distance from TPP allows ALDH2 cleavage
Amide Mito-ChlorambucilHigh (>48 h)High (>24 h)Slow / NegligibleAmidases exhibit slow kinetics
Non-Cleavable Alkyl MitoQ / TPP-DOXHighly StableHighly StableNone (Intact active)N/A (Functions as intact conjugate)

Experimental Methodologies: Self-Validating Stability Protocols

To accurately assess the stability of TPP-conjugates, assays must be designed as self-validating systems. This means incorporating both positive controls (known rapid-clearance compounds) and negative controls (buffer-only stability) to isolate enzymatic degradation from chemical instability.

G Prep 1. Matrix Preparation (Plasma/Microsomes) Spike 2. Compound Spiking (TPP-Conjugate + IS) Prep->Spike Incubate 3. Incubation & Sampling (0-120 min) Spike->Incubate Quench 4. Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 5. Protein Precipitation (15,000 x g) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data 7. PK Profiling (t1/2, CLint) LCMS->Data

Figure 2: Self-validating LC-MS/MS workflow for evaluating TPP-conjugate stability.

Protocol A: Plasma Stability Assay

Causality Note: Plasma contains a myriad of hydrolases. Evaluating stability here predicts the half-life of the intact conjugate during systemic circulation before it reaches the target tissue.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw pooled human or rat plasma and centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates. Pre-warm to 37°C.

  • Control Integration (Self-Validation):

    • Positive Control: Procaine (rapidly hydrolyzed by plasma esterases).

    • Negative Control: PBS (pH 7.4) to assess purely chemical (non-enzymatic) hydrolysis.

  • Reaction Initiation: Spike the TPP-conjugate (final concentration 1 µM, DMSO < 1%) into the plasma.

  • Sampling & Quenching: At time points 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Cold acetonitrile instantly denatures plasma proteins, halting enzymatic activity and precipitating proteins for clean LC-MS injection.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS (MRM mode). Calculate half-life ( t1/2​ ) using a first-order decay model.

Protocol B: Liver Microsomal Stability Assay

Causality Note: The liver is the primary site of xenobiotic metabolism. Microsomes contain Cytochrome P450s (Phase I) and UGTs (Phase II). TPP conjugates, being highly lipophilic, are prime candidates for rapid hepatic clearance.

Step-by-Step Workflow:

  • Microsome Preparation: Dilute liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the TPP-conjugate (1 µM) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Trigger): Add NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.

    • Self-Validation: Run a parallel incubation without NADPH. If degradation occurs here, it is mediated by non-CYP enzymes (e.g., microsomal amidases/esterases).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 10, 20, 30, and 60 minutes. Quench with 150 µL cold acetonitrile + IS.

  • Analysis: Centrifuge and analyze via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ).

Strategic Recommendations for Drug Development

Based on empirical data and metabolic profiling, the selection of a TPP linker should follow these rules:

  • Use Amide Linkers when systemic circulation time must be maximized and the payload can tolerate slow, sustained release (e.g., chemotherapeutics like chlorambucil).

  • Use Long-Chain Alkyl Esters (C8-C12) when the payload is inactive while conjugated (e.g., dicarboxylates) and requires rapid intramitochondrial release. The long chain prevents TPP-induced steric hindrance of mitochondrial esterases.

  • Use Non-Cleavable Alkyl Chains when the payload's pharmacophore is unaffected by the TPP moiety (e.g., ROS scavengers like MitoQ).

References

  • Selective Delivery of Dicarboxylates to Mitochondria by Conjugation to a Lipophilic Cation via a Cleavable Linker - Molecular Pharmaceutics (ACS Publications) - 1

  • Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC (NIH) -3

  • Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment - Frontiers in Pharmacology - 4

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - Chemical Reviews (PMC) - 2

Sources

Comparative

Introduction: The Challenge of Precision Targeting in Plant Cell Biology

An In-Depth Guide to the In Vivo Validation of Triphenylphosphonium (TPP) as a Mitochondrial Targeting Motif in Plants In the intricate landscape of the plant cell, organelles function as specialized hubs for critical me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Validation of Triphenylphosphonium (TPP) as a Mitochondrial Targeting Motif in Plants

In the intricate landscape of the plant cell, organelles function as specialized hubs for critical metabolic and signaling pathways. Among these, mitochondria are central to cellular energy production, biosynthesis, and programmed cell death. The ability to deliver molecules—be they fluorescent probes, inhibitors, or therapeutic agents—specifically to mitochondria is paramount for dissecting their function and developing novel agricultural technologies.[1][2] For decades, the field has relied on genetically encoded mitochondrial targeting sequences (MTSs), which are N-terminal peptide extensions that guide proteins to the organelle.[3][4] However, this approach is contingent on genetic transformation, which is not feasible for all plant species.

This guide introduces and validates an alternative, chemistry-based approach: the use of the triphenylphosphonium (TPP) cation as a versatile and effective mitochondrial targeting motif in plants.[5][6][7] We will provide a comparative analysis of TPP versus traditional MTSs, detail the underlying mechanisms, and present robust, self-validating experimental protocols for its in vivo validation.

Mechanism of Action: A Tale of Two Targeting Strategies

The efficacy of a targeting motif is rooted in its mechanism of action. TPP and endogenous MTSs leverage fundamentally different properties of the mitochondrion to achieve localization.

Triphenylphosphonium (TPP): An Electrochemical Approach

TPP is a delocalized lipophilic cation (DLC).[8][9] Its accumulation in mitochondria is not dependent on the protein import machinery but is instead driven by the large mitochondrial membrane potential (ΔΨm), which is negative on the matrix side (~120-180 mV).[6]

  • Causality: The positive charge of the TPP cation, delocalized over its three phenyl rings, allows it to be lipophilic enough to passively cross cellular and mitochondrial membranes. Once across the inner mitochondrial membrane, the strong negative potential of the matrix effectively traps the TPP cation, leading to a significant accumulation against its concentration gradient, often by several hundred-fold.[10] This process is governed by the Nernst equation.[8]

Endogenous Mitochondrial Targeting Sequences (MTS): A Protein-Based Lock-and-Key System

In contrast, most nuclear-encoded mitochondrial proteins are targeted via an N-terminal MTS, or presequence.[3][11] These peptides, typically 15-50 amino acids long, form an amphipathic alpha-helix rich in positive charges and hydroxylated residues.[12]

  • Causality: The MTS acts as a recognition signal, binding to receptor proteins like Tom20 on the outer mitochondrial membrane.[11] This initiates translocation of the protein through the TOM (Translocase of the Outer Membrane) and TIM (Translocase of the Inner Membrane) complexes. This process is energy-dependent, requiring both ATP and the membrane potential.[11]

Below is a diagram illustrating the distinct entry pathways of TPP-conjugated molecules versus MTS-tagged proteins into the plant mitochondrion.

G cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Matrix (Negative Potential, ΔΨm) tpp_cargo TPP-Cargo (e.g., Dye, Drug) tpp_accumulated Accumulated TPP-Cargo tpp_cargo->tpp_accumulated Driven by ΔΨm tom TOM Complex mts_protein MTS-Protein (Precursor) mts_protein->tom Receptor Binding tim TIM Complex protein_final Mature Protein tim->protein_final Import & Cleavage tom->tim Translocation

Caption: Distinct mechanisms of mitochondrial import for TPP-conjugates and MTS-proteins.

Comparative Analysis: TPP vs. Endogenous MTS

The choice between TPP and a traditional MTS depends on the experimental goals, the target species, and the nature of the molecule to be delivered. The following table provides an objective comparison.

FeatureTriphenylphosphonium (TPP) MotifEndogenous Mitochondrial Targeting Sequence (MTS)
Nature Small, synthetic lipophilic cation.Genetically encoded peptide sequence (15-50 amino acids).
Delivery Method Chemical conjugation to cargo; external application to cells/tissues.[5][13]Genetic fusion to a protein of interest; requires stable or transient transformation.[4][14]
Mechanism Electrophoretic accumulation driven by mitochondrial membrane potential (ΔΨm).[6][8]Receptor-mediated protein import via TOM/TIM translocase machinery.[11]
Cargo Versatility Broad: small molecule drugs (e.g., ciprofloxacin), fluorescent dyes, probes.[6][13][15]Limited to proteins or polypeptides.
Specificity High for mitochondria. Effectively bypasses chloroplasts, which have a lower membrane potential.[5][7]Generally high, but some sequences can result in dual targeting to both mitochondria and chloroplasts.[12]
Universality Effective across different plant species without genetic modification, including non-model organisms.[5][15]Sequence efficacy can be species-dependent; requires a working transformation protocol.[2][4]
Potential Issues At high concentrations, some TPP derivatives can partially uncouple oxidative phosphorylation.[16]Overexpression of MTS-fusion proteins can saturate the import machinery, leading to mislocalization.[14]

In Vivo Validation I: Subcellular Localization of a TPP-Fluorophore Conjugate

This protocol provides a robust method to visually confirm the specific accumulation of TPP-conjugated molecules within plant mitochondria using confocal microscopy. The system is self-validating through the use of a well-characterized mitochondrial dye (MitoTracker) for co-localization analysis.

Experimental Workflow: Localization

G A Plant Growth (e.g., 5-day-old Arabidopsis seedlings) B Incubation Step - TPP-Fluorophore (e.g., 25 µM) - MitoTracker Red (e.g., 1 µM) A->B Co-incubation C Sample Mounting (Seedlings mounted on slide in water) B->C D Confocal Microscopy - Acquire TPP-Fluorophore channel - Acquire MitoTracker channel - Acquire Chlorophyll channel C->D E Image Analysis - Overlay channels - Perform co-localization analysis D->E F Result (Quantified Pearson's Correlation Coefficient (PCC)) E->F G A Plant Growth (Arabidopsis seedlings on MS plates) B Treatment Groups 1. Mock (DMSO) 2. Free Ciprofloxacin (CFX) 3. TPP-Ciprofloxacin (TPP-CFX) A->B Transfer seedlings C Phenotypic Analysis (e.g., Measure root growth, plant biomass over 7-10 days) B->C D Molecular & Biochemical Analysis - Measure mitochondrial ROS levels - qPCR for stress-response genes B->D E Data Interpretation (Compare effects of TPP-CFX vs. Free CFX) C->E D->E

Caption: Workflow for validating the functional specificity of TPP-mediated delivery.

Detailed Step-by-Step Protocol
  • Plant Material and Treatment:

    • Grow Arabidopsis seedlings on MS plates for 5 days as described previously.

    • Prepare MS plates supplemented with:

      • Group 1: Mock control (e.g., 0.1% DMSO).

      • Group 2: Free Ciprofloxacin (CFX).

      • Group 3: TPP-Ciprofloxacin (TPP-CFX).

    • Concentrations should be equimolar. A dose-response curve may be necessary to find an effective concentration.

    • Transfer the 5-day-old seedlings to these treatment plates.

  • Phenotypic Analysis:

    • Grow the seedlings for an additional 7-10 days.

    • Document growth with daily photographs.

    • At the end of the experiment, carefully remove seedlings and measure primary root length and total fresh weight.

    • Expected Outcome: Free CFX, being non-targeted, will inhibit both mitochondrial and chloroplast DNA gyrases, likely causing severe growth inhibition and chlorosis (yellowing). [5][13]TPP-CFX should specifically inhibit mitochondrial function, leading to a distinct phenotype of slowed growth without the severe chlorosis caused by chloroplast damage. [6][7]3. Biochemical and Molecular Analysis (Trustworthiness through Mechanistic Insight):

    • Mitochondrial ROS Measurement: Specific mitochondrial inhibition often leads to an increase in reactive oxygen species (ROS). This can be measured using fluorescent probes like MitoSOX™ Red.

    • Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure the expression of nuclear genes known to be induced by mitochondrial stress (a process called mitochondrial retrograde signaling). [1][6]Examples include alternative oxidase (AOX1a) and specific stress-associated NAC transcription factors.

    • Rationale: This multi-level analysis creates a self-validating system. The observed phenotype (slowed growth) is directly linked to a specific biochemical event (mitochondrial ROS production) and a known downstream signaling pathway (retrograde gene induction). [15]This confirms that the TPP-CFX conjugate is not just reaching the mitochondria but is functionally active in a specific and predictable manner. The comparison to free CFX is crucial to demonstrate that the TPP moiety is responsible for the organelle-specific effect. [5]

Conclusion and Future Perspectives

The evidence strongly establishes triphenylphosphonium as a reliable and versatile motif for targeting small molecules to mitochondria in living plants. [5][15]Its key advantages lie in its broad applicability across species without the need for genetic engineering and its high specificity, which allows it to bypass chloroplasts. [1][6]This chemical targeting strategy opens up new avenues for plant research, enabling the precise manipulation of mitochondrial processes to study cell biology and potentially develop novel herbicides or crop-enhancement agents. [7][13]The robust validation protocols detailed here, which combine high-resolution imaging with functional assays, provide a clear framework for researchers to confidently employ TPP-based tools in their own experimental systems.

References

  • Lazary, S., Maman, G., Binenbaum, J., et al. (2025). Triphenylphosphonium is an effective targeting moiety for plant mitochondria. New Phytologist, 247(6), 2601-2615. [Link]

  • Lazary, S., Maman, G., Binenbaum, J., et al. (2025). Triphenylphosphonium is an effective targeting moiety for plants mitochondria. ResearchGate. [Link]

  • Lazary, S., Maman, G., Binenbaum, J., et al. (2025). Triphenylphosphonium is an effective targeting moiety for plant mitochondria. Tel Aviv University. [Link]

  • Lazary, S., Maman, G., Binenbaum, J., et al. (2025). Triphenylphosphonium is an effective targeting moiety for plants mitochondria. bioRxiv. [Link]

  • Lazary, S., Maman, G., Binenbaum, J., et al. (2025). Triphenylphosphonium is an effective targeting moiety for plants mitochondria. bioRxiv. [Link]

  • Liao, Y., & Murcha, M. W. (2024). Methods to analyze mitochondrial protein translocation in plant mitochondria. Methods in Enzymology. [Link]

  • Lazary, S., Maman, G., Binenbaum, J., et al. (2025). Triphenylphosphonium is an effective targeting moiety for plant mitochondria. PMC - NIH. [Link]

  • El-Shami, M., et al. (2008). Efficient mitochondrial targeting relies on co-operation of multiple protein signals in plants. The Plant Journal. [Link]

  • Liao, Y., & Murcha, M. W. (2024). Methods to analyze mitochondrial protein translocation in plant mitochondria. ScienceDirect. [Link]

  • Tsuchiya, M., et al. (2024). Development of a Versatile Plant-Derived Mitochondrial Targeting Sequence Based on a Reporter Protein Sorting Analysis and Biological Information. ACS Synthetic Biology. [Link]

  • Bohnert, M., et al. (2007). An internal targeting signal directing proteins into the mitochondrial intermembrane space. PNAS. [Link]

  • Tsuchiya, M., et al. (2024). Development of a Versatile Plant-Derived Mitochondrial Targeting Sequence Based on a Reporter Protein Sorting Analysis and Biological Information. PubMed. [Link]

  • Baudisch, B., et al. (2023). An Interplay between Mitochondrial and ER Targeting of a Bacterial Signal Peptide in Plants. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2022). Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins. STAR Protocols. [Link]

  • Lim, Z. F. S., et al. (2023). Beyond the TPP+ “gold standard”: a new generation mitochondrial delivery vector based on extended PN frameworks. Chemical Science. [Link]

  • Whelan, J., & Murcha, M. W. (Eds.). (2015). Plant Mitochondria: Methods and Protocols. ResearchGate. [Link]

  • Kulkarni, C. A., et al. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry. [Link]

  • Millar, A. H., et al. (2001). Proteomic Approach to Identify Novel Mitochondrial Proteins in Arabidopsis. Plant Physiology. [Link]

  • Lazary, S., et al. (2025). Fluorescent conjugates of TPP accumulate in mitochondria of Arabidopsis... ResearchGate. [Link]

  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. [Link]

  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC - NIH. [Link]

  • Wang, K., et al. (2024). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Communications. [Link]

  • Allen, D. K., et al. (2020). Validation of the MTP for mitochondrial matrix targeting in N. benthamiana leaves. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling (4-Iodobutyl)(triphenyl)phosphanium iodide

In the landscape of chemical research and pharmaceutical development, the integrity of our work and the safety of our personnel are paramount. (4-Iodobutyl)(triphenyl)phosphanium iodide, a member of the quaternary phosph...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and pharmaceutical development, the integrity of our work and the safety of our personnel are paramount. (4-Iodobutyl)(triphenyl)phosphanium iodide, a member of the quaternary phosphonium salt family, is a valuable reagent. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested information on the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of this compound.

Hazard Identification and Risk Assessment: A Proactive Approach

While specific toxicological data for (4-Iodobutyl)(triphenyl)phosphanium iodide may be limited, a prudent approach involves assessing the hazards associated with analogous phosphonium iodide compounds. This class of chemicals is known to present several risks:

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][4]

  • Toxicity if Swallowed: Some phosphonium salts are classified as toxic upon ingestion.[4][5][6]

  • Allergic Skin Reaction: There is a potential for some individuals to develop an allergic skin reaction upon exposure.[3][7]

  • Iodism: Prolonged exposure to iodides can lead to a condition known as iodism, with symptoms including skin rash, headache, and irritation of mucous membranes.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling (4-Iodobutyl)(triphenyl)phosphanium iodide.

Task / OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Safety glasses with side shieldsNitrile or Neoprene glovesFull-length lab coatWork within a chemical fume hood or use an N95/P1 dust mask if a hood is not feasible.
Solution Preparation Chemical splash gogglesNitrile or Neoprene glovesFull-length lab coatWork within a chemical fume hood.
Reaction Setup & Monitoring Chemical splash gogglesNitrile or Neoprene glovesFull-length lab coatWork within a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges.
Detailed PPE Specifications:
  • Eye and Face Protection: Standard safety glasses with side shields are the minimum requirement for any laboratory work.[8] When handling the solid where dust may be generated or when working with solutions that could splash, chemical splash goggles are essential.[8] For large-scale operations or spill cleanup, a full-face shield worn over goggles provides the most comprehensive protection.[4]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for handling this compound.[9] It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid skin contact.[1] Never wear gloves outside the immediate work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[8][10]

  • Body Protection: A full-length laboratory coat should be worn and kept fastened to protect against accidental spills.[11] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: To prevent inhalation of dust particles, all weighing and initial solution preparations should be conducted within a certified chemical fume hood.[9][12] If a fume hood is not available for a minor handling task, a NIOSH-approved N95 or EN 143 P1 dust mask is a necessary precaution.[1]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for minimizing exposure and ensuring safety from the moment the chemical enters the lab to its final disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10] Have all necessary equipment, including a designated waste container, within the hood.

  • Weighing: Carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood to contain any dust.

  • Transfer and Dissolution: Add the solid to the solvent slowly. If adding acid to water, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[12]

  • Storage: Keep the primary container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after wearing gloves.[1][12]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_waste Waste Management Prep 1. Verify Fume Hood & Prepare Workspace GetPPE 2. Don Appropriate PPE (Goggles, Gloves, Coat) Prep->GetPPE Weigh 3. Weigh Solid Chemical GetPPE->Weigh Transfer 4. Transfer & Prepare Solution Weigh->Transfer Clean 5. Clean Workspace Transfer->Clean DisposeWaste 8. Segregate & Dispose of Contaminated Waste Transfer->DisposeWaste During Handling DoffPPE 6. Remove PPE Correctly Clean->DoffPPE Wash 7. Wash Hands Thoroughly DoffPPE->Wash DoffPPE->DisposeWaste

Caption: Workflow for handling (4-Iodobutyl)(triphenyl)phosphanium iodide.

Disposal Plan

Proper disposal is a critical final step in the chemical handling process.

  • Solid Waste: All contaminated materials, including weighing paper, gloves, and disposable lab coats, must be collected in a clearly labeled hazardous waste container.

  • Unused Product and Solutions: Do not dispose of (4-Iodobutyl)(triphenyl)phosphanium iodide or its solutions down the drain.[3] It must be treated as hazardous waste and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][5]

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

By adhering to these stringent safety protocols, researchers can confidently and safely utilize (4-Iodobutyl)(triphenyl)phosphanium iodide, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Infinium Pharmachem Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET METHYLTRIPHENYLPHOSPHONIUM IODIDE.
  • Tokyo Chemical Industry Co., Ltd. (2025, July 30). SAFETY DATA SHEET - Tributylmethylphosphonium Iodide.
  • Mitsubishi Chemical Corporation. (n.d.). SAFETY DATA SHEET - Tri-n-butyl methyl phosphonium iodide.
  • Multichem Exports. (n.d.). ETHYL TRIPHENYL PHOSPHONIUM IODIDE.
  • Indagoo Research Chemicals. (2025, October 31). SAFETY DATA SHEET - Butyltriphenylphosphonium iodide.
  • Deepwater Chemicals, Inc. (n.d.). 199.44, Ethyltriphenylphosphonium Iodide, ETPPI.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - (4-carboxybutyl)triphenylphosphonium bromide.
  • Fisher Scientific. (2025, May 1).
  • GZ Industrial Supplies. (2025, May 26).
  • Quimivita. (2025, March 25).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Actylis Lab Solutions. (n.d.).
  • Duke University Chemistry. (n.d.). Safety Manual.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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